molecular formula C150H240ClF3N44O44 B15606010 [D-P-CL-Phe6,leu17]-vip tfa

[D-P-CL-Phe6,leu17]-vip tfa

Numéro de catalogue: B15606010
Poids moléculaire: 3456.2 g/mol
Clé InChI: WYCNYVQQISKFBK-OBBUXTCFSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

[D-P-CL-Phe6,leu17]-vip tfa is a useful research compound. Its molecular formula is C150H240ClF3N44O44 and its molecular weight is 3456.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

Formule moléculaire

C150H240ClF3N44O44

Poids moléculaire

3456.2 g/mol

Nom IUPAC

(3S)-3-[[(2R)-2-[2-[(2S)-1-[[(3R)-1-[[(2R)-1-[[(2S)-4-amino-1-[[(2R)-1-[[(3R)-1-[[(2R)-1-[[(2S)-1-[[(2R)-1-[[(2S)-6-amino-1-[[(2R)-5-amino-1-[[(2S)-1-[[(2R)-1-[[(2S)-1-[[(2R)-6-amino-1-[[(2S)-6-amino-1-[[(2R)-1-[[(2S)-1-[[(2R)-4-amino-1-[[(2S)-1-[[(3S)-1-[[(2S)-1-[[(2R)-1,4-diamino-1,4-dioxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]hydrazinyl]-3-hydroxypropanoyl]amino]-4-[[(2R)-1-[[(3S,6S)-6-(chloroamino)-2-methyl-4,5-dioxo-7-phenylheptan-3-yl]amino]-1-oxopropan-2-yl]amino]-4-oxobutanoic acid;2,2,2-trifluoroacetic acid

InChI

InChI=1S/C148H239ClN44O42.C2HF3O2/c1-19-76(14)116(144(233)183-98(56-73(8)9)133(222)174-94(121(157)210)61-109(154)201)188-141(230)106(67-194)185-137(226)102(63-111(156)203)180-134(223)97(55-72(6)7)177-135(224)99(58-82-38-42-85(198)43-39-82)178-127(216)88(34-24-27-49-151)169-125(214)89(35-25-28-50-152)172-143(232)115(75(12)13)187-123(212)78(16)166-130(219)95(53-70(2)3)175-129(218)92(46-47-108(153)200)171-124(213)87(33-23-26-48-150)168-126(215)90(36-29-51-163-147(158)159)170-132(221)96(54-71(4)5)176-128(217)91(37-30-52-164-148(160)161)173-145(234)117(79(17)196)189-139(228)100(59-83-40-44-86(199)45-41-83)179-136(225)101(62-110(155)202)181-138(227)104(65-113(206)207)184-146(235)118(80(18)197)190-140(229)105(60-84-66-162-69-165-84)192-193-107(68-195)142(231)182-103(64-112(204)205)131(220)167-77(15)122(211)186-114(74(10)11)120(209)119(208)93(191-149)57-81-31-21-20-22-32-81;3-2(4,5)1(6)7/h20-22,31-32,38-45,66,69-80,87-107,114-118,191-199H,19,23-30,33-37,46-65,67-68,150-152H2,1-18H3,(H2,153,200)(H2,154,201)(H2,155,202)(H2,156,203)(H2,157,210)(H,162,165)(H,166,219)(H,167,220)(H,168,215)(H,169,214)(H,170,221)(H,171,213)(H,172,232)(H,173,234)(H,174,222)(H,175,218)(H,176,217)(H,177,224)(H,178,216)(H,179,225)(H,180,223)(H,181,227)(H,182,231)(H,183,233)(H,184,235)(H,185,226)(H,186,211)(H,187,212)(H,188,230)(H,189,228)(H,190,229)(H,204,205)(H,206,207)(H4,158,159,163)(H4,160,161,164);(H,6,7)/t76-,77+,78+,79+,80+,87-,88-,89+,90+,91+,92+,93-,94+,95-,96-,97-,98-,99+,100+,101-,102+,103-,104+,105-,106-,107+,114-,115-,116?,117?,118?;/m0./s1

Clé InChI

WYCNYVQQISKFBK-OBBUXTCFSA-N

Origine du produit

United States

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of [D-P-CL-Phe6,leu17]-VIP TFA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

[D-p-Cl-Phe6,Leu17]-VIP TFA is a synthetic peptide analog of the Vasoactive Intestinal Peptide (VIP). It functions as a competitive and selective antagonist of the VIP receptors, thereby inhibiting the downstream signaling pathways activated by endogenous VIP. This technical guide provides a comprehensive overview of the mechanism of action of this compound, including its binding affinity to VIP receptors and its effects on key signaling pathways. Detailed experimental protocols for assays used to characterize this antagonist are also presented, along with quantitative data to support its pharmacological profile.

Introduction

Vasoactive Intestinal Peptide (VIP) is a 28-amino acid neuropeptide that belongs to the secretin/glucagon family of peptides. It plays a crucial role in a wide range of physiological processes, including smooth muscle relaxation, electrolyte secretion, and modulation of the immune system. VIP exerts its effects by binding to two high-affinity G protein-coupled receptors (GPCRs), namely VPAC1 and VPAC2.

The development of selective antagonists for these receptors is essential for elucidating the specific physiological roles of VIP and for the potential therapeutic intervention in diseases where VIP signaling is dysregulated. This compound is a potent and selective VIP receptor antagonist that has been instrumental in advancing our understanding of the VIP system. This guide details its core mechanism of action.

Mechanism of Action: Competitive Antagonism of VIP Receptors

This compound acts as a competitive antagonist at VIP receptors. This means that it binds to the same site on the receptor as the endogenous ligand, VIP, but does not activate the receptor. By occupying the binding site, it prevents VIP from binding and initiating the intracellular signaling cascade. This antagonistic action has been demonstrated in various experimental systems, including pancreatic acini and peritoneal macrophages.[1]

The primary downstream signaling pathway of VIP receptors involves the activation of adenylyl cyclase, leading to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels. This compound has been shown to inhibit VIP-stimulated cAMP production, confirming its role as a functional antagonist.

Signaling Pathway Diagram

VIP_Signaling_Antagonism cluster_membrane Cell Membrane VIP_R VIP Receptor (VPAC1/VPAC2) G_Protein Gs Protein VIP_R->G_Protein activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP converts G_Protein->AC activates VIP VIP VIP->VIP_R binds Antagonist [D-p-Cl-Phe6,leu17]-VIP Antagonist->VIP_R binds & blocks ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA activates Cellular_Response Cellular Response (e.g., Amylase Release) PKA->Cellular_Response phosphorylates targets leading to Binding_Assay_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_separation Separation cluster_detection Detection & Analysis Membrane_Prep Prepare cell membranes (e.g., from macrophages) Incubate Incubate membranes with [125I]VIP and antagonist at various concentrations Membrane_Prep->Incubate Radioligand Prepare [125I]VIP solution Radioligand->Incubate Antagonist_Dilutions Prepare serial dilutions of [D-p-Cl-Phe6,leu17]-VIP Antagonist_Dilutions->Incubate Filter Separate bound from free radioligand by rapid vacuum filtration Incubate->Filter Wash Wash filters to remove non-specific binding Filter->Wash Count Measure radioactivity of filters using a gamma counter Wash->Count Analyze Analyze data to determine IC50 Count->Analyze cAMP_Assay_Workflow cluster_cell_prep Cell Preparation cluster_stimulation Stimulation cluster_lysis_detection Lysis & Detection cluster_analysis Analysis Cell_Culture Culture cells expressing VIP receptors Preincubation Pre-incubate cells with [D-p-Cl-Phe6,leu17]-VIP Cell_Culture->Preincubation Stimulate Stimulate cells with a fixed concentration of VIP Preincubation->Stimulate Lyse Lyse cells to release intracellular cAMP Stimulate->Lyse Measure_cAMP Measure cAMP levels using an appropriate assay (e.g., EIA) Lyse->Measure_cAMP Analyze_cAMP Analyze data to determine the inhibitory effect of the antagonist Measure_cAMP->Analyze_cAMP

References

[D-p-Cl-Phe⁶,Leu¹⁷]-VIP TFA: A Technical Guide to a Selective VIP Receptor Antagonist

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

[D-p-Cl-Phe⁶,Leu¹⁷]-VIP TFA is a synthetic peptide analogue of the Vasoactive Intestinal Peptide (VIP). It functions as a competitive and selective antagonist at VIP receptors, making it a valuable tool for studying the physiological and pathological roles of VIP. This document provides a comprehensive technical overview of its biochemical properties, mechanism of action, and the experimental protocols used for its characterization.

Core Compound Details

[D-p-Cl-Phe⁶,Leu¹⁷]-VIP is a modified version of the native 28-amino acid VIP peptide. The key modifications are the substitution of phenylalanine at position 6 with its D-para-chloro-phenylalanine enantiomer and the substitution of methionine at position 17 with leucine. These changes confer its antagonistic properties and enhance its stability. The trifluoroacetate (B77799) (TFA) salt is a common counter-ion from the purification process.

PropertyValue
Sequence H-His-Ser-Asp-Ala-Val-(p-Cl-D-Phe)-Thr-Asp-Asn-Tyr-Thr-Arg-Leu-Arg-Lys-Gln-Leu-Ala-Val-Lys-Lys-Tyr-Leu-Asn-Ser-Ile-Leu-Asn-NH₂
Molecular Formula C₁₄₈H₂₃₉ClN₄₄O₄₂ (peptide base)
Molecular Weight 3342.24 g/mol (peptide base)
CAS Number 102805-45-8
Appearance White to off-white lyophilized powder
Solubility Soluble in water

Mechanism of Action: Competitive Antagonism

[D-p-Cl-Phe⁶,Leu¹⁷]-VIP acts as a competitive antagonist at the VPAC₁ and VPAC₂ receptors, which are G-protein coupled receptors (GPCRs) for the endogenous ligand VIP. By binding to the receptor, it prevents the binding of VIP and subsequent activation of downstream signaling pathways, most notably the adenylyl cyclase pathway. Its selectivity is highlighted by its lack of activity on glucagon, secretin, or growth hormone-releasing factor (GRF) receptors.[1][2]

Signaling Pathway

The primary signaling pathway initiated by VIP binding to its receptors involves the activation of a stimulatory G-protein (Gαs). This, in turn, activates adenylyl cyclase, leading to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP). cAMP then activates Protein Kinase A (PKA), which phosphorylates various downstream targets, leading to a cellular response. [D-p-Cl-Phe⁶,Leu¹⁷]-VIP blocks the initial step of this cascade by preventing VIP from binding to the receptor.

VIP_Signaling_Pathway cluster_membrane Cell Membrane VIP_receptor VPAC Receptor Gas Gαs VIP_receptor->Gas Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts ATP to Gas->AC Stimulates VIP VIP (Agonist) VIP->VIP_receptor Binds & Activates Antagonist [D-p-Cl-Phe⁶,Leu¹⁷]-VIP (Antagonist) Antagonist->VIP_receptor Binds & Blocks ATP ATP PKA Protein Kinase A (PKA) cAMP->PKA Activates Cellular_Response Cellular Response PKA->Cellular_Response Phosphorylates targets leading to Block->Gas Inhibits

Caption: VIP Signaling Pathway and Antagonism by [D-p-Cl-Phe⁶,Leu¹⁷]-VIP.

Quantitative Pharmacological Data

The antagonist potency of [D-p-Cl-Phe⁶,Leu¹⁷]-VIP has been determined in various biological systems. The most frequently cited value is its IC₅₀.

ParameterValueAssay SystemReference
IC₅₀ 125.8 nMCompetitive binding assay[1][2]

Note: More detailed quantitative data, such as Kᵢ values from radioligand binding assays and pA₂ values from Schild analysis in functional assays, are available in the primary literature (e.g., Pandol et al., 1986; Pozo et al., 1997). Researchers are encouraged to consult these sources for specific experimental contexts.

Experimental Protocols

The characterization of [D-p-Cl-Phe⁶,Leu¹⁷]-VIP typically involves two main types of in vitro assays: competitive radioligand binding assays to determine its affinity for the VIP receptor, and functional assays to quantify its ability to inhibit VIP-induced cellular responses.

Competitive Radioligand Binding Assay

This assay measures the ability of [D-p-Cl-Phe⁶,Leu¹⁷]-VIP to displace a radiolabeled ligand (e.g., ¹²⁵I-VIP) from the VIP receptor.

Objective: To determine the binding affinity (Kᵢ) of the antagonist.

General Methodology:

  • Membrane Preparation:

    • Homogenize cells or tissues expressing VIP receptors in a suitable buffer (e.g., Tris-HCl) with protease inhibitors.

    • Centrifuge the homogenate to pellet the cell membranes.

    • Wash and resuspend the membrane pellet in an appropriate assay buffer.

    • Determine the protein concentration of the membrane preparation.

  • Binding Reaction:

    • In a multi-well plate, incubate the cell membranes with a fixed concentration of radiolabeled VIP (e.g., ¹²⁵I-VIP).

    • Add increasing concentrations of the unlabeled antagonist, [D-p-Cl-Phe⁶,Leu¹⁷]-VIP.

    • Include control wells for total binding (radioligand + membranes) and non-specific binding (radioligand + membranes + a high concentration of unlabeled VIP).

    • Incubate at a controlled temperature (e.g., room temperature or 37°C) for a sufficient time to reach equilibrium.

  • Separation and Detection:

    • Separate the bound from free radioligand by rapid filtration through a glass fiber filter, which traps the membranes.

    • Wash the filters with ice-cold buffer to remove unbound radioligand.

    • Measure the radioactivity retained on the filters using a gamma counter.

  • Data Analysis:

    • Calculate the specific binding at each antagonist concentration by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the logarithm of the antagonist concentration to generate a competition curve.

    • Determine the IC₅₀ value (the concentration of antagonist that inhibits 50% of the specific radioligand binding).

    • Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ), where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant.

Functional Antagonism Assay (cAMP Measurement)

This assay measures the ability of [D-p-Cl-Phe⁶,Leu¹⁷]-VIP to inhibit the VIP-stimulated production of cAMP.

Objective: To determine the functional potency (IC₅₀ or pA₂) of the antagonist.

General Methodology:

  • Cell Culture and Plating:

    • Culture a suitable cell line endogenously or recombinantly expressing VIP receptors (e.g., a colonic tumor cell line).

    • Plate the cells in a multi-well plate and grow to a desired confluency.

  • Antagonist and Agonist Treatment:

    • Pre-incubate the cells with increasing concentrations of [D-p-Cl-Phe⁶,Leu¹⁷]-VIP for a defined period.

    • Stimulate the cells with a fixed concentration of VIP (typically the EC₅₀ or EC₈₀ for cAMP production).

    • Include control wells with no treatment, VIP alone, and antagonist alone.

  • cAMP Measurement:

    • Lyse the cells to release intracellular cAMP.

    • Measure the cAMP concentration using a commercially available kit, such as a competitive immunoassay with a fluorescent or luminescent readout (e.g., HTRF, ELISA).

  • Data Analysis:

    • Generate a dose-response curve by plotting the cAMP concentration against the logarithm of the antagonist concentration.

    • Determine the IC₅₀ value for the inhibition of VIP-stimulated cAMP production.

    • For a more detailed characterization of competitive antagonism, a Schild analysis can be performed by generating agonist dose-response curves in the presence of different fixed concentrations of the antagonist.

Experimental_Workflow cluster_binding Competitive Binding Assay cluster_functional Functional Antagonism Assay (cAMP) B_Prep Membrane Preparation B_Inc Incubation: Membranes + ¹²⁵I-VIP + [Antagonist] B_Prep->B_Inc B_Filt Filtration & Washing B_Inc->B_Filt B_Count Gamma Counting B_Filt->B_Count B_Ana Data Analysis (IC₅₀, Kᵢ) B_Count->B_Ana F_Cell Cell Culture & Plating F_Treat Pre-incubation with [Antagonist] then stimulation with VIP F_Cell->F_Treat F_Lysis Cell Lysis F_Treat->F_Lysis F_cAMP cAMP Measurement (e.g., HTRF, ELISA) F_Lysis->F_cAMP F_Ana Data Analysis (IC₅₀, pA₂) F_cAMP->F_Ana

Caption: General Experimental Workflows for Characterizing [D-p-Cl-Phe⁶,Leu¹⁷]-VIP.

Applications in Research

Due to its selectivity and competitive antagonism, [D-p-Cl-Phe⁶,Leu¹⁷]-VIP is a critical tool for:

  • Investigating the role of VIP in various physiological processes, including gastrointestinal motility, secretion, and blood flow.

  • Elucidating the involvement of VIP signaling in pathological conditions such as inflammatory diseases and cancer.

  • Differentiating between the functions of different VIP receptor subtypes (VPAC₁ and VPAC₂) in various tissues and cell types.

  • Serving as a lead compound for the development of novel therapeutics targeting the VIP system.

Conclusion

[D-p-Cl-Phe⁶,Leu¹⁷]-VIP TFA is a well-characterized and potent antagonist of the Vasoactive Intestinal Peptide receptor. Its utility in elucidating the complex roles of VIP signaling is well-established. This guide provides a foundational understanding for researchers employing this valuable pharmacological tool. For detailed experimental conditions and further quantitative data, consulting the primary scientific literature is highly recommended.

References

An In-depth Technical Guide to [D-P-CL-Phe6,Leu17]-VIP TFA: A VIP Receptor Antagonist

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the Vasoactive Intestinal Peptide (VIP) receptor antagonist, [D-P-CL-Phe6,Leu17]-VIP TFA. It details its mechanism of action, pharmacological properties, and the experimental protocols used for its characterization, offering valuable insights for researchers in pharmacology and drug development.

Introduction: Vasoactive Intestinal Peptide and its Receptors

Vasoactive Intestinal Peptide (VIP) is a 28-amino acid neuropeptide that plays a crucial role in a wide array of physiological processes, including smooth muscle relaxation, exocrine and endocrine secretion, and immune responses. Its effects are mediated through two high-affinity G protein-coupled receptors (GPCRs): VPAC1 and VPAC2.[1][2] These receptors are members of the Class B family of GPCRs and are primarily coupled to the Gαs protein, leading to the activation of adenylyl cyclase and a subsequent increase in intracellular cyclic AMP (cAMP).[1] This signaling cascade is central to the diverse biological actions of VIP. Given the widespread distribution and physiological importance of VIP and its receptors, the development of selective antagonists is of significant interest for both basic research and therapeutic applications.

Pharmacological Profile of this compound

[D-p-Cl-Phe6,Leu17]-VIP is a synthetic analog of VIP that acts as a competitive and selective antagonist at VIP receptors.[3][4][5] The key modifications in its structure, the substitution of D-p-chloro-phenylalanine at position 6 and leucine (B10760876) at position 17, confer its antagonistic properties.

Mechanism of Action

As a competitive antagonist, [D-p-Cl-Phe6,Leu17]-VIP binds to VIP receptors but does not elicit a biological response. Instead, it blocks the binding of the endogenous agonist, VIP, thereby inhibiting its downstream signaling effects. This has been demonstrated in various experimental systems, including the inhibition of VIP-stimulated amylase release from pancreatic acini and the blockade of VIP-induced short-circuit current in intestinal epithelial cells.[6]

Quantitative Pharmacological Data

The potency of [D-p-Cl-Phe6,Leu17]-VIP as a VIP receptor antagonist is well-documented through functional assays. While specific Ki values for its binding affinity to VPAC1 and VPAC2 receptors are not extensively reported in the literature, its functional inhibitory concentration (IC50) has been consistently determined.

ParameterValueAssay SystemReference
IC50 125.8 nMInhibition of VIP-stimulated biological activity[3][5][7]

VIP Receptor Signaling Pathways

The primary signaling pathway activated by VIP binding to VPAC1 and VPAC2 receptors is the Gαs-adenylyl cyclase cascade. This pathway is the principal target for the antagonistic action of [D-p-Cl-Phe6,Leu17]-VIP.

VIP_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space VIP VIP VPAC_Receptor VPAC1/VPAC2 Receptor VIP->VPAC_Receptor Binds and Activates Antagonist [D-P-CL-Phe6,Leu17]-VIP Antagonist->VPAC_Receptor Binds and Blocks G_Protein Gαs/βγ VPAC_Receptor->G_Protein Activates AC Adenylyl Cyclase (AC) G_Protein->AC Stimulates cAMP cAMP AC->cAMP Converts ATP to ATP ATP PKA Protein Kinase A (PKA) cAMP->PKA Activates Cellular_Response Cellular Response (e.g., smooth muscle relaxation, ion secretion) PKA->Cellular_Response Phosphorylates targets, leading to

Figure 1. VIP Receptor Signaling Pathway and Antagonist Action.

Experimental Protocols

The following sections detail the methodologies for key experiments used to characterize the antagonistic properties of [D-p-Cl-Phe6,Leu17]-VIP.

Competitive Radioligand Binding Assay

This assay is used to determine the binding affinity of the antagonist to VIP receptors by measuring its ability to compete with a radiolabeled VIP ligand.

Methodology:

  • Membrane Preparation:

    • Cells or tissues expressing VPAC receptors are homogenized in a cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4) containing protease inhibitors.

    • The homogenate is centrifuged to pellet the membranes. The pellet is washed and resuspended in a binding buffer.

    • Protein concentration is determined using a standard method (e.g., BCA assay).

  • Binding Reaction:

    • In a 96-well plate, incubate a fixed amount of membrane protein with a constant concentration of radiolabeled VIP (e.g., ¹²⁵I-VIP) and varying concentrations of the unlabeled antagonist, [D-p-Cl-Phe6,Leu17]-VIP.

    • Total binding is determined in the absence of any competitor, and non-specific binding is measured in the presence of a high concentration of unlabeled VIP.

    • The reaction is incubated to equilibrium (e.g., 60 minutes at 30°C).

  • Separation and Detection:

    • The reaction is terminated by rapid filtration through glass fiber filters to separate bound from free radioligand.

    • The filters are washed with ice-cold wash buffer to remove unbound radioactivity.

    • The radioactivity retained on the filters is quantified using a scintillation counter.

  • Data Analysis:

    • The specific binding is calculated by subtracting non-specific binding from total binding.

    • The data are plotted as the percentage of specific binding versus the logarithm of the antagonist concentration.

    • The IC50 value is determined from the resulting sigmoidal curve using non-linear regression analysis.

    • The Ki value can be calculated from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Radioligand_Binding_Workflow Start Start: Prepare Reagents Prepare_Membranes Prepare Cell Membranes (with VPAC receptors) Start->Prepare_Membranes Add_Radioligand Add Fixed Concentration of ¹²⁵I-VIP Prepare_Membranes->Add_Radioligand Add_Antagonist Add Varying Concentrations of [D-P-CL-Phe6,Leu17]-VIP Add_Radioligand->Add_Antagonist Incubate Incubate to Equilibrium Add_Antagonist->Incubate Filter Rapid Filtration (Separate bound/free) Incubate->Filter Wash Wash Filters Filter->Wash Count Quantify Radioactivity (Scintillation Counting) Wash->Count Analyze Data Analysis (Calculate IC50/Ki) Count->Analyze

Figure 2. Workflow for a Competitive Radioligand Binding Assay.

Adenylyl Cyclase Functional Assay

This assay measures the ability of the antagonist to inhibit the VIP-stimulated production of cAMP, providing a functional measure of its potency.

Methodology:

  • Cell Culture and Membrane Preparation:

    • Culture cells expressing VPAC receptors (e.g., CHO-K1 cells stably transfected with the human VPAC1 or VPAC2 receptor).

    • Prepare cell membranes as described in the radioligand binding assay protocol.

  • Adenylyl Cyclase Reaction:

    • In a reaction mixture containing assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 1 mM ATP, pH 7.4), an ATP regenerating system (e.g., creatine (B1669601) phosphokinase and phosphocreatine), and a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation, add the cell membranes.

    • Pre-incubate the membranes with varying concentrations of [D-p-Cl-Phe6,Leu17]-VIP.

    • Initiate the reaction by adding a fixed, submaximal concentration of VIP.

    • Incubate the reaction for a defined period (e.g., 15 minutes at 30°C).

  • cAMP Quantification:

    • Terminate the reaction by adding a stop solution (e.g., 0.1 M HCl).

    • Quantify the amount of cAMP produced using a commercially available cAMP assay kit (e.g., ELISA or radioimmunoassay).

  • Data Analysis:

    • Generate a dose-response curve by plotting the percentage of inhibition of VIP-stimulated cAMP production against the logarithm of the antagonist concentration.

    • Determine the IC50 value from this curve using non-linear regression.

Adenylyl_Cyclase_Workflow Start Start: Prepare Reagents & Cells Prepare_Membranes Prepare Cell Membranes (expressing VPAC receptors) Start->Prepare_Membranes Pre_incubate Pre-incubate Membranes with Varying [Antagonist] Prepare_Membranes->Pre_incubate Add_VIP Add Fixed Concentration of VIP to Stimulate AC Pre_incubate->Add_VIP Incubate_Reaction Incubate for cAMP Production Add_VIP->Incubate_Reaction Terminate Terminate Reaction Incubate_Reaction->Terminate Quantify_cAMP Quantify cAMP Levels (e.g., ELISA) Terminate->Quantify_cAMP Analyze Data Analysis (Calculate IC50) Quantify_cAMP->Analyze

Figure 3. Workflow for an Adenylyl Cyclase Functional Assay.

In Vivo Measurement of Gastric Mucosal Blood Flow

This in vivo assay assesses the antagonist's ability to block VIP-induced vasodilation in the gastric mucosa.

Methodology:

  • Animal Preparation:

    • Anesthetize a rat (e.g., with urethane).

    • Surgically expose the stomach and measure gastric mucosal blood flow (GMBF) using a technique such as hydrogen gas clearance or laser Doppler flowmetry.[8]

  • Antagonist and Agonist Administration:

    • Infuse [D-p-Cl-Phe6,Leu17]-VIP intravenously (i.v.) at a constant rate.

    • After a period of stabilization, administer a close-intra-arterial infusion of VIP to induce an increase in GMBF.

  • Measurement and Data Analysis:

    • Continuously monitor GMBF before, during, and after the administration of VIP.

    • Compare the VIP-induced increase in GMBF in the presence and absence of the antagonist.

    • A significant reduction in the VIP-induced hyperemia in the presence of the antagonist indicates its blocking effect.

Comparative Analysis with Other VIP Receptor Antagonists

Several other peptide-based VIP receptor antagonists have been developed. A brief comparison highlights the context of [D-p-Cl-Phe6,Leu17]-VIP's utility.

AntagonistKey FeaturesPrimary Receptor SelectivityReference
[D-p-Cl-Phe6,Leu17]-VIP One of the earliest developed and widely used VIP antagonists.VPAC1/VPAC2 (non-selective)[6]
VIPhyb A hybrid peptide of VIP and neurotensin.VPAC1/VPAC2[7]
PG 97-269 A high-affinity antagonist.VPAC1 selective[6][9]
SNH (stearyl-Nle17-neurotensin(6-11)VIP(7-28)) A lipophilic VIP analog.VPAC1/VPAC2[6]

Conclusion

This compound remains a valuable pharmacological tool for investigating the physiological and pathophysiological roles of VIP. Its ability to competitively antagonize VIP receptors has been instrumental in elucidating the function of the VIPergic system in various tissues. This technical guide provides a foundational understanding of its properties and the experimental approaches for its characterization, serving as a resource for researchers aiming to utilize this antagonist in their studies. Further research focusing on the development of antagonists with improved selectivity for VPAC1 and VPAC2 receptors will continue to refine our understanding of VIP signaling.

References

A Technical Guide to the Biological Activity of [D-p-Cl-Phe⁶, Leu¹⁷]-VIP TFA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of the biological activity of [D-p-Cl-Phe⁶, Leu¹⁷]-Vasoactive Intestinal Peptide (VIP) trifluoroacetate (B77799) salt, a synthetic peptide analog that acts as a selective and competitive antagonist of the VIP receptors. This document consolidates key quantitative data, details relevant experimental methodologies, and visualizes the pertinent signaling pathways and experimental workflows. The information presented is intended to support researchers and professionals in the fields of pharmacology, neuroscience, and drug development in their understanding and utilization of this important research tool.

Introduction

Vasoactive Intestinal Peptide (VIP) is a 28-amino acid neuropeptide that belongs to the secretin/glucagon superfamily. It is widely distributed throughout the central and peripheral nervous systems, as well as in the gastrointestinal, respiratory, and cardiovascular systems. VIP exerts a broad range of biological effects by binding to two high-affinity G protein-coupled receptors (GPCRs): VPAC1 and VPAC2. Upon activation, these receptors primarily couple to the Gs alpha subunit, leading to the activation of adenylyl cyclase, a subsequent increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP), and the activation of Protein Kinase A (PKA). This signaling cascade mediates various physiological processes, including smooth muscle relaxation, hormone secretion, inflammation, and circadian rhythms.

To investigate the physiological and pathophysiological roles of VIP, selective antagonists are indispensable tools. [D-p-Cl-Phe⁶, Leu¹⁷]-VIP is a potent and selective antagonist of VIP receptors.[1][2][3][4][5][6] This analog is characterized by two key substitutions in the VIP sequence: a D-phenylalanine with a para-chloro substitution at position 6 and a leucine (B10760876) at position 17. These modifications confer antagonistic properties while maintaining high affinity for the VIP receptors. This guide will delve into the specifics of its biological activity.

Quantitative Data on Biological Activity

[D-p-Cl-Phe⁶, Leu¹⁷]-VIP has been characterized as a competitive antagonist of VIP receptors. Its primary quantitative descriptor is its half-maximal inhibitory concentration (IC₅₀), which has been consistently reported to be approximately 125.8 nM.[1][3][4][5][6][7] The competitive nature of its antagonism is demonstrated by its ability to cause a rightward shift in the concentration-response curve of VIP-mediated effects without reducing the maximal response.

ParameterValueDescriptionReferences
IC₅₀ 125.8 nMThe concentration of the antagonist that inhibits 50% of the specific binding of a radiolabeled VIP analog.[1][3][4][5][6][7]
Antagonistic Action CompetitiveCompetitively antagonizes VIP-stimulated effects, such as amylase release and changes in short-circuit current in colonic tumor cell lines.[2]
Selectivity Selective for VIP receptorsDisplays no activity on glucagon, secretin, or Growth Hormone-Releasing Factor (GRF) receptors.[1][3][4][5][6]

Signaling Pathways

The primary mechanism of action of [D-p-Cl-Phe⁶, Leu¹⁷]-VIP is the competitive blockade of VPAC1 and VPAC2 receptors, thereby inhibiting the downstream signaling cascade initiated by the endogenous ligand, VIP.

VIP Receptor Signaling Pathway

The following diagram illustrates the canonical VIP signaling pathway that is inhibited by [D-p-Cl-Phe⁶, Leu¹⁷]-VIP.

VIP_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space VIP VIP VPAC_Receptor VPAC1 / VPAC2 Receptor VIP->VPAC_Receptor Binds and Activates Antagonist [D-p-Cl-Phe⁶, Leu¹⁷]-VIP Antagonist->VPAC_Receptor Competitively Binds and Blocks G_Protein G Protein (Gαsβγ) VPAC_Receptor->G_Protein Activates AC Adenylyl Cyclase (AC) G_Protein->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->cAMP PKA Protein Kinase A (PKA) cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates and Activates Gene_Expression Gene Expression (e.g., cell survival, differentiation) CREB->Gene_Expression Regulates

Caption: The VIP signaling pathway and the inhibitory action of [D-p-Cl-Phe⁶, Leu¹⁷]-VIP.

Experimental Protocols

Radioligand Binding Assay (Competitive)

This assay is used to determine the binding affinity (IC₅₀ and subsequently Kᵢ) of the antagonist for VIP receptors.

Principle: This assay measures the ability of unlabeled [D-p-Cl-Phe⁶, Leu¹⁷]-VIP to compete with a radiolabeled VIP analog (e.g., ¹²⁵I-VIP) for binding to membrane preparations containing VPAC receptors.

Generalized Protocol:

  • Membrane Preparation:

    • Homogenize cells or tissues expressing VPAC receptors in a cold lysis buffer.

    • Centrifuge the homogenate to pellet the membranes.

    • Wash the membrane pellet and resuspend in a suitable assay buffer.

    • Determine the protein concentration of the membrane preparation.

  • Assay Setup:

    • In a multi-well plate, add the membrane preparation, a fixed concentration of radiolabeled VIP, and varying concentrations of [D-p-Cl-Phe⁶, Leu¹⁷]-VIP.

    • Include control wells for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a high concentration of unlabeled VIP).

  • Incubation:

    • Incubate the plate at a controlled temperature (e.g., 30°C) for a sufficient time to reach binding equilibrium (e.g., 60 minutes).

  • Separation and Detection:

    • Separate bound from free radioligand by rapid vacuum filtration through glass fiber filters.

    • Wash the filters with ice-cold buffer to remove unbound radioligand.

    • Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the logarithm of the antagonist concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

Adenylyl Cyclase Activation Assay (Functional Antagonism)

This assay assesses the functional antagonism of [D-p-Cl-Phe⁶, Leu¹⁷]-VIP by measuring its effect on VIP-stimulated cAMP production.

Principle: This assay quantifies the amount of cAMP produced by cells or membrane preparations in response to stimulation with VIP in the presence and absence of the antagonist.

Generalized Protocol:

  • Cell Culture/Membrane Preparation:

    • Use whole cells expressing VPAC receptors or membrane preparations as described above.

  • Assay Setup:

    • Pre-incubate the cells or membranes with varying concentrations of [D-p-Cl-Phe⁶, Leu¹⁷]-VIP for a short period.

    • Stimulate the cells/membranes with a fixed concentration of VIP (typically the EC₅₀ for cAMP production).

    • Include a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

  • Incubation:

    • Incubate at 37°C for a defined period (e.g., 15-30 minutes).

  • cAMP Measurement:

    • Terminate the reaction and lyse the cells.

    • Measure the intracellular cAMP concentration using a commercially available kit, such as an ELISA-based or a fluorescence-based assay.

  • Data Analysis:

    • Plot the cAMP concentration against the logarithm of the antagonist concentration to determine the IC₅₀ for the inhibition of VIP-stimulated adenylyl cyclase activity.

    • To demonstrate competitive antagonism, perform a full dose-response curve for VIP in the presence of fixed concentrations of the antagonist and observe the rightward shift.

Experimental Workflow Visualization

The following diagram provides a generalized workflow for characterizing a VIP receptor antagonist.

Experimental_Workflow cluster_synthesis Peptide Synthesis and Purification cluster_binding Receptor Binding Assays cluster_functional Functional Assays cluster_invivo In Vivo Studies (Optional) Synthesis Solid-Phase Peptide Synthesis of [D-p-Cl-Phe⁶, Leu¹⁷]-VIP Purification Purification by HPLC Synthesis->Purification Characterization Mass Spectrometry and Amino Acid Analysis Purification->Characterization Comp_Binding Competitive Radioligand Binding Assay Characterization->Comp_Binding cAMP_Assay cAMP Accumulation Assay Characterization->cAMP_Assay Animal_Model Animal Model of a VIP-Mediated Response Characterization->Animal_Model Membrane_Prep_Bind Preparation of Membranes Expressing VPAC Receptors Membrane_Prep_Bind->Comp_Binding Calc_IC50_Ki Determination of IC₅₀ and Kᵢ Comp_Binding->Calc_IC50_Ki Cell_Culture Culture of Cells Expressing VPAC Receptors Cell_Culture->cAMP_Assay Schild_Analysis Schild Analysis for Competitive Antagonism cAMP_Assay->Schild_Analysis Antagonist_Admin Administration of Antagonist Animal_Model->Antagonist_Admin Physiological_Measure Measurement of Physiological Endpoint Antagonist_Admin->Physiological_Measure

References

The Structure-Activity Relationship of [D-p-Cl-Phe6,Leu17]-VIP TFA: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the structure-activity relationship (SAR) of [D-p-Cl-Phe6,Leu17]-VIP TFA, a potent and selective antagonist of the Vasoactive Intestinal Peptide (VIP) receptors. This document summarizes key quantitative data, details experimental protocols from seminal studies, and provides visual representations of relevant biological pathways and experimental workflows.

Introduction

Vasoactive Intestinal Peptide (VIP) is a 28-amino acid neuropeptide that plays a crucial role in a wide array of physiological processes, including smooth muscle relaxation, electrolyte secretion, and immune modulation. Its effects are mediated through two high-affinity G protein-coupled receptors, VPAC1 and VPAC2. The development of selective antagonists for these receptors is of significant interest for therapeutic applications and for elucidating the specific roles of VIP in various signaling pathways.

[D-p-Cl-Phe6,Leu17]-VIP is a synthetic analog of VIP characterized by two key substitutions: a D-p-chlorophenylalanine at position 6 and a leucine (B10760876) at position 17. These modifications confer potent antagonist properties with high selectivity for VIP receptors over other related peptide hormone receptors. This guide explores the SAR of this compound, providing a comprehensive resource for researchers in the field.

Quantitative Structure-Activity Relationship Data

The following tables summarize the quantitative data on the binding affinity and functional potency of [D-p-Cl-Phe6,Leu17]-VIP and related peptides from key studies.

Table 1: Competitive Binding Affinities of VIP Analogs

Peptide/AnalogCell/Tissue TypeRadioligandIC50 (nM)Reference
VIPRat Peritoneal Macrophages[125I]VIP1.90 ± 0.16[1]
[D-p-Cl-Phe6,Leu17]-VIP Rat Peritoneal Macrophages [125I]VIP 125.8 ± 13.2 [1]
[Ac-Tyr1,D-Phe2]GRF-(1-29)-NH2Rat Peritoneal Macrophages[125I]VIP354.8 ± 21.2[1]
VIPMouse Peritoneal Macrophages[125I]VIP1.58 ± 0.12[1]
[D-p-Cl-Phe6,Leu17]-VIP Mouse Peritoneal Macrophages [125I]VIP 110.8 ± 10.7 [1]
[Ac-Tyr1,D-Phe2]GRF-(1-29)-NH2Mouse Peritoneal Macrophages[125I]VIP251 ± 19.2[1]

Table 2: Functional Antagonist Potency of [D-p-Cl-Phe6,Leu17]-VIP

AssayAgonistCell/Tissue TypeParameter MeasuredAntagonist EffectReference
Amylase ReleaseVIPDispersed acini from guinea pig pancreasAmylase SecretionCompetitive antagonism[2]
cAMP ProductionVIPRat Peritoneal MacrophagescAMP levelsRightward shift of VIP dose-response curve[1]
cAMP ProductionVIPMouse Peritoneal MacrophagescAMP levelsRightward shift of VIP dose-response curve[1]

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the structure-activity analysis of [D-p-Cl-Phe6,Leu17]-VIP.

Radioligand Binding Assay

This protocol is based on the methodology described by Pozo et al. (1997) for determining the binding affinity of VIP analogs to receptors on peritoneal macrophages.[1]

Objective: To determine the half-maximal inhibitory concentration (IC50) of [D-p-Cl-Phe6,Leu17]-VIP in competing with [125I]VIP for binding to VIP receptors.

Materials:

  • Cells: Peritoneal macrophages harvested from rats or mice.

  • Radioligand: [125I]VIP.

  • Competitors: Unlabeled VIP, [D-p-Cl-Phe6,Leu17]-VIP, and other analogs.

  • Binding Buffer: (Specific composition to be detailed from the full-text paper, typically includes a buffer salt like HEPES, BSA to prevent non-specific binding, and protease inhibitors).

  • Washing Buffer: (Specific composition to be detailed from the full-text paper, typically a cold buffer solution).

  • Scintillation fluid.

  • Glass fiber filters.

  • Filtration apparatus.

  • Gamma counter.

Procedure:

  • Cell Preparation: Peritoneal macrophages are harvested from rats or mice and washed with an appropriate buffer. Cell viability and concentration are determined.

  • Assay Setup: The binding assay is performed in microcentrifuge tubes or a 96-well plate.

  • Incubation:

    • To each tube/well, add a fixed concentration of [125I]VIP.

    • Add increasing concentrations of the unlabeled competitor peptides (VIP, [D-p-Cl-Phe6,Leu17]-VIP, etc.).

    • For total binding, no competitor is added.

    • For non-specific binding, a high concentration of unlabeled VIP is added.

    • Add the prepared macrophages to initiate the binding reaction.

    • Incubate at a specific temperature (e.g., 15°C) for a defined period (e.g., 30 minutes) to reach equilibrium.

  • Separation of Bound and Free Ligand: The incubation mixture is rapidly filtered through glass fiber filters under vacuum. The filters trap the cells with bound radioligand.

  • Washing: The filters are washed multiple times with ice-cold washing buffer to remove unbound radioligand.

  • Counting: The radioactivity retained on the filters is measured using a gamma counter.

  • Data Analysis: The specific binding is calculated by subtracting the non-specific binding from the total binding. The IC50 values are determined by non-linear regression analysis of the competition binding data.

cAMP Accumulation Assay

This protocol is based on the methodology described by Pozo et al. (1997) to assess the functional antagonist activity of [D-p-Cl-Phe6,Leu17]-VIP.[1]

Objective: To determine the ability of [D-p-Cl-Phe6,Leu17]-VIP to inhibit VIP-stimulated cyclic AMP (cAMP) production.

Materials:

  • Cells: Peritoneal macrophages from rats or mice.

  • Stimulating Agent (Agonist): VIP.

  • Antagonist: [D-p-Cl-Phe6,Leu17]-VIP.

  • Culture Medium/Buffer: (Specific composition to be detailed from the full-text paper).

  • Phosphodiesterase Inhibitor: e.g., Isobutylmethylxanthine (IBMX), to prevent cAMP degradation.

  • Lysis Buffer: To lyse the cells and release intracellular cAMP.

  • cAMP Assay Kit: (e.g., Radioimmunoassay (RIA) or Enzyme-linked immunosorbent assay (ELISA) kit).

Procedure:

  • Cell Seeding: Macrophages are seeded in multi-well plates and allowed to adhere.

  • Pre-incubation: The cells are pre-incubated with the phosphodiesterase inhibitor (IBMX) for a short period to inhibit cAMP degradation.

  • Antagonist Treatment: Cells are then incubated with various concentrations of the antagonist, [D-p-Cl-Phe6,Leu17]-VIP, or vehicle control.

  • Agonist Stimulation: Following the antagonist incubation, cells are stimulated with a fixed concentration of VIP.

  • Termination of Reaction: The stimulation is stopped by removing the medium and adding a lysis buffer to lyse the cells.

  • cAMP Measurement: The concentration of cAMP in the cell lysates is determined using a commercially available cAMP assay kit according to the manufacturer's instructions.

  • Data Analysis: The amount of cAMP produced in the presence of the antagonist is compared to the amount produced by VIP stimulation alone. The data is plotted to show the rightward shift in the VIP dose-response curve caused by the antagonist, and the potency of the antagonist can be calculated.

Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language for Graphviz, illustrate key signaling pathways and experimental workflows.

VIP_Signaling_Pathway cluster_antagonist Antagonist Action VIP VIP or [D-p-Cl-Phe6,Leu17]-VIP VPAC_Receptor VPAC1 / VPAC2 Receptor VIP->VPAC_Receptor Binds to G_Protein Gs Protein VPAC_Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Cellular_Response Downstream Cellular Responses (e.g., Gene Expression, Ion Transport) PKA->Cellular_Response Phosphorylates Target Proteins [D-p-Cl-Phe6,Leu17]-VIP [D-p-Cl-Phe6,Leu17]-VIP [D-p-Cl-Phe6,Leu17]-VIP->VPAC_Receptor Competitively Blocks VIP Binding

Caption: VIP signaling pathway and the mechanism of action of [D-p-Cl-Phe6,Leu17]-VIP.

Radioligand_Binding_Assay_Workflow cluster_preparation Preparation cluster_assay Assay cluster_analysis Data Analysis Cell_Prep Prepare Macrophages Incubation Incubate Cells with Radioligand & Competitor Cell_Prep->Incubation Radioligand_Prep Prepare [125I]VIP Radioligand_Prep->Incubation Competitor_Prep Prepare Unlabeled Analogs Competitor_Prep->Incubation Filtration Filter to Separate Bound & Free Ligand Incubation->Filtration Washing Wash Filters Filtration->Washing Counting Count Radioactivity Washing->Counting Calc_Specific_Binding Calculate Specific Binding Counting->Calc_Specific_Binding Generate_Curve Generate Competition Curve Calc_Specific_Binding->Generate_Curve Determine_IC50 Determine IC50 Generate_Curve->Determine_IC50

Caption: Experimental workflow for the radioligand binding assay.

cAMP_Assay_Workflow Start Seed Macrophages in Plates Preincubation Pre-incubate with Phosphodiesterase Inhibitor Start->Preincubation Antagonist_Treatment Treat with [D-p-Cl-Phe6,Leu17]-VIP Preincubation->Antagonist_Treatment Agonist_Stimulation Stimulate with VIP Antagonist_Treatment->Agonist_Stimulation Lysis Lyse Cells Agonist_Stimulation->Lysis cAMP_Measurement Measure cAMP Concentration (RIA or ELISA) Lysis->cAMP_Measurement Data_Analysis Analyze Data and Determine Antagonist Potency cAMP_Measurement->Data_Analysis

Caption: Workflow for the cAMP accumulation functional assay.

Conclusion

This compound is a valuable pharmacological tool for studying the physiological and pathological roles of VIP. Its potent and selective antagonist activity, as demonstrated by the quantitative data presented, makes it a standard for in vitro and in vivo investigations. The detailed experimental protocols and visual diagrams provided in this guide offer a comprehensive resource for researchers aiming to utilize this compound in their studies of the VIP system. Further research into the structure-activity relationships of VIP analogs will continue to advance our understanding of this important neuropeptide and may lead to the development of novel therapeutics.

References

A Technical Deep Dive into the Selectivity of [D-p-Cl-Phe6, Leu17]-VIP TFA for Vasoactive Intestinal Peptide (VIP) Receptors

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides an in-depth analysis of the selective Vasoactive Intestinal Peptide (VIP) receptor antagonist, [D-p-Cl-Phe6, Leu17]-VIP TFA. Tailored for researchers, scientists, and professionals in drug development, this document synthesizes available data on its binding affinity and functional antagonism at the two primary VIP receptor subtypes, VPAC1 and VPAC2. It further details the experimental protocols for assessing these interactions and illustrates the core signaling pathways involved.

Introduction: The VIP System and the Need for Selective Antagonists

Vasoactive Intestinal Peptide (VIP) is a neuropeptide with a wide array of physiological functions, including smooth muscle relaxation, regulation of exocrine and endocrine secretions, and modulation of the immune system. Its effects are mediated through two high-affinity G protein-coupled receptors (GPCRs), VPAC1 and VPAC2. Given the differential expression and sometimes opposing roles of these two receptor subtypes in various tissues and disease states, the development of selective antagonists is crucial for dissecting their individual functions and for therapeutic targeting.

[D-p-Cl-Phe6, Leu17]-VIP is a synthetic analog of VIP that has been identified as a competitive antagonist of VIP receptors. This guide focuses on elucidating its selectivity profile for human VPAC1 and VPAC2 receptors.

Quantitative Analysis of Receptor Selectivity

The selectivity of [D-p-Cl-Phe6, Leu17]-VIP for VPAC1 and VPAC2 receptors is determined by comparing its binding affinity (Ki) and its functional antagonism (IC50) at each receptor subtype. While many commercial suppliers cite an IC50 value of 125.8 nM, the original characterization of this antagonist predates the molecular cloning of the individual VPAC1 and VPAC2 receptor subtypes. The initial studies were conducted on tissues and cell lines expressing a mixed population of VIP receptors.

To provide a clear comparison, this guide presents data from studies that have evaluated the antagonist's activity on cell lines engineered to express either human VPAC1 or VPAC2 receptors individually.

Table 1: Binding Affinity of [D-p-Cl-Phe6, Leu17]-VIP for Human VPAC1 and VPAC2 Receptors

Receptor SubtypeLigandKi (nM)Cell LineReference
Human VPAC1[D-p-Cl-Phe6, Leu17]-VIPData Not Available--
Human VPAC2[D-p-Cl-Phe6, Leu17]-VIPData Not Available--

Table 2: Functional Antagonism of [D-p-Cl-Phe6, Leu17]-VIP at Human VPAC1 and VPAC2 Receptors

Receptor SubtypeAssayAgonistAntagonist IC50 (nM)Cell LineReference
Human VPAC1cAMP AccumulationVIPData Not Available--
Human VPAC2cAMP AccumulationVIPData Not Available--

Note: Despite extensive literature searches, specific studies directly comparing the binding affinity (Ki) or functional antagonism (IC50) of [D-p-Cl-Phe6, Leu17]-VIP on cell lines individually expressing human VPAC1 and VPAC2 receptors were not identified. The widely cited IC50 of 125.8 nM originates from early studies on tissues with mixed receptor populations.

Signaling Pathways of VIP Receptors

Both VPAC1 and VPAC2 receptors are primarily coupled to the Gs alpha subunit of heterotrimeric G proteins. Agonist binding initiates a conformational change in the receptor, leading to the activation of adenylyl cyclase and a subsequent increase in intracellular cyclic AMP (cAMP). This second messenger, in turn, activates Protein Kinase A (PKA), which phosphorylates various downstream targets to elicit a cellular response.

VIP_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space VIP VIP / Agonist VPAC_Receptor VPAC1 / VPAC2 Receptor VIP->VPAC_Receptor Binds G_Protein G Protein (Gs) VPAC_Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Activates cAMP cAMP AC->cAMP Converts ATP to ATP ATP PKA Protein Kinase A (PKA) cAMP->PKA Activates Cellular_Response Cellular Response PKA->Cellular_Response Phosphorylates Targets

Figure 1: Canonical Gs-coupled signaling pathway for VPAC1 and VPAC2 receptors.

Experimental Protocols

The characterization of [D-p-Cl-Phe6, Leu17]-VIP TFA selectivity relies on two primary experimental approaches: radioligand binding assays and functional assays measuring second messenger accumulation.

Radioligand Binding Assay

This assay quantifies the ability of the unlabeled antagonist, [D-p-Cl-Phe6, Leu17]-VIP, to compete with a radiolabeled ligand (e.g., [125I]-VIP) for binding to the VPAC1 or VPAC2 receptor. The output is typically the half-maximal inhibitory concentration (IC50), which can be converted to the equilibrium dissociation constant (Ki) using the Cheng-Prusoff equation.

Radioligand_Binding_Workflow prep Prepare Membranes from Cells Expressing VPAC1 or VPAC2 incubate Incubate Membranes with [125I]-VIP (fixed concentration) & [D-p-Cl-Phe6, Leu17]-VIP (varying concentrations) prep->incubate separate Separate Bound and Free Radioligand (e.g., vacuum filtration) incubate->separate count Quantify Bound Radioactivity (Scintillation Counting) separate->count analyze Data Analysis: - Competition Curve Fitting - IC50 Determination - Ki Calculation count->analyze

Figure 2: Workflow for a competitive radioligand binding assay.

Detailed Methodology:

  • Cell Culture and Membrane Preparation:

    • HEK293 or CHO cells stably transfected with human VPAC1 or VPAC2 receptor cDNA are cultured to high density.

    • Cells are harvested, and crude membrane fractions are prepared by homogenization and differential centrifugation.

    • Protein concentration of the membrane preparation is determined using a standard assay (e.g., BCA or Bradford).

  • Binding Assay:

    • Assays are performed in a suitable buffer (e.g., 25 mM Tris-HCl, pH 7.4, containing 5 mM MgCl2 and 0.1% BSA).

    • A fixed concentration of [125I]-VIP (typically at or below its Kd for the receptor) is incubated with a constant amount of membrane protein.

    • Increasing concentrations of [D-p-Cl-Phe6, Leu17]-VIP are added to compete for binding.

    • Non-specific binding is determined in the presence of a high concentration of unlabeled VIP.

    • The reaction is incubated to equilibrium (e.g., 60 minutes at 25°C).

  • Separation and Quantification:

    • The incubation is terminated by rapid vacuum filtration through glass fiber filters (e.g., Whatman GF/C) to separate bound from free radioligand.

    • Filters are washed with ice-cold buffer to remove unbound radioligand.

    • The radioactivity retained on the filters is quantified using a gamma counter.

  • Data Analysis:

    • The percentage of specific binding is plotted against the logarithm of the antagonist concentration.

    • The IC50 value is determined by non-linear regression analysis of the competition curve.

    • The Ki value is calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

cAMP Accumulation Functional Assay

This assay measures the ability of [D-p-Cl-Phe6, Leu17]-VIP to inhibit the agonist-induced production of cAMP in whole cells expressing either VPAC1 or VPAC2.

cAMP_Assay_Workflow cell_prep Seed Cells Expressing VPAC1 or VPAC2 in Assay Plates pre_incubate Pre-incubate Cells with [D-p-Cl-Phe6, Leu17]-VIP (varying concentrations) cell_prep->pre_incubate stimulate Stimulate with a Fixed Concentration of VIP (e.g., EC80) pre_incubate->stimulate lyse_detect Lyse Cells and Detect cAMP Levels (e.g., HTRF, ELISA) stimulate->lyse_detect analyze Data Analysis: - Dose-Response Curve - IC50 Determination lyse_detect->analyze

Figure 3: Workflow for a functional cAMP accumulation assay to determine antagonist potency.

Detailed Methodology:

  • Cell Culture:

    • Cells stably expressing either human VPAC1 or VPAC2 are seeded into multi-well plates and grown to near confluence.

  • Assay Procedure:

    • The growth medium is replaced with a serum-free medium containing a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

    • Cells are pre-incubated with varying concentrations of [D-p-Cl-Phe6, Leu17]-VIP for a defined period (e.g., 15-30 minutes).

    • A fixed concentration of VIP (typically the EC80, the concentration that produces 80% of the maximal response) is then added to stimulate cAMP production.

    • The stimulation is allowed to proceed for a specific time (e.g., 30 minutes at 37°C).

  • cAMP Quantification:

    • The reaction is stopped, and the cells are lysed.

    • The intracellular cAMP concentration is measured using a commercially available kit, such as a Homogeneous Time-Resolved Fluorescence (HTRF) assay, an enzyme-linked immunosorbent assay (ELISA), or a luciferase-based reporter assay.

  • Data Analysis:

    • The level of cAMP production is plotted against the logarithm of the antagonist concentration.

    • The IC50 value, representing the concentration of the antagonist that inhibits 50% of the agonist-induced cAMP response, is determined by non-linear regression analysis.

Conclusion

[D-p-Cl-Phe6, Leu17]-VIP TFA is a widely recognized antagonist of VIP receptors. However, a comprehensive understanding of its selectivity for the human VPAC1 and VPAC2 receptor subtypes is hampered by a lack of direct comparative studies on cells individually expressing these receptors. The commonly cited IC50 of 125.8 nM should be interpreted with caution as it likely represents a composite value from tissues with mixed receptor populations.

To definitively establish the selectivity profile of [D-p-Cl-Phe6, Leu17]-VIP, further research is required employing the standardized radioligand binding and functional cAMP assays detailed in this guide, using cell lines that exclusively express either human VPAC1 or VPAC2. Such studies will provide the precise Ki and IC50 values necessary to guide its use as a selective pharmacological tool in VIP receptor research and drug development.

The Inhibitory Effect of [D-p-CL-Phe6,leu17]-VIP TFA on cAMP Levels: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the effect of the Vasoactive Intestinal Peptide (VIP) receptor antagonist, [D-p-CL-Phe6,leu17]-VIP TFA, on intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels. This document consolidates available quantitative data, details relevant experimental methodologies, and illustrates the underlying signaling pathways.

Introduction

Vasoactive Intestinal Peptide (VIP) is a neuropeptide that plays a crucial role in a wide array of physiological processes, including smooth muscle relaxation, electrolyte secretion, and immune response modulation. Many of these effects are mediated through the activation of VIP receptors (VPAC1 and VPAC2), which are G-protein coupled receptors that stimulate adenylyl cyclase, leading to an increase in intracellular cAMP levels. [D-p-CL-Phe6,leu17]-VIP is a synthetic peptide analog of VIP that acts as a competitive and selective antagonist at VIP receptors. Its trifluoroacetate (B77799) (TFA) salt is a common formulation for research purposes. Understanding the interaction of this antagonist with the VIP signaling pathway is critical for its application as a research tool and for the development of potential therapeutics targeting VIP-mediated processes.

Mechanism of Action: Inhibition of cAMP Production

[D-p-CL-Phe6,leu17]-VIP exerts its effect by competitively binding to VIP receptors, thereby preventing the binding of the endogenous agonist, VIP. This blockade of the receptor inhibits the VIP-induced activation of the associated Gs protein, which in turn prevents the stimulation of adenylyl cyclase. The net result is a decrease in the rate of cAMP synthesis from ATP, leading to a reduction in intracellular cAMP levels that would otherwise be elevated by VIP. This antagonistic action has been demonstrated to inhibit VIP-stimulated physiological responses in various cell types. The specificity of this antagonist for VIP receptors is highlighted by its lack of activity on glucagon, secretin, or GRF receptors.

Signaling Pathway

The following diagram illustrates the VIP signaling pathway and the inhibitory action of [D-p-CL-Phe6,leu17]-VIP.

VIP_Signaling_Pathway cluster_membrane Cell Membrane VIP_Receptor VIP Receptor (VPAC1/VPAC2) Gs_protein Gs Protein VIP_Receptor->Gs_protein Activates AC Adenylyl Cyclase Gs_protein->AC Activates cAMP cAMP AC->cAMP Converts VIP VIP VIP->VIP_Receptor Binds & Activates Antagonist [D-p-CL-Phe6,leu17]-VIP Antagonist->VIP_Receptor Binds & Inhibits ATP ATP PKA Protein Kinase A cAMP->PKA Activates Cellular_Response Cellular Response PKA->Cellular_Response Phosphorylates Targets

VIP signaling pathway and antagonist inhibition.

Quantitative Data

The inhibitory potency of [D-p-CL-Phe6,leu17]-VIP is typically quantified by its half-maximal inhibitory concentration (IC50). This value represents the concentration of the antagonist required to inhibit 50% of the maximal response induced by an agonist, in this case, VIP-stimulated cAMP production.

Parameter Value Cell Type Species Reference
IC50125.8 ± 13.2 nMPeritoneal MacrophagesRat[1]
IC50110.8 ± 10.7 nMPeritoneal MacrophagesMouse[1]

Experimental Protocols

Detailed experimental protocols for the measurement of cAMP levels in response to [D-p-CL-Phe6,leu17]-VIP are not extensively detailed in the abstracts of the primary literature. However, based on the time period of the key publications and standard laboratory practices, a competitive binding radioimmunoassay (RIA) or an adenylyl cyclase activity assay using radiolabeled ATP would have been common methods. Below are representative protocols for these assays.

Representative Protocol 1: Competitive Radioimmunoassay (RIA) for cAMP

This protocol is a general representation of a solid-phase RIA for cAMP quantification in cell cultures.

1. Materials and Reagents:

  • Cells of interest (e.g., peritoneal macrophages)

  • Vasoactive Intestinal Peptide (VIP)

  • This compound

  • Culture medium and buffers (e.g., PBS)

  • Phosphodiesterase inhibitor (e.g., IBMX)

  • Cell lysis buffer (e.g., 0.1 M HCl or 5% Trichloroacetic acid)

  • cAMP standards

  • ¹²⁵I-labeled cAMP derivative

  • Anti-cAMP antibody

  • Goat anti-rabbit IgG coated microtiter plates

  • Wash buffer (e.g., phosphate (B84403) buffer with Tween 20)

  • Gamma counter

2. Experimental Workflow:

experimental_workflow_ria cell_culture 1. Cell Seeding & Culture treatment 2. Pre-incubation with [D-p-CL-Phe6,leu17]-VIP cell_culture->treatment stimulation 3. Stimulation with VIP treatment->stimulation lysis 4. Cell Lysis & cAMP Extraction stimulation->lysis ria 5. Competitive cAMP RIA lysis->ria measurement 6. Measurement of Radioactivity (Gamma Counting) ria->measurement analysis 7. Data Analysis & IC50 Calculation measurement->analysis

Workflow for cAMP measurement by RIA.

3. Detailed Steps:

  • Cell Culture and Treatment:

    • Seed cells in appropriate culture plates and allow them to adhere and grow to the desired confluency.

    • Wash the cells with serum-free medium or a suitable buffer.

    • Pre-incubate the cells with varying concentrations of [D-p-CL-Phe6,leu17]-VIP for a specified time (e.g., 15-30 minutes) in the presence of a phosphodiesterase inhibitor like IBMX to prevent cAMP degradation.

    • Stimulate the cells with a fixed concentration of VIP (typically a concentration that elicits a submaximal response, e.g., EC80) for a defined period (e.g., 10-20 minutes).

  • cAMP Extraction:

    • Terminate the stimulation by aspirating the medium and lysing the cells with a cold acid solution (e.g., 0.1 M HCl).

    • Incubate the plates on ice for 10-20 minutes.

    • Scrape the cells and collect the lysate.

    • Centrifuge the lysate to pellet cellular debris. The supernatant contains the intracellular cAMP.

    • The samples may require purification or acetylation depending on the specific RIA kit instructions to increase sensitivity.

  • Radioimmunoassay:

    • Add cAMP standards and unknown samples to the antibody-coated wells of the microtiter plate.

    • Add a fixed amount of ¹²⁵I-labeled cAMP to each well.

    • Add the anti-cAMP antibody to all wells except for the non-specific binding controls.

    • Incubate the plate to allow for competitive binding between the sample/standard cAMP and the radiolabeled cAMP for the antibody.

    • Wash the wells to remove unbound radiolabeled cAMP.

    • Measure the radioactivity in each well using a gamma counter. The amount of bound radioactivity is inversely proportional to the concentration of cAMP in the sample.

  • Data Analysis:

    • Generate a standard curve by plotting the radioactivity of the standards against their known concentrations.

    • Determine the cAMP concentration in the unknown samples by interpolating their radioactivity values from the standard curve.

    • Plot the cAMP concentration against the concentration of [D-p-CL-Phe6,leu17]-VIP and fit the data to a suitable dose-response curve to calculate the IC50 value.

Representative Protocol 2: Adenylyl Cyclase Activity Assay

This protocol describes a method to measure adenylyl cyclase activity in cell membranes by quantifying the conversion of [α-³²P]ATP to [³²P]cAMP.

1. Materials and Reagents:

  • Cell membrane preparations

  • Vasoactive Intestinal Peptide (VIP)

  • This compound

  • Assay buffer containing ATP regenerating system (e.g., creatine (B1669601) phosphate and creatine kinase), a phosphodiesterase inhibitor (e.g., IBMX), and GTP.

  • [α-³²P]ATP

  • Stop solution (e.g., containing SDS and unlabeled ATP and cAMP)

  • Dowex and alumina (B75360) chromatography columns

  • Scintillation fluid and counter

2. Experimental Workflow:

experimental_workflow_ac_assay membrane_prep 1. Cell Membrane Preparation reaction_setup 2. Assay Reaction Setup with VIP and/or Antagonist membrane_prep->reaction_setup incubation 3. Incubation with [α-32P]ATP reaction_setup->incubation termination 4. Reaction Termination incubation->termination separation 5. Separation of [32P]cAMP via Column Chromatography termination->separation measurement 6. Scintillation Counting separation->measurement analysis 7. Data Analysis measurement->analysis

Workflow for Adenylyl Cyclase Activity Assay.

3. Detailed Steps:

  • Membrane Preparation:

    • Harvest cells and homogenize them in a suitable buffer.

    • Centrifuge the homogenate at low speed to remove nuclei and unbroken cells.

    • Centrifuge the supernatant at high speed to pellet the membranes.

    • Wash and resuspend the membrane pellet in the assay buffer.

  • Adenylyl Cyclase Reaction:

    • In reaction tubes, combine the membrane preparation with the assay buffer.

    • Add varying concentrations of [D-p-CL-Phe6,leu17]-VIP for antagonist curves, or buffer for control and VIP-stimulated conditions.

    • Add a fixed concentration of VIP for the antagonist dose-response.

    • Pre-incubate the tubes at the desired temperature (e.g., 30°C).

    • Initiate the reaction by adding [α-³²P]ATP.

    • Incubate for a specific time (e.g., 10-15 minutes).

  • Reaction Termination and cAMP Separation:

    • Stop the reaction by adding the stop solution.

    • Apply the reaction mixture to a Dowex column to remove the unreacted [α-³²P]ATP.

    • Elute the nucleotides onto an alumina column.

    • Wash the alumina column to remove interfering substances.

    • Elute the [³²P]cAMP from the alumina column into a scintillation vial.

  • Measurement and Analysis:

    • Add scintillation fluid to the vials and measure the radioactivity using a scintillation counter.

    • Calculate the adenylyl cyclase activity (e.g., in pmol of cAMP produced per mg of protein per minute).

    • Analyze the data to determine the inhibitory effect of [D-p-CL-Phe6,leu17]-VIP on VIP-stimulated adenylyl cyclase activity.

Conclusion

This compound is a potent and selective antagonist of VIP receptors, effectively inhibiting VIP-induced increases in intracellular cAMP levels. The quantitative data and understanding of its mechanism of action make it an invaluable tool for studying the physiological and pathophysiological roles of the VIP signaling pathway. The experimental protocols outlined in this guide provide a framework for researchers to investigate the effects of this and similar compounds on cAMP-mediated cellular responses.

References

Introduction: Vasoactive Intestinal Peptide (VIP) and its Receptors

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Research Applications of Vasoactive Intestinal Peptide Antagonists

For Researchers, Scientists, and Drug Development Professionals

Vasoactive Intestinal Peptide (VIP) is a 28-amino acid neuropeptide belonging to the secretin/glucagon superfamily.[1] It is widely distributed throughout the central and peripheral nervous systems and is involved in a vast array of biological functions.[2] VIP's physiological effects are diverse, including vasodilation, regulation of gastrointestinal motility and secretion, hormone secretion, and modulation of the immune system.[1][2][3] These actions are mediated by its interaction with specific G protein-coupled receptors (GPCRs).

There are two primary high-affinity receptors for VIP, designated VPAC1 and VPAC2 .[1][4] Both receptors bind VIP and the structurally related Pituitary Adenylate Cyclase-Activating Peptide (PACAP) with similar high affinity.[5] A third receptor, the PAC1 receptor, binds PACAP with much higher affinity than VIP.[5]

  • VPAC1 Receptors are found in various tissues including the intestine, liver, lungs, brain, and on T lymphocytes.[5][6] They are frequently overexpressed in many types of cancer.[7][8]

  • VPAC2 Receptors are predominantly located in smooth muscle tissues, the hippocampus, and the spinal cord.[5]

The development of antagonists that can selectively block these receptors has provided crucial tools for elucidating the physiological roles of VIP and has opened new avenues for therapeutic intervention in various diseases.

The VIP Signaling Pathway

VIP receptors are class II G protein-coupled receptors.[1] The canonical signaling pathway initiated upon VIP binding primarily involves the activation of adenylyl cyclase through a stimulatory G protein (Gs).[1][9] This leads to a cascade of intracellular events:

  • Receptor Activation: VIP binds to the extracellular domain of a VPAC receptor.

  • G Protein Coupling: The activated receptor couples with the Gs alpha subunit, causing it to release GDP and bind GTP.

  • Adenylyl Cyclase Activation: The activated Gs-alpha subunit stimulates the membrane-bound enzyme adenylyl cyclase.

  • cAMP Production: Adenylyl cyclase catalyzes the conversion of ATP to cyclic adenosine (B11128) monophosphate (cAMP).[10]

  • PKA Activation: The increase in intracellular cAMP concentration activates Protein Kinase A (PKA).[1]

  • Downstream Phosphorylation: PKA phosphorylates various downstream targets, including transcription factors like the cAMP response element-binding protein (CREB), leading to changes in gene expression and cellular function.[1][11][12]

In addition to the primary Gs/cAMP pathway, VIP receptor activation can also modulate other signaling cascades, including the phospholipase C (PLC)/Ca²⁺, ERK, and Akt pathways, depending on the cell type and context.[5][13] VIP antagonists function by binding to VPAC receptors, thereby preventing VIP from initiating this signaling cascade.[10]

VIP_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VIP VIP VPAC_R VPAC1 / VPAC2 Receptor VIP->VPAC_R Binds Antagonist VIP Antagonist Antagonist->VPAC_R Blocks G_Protein Gs Protein VPAC_R->G_Protein Activates AC Adenylyl Cyclase ATP ATP G_Protein->AC Activates cAMP cAMP ATP->cAMP Converts AC PKA PKA cAMP->PKA Activates CREB CREB (inactive) PKA->CREB Phosphorylates pCREB pCREB (active) Gene_Exp Gene Expression (e.g., c-fos, c-myc, Cell Proliferation, Cytokine Release) pCREB->Gene_Exp Regulates Experimental_Workflow cluster_design Phase 1: Design & Synthesis cluster_invitro Phase 2: In Vitro Characterization cluster_invivo Phase 3: In Vivo Evaluation in_silico In Silico Modeling (Docking Scores) synthesis Peptide Synthesis & Purification in_silico->synthesis binding_assay Receptor Binding Assay (Ki, IC50) synthesis->binding_assay functional_assay Functional Assays (cAMP, Ca2+) binding_assay->functional_assay cell_assay Cell-Based Assays (Proliferation, Migration) functional_assay->cell_assay pk_pd Pharmacokinetics & Pharmacodynamics cell_assay->pk_pd efficacy_model Disease Models (e.g., Tumor Xenografts) pk_pd->efficacy_model tox Toxicology Studies efficacy_model->tox Clinical Development Clinical Development tox->Clinical Development VIP_Antagonist_Applications cluster_vip VIP / VPAC Receptor Signaling cluster_effects Pathophysiological Effects cluster_antagonist VIP Antagonist Intervention cluster_outcomes Therapeutic Outcomes VIP_Signal VIP Binding to VPAC1/VPAC2 Cancer Cancer Progression - Proliferation - Angiogenesis VIP_Signal->Cancer Promotes Immune Immune Suppression - Decreased T-Cell Activity VIP_Signal->Immune Promotes Secretion Intestinal Hypersecretion VIP_Signal->Secretion Promotes Antagonist VIP Antagonists (e.g., VIPhyb, PG 97-269) Antagonist->VIP_Signal Blocks Tumor_Inhibit Tumor Growth Inhibition Immune_Enhance Enhanced Anti-Tumor Immunity Diarrhea_Treat Anti-Secretory Effect Chemo_Syn Synergy with Chemotherapy Tumor_Inhibit->Chemo_Syn

References

Unveiling the Role of the Endogenous VIP System in Asthma and COPD: A Technical Guide to the Research Tool [D-p-Cl-Phe6,Leu17]-VIP TFA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vasoactive Intestinal Peptide (VIP) is a naturally occurring neuropeptide with potent bronchodilatory and anti-inflammatory properties, making its signaling pathway a significant area of investigation for respiratory diseases such as asthma and Chronic Obstructive Pulmonary Disease (COPD). The physiological effects of VIP are mediated through two main G protein-coupled receptors: VPAC1 and VPAC2. Understanding the precise role of the endogenous VIP system in the pathophysiology of these diseases is crucial for the development of novel therapeutics. This technical guide focuses on [D-p-Cl-Phe6,Leu17]-VIP TFA , a selective antagonist of VIP receptors. Contrary to a therapeutic agent, this compound serves as a critical research tool to probe the function of the endogenous VIP system. By blocking the effects of native VIP, researchers can elucidate its importance in airway function and inflammation.

This document provides a comprehensive overview of this compound, including its mechanism of action, a hypothetical experimental protocol for its use in a preclinical asthma model, and expected outcomes.

Physicochemical Properties and Technical Data

A thorough understanding of the antagonist's properties is essential for its proper handling and use in experimental settings.

PropertyValue
Compound Name [D-p-Cl-Phe6,Leu17]-Vasoactive Intestinal Peptide Trifluoroacetate Salt
Abbreviation This compound
Molecular Formula C148H239ClN44O42 (peptide)
Molecular Weight 3342.24 g/mol [1]
Appearance White to off-white lyophilized powder
Purity ≥95% (HPLC)[1]
Solubility Soluble in water (to 1 mg/ml)
Storage Store at -20°C for long-term stability.[1] For stock solutions, it is recommended to aliquot and store at -80°C to avoid repeated freeze-thaw cycles.
Mechanism of Action Competitive antagonist of VPAC1 and VPAC2 receptors.
Selectivity Selective for VIP receptors with no significant activity on glucagon, secretin, or GRF receptors.[1]

Mechanism of Action: VIP Signaling and its Antagonism

Vasoactive Intestinal Peptide plays a crucial role in maintaining respiratory homeostasis. Its binding to VPAC receptors on airway smooth muscle cells and immune cells initiates a signaling cascade that leads to bronchodilation and suppression of inflammation.

The Endogenous VIP Signaling Pathway

The binding of VIP to its receptors, primarily VPAC2 on airway smooth muscle cells, activates a stimulatory G protein (Gs). This, in turn, stimulates adenylyl cyclase to produce cyclic adenosine (B11128) monophosphate (cAMP). Increased intracellular cAMP levels lead to the activation of Protein Kinase A (PKA), which phosphorylates downstream targets, resulting in smooth muscle relaxation and bronchodilation. In immune cells, this pathway can modulate cytokine release and inhibit inflammatory responses.

VIP_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space VIP VIP VPAC_Receptor VPAC Receptor (VPAC1/VPAC2) VIP->VPAC_Receptor Binds to Gs_protein Gs Protein VPAC_Receptor->Gs_protein Activates AC Adenylyl Cyclase Gs_protein->AC Stimulates cAMP cAMP AC->cAMP Converts ATP to ATP ATP PKA Protein Kinase A (PKA) cAMP->PKA Activates Relaxation Airway Smooth Muscle Relaxation PKA->Relaxation Promotes Anti_Inflammatory Anti-inflammatory Effects PKA->Anti_Inflammatory Promotes

Endogenous VIP Signaling Pathway in Airway Cells.

Inhibition by this compound

This compound acts as a competitive antagonist, binding to the VPAC receptors without initiating the downstream signaling cascade. By occupying the receptor binding sites, it prevents endogenous VIP from exerting its bronchodilatory and anti-inflammatory effects. This blockade allows researchers to investigate the consequences of a compromised VIP system, mimicking a potential state of VIP deficiency that may contribute to the pathology of asthma and COPD.

VIP_Antagonist_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space VIP Endogenous VIP VPAC_Receptor VPAC Receptor (VPAC1/VPAC2) Antagonist [D-p-Cl-Phe6,Leu17]-VIP Antagonist->VPAC_Receptor Blocks Binding Gs_protein Gs Protein (Inactive) VPAC_Receptor->Gs_protein No Activation AC Adenylyl Cyclase (Inactive) Gs_protein->AC cAMP Reduced cAMP AC->cAMP PKA Inactive PKA cAMP->PKA Bronchoconstriction Potential for Bronchoconstriction PKA->Bronchoconstriction Leads to Pro_Inflammatory Potential for Pro-inflammatory State PKA->Pro_Inflammatory Leads to

Inhibition of VIP Signaling by [D-p-Cl-Phe6,Leu17]-VIP.

Hypothetical Experimental Protocol: Investigating the Role of Endogenous VIP in an Ovalbumin-Induced Murine Model of Asthma

This section outlines a detailed, though hypothetical, experimental protocol for utilizing this compound to explore the role of the endogenous VIP system in a well-established animal model of allergic asthma.

Experimental Workflow

The workflow is designed to assess the impact of VIP receptor blockade on the development of key features of asthma, including airway hyperresponsiveness, inflammation, and airway remodeling.

Experimental_Workflow cluster_sensitization Sensitization Phase (Days 0 & 14) cluster_challenge Challenge Phase (Days 21-23) cluster_treatment Antagonist Treatment (Days 20-23) cluster_assessment Assessment Phase (Day 24) sensitization Sensitization with Ovalbumin (OVA) and Alum (i.p. injection) challenge Aerosolized OVA Challenge (1% in saline) sensitization->challenge Wait treatment Administration of this compound or Vehicle (e.g., i.p. or i.n.) AHR Airway Hyperresponsiveness (AHR) Measurement treatment->AHR Assess Outcomes BALF Bronchoalveolar Lavage Fluid (BALF) Collection and Analysis AHR->BALF Histology Lung Tissue Histology BALF->Histology

Experimental Workflow for Investigating VIP Antagonism.

Detailed Methodologies

1. Animal Model:

  • Species: BALB/c mice (female, 6-8 weeks old), a commonly used strain for allergic asthma models.

  • Housing: Standard laboratory conditions with a 12-hour light/dark cycle and ad libitum access to food and water.

2. Sensitization:

  • On days 0 and 14, mice are sensitized by intraperitoneal (i.p.) injection of 20 µg of ovalbumin (OVA) emulsified in 2 mg of aluminum hydroxide (B78521) (Alum) in a total volume of 200 µL of sterile saline.

  • Control groups receive i.p. injections of saline with Alum.

3. Treatment with this compound:

  • From day 20 to 23, mice in the treatment group receive daily administration of this compound. The route of administration (e.g., intraperitoneal, subcutaneous, or intranasal) and the optimal dose would need to be determined in preliminary studies. A starting point could be a dose range informed by its in vitro IC50 and previous in vivo studies with VIP analogs.

  • The vehicle control group receives the same volume of the vehicle used to dissolve the antagonist (e.g., sterile saline).

4. Allergen Challenge:

  • On days 21, 22, and 23, mice are challenged with an aerosol of 1% (w/v) OVA in sterile saline for 30 minutes using a nebulizer.

  • Control groups are challenged with aerosolized saline.

5. Assessment of Airway Hyperresponsiveness (AHR):

  • 24 hours after the final OVA challenge (day 24), AHR is assessed using a whole-body plethysmograph.

  • Mice are exposed to increasing concentrations of aerosolized methacholine (B1211447) (e.g., 0, 6.25, 12.5, 25, 50 mg/mL), and the enhanced pause (Penh) value, an indicator of airway obstruction, is recorded.

6. Bronchoalveolar Lavage Fluid (BALF) Analysis:

  • Immediately following AHR measurement, mice are euthanized, and the lungs are lavaged with sterile phosphate-buffered saline (PBS).

  • The total and differential cell counts (macrophages, eosinophils, neutrophils, lymphocytes) in the BALF are determined.

  • The supernatant is collected for the measurement of cytokine levels (e.g., IL-4, IL-5, IL-13) by ELISA.

7. Lung Histology:

  • After BALF collection, the lungs are perfused, removed, and fixed in 10% neutral buffered formalin.

  • Paraffin-embedded sections are stained with Hematoxylin and Eosin (H&E) to assess inflammatory cell infiltration and with Periodic acid-Schiff (PAS) to evaluate mucus production and goblet cell hyperplasia.

Expected Outcomes and Data Presentation

The administration of this compound is expected to exacerbate the features of allergic asthma by blocking the protective effects of endogenous VIP. The following tables summarize the anticipated results.

Table 1: Anticipated Effects on Airway Hyperresponsiveness (AHR)

Treatment GroupMethacholine Concentration (mg/mL)Expected Penh Value
Saline Control50Low
OVA + Vehicle50High
OVA + this compound50Significantly Higher than OVA + Vehicle

Table 2: Anticipated Effects on Inflammatory Cell Infiltration in BALF

Treatment GroupTotal Cells (x10^5)Eosinophils (x10^4)Neutrophils (x10^4)Lymphocytes (x10^4)
Saline ControlLowLowLowLow
OVA + VehicleHighHighModerateModerate
OVA + this compoundSignificantly HigherSignificantly HigherHigherHigher

Table 3: Anticipated Effects on Th2 Cytokine Levels in BALF

Treatment GroupIL-4 (pg/mL)IL-5 (pg/mL)IL-13 (pg/mL)
Saline ControlLowLowLow
OVA + VehicleHighHighHigh
OVA + this compoundSignificantly HigherSignificantly HigherSignificantly Higher

Table 4: Anticipated Histological Findings

Treatment GroupInflammatory Cell InfiltrationGoblet Cell Hyperplasia / Mucus Production
Saline ControlMinimalMinimal
OVA + VehicleModerate to SevereModerate to Severe
OVA + this compoundSevereSevere

Conclusion

This compound is a valuable pharmacological tool for elucidating the role of the endogenous VIP system in the pathophysiology of asthma and COPD. By competitively antagonizing VIP receptors, this peptide allows for the investigation of the consequences of VIP signaling blockade in preclinical models of these respiratory diseases. The provided hypothetical experimental protocol offers a framework for such studies. The expected outcomes, including exacerbated airway hyperresponsiveness, increased inflammation, and more severe airway remodeling, would strongly suggest that endogenous VIP plays a protective role in the context of allergic airway disease. This line of research can provide a deeper understanding of the mechanisms underlying asthma and COPD and may help to validate the VIP signaling pathway as a viable target for future therapeutic interventions with VIP agonists.

References

The Role of [D-P-CL-Phe6,Leu17]-VIP TFA in Colitis Models: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Vasoactive Intestinal Peptide (VIP) is a neuropeptide with a complex and sometimes contradictory role in inflammatory processes, including inflammatory bowel disease (IBD). While some studies suggest anti-inflammatory properties, recent evidence from preclinical colitis models indicates that VIP may exert pro-inflammatory effects, making VIP receptor antagonists a potential therapeutic avenue. This technical guide synthesizes the available preclinical evidence for the role of VIP receptor antagonism in colitis models, with a focus on the implications for the selective VIP receptor antagonist, [D-P-CL-Phe6,Leu17]-VIP TFA. While direct experimental data on the use of this compound in colitis models is not available in the current body of literature, this guide will leverage data from studies on other VIP antagonists to provide a comprehensive overview of the rationale, methodologies, and potential signaling pathways involved.

Introduction

Vasoactive Intestinal Peptide (VIP) is a 28-amino acid neuropeptide that is widely distributed in the central and peripheral nervous systems, including the enteric nervous system of the gastrointestinal tract. It exerts its biological effects by binding to two G protein-coupled receptors, VPAC1 and VPAC2. This compound is a competitive and selective antagonist of the VIP receptor, with an IC50 of 125.8 nM.[1][2][3] It exhibits no activity on glucagon, secretin, or growth hormone-releasing factor (GRF) receptors.[1][3] The role of VIP in intestinal inflammation is multifaceted; however, studies utilizing VIP knockout mice and pharmacological blockade of VIP receptors in dextran (B179266) sodium sulfate (B86663) (DSS)-induced colitis models suggest that VIP can be pro-inflammatory in this context. This has led to increased interest in the therapeutic potential of VIP antagonists for IBD.

Quantitative Data from VIP Antagonist Studies in DSS-Induced Colitis

The following tables summarize quantitative data from a key study investigating the effects of the VIP antagonists VIPHyb and PG 97-269 in a DSS-induced colitis model in mice. This data provides a strong rationale for the potential efficacy of other VIP antagonists, such as this compound, in similar models.

Table 1: Effect of VIP Antagonists on Body Weight Change in DSS-Induced Colitis [4]

Treatment GroupDoseMean Body Weight Change (%) ± SEMp-value vs. Vehicle
Vehicle--16.69 ± 1.13-
VIPHyb100 nM-12.05 ± 2.16>0.05
VIPHyb1 µM-11.78 ± 1.14<0.05
PG 97-2691 nM-12.35 ± 1.80Not specified
PG 97-26910 nM-14.89 ± 2.53Not significant
PG 97-269100 nM-12.99 ± 1.53Not significant

Table 2: Histological Scores in the Proximal and Distal Colon of DSS-Treated Mice with VIP Antagonist Administration [4]

Treatment GroupVilli Shortening (Mean ± SEM)Ulceration (Mean ± SEM)Immune Cell Infiltration (Mean ± SEM)
Proximal Colon
Vehicle2.33 ± 0.482.25 ± 0.41Not specified
1 µM VIPHyb1.63 ± 0.50 (p<0.05)1.38 ± 0.53 (p<0.05)Not specified
1 nM PG 97-2690.83 ± 0.40 (p<0.01)0.83 ± 0.40 (p<0.01)1.67 ± 0.33 (p<0.05)
Distal Colon
Vehicle2.20 ± 0.532.30 ± 0.542.90 ± 0.38
VIP-/- Mice0.33 ± 0.21 (p<0.01)0.33 ± 0.21 (p<0.001)1.50 ± 0.22 (p<0.05)

Table 3: Colonic Pro-inflammatory Cytokine mRNA Expression in DSS-Treated Mice [4]

Treatment GroupTNF-α (fold change)IL-6 (fold change)IL-1β (fold change)
VIP-/- Mice0.760.341.16
Note: The study states that colonic expression of IL-1β, TNF-α, and IL-6 was significantly lower in VIP-/- and VIPHyb or PG 97-269 treated mice compared to vehicle-treated WT mice, though specific fold-change values for the antagonist-treated groups are not provided in the abstract.

Experimental Protocols

The following is a detailed methodology for a DSS-induced colitis model used to evaluate VIP antagonists, based on the study by Abad et al. (2014).[4] This protocol can serve as a template for investigating the effects of this compound.

Animal Model
  • Species: Wild-type (WT) and VIP knockout (VIP-/-) mice.

  • Strain: Age-matched littermates.

  • Housing: Standard laboratory conditions with ad libitum access to food and water.

Induction of Colitis
  • Inducing Agent: 2.5% Dextran Sodium Sulfate (DSS) in drinking water.

  • Duration: DSS administration for a specified period (e.g., 5-7 days), followed by a recovery period with regular drinking water.

Administration of VIP Antagonist
  • Compound: this compound (or other VIP antagonists like VIPHyb or PG 97-269).

  • Vehicle: Saline or other appropriate vehicle.

  • Route of Administration: Daily intraperitoneal (i.p.) injections.

  • Dosing Regimen: Administer a range of doses to determine efficacy (e.g., based on the provided data, doses from nM to µM concentrations may be relevant). Dosing should commence at a specified time relative to DSS induction (e.g., from day 1 to day 11).

Assessment of Colitis Severity
  • Clinical Monitoring: Daily monitoring of:

    • Body weight change.

    • Stool consistency (diarrhea).

    • Presence of blood in stool.

    • General physical activity and well-being.

  • Macroscopic Assessment (at euthanasia):

    • Colon length and weight measurement (to calculate weight/length ratio, an indicator of edema).

    • Visual inspection for signs of inflammation, ulceration, and fecal pellets.

  • Histological Analysis:

    • Colon tissue sections (proximal and distal) are fixed, embedded in paraffin, and stained with hematoxylin (B73222) and eosin (B541160) (H&E).

    • Scoring of histological parameters such as villi shortening, ulceration, and immune cell infiltration.

  • Molecular Analysis:

    • Quantification of pro-inflammatory cytokine mRNA levels (e.g., TNF-α, IL-6, IL-1β) in colonic tissue using quantitative real-time PCR (qRT-PCR).

Signaling Pathways and Visualizations

The pro-inflammatory effects of VIP in colitis models are likely mediated through its receptors, VPAC1 and VPAC2, which are expressed on various immune cells. The binding of VIP to these receptors can trigger intracellular signaling cascades that modulate cytokine production and immune cell function. The use of a VIP antagonist like this compound would block these downstream effects.

VIP_Signaling_in_Colitis cluster_extracellular Extracellular Space cluster_cell Immune Cell VIP VIP VPAC1 VPAC1 Receptor VIP->VPAC1 VPAC2 VPAC2 Receptor VIP->VPAC2 Antagonist This compound Antagonist->VPAC1 Blocks Antagonist->VPAC2 Blocks G_protein G Protein VPAC1->G_protein VPAC2->G_protein AC Adenylyl Cyclase G_protein->AC Activates cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Pro_inflammatory_Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) CREB->Pro_inflammatory_Cytokines Upregulates Transcription Inflammation Intestinal Inflammation Pro_inflammatory_Cytokines->Inflammation

Caption: Proposed VIP signaling pathway in immune cells during colitis and the inhibitory action of this compound.

Experimental_Workflow cluster_setup Experimental Setup cluster_treatment Treatment Groups cluster_assessment Assessment of Colitis Severity Animal_Model WT and VIP-/- Mice Colitis_Induction 2.5% DSS in Drinking Water Animal_Model->Colitis_Induction Vehicle Vehicle Control (i.p.) Colitis_Induction->Vehicle Antagonist This compound (i.p.) Colitis_Induction->Antagonist Clinical_Monitoring Daily Monitoring (Weight, Stool, Activity) Vehicle->Clinical_Monitoring Macroscopic Macroscopic Analysis (Colon Length/Weight) Vehicle->Macroscopic Antagonist->Clinical_Monitoring Antagonist->Macroscopic Histology Histological Scoring Macroscopic->Histology Molecular Cytokine mRNA Analysis Histology->Molecular

Caption: Experimental workflow for evaluating the role of this compound in a DSS-induced colitis model.

Conclusion

The available evidence from preclinical studies using VIP knockout mice and VIP receptor antagonists strongly suggests a pro-inflammatory role for VIP in the context of DSS-induced colitis. The significant reduction in clinical signs of colitis, improved histological scores, and decreased pro-inflammatory cytokine expression following the administration of VIP antagonists highlight the therapeutic potential of this drug class for IBD. While direct experimental data for this compound in colitis models is currently lacking, its established role as a selective VIP receptor antagonist makes it a compelling candidate for further investigation. The experimental protocols and potential signaling pathways outlined in this guide provide a solid framework for future research into the efficacy of this compound in the treatment of inflammatory bowel disease.

References

The Role of [D-P-CL-Phe6,Leu17]-VIP TFA in Oncology: A Technical Overview of its Effects on Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Vasoactive Intestinal Peptide (VIP) receptors are increasingly recognized as viable targets in oncology due to their overexpression in a variety of tumors. [D-P-CL-Phe6,Leu17]-VIP TFA is a competitive and selective antagonist of these receptors, demonstrating potential as an anti-cancer agent. This technical guide provides an in-depth analysis of the effects of this compound and other closely related VIP antagonists on several cancer cell lines. It summarizes key quantitative data, details relevant experimental methodologies, and visualizes the underlying signaling pathways and experimental workflows.

Introduction to this compound

This compound is a synthetic peptide that acts as a selective antagonist of the Vasoactive Intestinal Peptide (VIP) receptor, with a reported IC50 value of 125.8 nM.[1][2][3] By blocking the binding of the endogenous ligand VIP, this antagonist can inhibit downstream signaling pathways that are often implicated in tumor growth and survival. VIP receptors, particularly VPAC1 and VPAC2, are overexpressed in numerous malignancies, including non-small cell lung cancer, breast cancer, colon cancer, and hepatocellular carcinoma, making them attractive targets for therapeutic intervention.

Effects on Cancer Cell Proliferation and Viability

VIP receptor antagonists have been shown to inhibit the proliferation of various cancer cell lines. The following tables summarize the quantitative effects of this compound and other notable VIP antagonists.

Table 1: Inhibition of Cancer Cell Growth by VIP Antagonists

Cancer TypeCell LineVIP AntagonistConcentrationEffectCitation(s)
Non-Small Cell Lung CancerNCI-H838VIPhyb1 µM~50% inhibition of colony formation[4][5]
Breast CancerMDA-MB-231VIPhyb10 µMInhibition of cell proliferation[6][7]
Colon CancerHCT-15neurotensin(6-11)VIP(7-28)Nanomolar concentrationsEfficient inhibition of cancer growth[8][9]
Pancreatic CancerCapan-2(SN)VIPhyb1 µMInhibition of clonal growth[10]

Table 2: IC50 Values of VIP Antagonists in Cancer Cell Lines

Cell LineVIP AntagonistIC50 ValueCitation(s)
NCI-H157 & NCI-H838VIPhyb0.7 µM (for binding inhibition)[4][5]
MDA-MB-231VIPhyb0.5 µM (for binding inhibition)[6][7]
Capan-2(SN)VIPhyb0.01 µM (for binding inhibition)[10]
General[D-p-Cl-Phe6,Leu17]-VIP125.8 nM (for receptor antagonism)[1][2][3]

Induction of Apoptosis in Cancer Cells

A key mechanism through which VIP antagonists exert their anti-cancer effects is the induction of apoptosis. In hepatocellular carcinoma cells (Huh7), VIP treatment has been shown to induce apoptosis, an effect that is reversible by a VIP receptor antagonist. This suggests that blocking VIP signaling can promote programmed cell death in cancer cells.[11]

Signaling Pathways Modulated by this compound

The primary signaling pathway affected by VIP receptor antagonists is the cyclic AMP (cAMP) pathway. VIP binding to its receptor typically leads to an increase in intracellular cAMP levels, which can promote cancer cell proliferation. By blocking this interaction, antagonists like this compound prevent the elevation of cAMP.

In non-small cell lung cancer cells (NCI-H838), a 10 µM concentration of the VIP antagonist VIPhyb was shown to inhibit the increase in cAMP caused by VIP.[4][5] Similarly, in the breast cancer cell line MDA-MB-231, 10 µM of VIPhyb also inhibited the VIP-induced elevation of cAMP.[6][7] In hepatocellular carcinoma Huh7 cells, the pro-apoptotic effects of VIP were linked to the cAMP/Bcl-xL pathway, and these effects were reversed by a VIP receptor antagonist.[11]

VIP_Antagonist_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space VIP VIP VIPR VIP Receptor (VPAC1/VPAC2) VIP->VIPR Binds and Activates Antagonist This compound Antagonist->VIPR Binds and Blocks AC Adenylate Cyclase VIPR->AC Activates cAMP cAMP AC->cAMP Converts ATP to cAMP PKA Protein Kinase A cAMP->PKA Activates Proliferation Cell Proliferation cAMP->Proliferation Promotes CREB CREB PKA->CREB Phosphorylates Bcl_xL Bcl-xL CREB->Bcl_xL Upregulates Apoptosis Apoptosis Bcl_xL->Apoptosis Inhibits

Caption: Signaling pathway of VIP and its antagonism by this compound.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are outlines of key experimental protocols used to assess the effects of this compound on cancer cell lines.

Cell Viability and Proliferation Assay (MTT Assay)

This assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.[12][13][14]

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Treatment: Treat the cells with various concentrations of this compound and incubate for 24-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

MTT_Assay_Workflow cluster_workflow MTT Assay Workflow A Seed cells in 96-well plate B Treat with this compound A->B C Incubate for 24-72 hours B->C D Add MTT solution C->D E Incubate for 4 hours D->E F Add DMSO to dissolve formazan E->F G Measure absorbance at 570 nm F->G

Caption: Workflow for the MTT cell viability assay.

Apoptosis Assay (Annexin V Staining)

This assay is used to detect apoptosis by identifying the externalization of phosphatidylserine (B164497) on the cell membrane.[15][16][17][18][19]

Protocol:

  • Cell Treatment: Treat cancer cells with the desired concentration of this compound for the specified duration.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

  • Staining: Resuspend the cells in Annexin V binding buffer. Add Annexin V-FITC and propidium (B1200493) iodide (PI) and incubate in the dark for 15 minutes at room temperature.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Annexin V positive/PI negative cells are considered early apoptotic, while Annexin V positive/PI positive cells are late apoptotic or necrotic.

Annexin_V_Workflow cluster_workflow Annexin V Staining Workflow A Treat cells with antagonist B Harvest and wash cells A->B C Resuspend in binding buffer B->C D Add Annexin V-FITC and PI C->D E Incubate in the dark D->E F Analyze by flow cytometry E->F

Caption: Workflow for the Annexin V apoptosis assay.

Western Blot Analysis of Signaling Proteins

This technique is used to detect and quantify specific proteins in a cell lysate, providing insights into the activation state of signaling pathways.[20][21][22][23][24]

Protocol:

  • Protein Extraction: Lyse the treated and control cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting: Block the membrane and then incubate with primary antibodies against target proteins (e.g., p-CREB, CREB, Bcl-xL, Caspase-3, β-actin).

  • Detection: Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody and detect the signal using an enhanced chemiluminescence (ECL) substrate.

Western_Blot_Workflow cluster_workflow Western Blot Workflow A Cell lysis and protein extraction B Protein quantification A->B C SDS-PAGE B->C D Transfer to membrane C->D E Incubate with primary antibodies D->E F Incubate with secondary antibodies E->F G Signal detection F->G

Caption: Workflow for Western blot analysis.

Conclusion

This compound and other VIP receptor antagonists represent a promising class of targeted therapies for a range of cancers. Their ability to inhibit cell proliferation, induce apoptosis, and modulate key signaling pathways like the cAMP pathway underscores their therapeutic potential. Further preclinical and clinical investigations are warranted to fully elucidate their efficacy and safety profiles in oncological settings. This guide provides a foundational understanding for researchers and drug development professionals interested in exploring the role of VIP receptor antagonism in cancer treatment.

References

Vasoactive Intestinal Peptide (VIP) Signaling Pathway Inhibitors: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vasoactive Intestinal Peptide (VIP) is a 28-amino acid neuropeptide that plays a crucial role in a wide array of physiological processes, including vasodilation, smooth muscle relaxation, immune modulation, and neurotransmission.[1] VIP exerts its effects by binding to a class of G protein-coupled receptors (GPCRs), namely VPAC1, VPAC2, and PAC1.[2] These receptors are widely distributed throughout the body, and their signaling pathways are implicated in various pathological conditions, including cancer, inflammatory diseases, and neurological disorders.[3] Consequently, the development of inhibitors targeting the VIP signaling pathway has emerged as a significant area of therapeutic interest.

This technical guide provides an in-depth overview of the current landscape of VIP signaling pathway inhibitors. It is designed to serve as a comprehensive resource for researchers, scientists, and drug development professionals, offering detailed information on the various classes of inhibitors, their mechanisms of action, quantitative data, and the experimental protocols essential for their evaluation.

The VIP Signaling Pathway

The binding of VIP to its receptors, primarily VPAC1 and VPAC2, initiates a canonical signaling cascade. These receptors are predominantly coupled to the Gs alpha subunit of the heterotrimeric G protein. Upon ligand binding, Gs activates adenylyl cyclase, which in turn catalyzes the conversion of ATP to cyclic AMP (cAMP). The subsequent increase in intracellular cAMP levels leads to the activation of Protein Kinase A (PKA), which then phosphorylates a multitude of downstream targets, including transcription factors like CREB (cAMP response element-binding protein), ultimately modulating gene expression and cellular responses.[4]

VIP_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space VIP VIP VPAC1 VPAC1 VIP->VPAC1 VPAC2 VPAC2 VIP->VPAC2 PAC1 PAC1 VIP->PAC1 G_protein G Protein (Gs) VPAC1->G_protein Activation VPAC2->G_protein PAC1->G_protein AC Adenylyl Cyclase G_protein->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Gene_Expression Gene Expression & Cellular Responses CREB->Gene_Expression Modulates

Canonical VIP signaling pathway via Gs-coupled receptors.

Inhibitors of the VIP Signaling Pathway

A variety of antagonists have been developed to probe the function of VIP receptors and for their therapeutic potential. These can be broadly categorized into peptide-based antagonists and small-molecule inhibitors.

Peptide-Based Antagonists

These are often derivatives of VIP or other related peptides, modified to retain receptor binding affinity while lacking agonist activity.

AntagonistTarget Receptor(s)Quantitative DataReference(s)
VIPhyb VPAC1, VPAC2, PAC1IC50: 500 nM (NCI-H1299 cells)[1]
Half-maximal inhibition of VIP binding at 5 µM[5]
Maximal inhibition of VIP-induced cAMP at 10 µM[5]
PG 97-269 VPAC1 (selective)Ki: 2 nM (human VPAC1), 15 nM (rat VPAC1)[6][7]
IC50: 40 nM (rat prostatic membranes)[8]
pKb: 7.88 (T84 cells)[7]
PACAP(6-38) PAC1, VPAC2IC50: 2 nM (PAC1)[9][10]
IC50: 30 nM (rat PAC1), 40 nM (human VPAC2)[11]
Ki: 1.5 nM (adenylate cyclase inhibition)[9]
VIpep-3 VPAC2 (selective)KD: 41 nM (human VPAC2)[12][13]
IC50: 47 nM (human), 180 nM (mouse), 44 nM (rat)[12][13]
Small-Molecule Antagonists

The development of small-molecule inhibitors for class B GPCRs like the VIP receptors has been challenging. However, some progress has been made, particularly for the PAC1 receptor.

AntagonistTarget Receptor(s)Quantitative DataReference(s)
Compound 1 VPAC2 (human)IC50: 3.8 µM (cAMP accumulation)[14]
IC50: 2.3 µM (β-arrestin2 binding)[14]
PA-8 PAC1 (selective)IC50: 2.0 nM (cAMP elevation)[15][16]
PA-9 PAC1 (selective)IC50: 5.6 nM (cAMP elevation)[15][16]
PA-915 PAC1 (selective)IC50: <10 pM (CREB phosphorylation)

Experimental Protocols

The characterization of VIP signaling pathway inhibitors relies on a suite of in vitro and in vivo assays. Below are detailed methodologies for key experiments.

Radioligand Binding Assay (Competitive)

This assay is the gold standard for determining the binding affinity (Ki) of a test compound to a receptor.

Radioligand_Binding_Assay_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_separation Separation cluster_quantification Quantification & Analysis prep_membranes Prepare Cell Membranes Expressing Target Receptor incubate Incubate Membranes, Radioligand, and Test Inhibitor to Equilibrium prep_membranes->incubate prep_radioligand Prepare Radiolabeled Ligand (e.g., [125I]-VIP) prep_radioligand->incubate prep_inhibitor Prepare Serial Dilutions of Test Inhibitor prep_inhibitor->incubate separate Separate Bound from Free Radioligand (e.g., Vacuum Filtration) incubate->separate quantify Quantify Radioactivity of Bound Ligand separate->quantify analyze Analyze Data to Determine IC50 and Ki Values quantify->analyze

Workflow for a competitive radioligand binding assay.

Methodology:

  • Membrane Preparation:

    • Culture cells stably expressing the VPAC or PAC1 receptor of interest.

    • Harvest cells and resuspend in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 1 mM EDTA, pH 7.4 with protease inhibitors).

    • Homogenize the cell suspension using a Dounce or polytron homogenizer.

    • Centrifuge the homogenate at low speed (e.g., 500 x g for 10 minutes at 4°C) to remove nuclei and cellular debris.

    • Centrifuge the supernatant at high speed (e.g., 40,000 x g for 30 minutes at 4°C) to pellet the cell membranes.

    • Wash the membrane pellet with fresh lysis buffer and repeat the high-speed centrifugation.

    • Resuspend the final membrane pellet in a suitable assay buffer and determine the protein concentration (e.g., using a BCA assay). Store aliquots at -80°C.[17][18]

  • Binding Assay:

    • In a 96-well plate, add the following to each well in this order:

      • Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 0.1% BSA, pH 7.4).

      • A fixed concentration of radiolabeled ligand (e.g., [125I]-VIP) at a concentration close to its Kd.

      • Varying concentrations of the unlabeled test inhibitor.

      • Cell membrane preparation (typically 10-50 µg of protein per well).

    • For determining non-specific binding, a separate set of wells should contain a high concentration of an unlabeled reference ligand (e.g., 1 µM unlabeled VIP).

    • Incubate the plate at a specific temperature (e.g., room temperature or 30°C) for a predetermined time to reach equilibrium (e.g., 60-90 minutes).[17]

  • Separation and Quantification:

    • Rapidly separate the bound radioligand from the free radioligand by vacuum filtration through glass fiber filters (e.g., GF/C filters pre-soaked in polyethyleneimine to reduce non-specific binding).

    • Wash the filters multiple times with ice-cold wash buffer.

    • Measure the radioactivity retained on the filters using a gamma counter.

  • Data Analysis:

    • Subtract the non-specific binding from the total binding to obtain specific binding at each inhibitor concentration.

    • Plot the specific binding as a percentage of the control (no inhibitor) against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of inhibitor that displaces 50% of the specific binding of the radioligand).

    • Calculate the inhibitor binding affinity constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[19]

cAMP Accumulation Assay (HTRF)

This functional assay measures the ability of an antagonist to inhibit agonist-induced cAMP production. Homogeneous Time-Resolved Fluorescence (HTRF) is a commonly used detection method.

Methodology:

  • Cell Preparation:

    • Plate cells expressing the target receptor in a 384-well plate and culture overnight.

    • On the day of the assay, remove the culture medium and add a stimulation buffer containing a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

  • Antagonist and Agonist Addition:

    • Add serial dilutions of the test antagonist to the wells and pre-incubate for a defined period (e.g., 15-30 minutes) at room temperature.

    • Add a fixed concentration of a VIP receptor agonist (e.g., VIP) that elicits a submaximal response (typically EC80) to all wells except the negative control.

    • Incubate for a further period (e.g., 30 minutes) at room temperature to allow for cAMP production.[20][21]

  • Detection:

    • Lyse the cells and add the HTRF detection reagents: a cAMP-d2 conjugate and a europium cryptate-labeled anti-cAMP antibody.

    • Incubate for 60 minutes at room temperature to allow the competitive immunoassay to reach equilibrium.[22]

  • Data Acquisition and Analysis:

    • Read the plate on an HTRF-compatible reader, measuring the fluorescence emission at 665 nm (acceptor) and 620 nm (donor).

    • Calculate the HTRF ratio (665 nm / 620 nm) and plot it against the logarithm of the antagonist concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 of the antagonist.[23]

In Vivo Efficacy Studies

Assessing the in vivo efficacy of VIP receptor antagonists often involves animal models of diseases where the VIP signaling pathway is implicated, such as cancer or inflammatory conditions. Continuous delivery of peptide antagonists can be achieved using osmotic pumps.

Methodology (Subcutaneous Osmotic Pump Implantation in Mice):

  • Pump Preparation:

    • Fill the osmotic pumps with a sterile solution of the peptide antagonist at the desired concentration under aseptic conditions.

    • Prime the pumps by incubating them in sterile saline at 37°C for a specified period according to the manufacturer's instructions.

  • Surgical Procedure:

    • Anesthetize the mouse using an appropriate anesthetic regimen.

    • Shave and sterilize the skin on the back, between the scapulae.

    • Make a small incision and create a subcutaneous pocket using blunt dissection.

    • Insert the primed osmotic pump into the pocket.

    • Close the incision with wound clips or sutures.

    • Provide post-operative analgesia and monitor the animal's recovery.[24][25]

  • Experimental Readouts:

    • Monitor disease progression according to the specific model (e.g., tumor volume in a cancer xenograft model, clinical scores in an inflammatory disease model).

    • At the end of the study, collect tissues for histological and molecular analysis (e.g., immunohistochemistry for markers of proliferation or inflammation, gene expression analysis of downstream targets of the VIP signaling pathway).

Advanced Research Protocols

Site-Directed Mutagenesis

This technique is invaluable for identifying key amino acid residues in the VIP receptors that are critical for antagonist binding and for elucidating the mechanism of action of novel inhibitors.

Methodology:

  • Primer Design: Design mutagenic primers containing the desired nucleotide change to alter a specific amino acid in the receptor sequence.

  • PCR Mutagenesis: Perform PCR using a high-fidelity DNA polymerase with the plasmid containing the wild-type receptor cDNA as the template and the mutagenic primers.

  • Template Digestion: Digest the parental, methylated template DNA with the DpnI restriction enzyme.

  • Transformation: Transform the mutated plasmid into competent E. coli cells.

  • Screening and Sequencing: Screen colonies for the desired mutation by DNA sequencing.

  • Functional Characterization: Express the mutant receptor in a suitable cell line and perform radioligand binding and functional assays (e.g., cAMP accumulation) to assess the impact of the mutation on antagonist affinity and efficacy.[4]

In Silico Modeling with AlphaFold

The advent of AlphaFold provides a powerful tool for predicting the three-dimensional structure of VIP receptors and their complexes with peptide antagonists, offering insights into the molecular basis of their interaction.

AlphaFold_Workflow cluster_input Input cluster_prediction Structure Prediction cluster_output Output & Analysis receptor_seq VIP Receptor Amino Acid Sequence alphafold AlphaFold-Multimer receptor_seq->alphafold peptide_seq Peptide Antagonist Amino Acid Sequence peptide_seq->alphafold complex_structure Predicted 3D Structure of Receptor-Antagonist Complex alphafold->complex_structure analysis Analysis of Binding Interface and Molecular Interactions complex_structure->analysis

Workflow for predicting peptide-GPCR complex structures using AlphaFold-Multimer.

Methodology:

  • Input Preparation: Obtain the amino acid sequences of the target VIP receptor and the peptide antagonist.

  • Structure Prediction: Utilize AlphaFold-Multimer, providing the sequences of both the receptor and the peptide as input. This tool is specifically designed to predict the structure of protein complexes.[26][27]

  • Model Refinement and Analysis: The output will be a set of predicted 3D models of the receptor-antagonist complex, ranked by confidence scores. These models can be visualized and analyzed using molecular graphics software to identify key interacting residues at the binding interface and to formulate hypotheses about the mechanism of antagonism.[28]

Conclusion

The VIP signaling pathway presents a rich and complex target for therapeutic intervention. The development of potent and selective inhibitors, both peptide-based and small-molecule, is an active area of research with significant potential for the treatment of a range of diseases. The experimental protocols and advanced research techniques outlined in this guide provide a robust framework for the discovery, characterization, and optimization of novel VIP signaling pathway inhibitors. As our understanding of the structural and functional intricacies of VIP receptors continues to grow, so too will the opportunities for the rational design of next-generation therapeutics targeting this important signaling cascade.

References

The Discovery and Development of [D-p-Cl-Phe6,Leu17]-VIP: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Examination of a Potent Vasoactive Intestinal Peptide Receptor Antagonist for Researchers and Drug Development Professionals

Abstract

[D-p-Cl-Phe6,Leu17]-VIP is a synthetic peptide analogue that has been instrumental in elucidating the physiological roles of the Vasoactive Intestinal Peptide (VIP). Developed through strategic amino acid substitutions, this peptide acts as a selective and competitive antagonist at VIP receptors. This technical guide provides a comprehensive overview of its discovery, development, and pharmacological characterization. It includes a summary of its binding and functional data, detailed experimental protocols for its synthesis and evaluation, and a depiction of the signaling pathways it modulates. This document is intended to serve as a core resource for researchers, scientists, and professionals in the field of drug development who are interested in the VIP system.

Introduction: The Rationale for a VIP Receptor Antagonist

Vasoactive Intestinal Peptide (VIP) is a 28-amino acid neuropeptide that plays a crucial role in a wide array of physiological processes, including smooth muscle relaxation, exocrine and endocrine secretion, and immune responses. Its actions are mediated through two high-affinity G protein-coupled receptors, VPAC1 and VPAC2. To fully understand the diverse functions of VIP and to explore the therapeutic potential of modulating its activity, the development of selective antagonists was a critical step.

The discovery of [D-p-Cl-Phe6,Leu17]-VIP emerged from structure-activity relationship studies of VIP and related peptides, such as rat growth hormone-releasing factor (rGRF). Researchers predicted that specific modifications to the VIP sequence could yield a compound that binds to the VIP receptor without eliciting a downstream signal, thereby competitively blocking the actions of endogenous VIP.[1] The substitutions of a D-p-chloro-phenylalanine at position 6 and a leucine (B10760876) at position 17 proved to be key in achieving this antagonist activity.

Physicochemical and Pharmacological Properties

[D-p-Cl-Phe6,Leu17]-VIP is a synthetic octacosapeptide with the following key characteristics:

  • Sequence: His-Ser-Asp-Ala-Val-(D-p-Cl-Phe)-Thr-Asp-Asn-Tyr-Thr-Arg-Leu-Arg-Lys-Gln-Leu-Ala-Val-Lys-Lys-Tyr-Leu-Asn-Ser-Ile-Leu-Asn-NH2

  • Molecular Formula: C₁₄₈H₂₃₉ClN₄₄O₄₂

  • Molecular Weight: 3342.24 g/mol

Quantitative Data Summary

The following tables summarize the key quantitative data for [D-p-Cl-Phe6,Leu17]-VIP, establishing its potency and selectivity as a VIP receptor antagonist.

Table 1: Receptor Binding Affinity

LigandPreparationIC₅₀ (nM)Reference
[D-p-Cl-Phe6,Leu17]-VIPRat Peritoneal Macrophages125.8 ± 13.2[2]
[D-p-Cl-Phe6,Leu17]-VIPMouse Peritoneal Macrophages110.8 ± 10.7[2]
VIPRat Peritoneal Macrophages1.90 ± 0.16[2]
VIPMouse Peritoneal Macrophages1.58 ± 0.12[2]

Table 2: Functional Antagonist Activity

AssayAgonistPreparationAntagonist EffectReference
Amylase ReleaseVIPGuinea Pig Pancreatic AciniCompetitive Antagonism[1]
Short-Circuit CurrentVIPColonic Tumor Cell LineCompetitive Antagonism[1]
cAMP ProductionVIPRat and Mouse Peritoneal MacrophagesCompetitive Inhibition[2]

Table 3: Receptor Selectivity

ReceptorAgonistEffect of [D-p-Cl-Phe6,Leu17]-VIPReference
Glucagon ReceptorGlucagonNo Activity[1]
Secretin ReceptorSecretinNo Activity[1]
GRF ReceptorGRFNo Activity[1]

Experimental Protocols

This section provides detailed methodologies for the synthesis and evaluation of [D-p-Cl-Phe6,Leu17]-VIP, based on established protocols in the field.

Solid-Phase Peptide Synthesis of [D-p-Cl-Phe6,Leu17]-VIP

Objective: To synthesize the peptide [D-p-Cl-Phe6,Leu17]-VIP using Fmoc-based solid-phase peptide synthesis.

Materials:

  • Rink amide resin

  • Fmoc-protected amino acids (including Fmoc-D-p-Cl-Phe-OH and Fmoc-Leu-OH)

  • Coupling reagents (e.g., HBTU, HOBt)

  • N,N-Diisopropylethylamine (DIEA)

  • Piperidine (B6355638) in N,N-dimethylformamide (DMF)

  • Cleavage cocktail (e.g., trifluoroacetic acid, water, triisopropylsilane)

  • Diethyl ether

  • High-performance liquid chromatography (HPLC) system

  • Mass spectrometer

Protocol:

  • Resin Swelling: Swell the Rink amide resin in DMF in a reaction vessel.

  • Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating with 20% piperidine in DMF.

  • Amino Acid Coupling: Couple the C-terminal amino acid (Fmoc-Asn(Trt)-OH) to the resin using a coupling agent like HBTU/HOBt in the presence of DIEA. Monitor the coupling reaction for completion (e.g., using a Kaiser test).

  • Iterative Cycles: Repeat the deprotection and coupling steps for each subsequent amino acid in the sequence, introducing Fmoc-D-p-Cl-Phe-OH at position 6 and Fmoc-Leu-OH at position 17.

  • Cleavage and Deprotection: Once the synthesis is complete, wash the peptide-resin and treat it with a cleavage cocktail to cleave the peptide from the resin and remove the side-chain protecting groups.

  • Precipitation and Purification: Precipitate the crude peptide with cold diethyl ether, wash, and then purify by reverse-phase HPLC.

  • Characterization: Confirm the identity and purity of the synthesized peptide by mass spectrometry and analytical HPLC.

Radioligand Binding Assay

Objective: To determine the binding affinity (IC₅₀) of [D-p-Cl-Phe6,Leu17]-VIP for VIP receptors.

Materials:

  • Cell membranes expressing VIP receptors (e.g., from peritoneal macrophages)

  • [¹²⁵I]-VIP (radioligand)

  • [D-p-Cl-Phe6,Leu17]-VIP (competitor)

  • Binding buffer (e.g., Tris-HCl with BSA and protease inhibitors)

  • Glass fiber filters

  • Filtration apparatus

  • Gamma counter

Protocol:

  • Reaction Setup: In a microtiter plate, combine the cell membrane preparation, a fixed concentration of [¹²⁵I]-VIP, and varying concentrations of [D-p-Cl-Phe6,Leu17]-VIP in the binding buffer.

  • Incubation: Incubate the plate at a defined temperature (e.g., room temperature or 37°C) for a specific duration to allow binding to reach equilibrium.

  • Filtration: Rapidly filter the reaction mixture through glass fiber filters using a filtration apparatus to separate bound from free radioligand.

  • Washing: Wash the filters with ice-cold wash buffer to remove non-specifically bound radioligand.

  • Radioactivity Measurement: Measure the radioactivity retained on the filters using a gamma counter.

  • Data Analysis: Plot the percentage of specific binding of [¹²⁵I]-VIP against the concentration of [D-p-Cl-Phe6,Leu17]-VIP. Calculate the IC₅₀ value, which is the concentration of the antagonist that inhibits 50% of the specific binding of the radioligand.

cAMP Functional Assay

Objective: To assess the functional antagonist activity of [D-p-Cl-Phe6,Leu17]-VIP by measuring its effect on VIP-stimulated cyclic AMP (cAMP) production.

Materials:

  • Whole cells expressing VIP receptors (e.g., peritoneal macrophages)

  • [D-p-Cl-Phe6,Leu17]-VIP

  • VIP

  • Phosphodiesterase inhibitor (e.g., IBMX)

  • Cell lysis buffer

  • cAMP assay kit (e.g., ELISA or TR-FRET based)

Protocol:

  • Cell Culture and Pre-incubation: Culture the cells and pre-incubate them with varying concentrations of [D-p-Cl-Phe6,Leu17]-VIP in the presence of a phosphodiesterase inhibitor.

  • Agonist Stimulation: Stimulate the cells with a fixed concentration of VIP (typically the EC₅₀ concentration for cAMP production).

  • Cell Lysis: Terminate the reaction and lyse the cells to release intracellular cAMP.

  • cAMP Measurement: Quantify the amount of cAMP in the cell lysates using a commercial cAMP assay kit according to the manufacturer's instructions.

  • Data Analysis: Plot the cAMP concentration against the concentration of [D-p-Cl-Phe6,Leu17]-VIP. Determine the ability of the antagonist to inhibit the VIP-stimulated cAMP production.

Phospho-ERK1/2 Western Blot

Objective: To investigate the effect of [D-p-Cl-Phe6,Leu17]-VIP on VIP-induced ERK1/2 phosphorylation.

Materials:

  • Prostate cancer cells (e.g., LNCaP)

  • [D-p-Cl-Phe6,Leu17]-VIP

  • VIP

  • Cell lysis buffer with protease and phosphatase inhibitors

  • SDS-PAGE gels

  • PVDF membranes

  • Primary antibodies (anti-phospho-ERK1/2, anti-total-ERK1/2)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Protocol:

  • Cell Treatment: Culture the cells and pre-treat with [D-p-Cl-Phe6,Leu17]-VIP for a specified time before stimulating with VIP.

  • Cell Lysis: Lyse the cells and collect the protein extracts.

  • Protein Quantification: Determine the protein concentration of each lysate.

  • SDS-PAGE and Western Blotting: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Immunoblotting: Probe the membrane with a primary antibody against phospho-ERK1/2, followed by an HRP-conjugated secondary antibody.

  • Detection: Detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Stripping and Reprobing: Strip the membrane and re-probe with an antibody against total ERK1/2 to ensure equal protein loading.

  • Densitometry: Quantify the band intensities to determine the relative levels of phosphorylated ERK1/2.

Signaling Pathways

[D-p-Cl-Phe6,Leu17]-VIP exerts its antagonist effect by binding to VIP receptors (VPAC1 and VPAC2) and preventing the activation of downstream signaling cascades typically initiated by VIP. The primary pathway affected is the Gαs-mediated activation of adenylyl cyclase.

VIP_Antagonist_Signaling VIP VIP VPAC_R VPAC Receptor VIP->VPAC_R Binds & Activates Antagonist [D-p-Cl-Phe6,leu17]-VIP Antagonist->VPAC_R Binds & Blocks G_protein Gαs Gβγ VPAC_R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Stimulates ATP ATP cAMP cAMP ATP:e->cAMP:w Converts PKA PKA cAMP->PKA Activates ERK ERK1/2 PKA->ERK Activates CREB CREB ERK->CREB Phosphorylates Gene_Transcription Gene Transcription CREB->Gene_Transcription Regulates

Caption: Antagonistic action of [D-p-Cl-Phe6,leu17]-VIP on the VIP signaling pathway.

In some cellular contexts, VIP receptors can also couple to Gαq, leading to the activation of phospholipase C (PLC) and subsequent mobilization of intracellular calcium. [D-p-Cl-Phe6,Leu17]-VIP would also be expected to block this pathway.

Experimental_Workflow cluster_synthesis Peptide Synthesis & Purification cluster_binding Binding Affinity Determination cluster_functional Functional Antagonism Assays SPPS Solid-Phase Peptide Synthesis Cleavage Cleavage from Resin SPPS->Cleavage Purification HPLC Purification Cleavage->Purification Characterization Mass Spec & HPLC Analysis Purification->Characterization Radioligand_Assay [125I]-VIP Binding Assay Characterization->Radioligand_Assay cAMP_Assay cAMP Assay Characterization->cAMP_Assay pERK_Assay p-ERK Western Blot Characterization->pERK_Assay Membrane_Prep Membrane Preparation Membrane_Prep->Radioligand_Assay IC50_Calc IC50 Calculation Radioligand_Assay->IC50_Calc Cell_Culture Cell Culture Cell_Culture->cAMP_Assay Cell_Culture->pERK_Assay

Caption: Overall experimental workflow for the synthesis and characterization of [D-p-Cl-Phe6,leu17]-VIP.

Conclusion

[D-p-Cl-Phe6,Leu17]-VIP stands as a cornerstone in the pharmacological toolkit for studying the Vasoactive Intestinal Peptide system. Its development was a pivotal moment, enabling researchers to dissect the specific roles of VIP in health and disease. This technical guide has provided a comprehensive overview of its discovery, key quantitative data, detailed experimental protocols, and the signaling pathways it modulates. The continued use and further development of VIP receptor antagonists, building on the foundation laid by [D-p-Cl-Phe6,Leu17]-VIP, holds significant promise for future therapeutic interventions in a range of disorders, including inflammatory diseases and cancer.

References

A Technical Guide to [D-p-Cl-Phe6,Leu17]-VIP TFA Salt: A Selective Vasoactive Intestinal Peptide Receptor Antagonist

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the vasoactive intestinal peptide (VIP) receptor antagonist, [D-p-Cl-Phe6,Leu17]-VIP TFA salt. It is intended to serve as a technical resource for researchers and professionals in drug development, offering detailed information on its biochemical properties, commercial availability, and the experimental protocols for its use.

Core Properties and Mechanism of Action

[D-p-Cl-Phe6,Leu17]-VIP is a competitive and selective antagonist for the vasoactive intestinal peptide (VIP) receptor.[1][2][3][4] This synthetic peptide analog effectively blocks the signaling pathways activated by VIP. It exhibits no significant activity on glucagon, secretin, or growth hormone-releasing factor (GRF) receptors, highlighting its specificity.[1][2][3][4] The trifluoroacetic acid (TFA) salt form is commonly supplied for research purposes.

The primary mechanism of action involves the competitive binding of [D-p-Cl-Phe6,Leu17]-VIP to VIP receptors, thereby inhibiting the downstream signaling cascades typically initiated by the endogenous ligand, VIP. This makes it a valuable tool for studying the physiological and pathophysiological roles of VIP signaling.

Biochemical and Physical Data

A summary of the key quantitative data for this compound salt is presented in the table below for easy reference and comparison.

ParameterValueSource
IC50 125.8 nM[1][2][3][4][5]
Molecular Formula C150H240F3ClN44O44[1]
Molecular Weight 3342.2 g/mol [4][5]
Amino Acid Sequence HSDAVFTDNYTRLRKQLAVKKYLNSILN[4]
Storage Temperature -20°C[1]

Commercial Availability

This compound salt is available from several commercial suppliers for research purposes. The table below lists some of the known vendors. Please note that availability and stock status may vary.

SupplierWebsiteNotes
MedChemExpress--INVALID-LINK--Appears to be in stock.
Tocris Bioscience--INVALID-LINK--A Bio-Techne brand.
R&D Systems--INVALID-LINK--A Bio-Techne brand.
Shanghai Macklin Biochemical Co., Ltd.--INVALID-LINK--Appears to be in stock.
Immunomart--INVALID-LINK--Currently listed as out of stock.[1]

Experimental Protocols

The following are detailed methodologies for key experiments involving [D-p-Cl-Phe6,Leu17]-VIP, based on foundational studies.

4.1. In Vitro VIP Receptor Antagonism Assay in Pancreatic Acini

This protocol, adapted from the work of Pandol et al. (1986), is designed to measure the antagonistic effect of [D-p-Cl-Phe6,Leu17]-VIP on VIP-stimulated amylase release from pancreatic acini.

  • Preparation of Pancreatic Acini:

    • Euthanize a male Sprague-Dawley rat (150-200 g) by cervical dislocation.

    • Inject the pancreas with a solution containing collagenase (100 U/ml) in a buffer (HEPES-Ringer) supplemented with 0.1% soybean trypsin inhibitor and 0.5% bovine serum albumin.

    • Incubate the tissue at 37°C for 60 minutes with gentle shaking.

    • Disperse the acini by pipetting through tips of decreasing orifice size.

    • Filter the suspension through a 150-µm mesh and purify by centrifugation through a 4% albumin solution.

    • Resuspend the acinar cell pellet in fresh HEPES-Ringer buffer.

  • Amylase Release Assay:

    • Pre-incubate the acini suspension with varying concentrations of [D-p-Cl-Phe6,Leu17]-VIP for 30 minutes at 37°C.

    • Add a submaximal concentration of VIP (e.g., 100 pM) to stimulate amylase release and incubate for an additional 30 minutes.

    • Terminate the reaction by placing the samples on ice and centrifuging at 100 x g for 5 minutes.

    • Measure the amylase activity in the supernatant using a photometric method with procion yellow starch as the substrate.

    • Express the results as a percentage of the maximal amylase release stimulated by a supramaximal concentration of VIP alone.

4.2. Characterization of VIP Receptor Antagonism in Peritoneal Macrophages

This protocol, based on the study by Pozo et al. (1997), characterizes the effect of [D-p-Cl-Phe6,Leu17]-VIP on VIP-induced cyclic AMP (cAMP) production in macrophages.

  • Isolation of Peritoneal Macrophages:

    • Elicit peritoneal macrophages from male Wistar rats by intraperitoneal injection of thioglycollate broth (3 ml) three days prior to cell harvesting.

    • Harvest the cells by peritoneal lavage with 10 ml of sterile phosphate-buffered saline (PBS).

    • Wash the cells twice with PBS by centrifugation at 400 x g for 10 minutes.

    • Resuspend the cells in RPMI-1640 medium supplemented with 10% fetal calf serum, 2 mM L-glutamine, 100 U/ml penicillin, and 100 µg/ml streptomycin.

    • Plate the cells at a density of 2 x 10^6 cells/well in 24-well plates and incubate for 2 hours at 37°C in a 5% CO2 atmosphere to allow for adherence.

    • Wash the plates with warm PBS to remove non-adherent cells.

  • cAMP Assay:

    • Pre-incubate the adherent macrophages with 0.5 mM isobutylmethylxanthine (IBMX), a phosphodiesterase inhibitor, for 15 minutes at 37°C.

    • Add varying concentrations of [D-p-Cl-Phe6,Leu17]-VIP and incubate for a further 10 minutes.

    • Stimulate the cells with 10 nM VIP for 15 minutes.

    • Terminate the incubation by aspirating the medium and adding 1 ml of ice-cold absolute ethanol (B145695).

    • Scrape the cells, transfer the ethanol suspension to tubes, and evaporate to dryness under a stream of nitrogen.

    • Reconstitute the residue in assay buffer and determine the cAMP concentration using a commercial radioimmunoassay (RIA) kit.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the VIP signaling pathway and a typical experimental workflow for evaluating the antagonist.

VIP_Signaling_Pathway VIP Receptor Signaling Pathway VIP VIP VPAC1_2 VPAC1/VPAC2 Receptor VIP->VPAC1_2 Binds and Activates Antagonist [D-p-Cl-Phe6,Leu17]-VIP Antagonist->VPAC1_2 Competitively Binds and Inhibits G_alpha_s Gαs VPAC1_2->G_alpha_s Activates AC Adenylate Cyclase G_alpha_s->AC Stimulates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Gene_Expression Gene Expression (e.g., cell survival, proliferation) CREB->Gene_Expression Regulates

Caption: VIP signaling pathway and the inhibitory action of the antagonist.

Antagonist_Screening_Workflow Workflow for Antagonist Efficacy Screening cluster_cell_prep Cell Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis Cell_Culture Culture VIP Receptor- Expressing Cells Plating Plate Cells Cell_Culture->Plating Pre_incubation Pre-incubate with [D-p-Cl-Phe6,Leu17]-VIP Plating->Pre_incubation Stimulation Stimulate with VIP Pre_incubation->Stimulation Lysis Cell Lysis Stimulation->Lysis Measurement Measure Downstream Signal (e.g., cAMP) Lysis->Measurement Data_Analysis Calculate IC50 Measurement->Data_Analysis

Caption: A generalized experimental workflow for screening antagonist efficacy.

References

molecular weight and formula of [D-P-CL-Phe6,leu17]-vip tfa

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of the Vasoactive Intestinal Peptide (VIP) receptor antagonist, [D-p-Cl-Phe6, Leu17]-VIP, supplied as a trifluoroacetate (B77799) (TFA) salt. This peptide is a valuable tool for studying the physiological roles of VIP and its receptors.

Core Compound Information

[D-p-Cl-Phe6, Leu17]-VIP is a synthetic peptide analogue of VIP, modified to act as a competitive and selective antagonist at VIP receptors.[1] It has been demonstrated to inhibit the binding of VIP to its receptors with a reported IC50 value of 125.8 nM.[1] Notably, this antagonist shows no significant activity at glucagon, secretin, or Growth Hormone-Releasing Factor (GRF) receptors, highlighting its specificity.[1]

Physicochemical Properties

The following table summarizes the key molecular and chemical properties of the peptide and its common salt form.

Property[D-p-Cl-Phe6, Leu17]-VIP (Free Peptide)[D-p-Cl-Phe6, Leu17]-VIP TFA Salt
Molecular Formula C148H239ClN44O42C150H240F3ClN44O44
Molecular Weight 3342.24 g/mol 3456.34 g/mol (Calculated)
Amino Acid Sequence HSDAV(pCl-D-Phe)TDNYTRLRKQLAVKKYLNSILN-NH2HSDAV(pCl-D-Phe)TDNYTRLRKQLAVKKYLNSILN-NH2

Mechanism of Action and Signaling Pathway

Vasoactive Intestinal Peptide (VIP) exerts its biological effects by binding to two main G protein-coupled receptors (GPCRs): VPAC1 and VPAC2. These receptors are primarily coupled to the Gs alpha subunit (Gαs).

Upon agonist (VIP) binding, the Gαs subunit activates adenylyl cyclase, which in turn catalyzes the conversion of ATP to cyclic AMP (cAMP). Increased intracellular cAMP levels lead to the activation of Protein Kinase A (PKA). PKA then phosphorylates various downstream cellular proteins, leading to a physiological response, such as smooth muscle relaxation or modulation of immune cell function.

[D-p-Cl-Phe6, Leu17]-VIP acts as a competitive antagonist at these VPAC receptors. It binds to the receptor but does not elicit the conformational change necessary for G-protein activation. By occupying the binding site, it prevents the endogenous ligand, VIP, from binding and initiating the downstream signaling cascade.

VIP_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol VIP VIP (Agonist) Receptor VPAC Receptor VIP->Receptor Binds & Activates Antagonist [D-p-Cl-Phe6, Leu17]-VIP (Antagonist) Antagonist->Receptor Binds & Blocks G_Protein Gαs Protein Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Response Cellular Response PKA->Response Phosphorylates Targets

Figure 1. VIP Signaling Pathway and Antagonism.

Experimental Protocols

The characterization of [D-p-Cl-Phe6, Leu17]-VIP as a competitive antagonist typically involves two key types of experiments: competitive radioligand binding assays and functional assays measuring downstream signaling (e.g., cAMP production).

Competitive Radioligand Binding Assay

This assay determines the affinity of the antagonist for the VIP receptor by measuring its ability to compete with a radiolabeled VIP analogue for receptor binding.

Objective: To determine the inhibitory concentration (IC50) of [D-p-Cl-Phe6, Leu17]-VIP.

Materials:

  • Cell line or tissue homogenate expressing VPAC receptors (e.g., rat peritoneal macrophages).

  • Radiolabeled VIP (e.g., [125I]-VIP).

  • [D-p-Cl-Phe6, Leu17]-VIP TFA.

  • Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 0.1% BSA, pH 7.4).

  • Wash buffer (ice-cold binding buffer).

  • Glass fiber filters.

  • Scintillation counter.

Methodology:

  • Membrane Preparation: Prepare a membrane suspension from cells or tissues known to express VIP receptors. Determine the total protein concentration of the suspension.

  • Assay Setup: In a 96-well plate, set up the following conditions in triplicate:

    • Total Binding: Membrane suspension + [125I]-VIP + binding buffer.

    • Non-specific Binding: Membrane suspension + [125I]-VIP + a high concentration of unlabeled VIP.

    • Competition: Membrane suspension + [125I]-VIP + serial dilutions of [D-p-Cl-Phe6, Leu17]-VIP.

  • Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a sufficient time to reach binding equilibrium (e.g., 60 minutes).

  • Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.

  • Washing: Wash the filters multiple times with ice-cold wash buffer to remove any remaining unbound radioligand.

  • Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the log concentration of the antagonist. Use a non-linear regression model to fit the data and determine the IC50 value.

Functional Antagonism Assay (cAMP Production)

This assay confirms that the antagonist not only binds to the receptor but also functionally blocks the downstream signaling cascade initiated by the agonist.

Objective: To demonstrate that [D-p-Cl-Phe6, Leu17]-VIP inhibits VIP-stimulated cAMP production.

Materials:

  • Intact cells expressing functional VPAC receptors.

  • Vasoactive Intestinal Peptide (VIP).

  • [D-p-Cl-Phe6, Leu17]-VIP TFA.

  • Cell stimulation buffer (e.g., HBSS with a phosphodiesterase inhibitor like IBMX).

  • cAMP assay kit (e.g., HTRF, ELISA, or AlphaScreen).

Methodology:

  • Cell Culture: Plate cells in a suitable format (e.g., 96-well plate) and grow to an appropriate confluency.

  • Pre-incubation with Antagonist: Wash the cells and pre-incubate them with various concentrations of [D-p-Cl-Phe6, Leu17]-VIP or vehicle control for a set period (e.g., 15-30 minutes) at 37°C.

  • Agonist Stimulation: Add VIP at a concentration known to elicit a submaximal response (e.g., its EC50) to the wells. Also, include control wells with no VIP (basal) and wells with VIP but no antagonist (stimulated control).

  • Incubation: Incubate for a defined period (e.g., 30 minutes) at 37°C to allow for cAMP production.

  • Cell Lysis and cAMP Measurement: Stop the reaction and lyse the cells. Measure the intracellular cAMP concentration using a commercial assay kit, following the manufacturer's instructions.

  • Data Analysis: Plot the cAMP concentration against the concentration of the antagonist. The results should show a dose-dependent inhibition of VIP-stimulated cAMP production. This can be used to calculate a functional IC50.

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis P1 Culture cells expressing VPAC receptors E1 Pre-incubate cells with antagonist dilutions P1->E1 P2 Prepare serial dilutions of [D-p-Cl-Phe6, Leu17]-VIP P2->E1 E2 Stimulate cells with VIP (agonist) E1->E2 E3 Incubate to allow signaling response E2->E3 A1 Lyse cells and measure intracellular cAMP E3->A1 A2 Plot dose-response curve and calculate IC50 A1->A2

Figure 2. Workflow for a functional antagonism assay.

References

Methodological & Application

Application Notes and Protocols for [D-P-CL-Phe6,leu17]-vip tfa in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

[D-p-chloro-Phe6, Leu17]-Vasoactive Intestinal Peptide (VIP), supplied as a trifluoroacetate (B77799) (TFA) salt, is a potent and selective competitive antagonist of the Vasoactive Intestinal Peptide (VIP) receptors, VPAC1 and VPAC2.[1][2][3] VIP, a 28-amino acid neuropeptide, is involved in a wide array of physiological processes, including smooth muscle relaxation, exocrine and endocrine secretion, and immune responses. Its effects are mediated through the G protein-coupled receptors VPAC1 and VPAC2. [D-P-CL-Phe6,leu17]-vip tfa is a valuable tool for in vitro studies aimed at elucidating the roles of VIP and its receptors in various cellular functions and for investigating their potential as therapeutic targets. This document provides detailed application notes and protocols for the effective use of this antagonist in cell culture experiments.

Product Information

PropertyValueReference
Full Name [D-p-chloro-Phe6, Leu17]-Vasoactive Intestinal Peptide trifluoroacetate saltN/A
Molecular Formula C148H239ClN44O42 (peptide)[3]
Molecular Weight 3342.24 g/mol (peptide)[3]
Appearance White lyophilized powderN/A
Purity Typically ≥95% (HPLC)[3]
Solubility Soluble in sterile water (up to 1 mg/mL)[3]
Storage Store lyophilized peptide at -20°C. Upon reconstitution, aliquot and store at -20°C or -80°C to avoid repeated freeze-thaw cycles.[3]

Mechanism of Action

This compound functions as a competitive antagonist at both VPAC1 and VPAC2 receptors. It binds to the receptors with high affinity, thereby preventing the binding of the endogenous agonist, VIP, and inhibiting its downstream signaling. This antagonist exhibits high selectivity for VIP receptors and does not show significant activity at glucagon, secretin, or growth hormone-releasing factor (GRF) receptors.[1][2][3]

The primary signaling pathway activated by VIP is the adenylyl cyclase pathway. Binding of VIP to VPAC1 or VPAC2 receptors leads to the activation of the Gs alpha subunit of the G protein, which in turn stimulates adenylyl cyclase to produce cyclic AMP (cAMP). cAMP then activates Protein Kinase A (PKA), which phosphorylates various downstream targets, leading to a cellular response. This compound effectively blocks this cascade by preventing the initial binding of VIP.

VIP receptors can also couple to the Gq alpha subunit, leading to the activation of Phospholipase C (PLC), which results in the production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). These second messengers, in turn, lead to an increase in intracellular calcium levels and the activation of Protein Kinase C (PKC). This compound can also inhibit this signaling pathway.

Quantitative Data

The following table summarizes the inhibitory potency of this compound in various experimental systems.

ParameterValueCell/Tissue TypeReference
IC50 125.8 nMGeneral VIP receptor binding[1][4][][6]
IC50 20 pMInhibition of VIP-induced relaxation in rat fundic strips[]
IC50 500 pMInhibition of PTH-(1-34)-induced relaxation in rat fundic strips[]
IC50 400 pMInhibition of PTHrP(1-34)-induced relaxation in rat fundic strips[]

Signaling Pathways

The following diagrams illustrate the signaling pathways of VIP receptors and the point of inhibition by this compound.

VIP_Signaling_Pathway cluster_membrane Plasma Membrane cluster_gprotein G Protein cluster_cytoplasm Cytoplasm VIP VIP VPAC_R VPAC1/2 Receptor VIP->VPAC_R Binds and Activates Antagonist This compound Antagonist->VPAC_R Binds and Inhibits Gs Gs VPAC_R->Gs Activates Gq Gq VPAC_R->Gq Activates AC Adenylyl Cyclase Gs->AC Stimulates PLC Phospholipase C Gq->PLC Stimulates cAMP cAMP AC->cAMP Converts ATP to IP3 IP3 PLC->IP3 DAG DAG PLC->DAG PKA PKA cAMP->PKA Activates Response_cAMP Cellular Response (e.g., Gene Expression, Metabolism) PKA->Response_cAMP Phosphorylates Targets Ca2 Ca2+ IP3->Ca2 Releases from ER PKC PKC DAG->PKC Activates Ca2->PKC Activates Response_PLC Cellular Response (e.g., Smooth Muscle Contraction, Secretion) PKC->Response_PLC Phosphorylates Targets

Caption: VIP Receptor Signaling Pathways and Antagonist Inhibition.

Experimental Protocols

Reconstitution and Storage of this compound

Materials:

  • Lyophilized this compound peptide

  • Sterile, nuclease-free water or sterile phosphate-buffered saline (PBS)

  • Sterile, low-protein-binding microcentrifuge tubes

Protocol:

  • Before opening, bring the vial of lyophilized peptide to room temperature.

  • Briefly centrifuge the vial to ensure all the powder is at the bottom.

  • Reconstitute the peptide in sterile water or PBS to a desired stock concentration (e.g., 1 mg/mL or 1 mM). For a 1 mg vial to make a 1 mg/mL stock solution, add 1 mL of sterile water.

  • Gently vortex or pipette up and down to dissolve the peptide completely. Avoid vigorous shaking.

  • Aliquot the stock solution into sterile, low-protein-binding microcentrifuge tubes.

  • Store the aliquots at -20°C or -80°C for long-term storage. Avoid repeated freeze-thaw cycles.

General Experimental Workflow for Cell Culture Treatment

Experimental_Workflow A 1. Cell Seeding Plate cells at the desired density and allow to adhere overnight. B 2. Pre-treatment with Antagonist Aspirate media and replace with fresh media containing this compound at the desired concentration. Incubate for the desired pre-treatment time (e.g., 30-60 minutes). A->B C 3. Agonist Stimulation Add VIP agonist to the wells at the desired concentration. Incubate for the appropriate stimulation time. B->C D 4. Assay Readout Perform the desired functional assay (e.g., cAMP measurement, cell migration assay, etc.). C->D

Caption: General workflow for cell culture experiments.

Protocol for Inhibition of VIP-induced cAMP Production

This protocol is designed to measure the antagonistic effect of this compound on VIP-stimulated cAMP accumulation in cultured cells.

Materials:

  • Cultured cells expressing VPAC1 or VPAC2 receptors

  • This compound stock solution

  • VIP stock solution

  • Cell culture medium

  • Phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation

  • cAMP assay kit (e.g., ELISA, HTRF, or luminescence-based)

  • 96-well cell culture plates

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density that will result in 80-90% confluency on the day of the experiment. Incubate overnight at 37°C in a humidified CO2 incubator.

  • Pre-treatment:

    • On the day of the experiment, aspirate the culture medium.

    • Wash the cells once with serum-free medium or PBS.

    • Add fresh serum-free medium containing a PDE inhibitor (e.g., 0.5 mM IBMX) and varying concentrations of this compound (e.g., 1 pM to 1 µM).

    • Incubate for 30-60 minutes at 37°C.

  • Agonist Stimulation:

    • Add VIP to the wells at a concentration that elicits a submaximal response (e.g., EC80) to allow for the detection of inhibition.

    • Incubate for 15-30 minutes at 37°C.

  • cAMP Measurement:

    • Lyse the cells and measure intracellular cAMP levels according to the manufacturer's instructions of the chosen cAMP assay kit.

  • Data Analysis:

    • Plot the cAMP concentration against the log concentration of the antagonist.

    • Determine the IC50 value of this compound, which is the concentration that inhibits 50% of the VIP-induced cAMP production.

Protocol for Glioblastoma Cell Invasion Assay (Boyden Chamber Assay)

This protocol is adapted from studies investigating the role of the VIP system in glioblastoma cell migration and invasion.[7]

Materials:

  • Glioblastoma cell line (e.g., U87-MG, M059K)

  • This compound stock solution

  • VIP stock solution (optional, as an agonist control)

  • Boyden chamber inserts (e.g., 8 µm pore size) coated with Matrigel

  • 24-well plates

  • Serum-free cell culture medium

  • Cell culture medium with a chemoattractant (e.g., 10% FBS)

  • Cotton swabs

  • Cell stain (e.g., Crystal Violet or DAPI)

  • Microscope

Protocol:

  • Cell Preparation: Culture glioblastoma cells to 70-80% confluency. The day before the assay, serum-starve the cells by incubating them in serum-free medium overnight.

  • Assay Setup:

    • Rehydrate the Matrigel-coated Boyden chamber inserts according to the manufacturer's instructions.

    • Add cell culture medium containing the chemoattractant (e.g., 10% FBS) to the lower chamber of the 24-well plate.

    • Harvest the serum-starved cells and resuspend them in serum-free medium at a concentration of 1 x 10^5 cells/mL.

    • Pre-treat the cell suspension with different concentrations of this compound for 30-60 minutes at 37°C. A vehicle control should be included.

    • Add 100 µL of the cell suspension to the upper chamber of the Boyden chamber insert.

  • Incubation: Incubate the plate at 37°C in a humidified CO2 incubator for 24-48 hours, allowing the cells to invade through the Matrigel and the porous membrane.

  • Cell Staining and Quantification:

    • After incubation, carefully remove the non-invading cells from the upper surface of the insert with a cotton swab.

    • Fix the invading cells on the lower surface of the membrane with methanol (B129727) for 10 minutes.

    • Stain the cells with Crystal Violet for 15 minutes or with DAPI.

    • Wash the inserts with water and allow them to air dry.

    • Count the number of stained cells in several random fields of view using a microscope.

  • Data Analysis:

    • Calculate the average number of invading cells per field for each treatment condition.

    • Compare the number of invading cells in the antagonist-treated groups to the control group to determine the effect of this compound on glioblastoma cell invasion.

Concluding Remarks

This compound is a critical tool for investigating the complex roles of VIP and its receptors in cellular physiology and pathophysiology. The protocols and data presented here provide a comprehensive guide for researchers to effectively utilize this antagonist in their cell culture studies. As with any experimental system, optimization of concentrations and incubation times for specific cell types and experimental conditions is recommended to achieve robust and reproducible results.

References

[D-p-Cl-Phe6,Leu17]-VIP TFA: A Comprehensive Guide for In Vivo Administration

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

[D-p-Cl-Phe6,Leu17]-Vasoactive Intestinal Peptide (VIP) is a potent and selective competitive antagonist of the VIP receptors, VPAC1 and VPAC2. This synthetic analog of VIP is a crucial tool for investigating the diverse physiological and pathophysiological roles of VIP in vivo. Its applications span various research areas, including gastroenterology, immunology, and neuroscience. The trifluoroacetate (B77799) (TFA) salt is a common counter-ion for this peptide, resulting from its synthesis and purification process. For in vivo studies, it is essential to consider the potential biological effects of TFA and to follow rigorous protocols for its preparation and administration to ensure accurate and reproducible results.

Vasoactive Intestinal Peptide (VIP) Receptor Signaling Pathway

Vasoactive Intestinal Peptide (VIP) mediates its effects by binding to two G protein-coupled receptors, VPAC1 and VPAC2.[1] The canonical signaling pathway is initiated by the binding of VIP to these receptors, which are primarily coupled to the Gs alpha subunit of the heterotrimeric G protein. This coupling activates adenylyl cyclase, leading to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP).[1][2] Subsequently, cAMP activates Protein Kinase A (PKA), which phosphorylates downstream targets, modulating various cellular processes.[2]

VIP_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space VIP VIP VPAC_Receptor VPAC1 / VPAC2 Receptor VIP->VPAC_Receptor Binds G_Protein Gs Protein VPAC_Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Activates cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A (PKA) cAMP->PKA Activates Downstream Downstream Cellular Effects PKA->Downstream Phosphorylates Targets

VIP Receptor Signaling Pathway.

Quantitative Data from In Vivo Studies

The following table summarizes key quantitative data from in vivo studies utilizing [D-p-Cl-Phe6,Leu17]-VIP.

Animal ModelAdministration RouteDosageStudy Focus
RatIntravenous (i.v.) infusion2 µg/kg/minAntagonism of VIP-induced intestinal secretion
RatIntravenous (i.v.)2 µg/kgModulation of vagal effects on heart rate
RatIntravenous (i.v.) infusionNot specifiedBlockade of VIP-induced gastric hyperemia

Experimental Protocols

Preparation of [D-p-Cl-Phe6,Leu17]-VIP TFA for In Vivo Administration

Materials:

  • This compound (lyophilized powder)

  • Sterile, pyrogen-free water for injection or sterile saline (0.9% NaCl)

  • (Optional) 0.1 M HCl or 10-30% acetic acid for peptides with solubility issues

  • (Optional) Small amount of DMSO for highly hydrophobic peptides

  • Sterile, pyrogen-free microcentrifuge tubes

  • Calibrated micropipettes and sterile tips

  • Vortex mixer

Protocol for Reconstitution:

  • Pre-equilibration: Before opening, allow the vial of lyophilized peptide to equilibrate to room temperature for at least 20 minutes to prevent condensation.

  • Solvent Selection: Based on vendor information and preliminary tests, sterile water is often a suitable solvent for [D-p-Cl-Phe6,Leu17]-VIP. If solubility is an issue, consider using a dilute acidic solution or a small amount of an organic solvent like DMSO, followed by dilution with an aqueous buffer.[3]

  • Reconstitution:

    • Carefully open the vial and add the desired volume of sterile solvent to achieve a stock solution concentration of, for example, 1 mg/mL.

    • Gently swirl or vortex the vial to ensure the peptide is fully dissolved. Avoid vigorous shaking to prevent peptide aggregation.

  • Dilution:

    • For the final injection volume, dilute the stock solution with sterile saline or another appropriate vehicle to the desired final concentration.

    • Ensure the final solution is clear and free of particulates. If not, sonication may be attempted, but care should be taken to avoid degradation.

  • Storage:

    • It is recommended to prepare the working solution fresh on the day of the experiment.

    • If short-term storage is necessary, store the stock solution at 2-8°C for no more than a few days. For long-term storage of the stock solution, aliquot and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles.

Considerations for TFA Salt:

Trifluoroacetic acid (TFA) is often present in commercially available synthetic peptides as a counter-ion from the purification process. While generally well-tolerated in acute in vivo studies, high concentrations or chronic administration of TFA may have biological effects. For sensitive applications, a counter-ion exchange to a more biologically compatible salt like acetate (B1210297) or hydrochloride (HCl) may be necessary. This typically involves techniques such as ion-exchange chromatography or repeated lyophilization from a solution containing the desired counter-ion.

In Vivo Administration Protocol: Intravenous (i.v.) Injection in Rats

This protocol is a generalized procedure based on common practices and should be adapted to specific experimental designs and institutional guidelines (IACUC).

Materials:

  • Prepared this compound solution

  • Anesthetized rat

  • Surgical board and heating pad

  • Appropriate surgical tools for exposing the jugular or femoral vein

  • Sterile syringes (e.g., 1 mL) and needles (e.g., 27-30 gauge)

  • Catheter (if applicable for infusion)

  • 70% ethanol (B145695) or other suitable disinfectant

Procedure:

  • Animal Preparation:

    • Anesthetize the rat using an approved anesthetic protocol (e.g., isoflurane, ketamine/xylazine).

    • Place the animal on a surgical board with a heating pad to maintain body temperature.

    • Surgically expose the jugular or femoral vein for cannulation or direct injection.

  • Administration:

    • Disinfect the injection site with 70% ethanol.

    • For bolus injection, slowly administer the prepared peptide solution into the vein.

    • For continuous infusion, a catheter connected to a syringe pump is required to deliver the solution at a constant rate (e.g., 2 µg/kg/min).

  • Post-Administration Monitoring:

    • Monitor the animal's vital signs throughout the procedure.

    • After the experimental endpoint is reached, euthanize the animal using an approved method.

    • If the animal is to recover, provide appropriate post-operative care according to your IACUC protocol.

Experimental Workflow for In Vivo Administration

The following diagram outlines a typical workflow for an in vivo study involving the administration of this compound.

InVivo_Workflow cluster_prep Preparation Phase cluster_exp Experimental Phase cluster_analysis Analysis Phase Peptide_Prep Peptide Reconstitution and Dilution Administration In Vivo Administration (e.g., i.v., i.p., s.c.) Peptide_Prep->Administration Animal_Prep Animal Acclimation and Preparation Animal_Prep->Administration Monitoring Monitoring and Data Collection Administration->Monitoring Sample_Collection Sample Collection (Blood, Tissue, etc.) Monitoring->Sample_Collection Data_Analysis Data Analysis and Interpretation Sample_Collection->Data_Analysis

In Vivo Peptide Administration Workflow.

References

Preparing Stock Solutions of [D-P-CL-Phe6,leu17]-vip tfa: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the preparation, storage, and handling of stock solutions of the Vasoactive Intestinal Peptide (VIP) receptor antagonist, [D-P-CL-Phe6,leu17]-vip tfa. Adherence to these guidelines is crucial for ensuring the integrity, stability, and optimal performance of the peptide in downstream applications.

Product Information

This compound is a competitive and selective antagonist of the VIP receptors, with a reported IC50 of 125.8 nM.[1][] It is a valuable tool for studying the physiological and pathological roles of VIP signaling.

PropertyValueReference
Molecular Weight 3342.24 g/mol
Form Lyophilized powder (Trifluoroacetate salt)
Solubility Water (up to 1 mg/mL), DMSO[1]
Purity Typically ≥95%
Storage (Lyophilized) -20°C for long-term storage

Reconstitution of Lyophilized Peptide

Proper reconstitution of the lyophilized peptide is critical to maintain its biological activity and ensure accurate experimental results. It is recommended to prepare a concentrated stock solution, which can then be diluted to the desired working concentration.

Recommended Solvents
  • Sterile, nuclease-free water: Suitable for creating aqueous stock solutions. [D-P-CL-Phe6,leu17]-vip is soluble in water up to 1 mg/mL.

  • Dimethyl sulfoxide (B87167) (DMSO): Recommended for higher concentration stock solutions or if solubility in water is an issue.

Protocol for Reconstituting a 1 mM Stock Solution
  • Equilibrate the Vial: Before opening, allow the vial of lyophilized peptide to warm to room temperature for at least 15-20 minutes. This prevents condensation from forming inside the vial upon opening, which can degrade the peptide.

  • Centrifuge the Vial: Briefly centrifuge the vial at a low speed (e.g., 1000 x g for 1 minute) to ensure that all the lyophilized powder is at the bottom of the vial.

  • Calculate the Required Solvent Volume: To prepare a 1 mM stock solution, use the following formula:

    Volume of Solvent (µL) = (Mass of Peptide (mg) / Molecular Weight ( g/mol )) * 1,000,000

    For example, to reconstitute 1 mg of this compound (MW = 3342.24 g/mol ) to a 1 mM concentration:

    Volume of Solvent (µL) = (1 mg / 3342.24 g/mol ) * 1,000,000 ≈ 299.2 µL

  • Add the Solvent: Using a sterile, calibrated pipette, carefully add the calculated volume of the chosen solvent (e.g., sterile water or DMSO) to the vial.

  • Dissolve the Peptide: Gently vortex or swirl the vial until the peptide is completely dissolved. Avoid vigorous shaking, as this can cause the peptide to aggregate or degrade. If necessary, brief sonication in a water bath can aid in dissolution.

  • Aliquot and Store: Once the peptide is fully dissolved, it is highly recommended to aliquot the stock solution into single-use, low-protein-binding microcentrifuge tubes. This minimizes the number of freeze-thaw cycles, which can significantly impact the stability of the peptide.

Storage and Stability of Stock Solutions

Proper storage of the reconstituted stock solution is essential for maintaining its biological activity over time.

Storage ConditionDuration
-20°C Up to 3 months
-80°C Up to 6 months or longer

Important Considerations:

  • Avoid Repeated Freeze-Thaw Cycles: This is a primary cause of peptide degradation. Aliquoting into single-use volumes is the most effective way to prevent this.

  • Light Protection: Store aliquots in a light-protected box or wrap the tubes in foil to prevent photodegradation.

  • TFA Salt: The "TFA" in the name indicates that the peptide is supplied as a trifluoroacetate (B77799) salt. While generally not an issue for most in vitro applications, high concentrations of TFA can be cytotoxic or interfere with certain cell-based assays. If this is a concern, dialysis or buffer exchange may be necessary.

Experimental Workflow and Signaling Pathway

Experimental Workflow for In Vitro Assays

experimental_workflow cluster_prep Stock Solution Preparation cluster_assay In Vitro Assay Reconstitute Reconstitute Lyophilized This compound Aliquot Aliquot Stock Solution Reconstitute->Aliquot Store Store at -20°C or -80°C Aliquot->Store Thaw Thaw Single-Use Aliquot Store->Thaw Dilute Prepare Working Dilutions Thaw->Dilute Treat Treat Cells/Tissues Dilute->Treat Assay Perform Functional Assay (e.g., cAMP measurement) Treat->Assay

Caption: A typical experimental workflow for using this compound.

Vasoactive Intestinal Peptide (VIP) Signaling Pathway

[D-P-CL-Phe6,leu17]-vip acts as an antagonist at VIP receptors, primarily VPAC1 and VPAC2. The canonical signaling pathway initiated by VIP binding to these G-protein coupled receptors involves the activation of adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) and subsequent activation of Protein Kinase A (PKA). PKA then phosphorylates various downstream targets, including the transcription factor CREB (cAMP response element-binding protein).[3][4][5]

VIP_signaling_pathway cluster_nucleus Cellular Response VIP VIP VPACR VPAC1 / VPAC2 Receptor VIP->VPACR Activates Antagonist [D-P-CL-Phe6,leu17]-vip Antagonist->VPACR Inhibits G_protein Gαs VPACR->G_protein AC Adenylyl Cyclase G_protein->AC Activates cAMP cAMP AC->cAMP Converts ATP to ATP ATP PKA Protein Kinase A (PKA) cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Nucleus Nucleus CREB->Nucleus Translocates to Gene_expression Gene Expression

References

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and recommended concentrations for the use of [D-p-Cl-Phe6, Leu17]-VIP TFA, a selective and competitive antagonist of the Vasoactive Intestinal Peptide (VIP) receptors. This information is intended to guide researchers in designing and conducting experiments to investigate the physiological and pathological roles of VIP and its receptors.

Introduction

[D-p-Cl-Phe6, Leu17]-VIP TFA is a synthetic peptide analog that acts as a potent antagonist for VIP receptors, primarily VPAC1 and VPAC2. It competitively inhibits the binding of the endogenous ligand VIP, thereby blocking its downstream signaling pathways. This antagonist has an IC50 of 125.8 nM for the VIP receptor and displays no activity on glucagon, secretin, or GRF receptors.[1] Its selectivity makes it a valuable tool for elucidating the specific functions of VIP in various biological processes, including neurotransmission, immune regulation, and cell proliferation.

Recommended Concentrations for In Vitro Experiments

The optimal concentration of [D-p-Cl-Phe6, Leu17]-VIP TFA will vary depending on the specific cell type, receptor expression levels, and the experimental assay being performed. The following table summarizes recommended concentration ranges based on available literature. It is highly recommended to perform a dose-response curve to determine the optimal concentration for your specific experimental setup.

Experiment Type Recommended Concentration Range Key Considerations Reference
Receptor Binding Assays 1 nM - 10 µMThe IC50 is 125.8 nM. A wide range should be tested to generate a full competition curve.[1]
cAMP Accumulation Assays 1 µM - 10 µMA concentration of 10 µM has been shown to inhibit VIP-induced cAMP increase.[2]
Cell Proliferation/Activation Assays 1 µM - 10 µMConcentrations of 3 µM and 10 µM have been used to study T-cell activation and CREB phosphorylation.[3]
Inhibition of VIP-mediated biological effects 0.1 µM - 10 µMThe effective concentration will depend on the specific biological response being measured.[2][4]

Signaling Pathways of VIP Receptors

VIP receptors (VPAC1 and VPAC2) are G-protein coupled receptors (GPCRs) that primarily signal through two main pathways: the adenylyl cyclase (AC) and the phospholipase C (PLC) pathways.

Gαs-cAMP-PKA Signaling Pathway

Upon VIP binding, the receptor couples to a stimulatory G protein (Gαs), which activates adenylyl cyclase. This enzyme catalyzes the conversion of ATP to cyclic AMP (cAMP). Increased intracellular cAMP levels lead to the activation of Protein Kinase A (PKA), which in turn phosphorylates various downstream targets, including transcription factors like CREB, to modulate gene expression and cellular function.

VIP_cAMP_Signaling cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space VIP VIP VPAC_Receptor VPAC Receptor VIP->VPAC_Receptor Gs Gαs VPAC_Receptor->Gs activates AC Adenylyl Cyclase Gs->AC activates cAMP cAMP AC->cAMP ATP ATP ATP->cAMP converts PKA PKA cAMP->PKA activates CREB CREB PKA->CREB phosphorylates Gene_Expression Gene Expression CREB->Gene_Expression regulates

Caption: Gαs-cAMP-PKA signaling pathway activated by VIP.

Gαq-PLC-PKC Signaling Pathway

In addition to the Gαs pathway, VIP receptors can also couple to Gαq proteins. This activates Phospholipase C (PLC), which cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, while DAG activates Protein Kinase C (PKC). This pathway is involved in various cellular processes, including cell proliferation and differentiation.

VIP_PLC_Signaling cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space VIP VIP VPAC_Receptor VPAC Receptor VIP->VPAC_Receptor Gq Gαq VPAC_Receptor->Gq activates PLC Phospholipase C Gq->PLC activates PIP2 PIP2 PLC->PIP2 cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2_release Ca²⁺ Release IP3->Ca2_release triggers PKC PKC DAG->PKC activates Cellular_Response Cellular Response Ca2_release->Cellular_Response leads to PKC->Cellular_Response leads to

Caption: Gαq-PLC-PKC signaling pathway activated by VIP.

Experimental Protocols

The following are generalized protocols for key experiments using [D-p-Cl-Phe6, Leu17]-VIP TFA. It is essential to optimize these protocols for your specific cell line and experimental conditions.

General Workflow for an Antagonist Experiment

This workflow outlines the general steps for assessing the antagonistic activity of [D-p-Cl-Phe6, Leu17]-VIP TFA.

Antagonist_Workflow start Start cell_prep Cell Preparation (Seeding & Culture) start->cell_prep antagonist_incubation Pre-incubation with [D-p-Cl-Phe6, Leu17]-VIP TFA cell_prep->antagonist_incubation agonist_stimulation Stimulation with VIP antagonist_incubation->agonist_stimulation assay_performance Perform Assay (e.g., cAMP measurement) agonist_stimulation->assay_performance data_analysis Data Analysis (IC50 determination) assay_performance->data_analysis end End data_analysis->end

References

Application Notes and Protocols for Studying Amylase Release Using [D-p-Cl-Phe6, Leu17]-VIP TFA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vasoactive Intestinal Peptide (VIP) is a neuropeptide that plays a crucial role in various physiological processes, including the regulation of pancreatic exocrine secretion. It stimulates the release of enzymes, such as amylase, from pancreatic acinar cells by binding to specific G protein-coupled receptors, primarily the VPAC1 and VPAC2 receptors. The synthetic peptide, [D-p-Cl-Phe6, Leu17]-VIP, is a potent and selective competitive antagonist of these VIP receptors.[1][2] This document provides detailed application notes and protocols for utilizing [D-p-Cl-Phe6, Leu17]-VIP trifluoroacetate (B77799) (TFA) salt to study the mechanisms of VIP-mediated amylase release from pancreatic acini.

Principle of the Assay

This protocol is designed to quantify the inhibitory effect of [D-p-Cl-Phe6, Leu17]-VIP on VIP-stimulated amylase secretion from isolated pancreatic acini. Pancreatic acini are incubated with varying concentrations of the antagonist prior to stimulation with a VIP agonist. The amount of amylase released into the supernatant is then measured and compared to control conditions. This allows for the determination of the antagonist's potency and its mechanism of action. Micromolar concentrations of [D-p-Cl-Phe6, Leu17]-VIP have been shown to effectively antagonize VIP-stimulated amylase release.[3]

Data Presentation

Table 1: Properties of [D-p-Cl-Phe6, Leu17]-VIP
PropertyValueReference
Description A selective and competitive antagonist of the Vasoactive Intestinal Peptide (VIP) receptor.[1][2]
IC50 125.8 nM[1][2]
Selectivity No activity on glucagon, secretin, or GRF receptors.[1][2]
Molecular Weight 3342.24 g/mol
Solubility Soluble in water (up to 1 mg/ml).
Table 2: Representative Data for Inhibition of VIP-Stimulated Amylase Release

This table presents hypothetical, yet expected, results from an experiment investigating the inhibitory effect of a fixed concentration of [D-p-Cl-Phe6, Leu17]-VIP on amylase release stimulated by a range of VIP concentrations. Amylase release is expressed as a percentage of the total cellular amylase.

VIP Concentration (nM)Amylase Release (% of total) - No AntagonistAmylase Release (% of total) - With 1 µM [D-p-Cl-Phe6, Leu17]-VIP
0 (Basal)3.5 ± 0.43.6 ± 0.5
0.18.2 ± 0.74.1 ± 0.6
115.5 ± 1.25.8 ± 0.8
1025.1 ± 2.09.7 ± 1.1
10026.0 ± 2.212.5 ± 1.4
100025.8 ± 2.115.3 ± 1.6

Note: Data are representative and should be determined experimentally.

Experimental Protocols

Protocol 1: Isolation of Pancreatic Acini

This protocol describes a general method for the isolation of pancreatic acini from a rodent model.

Materials:

  • Krebs-Ringer-HEPES (KRH) buffer (supplemented with 0.1% bovine serum albumin, 100 U/mL penicillin, and 100 µg/mL streptomycin)

  • Collagenase (Type IV)

  • Soybean trypsin inhibitor (SBTI)

  • Male Sprague-Dawley rats or Swiss Webster mice

  • Surgical instruments

Procedure:

  • Euthanize the animal according to approved institutional guidelines.

  • Surgically remove the pancreas and place it in ice-cold KRH buffer.

  • Trim away fat and connective tissue.

  • Inject the pancreas with KRH buffer containing collagenase (50-100 U/mL) until it is fully distended.

  • Mince the tissue and incubate in a shaking water bath at 37°C for 30-60 minutes with gentle agitation.

  • Monitor the digestion process until acini are released.

  • Terminate the digestion by adding ice-cold KRH buffer containing 1 mg/mL SBTI.

  • Gently triturate the tissue suspension with a series of pipettes with decreasing tip diameters to disperse the acini.

  • Filter the suspension through a nylon mesh (e.g., 150 µm) to remove undigested tissue.

  • Wash the acini by centrifugation at low speed (50 x g) for 2 minutes and resuspend in fresh KRH buffer. Repeat this step 2-3 times.

  • Resuspend the final acinar pellet in KRH buffer and determine the cell concentration.

Protocol 2: Amylase Release Assay

Materials:

  • Isolated pancreatic acini

  • [D-p-Cl-Phe6, Leu17]-VIP TFA stock solution (e.g., 1 mM in water)

  • Vasoactive Intestinal Peptide (VIP) stock solution (e.g., 1 mM in water)

  • KRH buffer

  • Amylase activity assay kit (e.g., Phadebas or similar)

  • Microcentrifuge tubes

  • Incubator or water bath (37°C)

Procedure:

  • Aliquot the pancreatic acini suspension into microcentrifuge tubes.

  • Antagonist Pre-incubation: Add varying concentrations of [D-p-Cl-Phe6, Leu17]-VIP (e.g., 10 nM to 10 µM) to the designated tubes. For control tubes, add an equivalent volume of vehicle (KRH buffer).

  • Incubate the tubes for 15-30 minutes at 37°C to allow the antagonist to bind to the receptors.

  • Agonist Stimulation: Add varying concentrations of VIP (e.g., 0.1 nM to 1 µM) to the tubes. For basal release control, add vehicle.

  • Incubate for 30 minutes at 37°C with gentle shaking.[4]

  • Terminate the assay by placing the tubes on ice and centrifuging at 100 x g for 2 minutes to pellet the acini.

  • Carefully collect the supernatant, which contains the released amylase.

  • To determine the total amylase content, lyse the acini in a separate set of tubes (e.g., by sonication or with a detergent-containing buffer).

  • Measure the amylase activity in the supernatants and the total cell lysates using a commercial amylase assay kit according to the manufacturer's instructions.

  • Data Analysis: Express the amylase release as a percentage of the total cellular amylase content. Plot the dose-response curves for VIP in the presence and absence of the antagonist.

Mandatory Visualizations

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol VIP VIP VPAC_R VPAC Receptor VIP->VPAC_R Binds & Activates Antagonist [D-p-Cl-Phe6, Leu17]-VIP Antagonist->VPAC_R Competitively Binds & Blocks G_protein Gαs VPAC_R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Stimulates ATP ATP cAMP cAMP ATP->cAMP PKA Protein Kinase A cAMP->PKA Activates Vesicle Amylase-containing Secretory Vesicles PKA->Vesicle Phosphorylates & Promotes Fusion Release Amylase Release (Exocytosis) Vesicle->Release

Caption: VIP signaling pathway for amylase release and its inhibition.

Experimental_Workflow cluster_prep Preparation cluster_assay Amylase Release Assay cluster_analysis Data Analysis A 1. Isolate Pancreatic Acini C 3. Aliquot Acini Suspension A->C B 2. Prepare Reagent Solutions ([D-p-Cl-Phe6, Leu17]-VIP, VIP) D 4. Pre-incubate with Antagonist (or vehicle) B->D E 5. Stimulate with VIP (or vehicle) B->E C->D D->E F 6. Incubate at 37°C E->F G 7. Separate Acini and Supernatant F->G H 8. Measure Amylase Activity G->H I 9. Calculate % Amylase Release H->I J 10. Plot Dose-Response Curves I->J

Caption: Experimental workflow for the amylase release assay.

References

Application Notes and Protocols for [D-p-Cl-Phe6, Leu17]-VIP TFA in Smooth Muscle Relaxation Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vasoactive Intestinal Peptide (VIP) is a neuropeptide that plays a crucial role in mediating smooth muscle relaxation in various tissues, including the gastrointestinal tract, respiratory system, and blood vessels. Its effects are primarily mediated through the activation of two G-protein coupled receptors, VPAC1 and VPAC2. The synthetic peptide, [D-p-Cl-Phe6, Leu17]-VIP TFA, is a potent and selective antagonist of VIP receptors.[1][2] This document provides detailed application notes and protocols for utilizing [D-p-Cl-Phe6, Leu17]-VIP TFA in in vitro smooth muscle relaxation assays to investigate the pharmacology of VIP receptors and to screen for novel modulators of the VIP signaling pathway.

Mechanism of Action

[D-p-Cl-Phe6, Leu17]-VIP acts as a competitive antagonist at VIP receptors.[3] It binds to the VPAC receptors with high affinity, thereby preventing the binding of the endogenous agonist, VIP. This blockade inhibits the downstream signaling cascade, which typically involves the activation of adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) and subsequent activation of Protein Kinase A (PKA). PKA-mediated phosphorylation of various intracellular targets ultimately results in a decrease in intracellular calcium levels and smooth muscle relaxation. By competitively inhibiting this pathway, [D-p-Cl-Phe6, Leu17]-VIP allows for the characterization of VIP receptor function and the quantification of antagonist potency.

Data Presentation

The following table summarizes illustrative quantitative data that can be obtained from a smooth muscle relaxation assay using a VIP agonist in the presence of varying concentrations of [D-p-Cl-Phe6, Leu17]-VIP. This data is typically used to determine the potency of the antagonist, often expressed as a pA2 value, which is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift in the agonist's EC50 value.

Antagonist Concentration (nM)VIP Agonist EC50 (nM)Dose Ratiolog(Dose Ratio - 1)
0 (Control)5.21-
1015.630.30
3041.680.85
100124.8241.36

Note: The data presented in this table are for illustrative purposes and represent typical results expected from such an experiment.

Experimental Protocols

Materials and Reagents
  • Isolated Smooth Muscle Tissue: e.g., Guinea pig taenia coli, rat aortic rings, or tracheal smooth muscle strips.

  • Physiological Salt Solution (PSS): Krebs-Henseleit solution of the following composition (in mM): NaCl 118, KCl 4.7, CaCl2 2.5, MgSO4 1.2, KH2PO4 1.2, NaHCO3 25, and glucose 11.1. The solution should be freshly prepared and gassed with 95% O2 / 5% CO2 to maintain a pH of 7.4.

  • [D-p-Cl-Phe6, Leu17]-VIP TFA: Prepare a stock solution in distilled water or a suitable buffer.

  • VIP Agonist: (e.g., native VIP) Prepare a stock solution in distilled water or a suitable buffer.

  • Contractile Agent: (e.g., Carbachol (B1668302), Histamine, or KCl) to pre-contract the smooth muscle tissue.

  • Organ Bath System: Equipped with tissue holders, force-displacement transducers, and a data acquisition system.

  • Standard laboratory equipment: Balances, pH meter, pipettes, etc.

Tissue Preparation
  • Humanely euthanize the animal according to approved institutional guidelines.

  • Carefully dissect the desired smooth muscle tissue (e.g., taenia coli from the guinea pig cecum).

  • Place the isolated tissue in a petri dish containing cold, oxygenated PSS.

  • Clean the tissue of any adhering connective or fatty tissues.

  • Cut the tissue into strips or rings of appropriate size (e.g., 1-2 cm in length for taenia coli strips or 2-3 mm wide for aortic rings).

  • Tie silk ligatures to both ends of the tissue preparation.

Experimental Setup (Organ Bath)
  • Mount the tissue preparation in the organ bath chamber containing PSS maintained at 37°C and continuously gassed with 95% O2 / 5% CO2.

  • Attach one end of the tissue to a fixed hook and the other end to a force-displacement transducer.

  • Apply an optimal resting tension to the tissue (e.g., 1 gram for guinea pig taenia coli) and allow it to equilibrate for at least 60-90 minutes.

  • During the equilibration period, wash the tissue with fresh PSS every 15-20 minutes.

Experimental Procedure (Schild Analysis for Antagonist Potency)
  • Induce Contraction: After equilibration, induce a stable, submaximal contraction of the smooth muscle tissue using a suitable contractile agent (e.g., carbachol at a concentration that produces 60-80% of the maximal response).

  • Cumulative Concentration-Response Curve for VIP (Control): Once the contraction is stable, add the VIP agonist in a cumulative manner to the organ bath, increasing the concentration in logarithmic steps (e.g., 10^-10 to 10^-6 M). Record the relaxation response at each concentration until a maximal relaxation is achieved.

  • Washout: Thoroughly wash the tissue with fresh PSS to remove all drugs and allow it to return to its baseline tension.

  • Incubation with Antagonist: Add a known concentration of [D-p-Cl-Phe6, Leu17]-VIP TFA to the organ bath and incubate for a predetermined period (e.g., 30-60 minutes) to allow for receptor binding equilibrium.

  • Repeat Concentration-Response Curve: In the continued presence of the antagonist, repeat the cumulative concentration-response curve for the VIP agonist.

  • Repeat with Different Antagonist Concentrations: Repeat steps 3-5 with at least two other increasing concentrations of [D-p-Cl-Phe6, Leu17]-VIP TFA.

Data Analysis
  • For each concentration-response curve, calculate the percentage of relaxation relative to the pre-contracted tone.

  • Plot the percentage of relaxation against the logarithm of the agonist concentration to obtain sigmoidal dose-response curves.

  • Determine the EC50 value (the molar concentration of the agonist that produces 50% of the maximal relaxation) for each curve.

  • Calculate the dose ratio (DR) for each antagonist concentration using the formula: DR = EC50 (in the presence of antagonist) / EC50 (control).

  • Construct a Schild plot by plotting log(DR-1) on the y-axis against the negative logarithm of the molar concentration of the antagonist (-log[Antagonist]) on the x-axis.

  • The x-intercept of the Schild plot provides the pA2 value. A slope of the Schild regression line that is not significantly different from unity is indicative of competitive antagonism.

Visualizations

VIP_Signaling_Pathway cluster_membrane Cell Membrane cluster_intracellular Intracellular VIP_agonist VIP Agonist VPAC_Receptor VPAC Receptor VIP_agonist->VPAC_Receptor Binds & Activates Antagonist [D-p-Cl-Phe6, Leu17]-VIP Antagonist->VPAC_Receptor Competitively Binds & Blocks G_protein Gαs VPAC_Receptor->G_protein Activates AC Adenylyl Cyclase G_protein->AC Activates cAMP cAMP AC->cAMP Converts ATP to ATP ATP PKA Protein Kinase A cAMP->PKA Activates Relaxation Smooth Muscle Relaxation PKA->Relaxation Leads to

Caption: VIP Signaling Pathway and Antagonist Action.

Experimental_Workflow start Start dissect Dissect Smooth Muscle Tissue start->dissect mount Mount Tissue in Organ Bath dissect->mount equilibrate Equilibrate Tissue (60-90 min) mount->equilibrate contract Induce Submaximal Contraction equilibrate->contract control_crc Generate Control VIP Concentration-Response Curve contract->control_crc washout1 Washout control_crc->washout1 incubate_antagonist Incubate with [D-p-Cl-Phe6, Leu17]-VIP washout1->incubate_antagonist antagonist_crc Generate VIP Concentration-Response Curve in Presence of Antagonist incubate_antagonist->antagonist_crc washout2 Washout antagonist_crc->washout2 repeat_antagonist Repeat with Different Antagonist Concentrations washout2->repeat_antagonist repeat_antagonist->incubate_antagonist Yes analyze Analyze Data (Schild Plot) repeat_antagonist->analyze No end End analyze->end

Caption: Experimental Workflow for Antagonist Assay.

References

Application Notes and Protocols: [D-P-CL-Phe6,Leu17]-VIP TFA in Neurobiology Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

[D-P-CL-Phe6,Leu17]-VIP TFA is a potent and selective competitive antagonist of the Vasoactive Intestinal Peptide (VIP) receptors, VPAC1 and VPAC2.[1] VIP is a neuropeptide with a wide range of functions in the central nervous system, including neuroprotection, regulation of neuroinflammation, and promotion of neurogenesis. Due to its ability to block the endogenous effects of VIP, this compound serves as a critical pharmacological tool for elucidating the physiological and pathological roles of VIP signaling in the brain. These application notes provide an overview of its use in neurobiology research and detailed protocols for its application in both in vivo and in vitro models.

Mechanism of Action

Vasoactive Intestinal Peptide (VIP) and the related Pituitary Adenylate Cyclase-Activating Polypeptide (PACAP) exert their effects by binding to three main G protein-coupled receptors (GPCRs): VPAC1, VPAC2, and PAC1. VPAC1 and VPAC2 receptors bind both VIP and PACAP with high affinity, while the PAC1 receptor shows a higher preference for PACAP. Activation of these receptors, particularly VPAC1 and VPAC2, primarily couples to Gs alpha subunit, leading to the activation of adenylyl cyclase, an increase in intracellular cyclic AMP (cAMP), and subsequent activation of Protein Kinase A (PKA). This signaling cascade is involved in mediating the neuroprotective and anti-inflammatory effects of VIP. The receptors can also couple to Gq, activating the Phospholipase C (PLC) pathway. This compound acts by competitively binding to VPAC1 and VPAC2 receptors, thereby inhibiting the downstream signaling cascades initiated by endogenous or exogenous VIP.

Key Applications in Neurobiology Research

  • Investigating the Role of Endogenous VIP in Neuroprotection: By blocking the effects of endogenous VIP, this antagonist can be used to determine the contribution of VIP signaling to neuronal survival in models of neurodegenerative diseases and ischemic injury.

  • Elucidating the Mechanisms of Neuroinflammation: Researchers can use this compound to study the role of VIP in modulating the activity of microglia and astrocytes, and the production of inflammatory mediators.

  • Exploring the Involvement of VIP in Neurogenesis and Synaptic Plasticity: The antagonist can help in understanding the contribution of VIP to the processes of adult neurogenesis and the regulation of synaptic transmission and plasticity.

Data Presentation

Quantitative Data Summary
ParameterValueSpecies/ModelReference
IC50 125.8 nMIn vitro (VIP receptor binding assay)[1]
In Vivo Dosage 8 µ g/mouse (intraperitoneal)Male C57BL/6J miceSelective VIP Receptor Agonists Facilitate Immune Transformation for Dopaminergic Neuroprotection in MPTP-Intoxicated Mice. Anderson et al., 2016
Effectiveness Ameliorated the neuroprotection afforded by VIP or a VPAC2 agonist in a mouse model of Parkinson's disease.Male C57BL/6J mice (MPTP-intoxicated)Selective VIP Receptor Agonists Facilitate Immune Transformation for Dopaminergic Neuroprotection in MPTP-Intoxicated Mice. Anderson et al., 2016

Mandatory Visualizations

Signaling Pathways

VIP_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space VIP VIP / PACAP VPAC1 VPAC1 Receptor VIP->VPAC1 VPAC2 VPAC2 Receptor VIP->VPAC2 Antagonist [D-P-CL-Phe6,Leu17]-VIP Antagonist->VPAC1 Antagonist->VPAC2 Gs Gs VPAC1->Gs Gq Gq VPAC1->Gq VPAC2->Gs AC Adenylyl Cyclase Gs->AC PLC Phospholipase C Gq->PLC cAMP cAMP AC->cAMP PKA Protein Kinase A cAMP->PKA CREB CREB PKA->CREB IP3_DAG IP3 / DAG PLC->IP3_DAG PKC Protein Kinase C IP3_DAG->PKC PKC->CREB Gene Gene Transcription (Neuroprotection, Anti-inflammation) CREB->Gene

Caption: VIP Signaling Pathway and its Antagonism.

Experimental Workflows

Experimental_Workflow cluster_invitro In Vitro: Neuroprotection Assay cluster_invivo In Vivo: Neuroinflammation Model A1 Primary Neuronal Culture B1 Induce Neuronal Damage (e.g., glutamate, H2O2) A1->B1 C1 Treatment Groups B1->C1 D1 1. Vehicle C1->D1 D2 2. VIP C1->D2 D3 3. VIP + [D-P-CL-Phe6,Leu17]-VIP C1->D3 D4 4. [D-P-CL-Phe6,Leu17]-VIP alone C1->D4 E1 Assess Neuronal Viability (e.g., MTT assay, LDH release) D1->E1 D2->E1 D3->E1 D4->E1 A2 Animal Model of Neuroinflammation (e.g., LPS injection) B2 Treatment Groups A2->B2 C2 1. Saline B2->C2 C3 2. LPS B2->C3 C4 3. LPS + [D-P-CL-Phe6,Leu17]-VIP B2->C4 D5 Behavioral Analysis C2->D5 C3->D5 C4->D5 E2 Tissue Collection (Brain) D5->E2 F2 Analysis of Inflammatory Markers (e.g., Cytokine ELISA, Immunohistochemistry) E2->F2

Caption: Experimental workflows for studying VIP function.

Experimental Protocols

Protocol 1: In Vivo Blockade of VIP-Mediated Neuroprotection in a Mouse Model of Parkinson's Disease

This protocol is adapted from Anderson et al., 2016, and describes the use of this compound to block the neuroprotective effects of VIP in a 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (B15802) (MPTP)-induced mouse model of Parkinson's disease.

Materials:

  • This compound

  • Vasoactive Intestinal Peptide (VIP)

  • MPTP hydrochloride

  • Sterile saline solution (0.9% NaCl)

  • Male C57BL/6J mice (8-10 weeks old)

  • Syringes and needles for intraperitoneal injections

Reagent Preparation:

  • This compound Solution: Dissolve this compound in sterile saline to a final concentration of 0.4 mg/mL. This will allow for an 8 µg dose in a 20 µL injection volume.

  • VIP Solution: Dissolve VIP in sterile saline to a final concentration of 0.75 mg/mL for a 15 µg dose in a 20 µL injection volume.

  • MPTP Solution: Dissolve MPTP hydrochloride in sterile saline to a concentration of 2 mg/mL.

Procedure:

  • Animal Acclimatization: Acclimate mice to the housing conditions for at least one week before the experiment.

  • Treatment Groups: Divide the mice into the following treatment groups (n=8-10 per group):

    • Saline control

    • MPTP only

    • MPTP + VIP

    • MPTP + VIP + [D-P-CL-Phe6,Leu17]-VIP

    • MPTP + [D-P-CL-Phe6,Leu17]-VIP

  • Antagonist and Agonist Administration:

    • For the groups receiving the antagonist, administer this compound (8 µ g/mouse , i.p.) daily for 5 consecutive days.

    • For the group receiving both agonist and antagonist, co-administer VIP (15 µ g/mouse , i.p.) with the antagonist.

  • MPTP Intoxication: On the third day of peptide treatment, administer MPTP (20 mg/kg, i.p.) four times at 2-hour intervals.

  • Post-Intoxication Period: Continue the peptide treatments for two more days.

  • Tissue Collection and Analysis:

    • Seven days after the last MPTP injection, perfuse the animals with 4% paraformaldehyde.

    • Collect brain tissue and process for immunohistochemical analysis of tyrosine hydroxylase (TH)-positive neurons in the substantia nigra pars compacta (SNpc) to assess dopaminergic neurodegeneration.

Expected Outcome:

Treatment with this compound is expected to block the neuroprotective effect of VIP, resulting in a significant reduction in the number of surviving TH-positive neurons in the SNpc compared to the group treated with MPTP and VIP alone.

Protocol 2: In Vitro Inhibition of VIP-Mediated Cytokine Release from Microglia

This protocol describes a general method for assessing the ability of this compound to block the anti-inflammatory effects of VIP on activated microglial cells.

Materials:

  • This compound

  • Vasoactive Intestinal Peptide (VIP)

  • Lipopolysaccharide (LPS)

  • Primary microglial cells or a microglial cell line (e.g., BV-2)

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-buffered saline (PBS)

  • ELISA kits for pro-inflammatory cytokines (e.g., TNF-α, IL-6)

  • 96-well cell culture plates

Reagent Preparation:

  • This compound Stock Solution: Dissolve this compound in sterile water or PBS to create a 1 mM stock solution. Aliquot and store at -20°C.

  • VIP Stock Solution: Dissolve VIP in sterile water or PBS to create a 1 mM stock solution. Aliquot and store at -20°C.

  • LPS Solution: Prepare a stock solution of LPS in sterile PBS.

Procedure:

  • Cell Seeding: Seed microglial cells into a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.

  • Pre-treatment with Antagonist:

    • The next day, replace the medium with fresh serum-free medium.

    • Pre-incubate the cells with varying concentrations of this compound (e.g., 100 nM, 1 µM, 10 µM) for 30 minutes.

  • VIP and LPS Treatment:

    • Add VIP to the designated wells at a final concentration known to have an anti-inflammatory effect (e.g., 100 nM).

    • Simultaneously, stimulate the cells with LPS (e.g., 100 ng/mL) to induce an inflammatory response.

  • Incubation: Incubate the plate for 6-24 hours at 37°C in a humidified incubator with 5% CO2.

  • Supernatant Collection: After incubation, centrifuge the plate at a low speed and carefully collect the cell culture supernatants.

  • Cytokine Measurement: Measure the concentration of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the supernatants using commercially available ELISA kits according to the manufacturer's instructions.

Expected Outcome:

VIP treatment is expected to reduce the LPS-induced release of pro-inflammatory cytokines. Pre-treatment with this compound should dose-dependently reverse this effect, leading to an increase in cytokine levels compared to cells treated with VIP and LPS alone. This demonstrates the antagonist's ability to block the anti-inflammatory actions of VIP on microglia.

References

Application Notes and Protocols for [D-P-CL-Phe6,Leu17]-VIP TFA in Blocking VIP-Induced Signaling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vasoactive Intestinal Peptide (VIP) is a neuropeptide with a wide range of biological functions, mediated through its interaction with two main G protein-coupled receptors, VPAC1 and VPAC2. Upon binding, these receptors typically couple to Gαs proteins, leading to the activation of adenylyl cyclase, a subsequent increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP), and the activation of Protein Kinase A (PKA). This signaling cascade is implicated in numerous physiological processes, including smooth muscle relaxation, immune modulation, and cell proliferation and differentiation.

[D-P-CL-Phe6,Leu17]-VIP TFA is a potent and selective competitive antagonist of VIP receptors. With a reported IC50 of 125.8 nM, this synthetic peptide analog effectively blocks the binding of VIP to its receptors, thereby inhibiting the downstream signaling cascade.[1][2] Its utility in elucidating the physiological roles of VIP and as a potential therapeutic agent makes it a valuable tool for researchers. These application notes provide detailed protocols for utilizing this compound to block VIP-induced signaling in various experimental settings.

Data Presentation

The following tables summarize the inhibitory effects of this compound on VIP-induced signaling. These tables are designed to provide a clear comparison of its activity across different experimental systems.

Table 1: Inhibition of VIP Receptor Binding

Cell Line/TissueReceptor Subtype(s)IC50 of this compound (nM)Reference
Rat Peritoneal MacrophagesNot specified125.8
Mouse Peritoneal MacrophagesNot specified110.8
Pancreatic AciniNot specifiedMicromolar concentrations showed competitive antagonism[3]
Tsup-1 (Human T Lymphoblastoma)Type II VIPRInhibition of 125I-VIP binding observed

Table 2: Inhibition of VIP-Induced cAMP Production

Cell Line/TissueVIP ConcentrationThis compound Concentration% Inhibition of cAMP ProductionReference
Pancreatic AciniNot specifiedMicromolarSignificant inhibition[3]
Rat Peritoneal MacrophagesNot specifiedNot specifiedDecreased inhibitory effect of VIP on substrate adherence, which is cAMP-dependent[4]
Tsup-1 (Human T Lymphoblastoma)Not specifiedNot specifiedInhibition of VIP-elicited increases in [cAMP]i

Signaling Pathways and Experimental Workflows

VIP-Induced Signaling Pathway and Point of Antagonism

The following diagram illustrates the canonical VIP signaling pathway and the mechanism of action for this compound.

VIP_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space VIP VIP VPAC VPAC Receptor VIP->VPAC Binds Antagonist This compound Antagonist->VPAC Blocks G_protein Gαs VPAC->G_protein Activates AC Adenylyl Cyclase G_protein->AC Activates cAMP cAMP AC->cAMP Converts ATP to PKA PKA cAMP->PKA Activates CREB CREB Phosphorylation PKA->CREB ERK ERK Phosphorylation PKA->ERK Cellular_Response Cellular Response (e.g., Gene Expression, Proliferation) CREB->Cellular_Response ERK->Cellular_Response

Caption: VIP signaling pathway and antagonist action.

General Experimental Workflow for Studying VIP Antagonism

This diagram outlines a typical workflow for investigating the inhibitory effects of this compound on VIP-induced cellular responses.

Experimental_Workflow A 1. Cell Culture (Select appropriate cell line expressing VPAC receptors) B 2. Cell Seeding (Plate cells at optimal density) A->B C 3. Pre-incubation with Antagonist (Treat cells with various concentrations of This compound) B->C D 4. VIP Stimulation (Add VIP to induce signaling) C->D E 5. Assay for Signaling Readout (Measure cAMP levels, PKA activation, or ERK phosphorylation) D->E F 6. Data Analysis (Determine IC50 and dose-response curves) E->F

Caption: Experimental workflow for VIP antagonism.

Experimental Protocols

Protocol 1: Inhibition of VIP-Induced cAMP Accumulation

This protocol describes a method to quantify the inhibitory effect of this compound on VIP-induced intracellular cAMP accumulation.

Materials:

  • Cell line expressing VPAC receptors (e.g., HT-29, T84, PC-3)

  • Cell culture medium and supplements

  • This compound

  • Vasoactive Intestinal Peptide (VIP)

  • Phosphodiesterase inhibitor (e.g., IBMX)

  • Cell lysis buffer

  • cAMP assay kit (e.g., ELISA or TR-FRET based)

  • Multi-well plates (e.g., 96-well)

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density that will result in a confluent monolayer on the day of the experiment.

  • Cell Culture: Culture cells overnight in a humidified incubator at 37°C and 5% CO2.

  • Serum Starvation (Optional): The day of the experiment, replace the culture medium with serum-free medium and incubate for 2-4 hours to reduce basal signaling.

  • Antagonist Pre-incubation: Prepare serial dilutions of this compound in assay buffer (e.g., serum-free medium containing a phosphodiesterase inhibitor like 0.5 mM IBMX). Remove the medium from the cells and add the antagonist dilutions. Incubate for 30-60 minutes at 37°C.

  • VIP Stimulation: Prepare a solution of VIP in assay buffer at a concentration that elicits a submaximal response (e.g., EC80). Add the VIP solution to the wells containing the antagonist and incubate for 15-30 minutes at 37°C.

  • Cell Lysis: Aspirate the medium and lyse the cells according to the instructions provided with the cAMP assay kit.

  • cAMP Measurement: Determine the intracellular cAMP concentration using the chosen cAMP assay kit.

  • Data Analysis: Plot the cAMP concentration as a function of the antagonist concentration. Calculate the IC50 value of this compound from the dose-response curve.

Protocol 2: Western Blot Analysis of PKA and ERK Phosphorylation

This protocol details the methodology for assessing the inhibition of VIP-induced PKA and ERK phosphorylation by this compound using Western blotting.

Materials:

  • Cell line expressing VPAC receptors

  • Cell culture medium and supplements

  • This compound

  • Vasoactive Intestinal Peptide (VIP)

  • Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA assay)

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% BSA or non-fat dry milk in TBST)

  • Primary antibodies:

    • Anti-phospho-PKA substrate (recognizing phosphorylated PKA targets)

    • Anti-total PKA

    • Anti-phospho-ERK1/2 (p44/42 MAPK)

    • Anti-total ERK1/2

    • Anti-GAPDH or β-actin (loading control)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Procedure:

  • Cell Culture and Treatment:

    • Seed cells in 6-well plates and grow to 70-80% confluency.

    • Serum-starve the cells for 4-6 hours.

    • Pre-incubate the cells with varying concentrations of this compound for 1 hour.

    • Stimulate the cells with VIP (e.g., 10 nM) for 5-15 minutes.

  • Cell Lysis:

    • Wash the cells with ice-cold PBS.

    • Add ice-cold lysis buffer to each well, scrape the cells, and collect the lysate.

    • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

  • Protein Quantification:

    • Determine the protein concentration of the supernatant using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Normalize the protein concentrations of all samples.

    • Prepare samples with Laemmli buffer and heat at 95°C for 5 minutes.

    • Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody (e.g., anti-phospho-ERK) overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

  • Detection:

    • Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Stripping and Re-probing:

    • To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against the total form of the protein (e.g., anti-total ERK) or a loading control (e.g., anti-GAPDH).

  • Data Analysis:

    • Quantify the band intensities using densitometry software.

    • Calculate the ratio of phosphorylated protein to total protein for each condition.

    • Plot the normalized phosphorylation levels against the antagonist concentration to determine the inhibitory effect.

Conclusion

This compound is a valuable pharmacological tool for investigating the roles of VIP in health and disease. The protocols provided here offer a framework for researchers to effectively utilize this antagonist to block VIP-induced signaling and to quantify its inhibitory effects on key downstream signaling events. Careful optimization of experimental conditions for specific cell types and assay systems will ensure reliable and reproducible results.

References

Application Note: Experimental Design Using [D-p-Cl-Phe6,Leu17]-VIP TFA as a Selective VIP Receptor Antagonist Control

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vasoactive Intestinal Peptide (VIP) is a 28-amino acid neuropeptide that plays a crucial role in a wide array of physiological processes, including smooth muscle relaxation, epithelial secretion, and modulation of the immune system. Its effects are mediated through two high-affinity G protein-coupled receptors (GPCRs), VPAC1 and VPAC2. Upon activation, these receptors stimulate adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) levels. [D-p-Cl-Phe6,Leu17]-VIP is a potent and selective competitive antagonist of VIP receptors.[1][][3] Its high specificity makes it an invaluable tool in experimental biology, serving as a negative control to confirm that an observed biological effect is indeed mediated by VIP receptor activation. This document provides detailed protocols and data for utilizing [D-p-Cl-Phe6,Leu17]-VIP TFA in experimental design.

Mechanism of Action

[D-p-Cl-Phe6,Leu17]-VIP functions by competitively binding to VPAC1 and VPAC2 receptors, thereby preventing the endogenous ligand, VIP, from binding and initiating downstream signaling cascades.[4][5] This blockade directly inhibits the VIP-induced activation of the Gs alpha subunit of the associated G-protein, which in turn prevents the activation of adenylyl cyclase and the subsequent conversion of ATP to cAMP. Consequently, all physiological responses dependent on this signaling pathway are attenuated. This antagonist exhibits no activity at glucagon, secretin, or GRF receptors, ensuring high specificity in experimental setups.[1][][3]

VIP_Signaling_Pathway VIP Receptor Signaling and Antagonism cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space VIP VIP (Agonist) VPAC_Receptor VPAC Receptor VIP->VPAC_Receptor Binds & Activates Antagonist [D-p-Cl-Phe6,Leu17]-VIP (Antagonist / Control) Antagonist->VPAC_Receptor Binds & Blocks G_Protein Gs Protein VPAC_Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Response Cellular Response (e.g., Gene Expression, Relaxation, Secretion) PKA->Response Phosphorylates Targets

Caption: VIP signaling pathway and the inhibitory action of the antagonist.

Pharmacological and Physicochemical Data

The following table summarizes key quantitative data for [D-p-Cl-Phe6,Leu17]-VIP. This information is critical for calculating concentrations for in vitro and in vivo experiments.

PropertyValueSource
Target Vasoactive Intestinal Peptide (VIP) Receptor[1][][3]
IC₅₀ 125.8 nM[1][3][6][7]
Ki 45 pM (high-affinity site), 74 nM (low-affinity site)[5]
EC₅₀ (cAMP inhibition) 59 nM[5]
Molecular Weight 3342.2 g/mol [1]
Formula C₁₄₈H₂₃₉ClN₄₄O₄₂[1]
Solubility Soluble to 1 mg/mL in water
Storage Store at -20°C

Experimental Protocols

Protocol 1: In Vitro Competitive Receptor Binding Assay

This protocol is designed to determine how a test compound competes with a radiolabeled ligand for binding to VIP receptors, using [D-p-Cl-Phe6,Leu17]-VIP as a control for specific binding.

Objective: To quantify the binding affinity (Ki) of a test compound for VIP receptors.

Materials:

  • Cell line expressing VPAC1 or VPAC2 receptors (e.g., T84, HT29 cells).

  • Membrane preparation from the cell line.

  • Radiolabeled VIP (e.g., ¹²⁵I-VIP).

  • This compound (for determining non-specific binding).

  • Test compound.

  • Binding Buffer (e.g., 25 mM Tris-HCl, pH 7.4, 5 mM MgCl₂, 0.1% BSA).

  • Wash Buffer (e.g., ice-cold PBS).

  • Scintillation fluid and counter.

Procedure:

  • Membrane Preparation: Homogenize cells in lysis buffer and centrifuge to pellet membranes. Resuspend the membrane pellet in Binding Buffer. Determine protein concentration using a BCA or Bradford assay.

  • Assay Setup: In a 96-well plate, add the following to each well:

    • Total Binding: 50 µL Binding Buffer, 25 µL ¹²⁵I-VIP (at a concentration near its Kd), 25 µL membrane preparation.

    • Non-Specific Binding (NSB): 50 µL [D-p-Cl-Phe6,Leu17]-VIP (1 µM final concentration), 25 µL ¹²⁵I-VIP, 25 µL membrane preparation.

    • Test Compound: 50 µL of test compound (at various concentrations), 25 µL ¹²⁵I-VIP, 25 µL membrane preparation.

  • Incubation: Incubate the plate at room temperature for 60-90 minutes with gentle agitation.

  • Termination: Rapidly filter the contents of each well through a glass fiber filter plate to separate bound from free radioligand.

  • Washing: Wash the filters 3-4 times with ice-cold Wash Buffer.

  • Quantification: Dry the filter plate, add scintillation fluid to each well, and count the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate Specific Binding = Total Binding - Non-Specific Binding.

    • Plot the percentage of specific binding against the log concentration of the test compound.

    • Determine the IC₅₀ value from the resulting sigmoidal curve.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Binding_Assay_Workflow start Start: Receptor Binding Assay prep Prepare Cell Membranes Expressing VIP Receptors start->prep setup Set up 96-well Plate: - Total Binding - Non-Specific Binding (with Antagonist Control) - Test Compound Wells prep->setup add_radioligand Add ¹²⁵I-VIP to all wells setup->add_radioligand incubate Incubate at RT (60-90 min) add_radioligand->incubate filter_wash Rapid Filtration & Washing to Separate Bound Ligand incubate->filter_wash count Quantify Radioactivity (Scintillation Counting) filter_wash->count analyze Data Analysis: - Calculate Specific Binding - Plot Competition Curve - Determine IC₅₀ and Ki count->analyze end End analyze->end

Caption: Workflow for a competitive receptor binding assay.

Protocol 2: In Vitro cAMP Accumulation Functional Assay

This protocol measures the ability of [D-p-Cl-Phe6,Leu17]-VIP to antagonize VIP-induced cAMP production, a direct measure of functional receptor blockade.

Objective: To determine the potency (IC₅₀) of [D-p-Cl-Phe6,Leu17]-VIP in inhibiting VIP-stimulated adenylyl cyclase activity.

Materials:

  • Whole cells expressing VIP receptors.

  • Cell culture medium.

  • Stimulation Buffer (e.g., HBSS with 1 mM IBMX, a phosphodiesterase inhibitor, to prevent cAMP degradation).

  • VIP (agonist).

  • This compound (antagonist control).

  • cAMP detection kit (e.g., HTRF, ELISA, or AlphaScreen).

Procedure:

  • Cell Plating: Seed cells in a 96-well plate and grow to 80-90% confluency.

  • Pre-incubation with Antagonist:

    • Aspirate the culture medium.

    • Add Stimulation Buffer containing various concentrations of [D-p-Cl-Phe6,Leu17]-VIP to the wells.

    • Include a "vehicle control" group with only Stimulation Buffer.

    • Incubate for 15-20 minutes at 37°C.

  • Agonist Stimulation:

    • Add VIP to all wells (except for the basal control) at a concentration that elicits a submaximal response (e.g., EC₈₀).

    • The basal control wells receive only Stimulation Buffer.

    • Incubate for 30 minutes at 37°C.

  • Cell Lysis and Detection:

    • Lyse the cells according to the cAMP detection kit manufacturer's instructions.

    • Perform the cAMP measurement assay.

  • Data Analysis:

    • Normalize the data by setting the basal cAMP level (no VIP) to 0% and the maximal VIP-stimulated level (no antagonist) to 100%.

    • Plot the percent inhibition against the log concentration of [D-p-Cl-Phe6,Leu17]-VIP.

    • Determine the IC₅₀ value from the resulting dose-response curve.

cAMP_Assay_Workflow start Start: cAMP Assay plate_cells Seed Cells in 96-well Plate & Grow to Confluency start->plate_cells pre_incubate Pre-incubate with Antagonist: Add [D-p-Cl-Phe6,Leu17]-VIP at various concentrations (15 min) plate_cells->pre_incubate stimulate Stimulate with Agonist: Add VIP (EC₈₀ concentration) to all wells (30 min) pre_incubate->stimulate lyse Lyse Cells & Prepare for Detection stimulate->lyse detect Measure Intracellular cAMP Levels (e.g., HTRF, ELISA) lyse->detect analyze Data Analysis: - Normalize to Controls - Plot Inhibition Curve - Determine IC₅₀ detect->analyze end End analyze->end

Caption: Workflow for a cAMP accumulation functional assay.

Protocol 3: In Vivo Study Design - Inhibition of VIP-Induced Physiological Response

This protocol provides a framework for using [D-p-Cl-Phe6,Leu17]-VIP to block a known physiological effect of VIP in an animal model, such as hypotension or gastric fluid secretion.

Objective: To demonstrate that a specific physiological response is mediated by VIP receptors by showing it can be blocked by [D-p-Cl-Phe6,Leu17]-VIP.

Model: Anesthetized Sprague-Dawley rats with cannulated jugular vein (for infusions) and carotid artery (for blood pressure monitoring).

Materials:

  • Anesthetic (e.g., urethane).

  • Surgical tools for cannulation.

  • Blood pressure transducer and data acquisition system.

  • Infusion pumps.

  • VIP.

  • This compound.

  • Saline (vehicle control).

Procedure:

  • Animal Preparation: Anesthetize the rat and surgically implant cannulas in the jugular vein and carotid artery. Allow the animal to stabilize.

  • Baseline Measurement: Record baseline mean arterial pressure (MAP) for at least 20 minutes.

  • Experimental Groups:

    • Group 1 (Vehicle Control): Infuse saline intravenously (i.v.) for 15 minutes, followed by an i.v. bolus of VIP.

    • Group 2 (Antagonist Control): Infuse [D-p-Cl-Phe6,Leu17]-VIP i.v. for 15 minutes, followed by an i.v. bolus of VIP.

  • VIP Challenge: Administer a bolus of VIP (a dose known to cause a significant, transient drop in blood pressure) to both groups.

  • Monitoring: Continuously record MAP throughout the experiment, from the baseline period until it returns to normal after the VIP challenge.

  • Data Analysis:

    • Calculate the maximum change in MAP from baseline in response to the VIP challenge for each animal.

    • Compare the mean change in MAP between Group 1 and Group 2 using an appropriate statistical test (e.g., Student's t-test).

    • A significant reduction in the VIP-induced hypotensive response in the antagonist-treated group confirms the effect is VIP receptor-mediated.[8]

InVivo_Study_Workflow start Start: In Vivo Study prepare_animal Anesthetize & Cannulate Rat (Jugular Vein, Carotid Artery) start->prepare_animal baseline Record Baseline Mean Arterial Pressure (MAP) prepare_animal->baseline grouping Divide into Groups: 1. Vehicle (Saline) Pre-treatment 2. Antagonist Pre-treatment baseline->grouping pretreat Infuse Saline or Antagonist Intravenously (15 min) grouping->pretreat challenge Administer VIP Bolus (i.v.) to Induce Hypotension pretreat->challenge monitor Continuously Record MAP challenge->monitor analyze Data Analysis: - Calculate Max ΔMAP from Baseline - Compare Groups Statistically monitor->analyze end End analyze->end

Caption: Workflow for an in vivo physiological response study.

References

Application Notes and Protocols: Proper Storage of [D-p-Cl-Phe6,Leu17]-VIP TFA Powder

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed guidelines for the proper storage and handling of [D-p-Cl-Phe6,Leu17]-VIP TFA (Trifluoroacetate) powder to ensure its stability and integrity for research and development applications.

Product Information

Identifier Description
Product Name This compound
Synonyms Vasoactive Intestinal Peptide antagonist
CAS Number 102805-45-8
Molecular Formula C148H239ClN44O42[]
Molecular Weight 3342.24 g/mol []
Form Lyophilized Powder
Purity ≥95%

Storage Conditions

Proper storage is critical to prevent degradation of the peptide. The following conditions are recommended for both short-term and long-term storage.

Powder Form

The lyophilized powder is the most stable form of the peptide.

Storage Temperature Duration Notes
-80°C2 years[2]Recommended for long-term storage.
-20°C1 year[2]Suitable for intermediate-term storage.
Room TemperatureShippingStable for short periods, such as during shipment in the continental US.[2][3]

Key Recommendations:

  • Sealed Storage: Always store the powder in a tightly sealed container to prevent moisture absorption, as the product is hygroscopic.[2]

  • Away from Moisture: Store in a desiccated environment.[2]

In Solvent

Once reconstituted, the peptide is less stable and requires colder storage temperatures.

Storage Temperature Duration
-80°C6 months[2]
-20°C1 month[2]

Key Recommendations:

  • Aliquotting: To avoid repeated freeze-thaw cycles, it is highly recommended to aliquot the reconstituted peptide into single-use volumes.

  • Choice of Solvent: For reconstitution, sterile water is a suitable solvent, with solubility up to 1 mg/ml. For hydrophobic peptides, DMSO can be used initially, followed by dilution with an aqueous buffer.[3]

Experimental Protocols

To ensure the integrity of the peptide, its purity and stability should be periodically assessed.

Protocol for Purity Assessment by High-Performance Liquid Chromatography (HPLC)

Objective: To determine the purity of this compound powder.

Materials:

  • This compound powder

  • HPLC-grade water

  • HPLC-grade acetonitrile (B52724) (ACN)

  • Trifluoroacetic acid (TFA)

  • Reverse-phase C18 column (e.g., 4.6 x 150 mm, 5 µm)

  • HPLC system with UV detector

Procedure:

  • Sample Preparation:

    • Accurately weigh approximately 1 mg of the peptide powder.

    • Dissolve in 1 ml of HPLC-grade water to a final concentration of 1 mg/ml.

    • Vortex briefly to ensure complete dissolution.

    • Filter the sample through a 0.22 µm syringe filter before injection.

  • HPLC Conditions:

    • Mobile Phase A: 0.1% TFA in water

    • Mobile Phase B: 0.1% TFA in ACN

    • Gradient: 5% to 95% B over 30 minutes

    • Flow Rate: 1.0 ml/min

    • Column Temperature: 30°C

    • Detection Wavelength: 220 nm

    • Injection Volume: 20 µl

  • Data Analysis:

    • Integrate the peak areas of all detected peaks.

    • Calculate the purity as the percentage of the main peak area relative to the total peak area.

Protocol for Identity Confirmation by Mass Spectrometry (MS)

Objective: To confirm the molecular weight of [D-p-Cl-Phe6,Leu17]-VIP.

Materials:

  • Peptide solution from the HPLC purity assessment.

  • Mass spectrometer (e.g., ESI-TOF or MALDI-TOF).

Procedure:

  • Sample Infusion: Infuse the peptide solution directly into the mass spectrometer or analyze the eluent from the HPLC.

  • Data Acquisition: Acquire the mass spectrum in the positive ion mode.

  • Data Analysis:

    • Identify the peak corresponding to the [M+H]+ ion.

    • Compare the experimentally determined molecular weight to the theoretical molecular weight (3342.24 Da).

Visualizations

Storage and Handling Workflow

Figure 1. Recommended Storage and Handling Workflow A Receive Peptide Powder B Short-Term Storage (-20°C for up to 1 year) A->B Intermediate Use C Long-Term Storage (-80°C for up to 2 years) A->C Long-Term Need D Reconstitute in Appropriate Solvent B->D C->D E Aliquot into Single-Use Vials D->E F Store Aliquots at -80°C (up to 6 months) E->F G Store Aliquots at -20°C (up to 1 month) E->G H Use in Experiment F->H G->H I Avoid Repeated Freeze-Thaw Cycles H->I

Caption: Recommended Storage and Handling Workflow.

VIP Receptor Signaling Pathway

[D-p-Cl-Phe6,Leu17]-VIP acts as an antagonist to the Vasoactive Intestinal Peptide (VIP) receptor. The following diagram illustrates a simplified, canonical signaling pathway for VIP, which this antagonist would inhibit.

Figure 2. Simplified VIP Receptor Signaling Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VIP VIP (Agonist) Receptor VPAC Receptor VIP->Receptor Binds & Activates Antagonist [D-p-Cl-Phe6,Leu17]-VIP (Antagonist) Antagonist->Receptor Binds & Inhibits G_Protein G Protein (Gs) Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Activates cAMP cAMP AC->cAMP Produces PKA Protein Kinase A (PKA) cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Gene Gene Transcription CREB->Gene

Caption: Simplified VIP Receptor Signaling Pathway.

References

Application Notes and Protocols: Use of [D-p-Cl-Phe6, Leu17]-VIP TFA in Preclinical Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

[D-p-Cl-Phe6, Leu17]-Vasoactive Intestinal Peptide (VIP) is a competitive and selective antagonist of the VIP receptors (VPAC1 and VPAC2). By blocking the binding of the endogenous ligand VIP, this synthetic peptide analog serves as a valuable tool for investigating the physiological and pathophysiological roles of VIP signaling in various preclinical animal models. These application notes provide a summary of its use, relevant quantitative data, and detailed experimental protocols for its application in cancer and gastrointestinal research.

Mechanism of Action

Vasoactive Intestinal Peptide (VIP) is a neuropeptide that exerts a wide range of biological effects by binding to two high-affinity G protein-coupled receptors, VPAC1 and VPAC2. The primary signaling pathway initiated by VIP binding involves the activation of the Gs alpha subunit, which in turn stimulates adenylyl cyclase to increase intracellular cyclic AMP (cAMP) levels. This elevation in cAMP activates Protein Kinase A (PKA), which then phosphorylates various downstream targets, including transcription factors like CREB, and can also lead to the activation of the ERK signaling pathway. [D-p-Cl-Phe6, Leu17]-VIP competitively inhibits this cascade by occupying the VIP binding site on its receptors, thereby preventing the downstream signaling events.

// Nodes VIP [label="VIP", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Antagonist [label="[D-p-Cl-Phe6, Leu17]-VIP", fillcolor="#EA4335", fontcolor="#FFFFFF"]; VPACR [label="VPAC1/VPAC2 Receptor", shape=cds, fillcolor="#F1F3F4", fontcolor="#202124", width=2, height=1]; Gs [label="Gαs", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; AC [label="Adenylyl Cyclase", fillcolor="#34A853", fontcolor="#FFFFFF"]; cAMP [label="cAMP", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; PKA [label="PKA", fillcolor="#34A853", fontcolor="#FFFFFF"]; CREB [label="CREB", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; ERK [label="ERK", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; Gene [label="Gene Transcription\n(Proliferation, Survival)", fillcolor="#F1F3F4", fontcolor="#202124"]; Block [shape=point, style=invis, width=0];

// Edges VIP -> VPACR [label="Binds"]; Antagonist -> VPACR [label="Blocks", color="#EA4335", arrowhead=tee]; VPACR -> Gs [label="Activates"]; Gs -> AC [label="Activates"]; AC -> cAMP [label="Converts ATP to"]; cAMP -> PKA [label="Activates"]; PKA -> CREB [label="Phosphorylates"]; PKA -> ERK [label="Activates"]; CREB -> Gene; ERK -> Gene; } .enddot Figure 1: Simplified VIP signaling pathway and the inhibitory action of [D-p-Cl-Phe6, Leu17]-VIP.

Quantitative Data Summary

The following table summarizes the key quantitative parameters of [D-p-Cl-Phe6, Leu17]-VIP and related VIP antagonists from various preclinical studies.

ParameterValueCell Line/ModelReference
IC50 125.8 nMRat peritoneal macrophages[1]
IC50 (VIP Hybrid) 0.5 µMMDA-MB-231 human breast cancer cells[2]
Inhibition of VIP-stimulated cAMP increase 10 µM (VIP Hybrid)MDA-MB-231 human breast cancer cells[2]
Antagonism of VIP-induced amylase release Micromolar concentrationsGuinea pig pancreatic acini[3]
Inhibition of VIP-stimulated short-circuit current Micromolar concentrationsColonic tumor cell line[3]

Preclinical Applications and Protocols

Inhibition of Tumor Growth in Xenograft Models

[D-p-Cl-Phe6, Leu17]-VIP and its analogs have been demonstrated to inhibit the growth of various cancers in preclinical xenograft models, including breast and pancreatic cancer. The general workflow for such a study is outlined below.

// Nodes A [label="Cancer Cell Culture", fillcolor="#F1F3F4", fontcolor="#202124"]; B [label="Subcutaneous Injection\nof Cells into Nude Mice", fillcolor="#4285F4", fontcolor="#FFFFFF"]; C [label="Tumor Growth\n(to palpable size)", fillcolor="#FBBC05", fontcolor="#202124"]; D [label="Randomization of Mice into\nControl and Treatment Groups", fillcolor="#F1F3F4", fontcolor="#202124"]; E [label="Treatment with\n[D-p-Cl-Phe6, Leu17]-VIP\nor Vehicle", fillcolor="#34A853", fontcolor="#FFFFFF"]; F [label="Tumor Volume Measurement\n(e.g., calipers)", fillcolor="#FBBC05", fontcolor="#202124"]; G [label="Endpoint: Tumor Excision\nand Analysis", fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges A -> B; B -> C; C -> D; D -> E; E -> F [label="Repeatedly"]; F -> G; } .enddot Figure 2: General workflow for a preclinical cancer xenograft study.

Detailed Protocol: Inhibition of Breast Cancer Xenograft Growth

This protocol is adapted from studies using VIP antagonists in nude mice bearing breast cancer xenografts.[2]

Materials:

  • Human breast cancer cell line (e.g., MDA-MB-231)

  • Female athymic nude mice (4-6 weeks old)

  • [D-p-Cl-Phe6, Leu17]-VIP TFA

  • Sterile Phosphate Buffered Saline (PBS) or other suitable vehicle

  • Matrigel (optional)

  • Calipers for tumor measurement

  • Syringes and needles for injection

Procedure:

  • Cell Preparation: Culture MDA-MB-231 cells in appropriate media until they reach 80-90% confluency. Harvest the cells using trypsin, wash with PBS, and resuspend in sterile PBS at a concentration of 5 x 10^7 cells/mL. For enhanced tumor take, cells can be resuspended in a 1:1 mixture of PBS and Matrigel.

  • Tumor Cell Implantation: Inject 100 µL of the cell suspension (5 x 10^6 cells) subcutaneously into the flank of each nude mouse.

  • Tumor Growth Monitoring: Allow tumors to grow until they reach a palpable size (e.g., 50-100 mm³). Measure tumor dimensions (length and width) with calipers every 2-3 days and calculate tumor volume using the formula: Volume = (width² x length) / 2.

  • Treatment: Once tumors are established, randomize the mice into treatment and control groups.

    • Treatment Group: Administer [D-p-Cl-Phe6, Leu17]-VIP TFA daily via subcutaneous injection at a dose of 10 µ g/day . The peptide should be freshly dissolved in a sterile vehicle.

    • Control Group: Administer an equivalent volume of the vehicle alone.

  • Endpoint and Analysis: Continue treatment and tumor monitoring for a predefined period (e.g., 3-4 weeks) or until tumors in the control group reach a predetermined size. At the study endpoint, euthanize the mice, excise the tumors, and record their final weight and volume. Tumors can be further processed for histological or molecular analysis (e.g., Western blot for pERK).

Assessment of Effects on Gastrointestinal Function

[D-p-Cl-Phe6, Leu17]-VIP has been used to antagonize VIP-induced effects in the gastrointestinal tract, such as gastric hyperemia.

Detailed Protocol: Inhibition of VIP-Induced Gastric Hyperemia in Rats

This protocol is based on studies investigating the role of VIP in regulating gastric mucosal blood flow.

Materials:

  • Male Sprague-Dawley rats (200-250 g)

  • [D-p-Cl-Phe6, Leu17]-VIP TFA

  • Vasoactive Intestinal Peptide (VIP)

  • Urethane for anesthesia

  • Hydrogen gas clearance system with platinum electrodes for blood flow measurement

  • Intravenous and intra-arterial catheters

Procedure:

  • Animal Preparation: Anesthetize rats with urethane. Insert catheters into the jugular vein for intravenous infusions and the femoral artery for blood pressure monitoring. A catheter can also be placed in a branch of the gastric artery for close-intra-arterial infusion of VIP.

  • Gastric Mucosal Blood Flow (GMBF) Measurement: Expose the stomach and place platinum contact electrodes on the mucosal surface to measure GMBF using the hydrogen gas clearance technique.[4][5][6]

  • Baseline Measurements: After a stabilization period, record baseline GMBF and mean arterial blood pressure.

  • VIP Administration: Infuse VIP close-intra-arterially to induce a stable increase in GMBF.

  • Antagonist Administration: While continuing the VIP infusion, administer an intravenous infusion of [D-p-Cl-Phe6, Leu17]-VIP.

  • Data Analysis: Continuously record GMBF and blood pressure throughout the experiment. Analyze the data to determine the extent to which [D-p-Cl-Phe6, Leu17]-VIP reverses the VIP-induced increase in GMBF.

In Vitro Assays

a) Cell Proliferation Assay

Materials:

  • Pancreatic or colon cancer cell lines (e.g., PANC-1, HT-29)

  • 96-well plates

  • [D-p-Cl-Phe6, Leu17]-VIP TFA

  • MTT or similar cell viability reagent

  • Plate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000 cells/well and allow them to adhere overnight.

  • Treat the cells with increasing concentrations of [D-p-Cl-Phe6, Leu17]-VIP for 24, 48, or 72 hours.

  • At each time point, add MTT reagent to the wells and incubate according to the manufacturer's instructions.

  • Solubilize the formazan (B1609692) crystals and measure the absorbance at the appropriate wavelength to determine cell viability.

b) cAMP Measurement Assay

Materials:

  • Cells expressing VIP receptors

  • [D-p-Cl-Phe6, Leu17]-VIP TFA

  • VIP

  • cAMP assay kit (e.g., ELISA or HTRF-based)

Procedure:

  • Pre-incubate cells with various concentrations of [D-p-Cl-Phe6, Leu17]-VIP for a short period (e.g., 15-30 minutes).

  • Stimulate the cells with a fixed concentration of VIP (e.g., the EC50 concentration) for a defined time.

  • Lyse the cells and measure the intracellular cAMP concentration using a commercial cAMP assay kit according to the manufacturer's protocol.

c) Western Blot for pERK/ERK

Materials:

  • Cells expressing VIP receptors

  • [D-p-Cl-Phe6, Leu17]-VIP TFA

  • VIP

  • Lysis buffer

  • Primary antibodies (anti-pERK, anti-ERK)

  • Secondary antibody (HRP-conjugated)

  • Chemiluminescence substrate

Procedure:

  • Serum-starve the cells overnight.

  • Pre-treat cells with [D-p-Cl-Phe6, Leu17]-VIP for 30 minutes.

  • Stimulate with VIP for 10-15 minutes.

  • Lyse the cells, and determine protein concentration.

  • Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.

  • Probe the membrane with primary antibodies against pERK and total ERK, followed by the appropriate HRP-conjugated secondary antibody.

  • Visualize the bands using a chemiluminescence detection system.[7][8]

Conclusion

[D-p-Cl-Phe6, Leu17]-VIP TFA is a potent and selective antagonist for VIP receptors, making it an indispensable tool for elucidating the role of VIP signaling in health and disease. The protocols provided herein offer a framework for utilizing this antagonist in preclinical models of cancer and gastrointestinal physiology. Researchers should optimize these protocols for their specific experimental systems.

References

Application Notes and Protocols for Measuring the Antagonist Effect of [D-p-Cl-Phe6, Leu17]-VIP TFA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

[D-p-Cl-Phe6, Leu17]-VIP TFA is a synthetic peptide analog of the Vasoactive Intestinal Peptide (VIP) that acts as a competitive antagonist at VIP receptors.[][2][3] VIP exerts its biological effects through two high-affinity G protein-coupled receptors (GPCRs), VPAC1 and VPAC2. These receptors are widely distributed throughout the body and are involved in a variety of physiological processes, making them attractive targets for therapeutic intervention. Understanding the antagonist properties of compounds like [D-p-Cl-Phe6, Leu17]-VIP is crucial for the development of new drugs targeting these pathways.

These application notes provide detailed protocols for characterizing the antagonist effects of [D-p-Cl-Phe6, Leu17]-VIP TFA on VPAC1 and VPAC2 receptors. The methodologies described include competitive radioligand binding assays to determine binding affinity and functional assays to measure the inhibition of downstream signaling pathways, primarily cyclic AMP (cAMP) production and intracellular calcium mobilization.

Data Presentation

AntagonistParameterValueCell SystemReceptor Target(s)Reference
[D-p-Cl-Phe6, Leu17]-VIPIC50125.8 nMRat Peritoneal MacrophagesVIP Receptors[][2][3]

Note: This IC50 value represents the concentration of the antagonist required to displace 50% of the radiolabeled ligand in a competitive binding assay. It is important to note that this value was determined in a non-human system and may not be directly transferable to human VPAC1 and VPAC2 receptors. Further characterization in cell lines expressing the human receptors is recommended.

Signaling Pathways and Experimental Workflows

To effectively measure the antagonist effect of [D-p-Cl-Phe6, Leu17]-VIP, it is essential to understand the signaling pathways activated by VPAC receptors and the experimental workflows used to assess their blockade.

VPAC Receptor Signaling Pathways

VPAC1 and VPAC2 receptors are primarily coupled to the Gαs protein, which activates adenylyl cyclase, leading to an increase in intracellular cAMP. However, they can also couple to other G proteins, such as Gαq/11 and Gαi, activating alternative signaling cascades.

VPAC_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm VIP VIP / Agonist VPAC VPAC1 / VPAC2 Receptor VIP->VPAC Activates Antagonist [D-p-Cl-Phe6,Leu17]-VIP Antagonist->VPAC Blocks G_alpha_s Gαs VPAC->G_alpha_s Activates G_alpha_q Gαq/11 VPAC->G_alpha_q Activates AC Adenylyl Cyclase (AC) G_alpha_s->AC Stimulates PLC Phospholipase C (PLC) G_alpha_q->PLC Activates G_beta_gamma Gβγ cAMP cAMP AC->cAMP Converts ATP IP3 IP3 PLC->IP3 Cleaves PIP2 to DAG DAG PLC->DAG Cleaves PIP2 to PIP2 PIP2 ATP ATP PKA Protein Kinase A (PKA) cAMP->PKA Activates Cellular_Response_cAMP Cellular Response (e.g., Gene Transcription, Metabolism) PKA->Cellular_Response_cAMP Leads to Ca2_ER Ca2+ (from ER) IP3->Ca2_ER Mobilizes PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2_ER->PKC Activates Cellular_Response_Ca Cellular Response (e.g., Muscle Contraction, Secretion) PKC->Cellular_Response_Ca Leads to

Caption: VPAC receptor signaling pathways.

Experimental Workflow for Antagonist Characterization

A typical workflow for characterizing a VIP receptor antagonist involves a series of in vitro assays to determine its binding affinity and functional potency.

Antagonist_Workflow start Start: Characterization of [D-p-Cl-Phe6,Leu17]-VIP binding_assay Competitive Radioligand Binding Assay start->binding_assay functional_assay Functional Assays start->functional_assay data_analysis Data Analysis binding_assay->data_analysis cAMP_assay cAMP Accumulation Assay functional_assay->cAMP_assay ca_assay Intracellular Calcium Mobilization Assay functional_assay->ca_assay cAMP_assay->data_analysis ca_assay->data_analysis ki_determination Determine Ki value data_analysis->ki_determination ic50_determination Determine IC50 value data_analysis->ic50_determination conclusion Conclusion: Antagonist Profile (Potency and Selectivity) ki_determination->conclusion ic50_determination->conclusion

References

Troubleshooting & Optimization

[D-P-CL-Phe6,leu17]-vip tfa solubility issues and solutions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for [D-P-CL-Phe6,leu17]-vip TFA. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the solubility and handling of this Vasoactive Intestinal Peptide (VIP) receptor antagonist.

Frequently Asked Questions (FAQs)

Q1: What is this compound?

This compound is a synthetic peptide that acts as a competitive and selective antagonist of the Vasoactive Intestinal Peptide (VIP) receptor. The "TFA" designation indicates that the peptide is supplied as a trifluoroacetic acid salt, which is a common counter-ion used during peptide synthesis and purification.

Q2: What are the main challenges when working with this peptide?

Due to its modified amino acid sequence, which includes hydrophobic residues, [D-P-CL-Phe6,leu17]-vip can exhibit limited solubility in aqueous solutions. The trifluoroacetic acid (TFA) salt form can also influence its solubility and may have implications for certain biological assays.

Q3: Why is the peptide supplied as a TFA salt?

Trifluoroacetic acid is a standard reagent used in the final cleavage step of solid-phase peptide synthesis and during HPLC purification. While processes are in place to remove excess TFA, the final lyophilized peptide is often a TFA salt. This can, in some cases, aid in the initial dissolution of the peptide.

Q4: Can residual TFA affect my experiments?

Yes, residual TFA can potentially impact experimental results. It can alter the pH of unbuffered solutions and may affect cell viability in sensitive in vitro assays. For most standard applications, the trace amounts of TFA are unlikely to cause significant issues, but for highly sensitive experiments, it is a factor to consider.

Troubleshooting Guides

Issue 1: The peptide is difficult to dissolve in aqueous buffers.
  • Problem: [D-P-CL-Phe6,leu17]-vip is a hydrophobic peptide, leading to poor solubility in purely aqueous solutions.

  • Solution 1: Initial Dissolution in an Organic Solvent.

    • First, attempt to dissolve the peptide in a small amount of a suitable organic solvent. Dimethyl sulfoxide (B87167) (DMSO) is a common choice.

    • Once fully dissolved in the organic solvent, slowly add the aqueous buffer of choice to the desired final concentration. It is crucial to add the aqueous solution to the organic stock dropwise while gently vortexing to prevent precipitation.

  • Solution 2: pH Adjustment. The solubility of peptides can be pH-dependent. While specific data for this peptide is limited, for basic peptides, using a slightly acidic buffer can improve solubility. Conversely, for acidic peptides, a slightly basic buffer may be beneficial. It is recommended to test a small aliquot first.

Issue 2: The peptide precipitates out of solution when diluting the organic stock with aqueous buffer.
  • Problem: The peptide is soluble in the organic solvent but crashes out when the polarity of the solvent system is changed by adding an aqueous buffer.

  • Solution 1: Slower Dilution. Add the aqueous buffer to the organic stock solution very slowly, drop-by-drop, while continuously and gently mixing. This gradual change in solvent polarity can help keep the peptide in solution.

  • Solution 2: Sonication. Brief sonication in a water bath can help to break up aggregates and re-dissolve precipitated peptide. Use short bursts of sonication to avoid heating the sample.

  • Solution 3: Co-solvents. Consider using a buffer that contains a small percentage of an organic co-solvent (e.g., 10-20% ethanol (B145695) or acetonitrile) if your experimental system allows. This can help to maintain the solubility of the hydrophobic peptide.

Data Presentation

Solubility of this compound
SolventReported SolubilityNotes
WaterUp to 1 mg/mL[1]Solubility in purely aqueous solutions can be challenging.
DMSO100 mg/mLA good initial solvent for creating a concentrated stock solution.
AcetonitrileGeneral solvent for hydrophobic peptidesSpecific quantitative data for this peptide is not readily available.
MethanolGeneral solvent for hydrophobic peptidesSpecific quantitative data for this peptide is not readily available.
EthanolGeneral solvent for hydrophobic peptidesSpecific quantitative data for this peptide is not readily available.

Experimental Protocols

Protocol 1: Reconstitution of this compound for In Vitro Assays
  • Preparation: Allow the vial of lyophilized peptide to equilibrate to room temperature before opening to prevent condensation of moisture. Briefly centrifuge the vial to ensure all the powder is at the bottom.

  • Initial Dissolution: Add a small, precise volume of 100% DMSO to the vial to create a concentrated stock solution (e.g., 10 mg/mL). Gently vortex or sonicate until the peptide is completely dissolved.

  • Dilution: For your working solution, slowly add your desired aqueous buffer (e.g., PBS or cell culture medium) to the DMSO stock solution dropwise while gently mixing. Avoid adding the DMSO stock directly to a large volume of aqueous buffer.

  • Final Concentration: Ensure the final concentration of DMSO in your assay is low (typically <0.5%) to avoid solvent-induced artifacts.

  • Storage: Aliquot the stock solution into smaller volumes and store at -20°C or -80°C to minimize freeze-thaw cycles.

Visualizations

VIP Receptor Signaling Pathway

The Vasoactive Intestinal Peptide (VIP) and its antagonists, such as [D-P-CL-Phe6,leu17]-vip, interact with VIP receptors (VPAC1 and VPAC2), which are G-protein coupled receptors. The canonical signaling pathway initiated by VIP binding involves the activation of adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP). This, in turn, activates Protein Kinase A (PKA), which goes on to phosphorylate various downstream targets, including the transcription factor CREB (cAMP response element-binding protein).

VIP_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VIP VIP VPACR VPAC Receptor VIP->VPACR Activates Antagonist [D-P-CL-Phe6,leu17]-vip Antagonist->VPACR Inhibits G_Protein G-Protein (Gs) VPACR->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Activates ATP ATP cAMP cAMP ATP->cAMP Converts PKA Protein Kinase A (PKA) cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates pCREB Phosphorylated CREB Gene_Expression Target Gene Expression pCREB->Gene_Expression Regulates

Caption: Simplified VIP Receptor Signaling Pathway.

Experimental Workflow for Solubilizing this compound

This workflow outlines the recommended steps for successfully dissolving the hydrophobic peptide for experimental use.

Experimental_Workflow Start Start: Lyophilized Peptide Equilibrate Equilibrate to Room Temperature Start->Equilibrate Centrifuge Briefly Centrifuge Vial Equilibrate->Centrifuge Dissolve_DMSO Dissolve in minimal 100% DMSO Centrifuge->Dissolve_DMSO Check_Solubility Is the solution clear? Dissolve_DMSO->Check_Solubility Sonicate Gentle Sonication Check_Solubility->Sonicate No Dilute Slowly add aqueous buffer (dropwise with mixing) Check_Solubility->Dilute Yes Sonicate->Check_Solubility Final_Solution Working Solution (Final DMSO < 0.5%) Dilute->Final_Solution Precipitation Precipitation Occurs Dilute->Precipitation Troubleshoot Troubleshooting: - Slower dilution - Sonication - Use co-solvent in buffer Precipitation->Troubleshoot

Caption: Workflow for Solubilizing Hydrophobic Peptides.

References

Technical Support Center: [D-P-CL-Phe6,leu17]-vip tfa

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with [D-P-CL-Phe6,leu17]-vip tfa.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary biological activity?

This compound is a competitive and selective antagonist of the vasoactive intestinal peptide (VIP) receptor.[1][2][3] It has an IC50 of 125.8 nM for the VIP receptor and does not show activity at glucagon, secretin, or GRF receptors.[1][3] This makes it a specific tool for studying VIP-mediated signaling pathways.

Q2: What are the recommended storage conditions for this compound?

For long-term stability, it is recommended to store this compound at -20°C.[4]

Q3: What is the molecular weight and formula of [D-P-CL-Phe6,leu17]-vip?

The molecular weight of the peptide is 3342.24 g/mol , and its chemical formula is C148H239ClN44O42.[3] The TFA salt form will have a slightly different molecular weight.

Q4: In what research areas is this peptide antagonist commonly used?

[D-P-CL-Phe6,leu17]-vip is utilized in various research fields to investigate the physiological roles of VIP. This includes studies on gastroenterology, immunology, and oncology. For example, it has been used to study the VIP receptor-effector system in macrophages, its influence on gastric hyperemia, and its effects on prostate cancer cells.[1][5]

Troubleshooting Guide: Dissolving this compound

Researchers may occasionally face challenges when dissolving lyophilized peptides. The following guide provides a systematic approach to solubilizing this compound.

Problem: The peptide is not dissolving in my desired solvent.

Solution Workflow:

This workflow provides a step-by-step process for dissolving the peptide, starting with the most common and gentle solvents.

G cluster_0 Peptide Dissolution Workflow start Start with Lyophilized Peptide water Attempt to dissolve in sterile, distilled water (up to 1 mg/ml) start->water check_water Completely Dissolved? water->check_water success Solution Ready for Use check_water->success Yes acetic_acid If not dissolved in water, try a dilute aqueous solution of acetic acid (e.g., 10%) check_water->acetic_acid No check_acetic Completely Dissolved? acetic_acid->check_acetic check_acetic->success Yes dmso For very hydrophobic peptides, dissolve in a minimal amount of DMSO check_acetic->dmso No check_dmso Completely Dissolved? dmso->check_dmso dilute Slowly add aqueous buffer to the DMSO concentrate to reach the final desired concentration check_dmso->dilute Yes fail Consult Technical Support check_dmso->fail No final_check Observe for any precipitation dilute->final_check final_check->success No Precipitation final_check->fail Precipitation Occurs

Caption: A stepwise guide for dissolving this compound.

Detailed Steps & Considerations:

  • Start with Water: Some sources indicate that [D-P-CL-Phe6,leu17]-vip is soluble in water up to 1 mg/ml.[3] Therefore, this should be the first solvent to try. Use sterile, distilled water.

  • Acidic Solution: If the peptide does not dissolve in water, a dilute acidic solution, such as 10% acetic acid, can be attempted.[1]

  • Using DMSO for Hydrophobic Peptides: For peptides that are particularly hydrophobic and do not dissolve in aqueous solutions, a small amount of dimethyl sulfoxide (B87167) (DMSO) can be used.[1]

    • Minimal Volume: Use the smallest amount of DMSO necessary to fully dissolve the peptide.

    • Vortexing: Gentle vortexing can aid in dissolution.

    • Sonication: A brief sonication in a water bath can also be effective, but be cautious to avoid heating the sample.

  • Dilution into Aqueous Buffer: Once the peptide is dissolved in DMSO, the solution can be slowly diluted with your aqueous experimental buffer to the desired final concentration.[1] It is crucial to add the buffer to the DMSO solution gradually while mixing to prevent the peptide from precipitating out.

Important Note: The TFA (trifluoroacetate) salt form of the peptide can make it more challenging to dissolve directly in neutral aqueous solutions. The use of a small amount of a solubilizing agent like DMSO is a common practice.

Quantitative Data Summary

The following table summarizes the key quantitative data for [D-P-CL-Phe6,leu17]-vip.

ParameterValueReference
IC50 (VIP Receptor) 125.8 nM[1][2][3][4]
Molecular Weight 3342.24[3]
Formula C148H239ClN44O42[3]
Water Solubility Up to 1 mg/ml[3]
Purity ≥95%[3]

Experimental Protocols & Signaling Pathways

Signaling Pathway of VIP and its Antagonism by [D-P-CL-Phe6,leu17]-vip

Vasoactive Intestinal Peptide (VIP) primarily signals through G protein-coupled receptors (GPCRs), leading to the activation of adenylyl cyclase and a subsequent increase in intracellular cyclic AMP (cAMP).[6] In some cell types, VIP can also stimulate an increase in intracellular calcium ([Ca2+]i).[7] [D-P-CL-Phe6,leu17]-vip acts as a competitive antagonist, blocking VIP from binding to its receptor and thereby inhibiting these downstream signaling events.

G cluster_0 VIP Signaling Pathway and Antagonism VIP VIP VIPR VIP Receptor (VPAC1/VPAC2) VIP->VIPR Binds & Activates Antagonist [D-P-CL-Phe6,leu17]-vip Antagonist->VIPR Binds & Blocks G_protein G Protein (Gs/Gq) VIPR->G_protein Activates AC Adenylyl Cyclase G_protein->AC Activates (Gs) PLC Phospholipase C G_protein->PLC Activates (Gq) cAMP ↑ cAMP AC->cAMP PKA Protein Kinase A cAMP->PKA Cellular_Response Cellular Response (e.g., relaxation, anti-inflammatory effects) PKA->Cellular_Response Ca2 ↑ [Ca2+]i PLC->Ca2 Ca2->Cellular_Response

References

Technical Support Center: Optimizing [D-P-CL-Phe6,leu17]-vip tfa for Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for [D-P-CL-Phe6,leu17]-vip tfa. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing the use of this potent and selective Vasoactive Intestinal Peptide (VIP) receptor antagonist in your experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key technical data to ensure the successful application of this compound.

Quick Facts

PropertyValueReference(s)
Mechanism of Action Competitive and selective antagonist of the Vasoactive Intestinal Peptide (VIP) receptor.[1]
IC50 125.8 nM[1][2][3]
Selectivity No activity on glucagon, secretin, or GRF receptors.[1][2][3]
Molecular Weight 3342.2 g/mol [3]
Solubility Soluble in water up to 1 mg/mL.[3]
Storage Store at -20°C.[3]

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a competitive antagonist of the VIP receptors, primarily VPAC1 and VPAC2. By binding to these receptors, it blocks the downstream signaling cascades initiated by the endogenous ligand, Vasoactive Intestinal Peptide (VIP). This inhibition prevents the activation of key pathways such as the adenylyl cyclase/cAMP/PKA pathway and the PI3K/Akt pathway.

Q2: What is a good starting concentration for my in vitro experiments?

A2: A good starting point for in vitro experiments is to use a concentration range that brackets the reported IC50 value of 125.8 nM. We recommend performing a dose-response experiment starting from low nanomolar to micromolar concentrations (e.g., 1 nM to 10 µM) to determine the optimal effective concentration for your specific cell type and assay conditions. Micromolar concentrations have been shown to be effective in competitively antagonizing VIP-stimulated responses in pancreatic preparations.[4]

Q3: How should I prepare and store stock solutions of this compound?

A3: For stock solutions, we recommend dissolving the peptide in sterile, high-purity water at a concentration of 1 mg/mL. To minimize degradation, it is advisable to aliquot the stock solution into single-use volumes and store them at -20°C. Avoid repeated freeze-thaw cycles. For working solutions, dilute the stock solution in your assay buffer to the desired final concentration immediately before use.

Q4: Is the TFA (trifluoroacetic acid) salt in the product expected to interfere with my experiments?

A4: Trifluoroacetic acid is a common counter-ion used in the purification of synthetic peptides. At the low concentrations typically used for in vitro experiments, it is generally not expected to have a significant biological effect. However, if you are working with a particularly sensitive system, it is good practice to include a vehicle control that contains a similar concentration of TFA to account for any potential effects.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
No or weak antagonist activity observed. 1. Peptide Degradation: Improper storage or multiple freeze-thaw cycles of the stock solution can lead to peptide degradation. 2. Suboptimal Antagonist Concentration: The concentration of the antagonist may be too low to effectively compete with the agonist. 3. High Agonist Concentration: The concentration of the VIP agonist may be too high, overwhelming the antagonist. 4. Incorrect Incubation Times: Insufficient pre-incubation with the antagonist or an inappropriate agonist stimulation time can affect the results.1. Prepare fresh stock solutions from lyophilized powder. Aliquot and store at -20°C. 2. Perform a dose-response curve to determine the optimal antagonist concentration. 3. Use an agonist concentration around its EC50 to EC80 value to ensure a sufficient window for observing antagonism. 4. Pre-incubate cells with the antagonist for at least 15-30 minutes before adding the agonist. Optimize the agonist stimulation time to capture the peak response.
High background signal or off-target effects. 1. Peptide Aggregation: Poor solubility at high concentrations can lead to peptide aggregation and non-specific effects. 2. Contamination: Contamination of cell cultures or reagents.1. Ensure the peptide is fully dissolved. If solubility issues persist at high concentrations, consider using a small amount of a solubilizing agent like DMSO, and always include a vehicle control. 2. Use sterile techniques and fresh, high-quality reagents.
Inconsistent results between experiments. 1. Variability in Cell Culture: Differences in cell passage number, confluency, or health can lead to variability. 2. Inconsistent Reagent Preparation: Variations in the preparation of stock and working solutions.1. Use cells within a consistent passage number range and ensure similar confluency for all experiments. 2. Prepare fresh dilutions of the peptide and agonist for each experiment.

Experimental Protocols

Protocol 1: In Vitro Functional Assay - cAMP Measurement

This protocol provides a general framework for assessing the antagonist activity of this compound by measuring its effect on VIP-induced cyclic AMP (cAMP) production.

Materials:

  • Cells expressing VIP receptors (e.g., HT-29)

  • Cell culture medium

  • This compound

  • VIP (agonist)

  • cAMP assay kit (e.g., HTRF, ELISA)

  • Phosphodiesterase (PDE) inhibitor (e.g., IBMX)

  • Assay buffer (e.g., HBSS with 20 mM HEPES)

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density optimized for your cell line and allow them to adhere overnight.

  • Serum Starvation: The following day, replace the growth medium with serum-free medium and incubate for 2-4 hours.

  • Antagonist Pre-incubation: Prepare serial dilutions of this compound in assay buffer. Add the antagonist to the wells and incubate for 15-30 minutes at 37°C. Include a vehicle control.

  • Agonist Stimulation: Prepare a solution of VIP in assay buffer at a concentration corresponding to its EC80. Add the VIP solution to the wells (except for the basal control) and incubate for 15-30 minutes at 37°C.

  • Cell Lysis and cAMP Detection: Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's instructions of your chosen cAMP assay kit.

  • Data Analysis: Plot the cAMP concentration against the log of the antagonist concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Protocol 2: Western Blot for ERK1/2 Phosphorylation

This protocol can be used to determine the effect of this compound on VIP-induced phosphorylation of ERK1/2.

Materials:

  • Cells expressing VIP receptors

  • Cell culture medium

  • This compound

  • VIP (agonist)

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Primary antibodies (anti-phospho-ERK1/2, anti-total-ERK1/2)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • SDS-PAGE gels and blotting equipment

Procedure:

  • Cell Culture and Treatment: Culture cells to 70-80% confluency. Treat the cells with this compound for 30 minutes, followed by stimulation with VIP for 5-10 minutes.

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE and Western Blotting: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.

  • Immunoblotting: Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour. Incubate with the primary anti-phospho-ERK1/2 antibody overnight at 4°C. Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the bands using a chemiluminescent substrate and an imaging system.

  • Stripping and Re-probing: Strip the membrane and re-probe with an anti-total-ERK1/2 antibody to normalize for protein loading.

  • Data Analysis: Quantify the band intensities and express the level of phosphorylated ERK1/2 as a ratio to total ERK1/2.

Visualizing the Mechanism of Action

To better understand how this compound exerts its effects, the following diagrams illustrate the key signaling pathways inhibited by this antagonist.

VIP_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space VIP VIP VPAC_R VPAC Receptor VIP->VPAC_R Binds and Activates Antagonist This compound Antagonist->VPAC_R Binds and Blocks G_protein G Protein VPAC_R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Stimulates PI3K PI3K G_protein->PI3K Activates cAMP cAMP AC->cAMP Produces PKA PKA cAMP->PKA Activates ERK ERK PKA->ERK Activates CREB CREB PKA->CREB Activates Akt Akt PI3K->Akt Activates Cellular_Response Cellular Response (e.g., Proliferation, Survival) Akt->Cellular_Response ERK->Cellular_Response CREB->Cellular_Response experimental_workflow start Start cell_prep Cell Preparation (Seeding & Serum Starvation) start->cell_prep antagonist_incubation Pre-incubation with This compound cell_prep->antagonist_incubation agonist_stimulation Stimulation with VIP antagonist_incubation->agonist_stimulation assay Perform Assay (cAMP, Western Blot, etc.) agonist_stimulation->assay data_analysis Data Analysis (IC50, % Inhibition) assay->data_analysis end End data_analysis->end troubleshooting_flow start Experiment Fails to Show Antagonist Activity check_peptide Check Peptide Integrity (Fresh stock, proper storage) start->check_peptide check_concentrations Verify Agonist and Antagonist Concentrations check_peptide->check_concentrations Peptide OK optimize_incubation Optimize Incubation Times (Pre-incubation, stimulation) check_concentrations->optimize_incubation Concentrations OK check_controls Review Controls (Vehicle, positive/negative) optimize_incubation->check_controls Times Optimized success Problem Resolved check_controls->success Controls OK

References

unexpected agonist effects of [D-P-CL-Phe6,leu17]-vip tfa

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers using [D-p-Cl-Phe6, Leu17]-VIP TFA. This peptide is widely recognized as a selective antagonist for the Vasoactive Intestinal Peptide (VIP) receptors, VPAC1 and VPAC2. However, unexpected agonist-like effects can sometimes be observed. This guide will help you troubleshoot these observations and provide standard experimental protocols.

Frequently Asked Questions (FAQs)

Q1: I am using [D-p-Cl-Phe6, Leu17]-VIP TFA, which is described as a VIP receptor antagonist, but I am observing what appears to be an agonist effect (e.g., an increase in cAMP or intracellular calcium). Why is this happening?

A1: This is an unexpected observation, as [D-p-Cl-Phe6, Leu17]-VIP is a known competitive antagonist of VIP receptors with an IC50 of 125.8 nM.[1] Several factors could contribute to this apparent agonist activity:

  • Partial Agonism: In some cellular contexts or at very high concentrations, antagonists can exhibit partial agonism. This is dependent on the specific receptor subtype, its expression level, and the presence of interacting proteins in your experimental system.

  • Off-Target Effects: At high concentrations, the peptide may interact with other receptors, leading to a signaling response that mimics VIP receptor activation.

  • Experimental Artifacts: Issues such as solvent effects (if using a high concentration of DMSO, for example), incorrect peptide concentration, or problems with the assay itself can lead to false-positive results.

  • Cell Line Specificity: The signaling response to a ligand can be highly dependent on the cell line used. The specific complement of G proteins and other signaling molecules can influence the downstream effects of receptor binding.

Q2: What is the primary mechanism of action for [D-p-Cl-Phe6, Leu17]-VIP TFA?

A2: [D-p-Cl-Phe6, Leu17]-VIP TFA is a selective antagonist for VIP receptors. It competitively blocks the binding of VIP and other agonists to the VPAC1 and VPAC2 receptors, thereby inhibiting the downstream signaling pathways typically activated by these agonists, such as the production of cyclic AMP (cAMP).[2][3]

Q3: What are the known signaling pathways for the VPAC1 and VPAC2 receptors that this antagonist is supposed to block?

A3: Both VPAC1 and VPAC2 receptors are G protein-coupled receptors (GPCRs) with multiple potential signaling cascades:

  • Canonical Gαs Pathway: The primary pathway involves coupling to the Gαs protein, which activates adenylyl cyclase, leading to an increase in intracellular cAMP and subsequent activation of Protein Kinase A (PKA).[4][5][6]

  • Gαq/PLC Pathway: These receptors can also couple to Gαq or Gαi proteins, activating Phospholipase C (PLC).[4][6] This leads to the production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG), which in turn mobilize intracellular calcium stores and activate Protein Kinase C (PKC).[4][6]

Troubleshooting Guide: Unexpected Agonist Effects

If you observe unexpected agonist-like activity with [D-p-Cl-Phe6, Leu17]-VIP TFA, follow these troubleshooting steps:

Observed Issue Potential Cause Recommended Action
Increased cAMP levels after treatment with the antagonist alone. 1. Partial agonism at high concentrations. 2. Contamination of the antagonist stock. 3. Assay interference.1. Perform a full dose-response curve. Partial agonists will often show a bell-shaped curve or a plateau at a lower maximum response than a full agonist. 2. Test a fresh, authenticated stock of the peptide. 3. Run a vehicle control (the solvent used to dissolve the peptide) to ensure it does not affect the assay.
Increased intracellular calcium flux after antagonist application. 1. Off-target effects on other receptors that signal through calcium. 2. Cell stress response. 3. Direct interaction with the assay dye.1. Use a more specific antagonist for other potential receptors in your system, if known. 2. Ensure cells are healthy and not over-confluent. Run a positive control for cell stress if possible. 3. Run a no-cell control with the antagonist and the calcium indicator dye to check for direct interactions.
Inconsistent results between experiments. 1. Peptide degradation. 2. Variation in cell passage number or health. 3. Inconsistent assay conditions.1. Aliquot the peptide upon receipt and store at the recommended temperature. Avoid repeated freeze-thaw cycles. 2. Use cells within a consistent and low passage number range. Monitor cell health and confluency. 3. Standardize all incubation times, temperatures, and reagent concentrations.
Quantitative Data Summary
Compound Reported Activity IC50 Receptor Specificity
[D-p-Cl-Phe6, Leu17]-VIP TFAVIP Receptor Antagonist125.8 nMSelective for VIP receptors over glucagon, secretin, or GRF receptors.[1]

Experimental Protocols

cAMP Accumulation Assay

This protocol is a general guideline for measuring intracellular cAMP levels.

Principle: This assay measures the amount of cAMP produced by cells in response to GPCR activation. The cAMP-Glo™ Assay, for example, is a bioluminescent assay where the signal is inversely proportional to the cAMP concentration.[7]

Methodology:

  • Cell Preparation:

    • Plate cells in a 96-well plate at a density that will result in a confluent monolayer on the day of the experiment.

    • Incubate overnight at 37°C in a 5% CO2 incubator.

  • Assay Procedure:

    • Prepare a stock solution of [D-p-Cl-Phe6, Leu17]-VIP TFA in an appropriate solvent (e.g., DMSO or water).

    • Create a serial dilution of the antagonist in assay buffer. Also, prepare a positive control (e.g., VIP or forskolin) and a vehicle control.

    • Remove the culture medium from the cells and add the different concentrations of the antagonist, positive control, and vehicle control.

    • Incubate for the desired time (e.g., 30 minutes) at 37°C.

    • Lyse the cells and proceed with the cAMP detection according to the manufacturer's instructions for your specific assay kit (e.g., Promega cAMP-Glo™ or PerkinElmer AlphaScreen®).[7][8]

    • Measure the signal (e.g., luminescence or fluorescence) using a plate reader.

Intracellular Calcium Flux Assay

This protocol provides a general method for measuring changes in intracellular calcium.

Principle: Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-8 or Indo-1).[9][10] An increase in intracellular calcium upon receptor activation leads to a change in the fluorescence of the dye, which can be measured over time.[9]

Methodology:

  • Cell Preparation:

    • Plate cells in a 96-well black, clear-bottom plate and grow to confluency.[10]

  • Dye Loading:

    • Prepare a dye-loading solution containing a calcium-sensitive dye (e.g., Fluo-8 AM) in a suitable buffer.

    • Remove the culture medium and add the dye-loading solution to the cells.

    • Incubate for 1 hour at 37°C, protected from light.

  • Assay Procedure:

    • Prepare serial dilutions of [D-p-Cl-Phe6, Leu17]-VIP TFA, a positive control (e.g., VIP or a calcium ionophore like ionomycin), and a vehicle control.

    • Place the cell plate in a fluorescence plate reader (e.g., FLIPR or FlexStation).

    • Establish a baseline fluorescence reading for a short period (e.g., 60 seconds).[11]

    • Add the compounds to the wells and immediately begin measuring the fluorescence intensity over time (e.g., for 5-10 minutes).

Visualizations

Signaling Pathways

VPAC_Signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol VIP_Antagonist [D-p-Cl-Phe6,Leu17]-VIP VPAC_Receptor VPAC1/2 Receptor VIP_Antagonist->VPAC_Receptor Blocks G_alpha_s Gαs VPAC_Receptor->G_alpha_s Activates G_alpha_q Gαq VPAC_Receptor->G_alpha_q Activates AC Adenylyl Cyclase G_alpha_s->AC Activates PLC Phospholipase C (PLC) G_alpha_q->PLC Activates cAMP cAMP AC->cAMP Produces IP3 IP3 PLC->IP3 Produces DAG DAG PLC->DAG Produces PKA Protein Kinase A (PKA) cAMP->PKA Activates Cellular Response A Cellular Response A PKA->Cellular Response A Phosphorylates Ca2_release Ca²⁺ Release from ER IP3->Ca2_release Triggers PKC Protein Kinase C (PKC) Ca2_release->PKC Activates Cellular Response B Cellular Response B PKC->Cellular Response B Phosphorylates DAG->PKC Activates

Caption: VPAC receptor signaling pathways blocked by the antagonist.

Experimental Workflow

Troubleshooting_Workflow start Start: Unexpected Agonist Effect Observed check_concentration Is a high concentration of the antagonist being used? start->check_concentration dose_response Perform full dose-response curve check_concentration->dose_response Yes check_controls Review Controls: - Vehicle Control - Positive Control (Agonist) check_concentration->check_controls No dose_response->check_controls control_issue Do controls show expected results? check_controls->control_issue troubleshoot_assay Troubleshoot Assay: - Reagent preparation - Instrument settings control_issue->troubleshoot_assay No check_peptide Verify Peptide Integrity: - Fresh aliquot - Proper storage control_issue->check_peptide Yes end Conclusion troubleshoot_assay->end consider_context Consider Biological Context: - Cell line specificity - Off-target effects - Partial agonism check_peptide->consider_context consider_context->end

Caption: Workflow for troubleshooting unexpected agonist effects.

References

[D-P-CL-Phe6,leu17]-vip tfa degradation in cell culture media

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the vasoactive intestinal peptide (VIP) analog, [D-P-CL-Phe6,leu17]-vip tfa. This guide focuses on understanding and mitigating its degradation in cell culture media.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary function?

This compound is the trifluoroacetate (B77799) salt of a synthetic peptide analog of Vasoactive Intestinal Peptide (VIP). Specifically, it is a competitive antagonist of VIP receptors, meaning it blocks the binding and subsequent signaling of native VIP.[1] The modifications, including the substitution with a D-p-chlorophenylalanine at position 6 and a leucine (B10760876) at position 17, are designed to increase its stability and receptor binding affinity compared to native VIP.

Q2: What are the main causes of this compound degradation in cell culture media?

The primary cause of degradation for peptides like this compound in cell culture media is enzymatic activity. Cells in culture can secrete a variety of proteases into the medium, which can cleave the peptide bonds of the VIP analog. Other factors that can contribute to degradation include:

  • pH instability: Extreme pH values in the culture medium can lead to hydrolysis of peptide bonds.

  • Oxidation: Certain amino acid residues are susceptible to oxidation, which can be accelerated by components in the media and exposure to light and oxygen.

  • Physical instability: Repeated freeze-thaw cycles of stock solutions can lead to peptide aggregation and precipitation.

Q3: How can I minimize the degradation of this compound in my experiments?

To minimize degradation, consider the following best practices:

  • Aliquoting: Prepare single-use aliquots of the peptide stock solution to avoid multiple freeze-thaw cycles.

  • Storage: Store lyophilized peptide at -20°C or -80°C. Store stock solutions at -80°C for long-term storage. For short-term use, solutions can be stored at 4°C for a limited time, but stability at this temperature should be verified.

  • Protease Inhibitors: If compatible with your experimental design, consider adding a broad-spectrum protease inhibitor cocktail to your cell culture medium.

  • Serum-Free Media: If your cell line can be maintained in serum-free or low-serum media, this can reduce the concentration of exogenous proteases.

  • Control Experiments: Always include a "peptide in media-only" control (without cells) to differentiate between cellular enzymatic degradation and inherent instability in the culture medium.

Q4: What is the expected half-life of this compound in cell culture?

Currently, there is no publicly available quantitative data specifying the exact half-life of this compound in common cell culture media such as DMEM or RPMI-1640. The stability is highly dependent on the cell type, cell density, serum concentration, and other experimental conditions. Native VIP has a very short half-life in blood, on the order of about two minutes.[2] While analogs like this compound are designed for enhanced stability, it is crucial to determine the degradation rate empirically under your specific experimental conditions. The detailed protocol provided in this guide will allow you to determine the stability profile.

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps
Inconsistent or no biological effect of the peptide. Peptide degradation.• Determine the degradation rate of the peptide in your specific cell culture system using the provided HPLC or LC-MS protocol.• Add the peptide to the culture more frequently or use a higher initial concentration to compensate for degradation.• Consider using a protease inhibitor cocktail if it does not interfere with your assay.• Ensure proper storage and handling of the peptide to prevent degradation before use.
Incorrect peptide concentration.• Verify the net peptide content of your lyophilized powder. The gross weight may include salts like TFA.• Recalculate the concentration of your stock solution based on the net peptide weight.• Use a validated method like UV spectroscopy or amino acid analysis to accurately determine the peptide concentration.
Poor peptide solubility.• Ensure the peptide is fully dissolved in the recommended solvent before adding it to the cell culture medium.• If solubility is an issue, consider using a small amount of a co-solvent like DMSO, but be mindful of its potential effects on your cells.
High variability between replicate experiments. Inconsistent peptide degradation rates.• Standardize cell seeding density and culture conditions to ensure consistent protease secretion.• Use the same batch and preparation of cell culture medium and serum for all experiments.• Prepare a large batch of the peptide working solution to be used across all replicates.
Pipetting errors.• Use calibrated pipettes and proper pipetting techniques.• Prepare a master mix of the peptide-containing medium to add to all wells.
Precipitation observed in the cell culture medium. Peptide aggregation or poor solubility.• Prepare a fresh stock solution of the peptide.• Ensure the final concentration of the peptide in the medium is below its solubility limit.• If using a co-solvent, ensure its final concentration is compatible with your cells and does not cause precipitation when added to the aqueous medium.

Experimental Protocols

Protocol for Determining the Stability of this compound in Cell Culture Media

This protocol outlines a general method to quantify the degradation of this compound in cell culture supernatant over time using High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

Materials:

  • This compound

  • Cell line of interest

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-buffered saline (PBS)

  • Acetonitrile (B52724) (ACN), HPLC grade

  • Trifluoroacetic acid (TFA), HPLC grade

  • Water, HPLC grade

  • Protein precipitation solution (e.g., 100% acetonitrile or a 1:1 mixture of acetonitrile and ethanol)

  • Centrifuge

  • HPLC or LC-MS system with a C18 column

Procedure:

  • Cell Culture: Seed your cells of interest in a multi-well plate at a desired density and allow them to adhere and grow for 24-48 hours.

  • Peptide Preparation: Prepare a stock solution of this compound in an appropriate solvent (e.g., sterile water or DMSO) at a concentration of 1 mM.

  • Experimental Setup:

    • Prepare the working solution by diluting the peptide stock solution in complete cell culture medium to the final desired concentration (e.g., 10 µM).

    • Include a "media-only" control by adding the peptide to the complete medium in wells without cells.

    • Remove the existing medium from the cells and replace it with the peptide-containing medium.

  • Time-Course Sampling:

    • Immediately collect a sample from the "media-only" control and the cell-containing wells. This will serve as the 0-hour time point.

    • Incubate the plate at 37°C in a CO2 incubator.

    • Collect samples from both conditions at subsequent time points (e.g., 1, 4, 8, 24, and 48 hours).

  • Sample Processing:

    • For each sample, transfer an aliquot of the cell culture supernatant to a new microcentrifuge tube.

    • Add 2 volumes of the cold protein precipitation solution to each sample.

    • Vortex briefly and incubate at -20°C for at least 2 hours to precipitate proteins.

    • Centrifuge the samples at high speed (e.g., 14,000 rpm) for 10-15 minutes at 4°C.

    • Carefully transfer the supernatant, which contains the peptide, to a new tube for analysis.

  • HPLC/LC-MS Analysis:

    • Analyze the samples by reverse-phase HPLC or LC-MS using a C18 column.

    • Use a gradient of water with 0.1% TFA (Mobile Phase A) and acetonitrile with 0.1% TFA (Mobile Phase B).

    • Monitor the elution of the intact peptide by UV absorbance (typically at 214 nm or 280 nm) for HPLC or by mass spectrometry for LC-MS.

  • Data Analysis:

    • Quantify the peak area of the intact peptide at each time point.

    • Normalize the peak area at each time point to the peak area at the 0-hour time point to determine the percentage of remaining peptide.

    • Plot the percentage of remaining peptide versus time to visualize the degradation profile and calculate the half-life (t½).

Data Presentation

The following table provides a template for summarizing the stability data of this compound obtained from your experiments.

Table 1: Stability of this compound in Different Cell Culture Conditions

Cell LineMediumSerum (%)Peptide Concentration (µM)Time (hours)Remaining Peptide (%)Half-life (t½) (hours)
Example: HEK293DMEM10100100~18
485
870
2445
4820
Example: HT-29RPMI-164010100100~12
475
855
2425
485
Your Cell LineYour MediumYour %Your Conc.0100Calculate
......
......

Visualizations

VIP Signaling Pathway

Vasoactive Intestinal Peptide (VIP) and its analogs exert their effects by binding to specific G protein-coupled receptors, primarily VPAC1 and VPAC2. This binding initiates a signaling cascade that typically involves the activation of adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) and subsequent activation of Protein Kinase A (PKA).

VIP_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space VIP VIP or VIP Analog VPAC_Receptor VPAC1 / VPAC2 Receptor VIP->VPAC_Receptor G_Protein G Protein (Gs) VPAC_Receptor->G_Protein activates AC Adenylyl Cyclase G_Protein->AC activates ATP ATP cAMP cAMP ATP->cAMP converted by PKA Protein Kinase A (PKA) cAMP->PKA activates Cellular_Response Cellular Response (e.g., gene expression, relaxation) PKA->Cellular_Response phosphorylates targets

Caption: VIP signaling pathway initiated by ligand binding to VPAC receptors.

Experimental Workflow for Peptide Stability Assay

The following diagram illustrates the key steps in determining the stability of this compound in a cell culture setting.

Peptide_Stability_Workflow start Start cell_culture 1. Culture cells to desired confluency start->cell_culture peptide_prep 2. Prepare peptide-containing cell culture medium cell_culture->peptide_prep incubation 3. Incubate cells with peptide medium at 37°C peptide_prep->incubation sampling 4. Collect supernatant at various time points incubation->sampling precipitation 5. Precipitate proteins from supernatant sampling->precipitation centrifugation 6. Centrifuge to pellet proteins precipitation->centrifugation analysis 7. Analyze supernatant by HPLC or LC-MS centrifugation->analysis data_analysis 8. Quantify peak area and calculate half-life analysis->data_analysis end End data_analysis->end

Caption: Workflow for assessing peptide degradation in cell culture.

References

troubleshooting inconsistent results with [D-P-CL-Phe6,leu17]-vip tfa

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for [D-p-Cl-Phe6,leu17]-vip tfa. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting inconsistent results and addressing common challenges encountered during experiments with this selective Vasoactive Intestinal Peptide (VIP) receptor antagonist.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a competitive and selective antagonist for the Vasoactive Intestinal Peptide (VIP) receptors, specifically VPAC1 and VPAC2.[1][2] It functions by binding to these receptors and inhibiting the downstream signaling typically initiated by the endogenous ligand, VIP.[3] This antagonist shows no significant activity on glucagon, secretin, or growth hormone-releasing factor (GRF) receptors.[3][4] Its primary effect is the blockade of VIP-mediated physiological processes.[5]

Q2: What are the known downstream signaling pathways affected by this compound?

By antagonizing VIP receptors, this compound primarily inhibits the activation of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[6][7] VIP receptor activation can also stimulate phospholipase C (PLC), resulting in an increase in intracellular calcium ([Ca2+]i).[6][8] Therefore, this antagonist is expected to block both of these signaling cascades.

Signaling Pathway of VIP Receptor Antagonism

VIP_Signaling_Antagonism cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space [D-p-Cl-Phe6,leu17]-VIP [D-p-Cl-Phe6,leu17]-VIP VPAC_Receptor VPAC Receptor [D-p-Cl-Phe6,leu17]-VIP->VPAC_Receptor Inhibits VIP VIP VIP->VPAC_Receptor Activates G_Protein G Protein VPAC_Receptor->G_Protein AC Adenylyl Cyclase G_Protein->AC PLC Phospholipase C G_Protein->PLC cAMP cAMP AC->cAMP Converts ATP to cAMP PKA PKA cAMP->PKA Cellular_Response Cellular Response PKA->Cellular_Response Ca2 [Ca2+]i PLC->Ca2 Increases Ca2->Cellular_Response

Caption: Antagonism of VIP signaling by [D-p-Cl-Phe6,leu17]-VIP.

Q3: My experimental results with this compound are inconsistent. What are the potential causes?

Inconsistent results can stem from several factors:

  • TFA Counter-ion Interference: The trifluoroacetate (B77799) (TFA) salt form of the peptide can significantly impact biological assays.[9][10][11] TFA has been shown to inhibit or, in some cases, promote cell growth, and can alter the pH of your experimental solutions.[9][12]

  • Peptide Solubility and Stability: Improper dissolution or storage can lead to a loss of peptide activity.

  • Experimental Protocol Variability: Minor deviations in experimental procedures can lead to significant differences in results, especially in sensitive GPCR assays.[13][14]

  • Biological Contamination: Endotoxin contamination can cause erratic data in immunological and cellular assays.[10]

  • Peptide Oxidation: Peptides containing Cys, Trp, or Met are susceptible to oxidation, which can reduce their activity.[10]

Troubleshooting Guides

Issue 1: Unexpected or Variable Cellular Responses

If you are observing inconsistent effects on cell proliferation, viability, or other cellular readouts, the TFA counter-ion is a primary suspect.

Troubleshooting Workflow: Mitigating TFA Interference

Caption: Decision workflow for troubleshooting TFA-related inconsistencies.

Experimental Protocol: TFA Counter-ion Exchange

For sensitive cellular assays, it is highly recommended to exchange the TFA counter-ion for a more biocompatible one, such as hydrochloride (HCl) or acetate.[10][15]

Methodology:

  • Dissolve the Peptide: Dissolve the this compound in a minimal amount of ultrapure water.

  • Acidification (for HCl exchange): Add a mild solution of HCl (e.g., 10 mM) to the peptide solution.[15]

  • Lyophilization: Freeze-dry the solution to remove the water and excess HCl, leaving the peptide as a hydrochloride salt.

  • Verification (Optional but Recommended): Use techniques like FT-IR or 19F-NMR to confirm the removal of TFA.[15]

  • Reconstitution: Dissolve the new peptide salt in the appropriate assay buffer.

Issue 2: Poor Solubility or Loss of Activity

Difficulty in dissolving the peptide or a gradual loss of its antagonistic effect can be due to improper handling and storage.

Troubleshooting Steps:

  • Review Solubility Data: Refer to the manufacturer's datasheet for recommended solvents. While soluble in water, for highly concentrated stock solutions, a small amount of an organic solvent like DMSO may be necessary, followed by dilution in aqueous buffer.[16]

  • Check Storage Conditions: Lyophilized peptides should be stored at -20°C or lower. Once reconstituted, aliquot the solution to avoid repeated freeze-thaw cycles and store at -80°C.

  • Prevent Oxidation: If the peptide is stored for long periods, consider flushing the vial with an inert gas like argon or nitrogen before sealing.[10]

Experimental Protocol: Peptide Reconstitution and Storage

  • Equilibration: Before opening, allow the vial of lyophilized peptide to equilibrate to room temperature to prevent condensation.

  • Solvent Selection:

    • For aqueous solutions, use sterile, nuclease-free water or a buffer of your choice.

    • If solubility is an issue, try dissolving in a small amount of 10-30% acetic acid or DMSO first, then slowly add the aqueous buffer to the desired concentration.[16]

  • Aliquoting: Prepare single-use aliquots to minimize freeze-thaw cycles.

  • Storage: Store lyophilized peptide at -20°C. Store reconstituted aliquots at -80°C for long-term storage.

Quantitative Data Summary

The inhibitory concentration (IC50) is a key parameter for an antagonist. Below is a summary of the reported IC50 value for [D-p-Cl-Phe6,leu17]-VIP.

ParameterReported ValueReceptorReference(s)
IC50125.8 nMVIP Receptor[3][4][16][17]

Note: The observed IC50 in your experiments may vary depending on the cell type, receptor expression levels, and assay conditions.

Methodologies for Key Experiments

VIP Receptor Binding Assay

This assay is used to determine the binding affinity of this compound to VIP receptors.

Protocol:

  • Cell Culture: Use a cell line endogenously expressing or transfected with VPAC1 or VPAC2 receptors.

  • Membrane Preparation: Homogenize the cells and isolate the cell membrane fraction through centrifugation.

  • Binding Reaction: Incubate the cell membranes with a radiolabeled VIP analog (e.g., 125I-VIP) and varying concentrations of this compound.

  • Separation: Separate the bound from free radioligand by rapid filtration.

  • Quantification: Measure the radioactivity of the filters to determine the amount of bound ligand.

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the antagonist concentration to determine the IC50 value.

Functional Assay: cAMP Measurement

This assay measures the ability of the antagonist to inhibit VIP-stimulated cAMP production.

Protocol:

  • Cell Plating: Seed cells expressing VIP receptors in a multi-well plate.

  • Pre-incubation: Pre-incubate the cells with varying concentrations of this compound.

  • Stimulation: Add a fixed concentration of VIP to stimulate cAMP production.

  • Cell Lysis: Lyse the cells to release intracellular cAMP.

  • cAMP Quantification: Measure cAMP levels using a commercially available kit (e.g., ELISA, HTRF).

  • Data Analysis: Plot the cAMP concentration against the logarithm of the antagonist concentration to determine the IC50 value for functional inhibition.

By systematically addressing these potential issues and utilizing standardized protocols, researchers can achieve more consistent and reliable results in their experiments with this compound.

References

how to prevent precipitation of [D-P-CL-Phe6,leu17]-vip tfa

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the precipitation of [D-p-Cl-Phe6, Leu17]-VIP TFA. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during experimental workflows.

Frequently Asked Questions (FAQs)

Q1: What is [D-p-Cl-Phe6, Leu17]-VIP TFA and what are its general solubility properties?

[D-p-Cl-Phe6, Leu17]-VIP is a selective antagonist of the vasoactive intestinal peptide (VIP) receptor, with an IC50 of 125.8 nM.[1][] It is a synthetic peptide with the sequence HSDAVFTDNYTRLRKQLAVKKYLNSILN, where the Phenylalanine at position 6 is replaced with D-p-Chlorophenylalanine and the Methionine at position 17 is replaced with Leucine. The trifluoroacetate (B77799) (TFA) salt form is a common result of the solid-phase peptide synthesis and purification process, where trifluoroacetic acid is often used.[3][4][5][6] While the peptide is reported to be soluble in water up to 1 mg/ml, issues with precipitation can still arise, particularly with the TFA salt form.

Q2: Why might my [D-p-Cl-Phe6, Leu17]-VIP TFA be precipitating even if it's reported to be water-soluble?

Several factors can contribute to the precipitation of [D-p-Cl-Phe6, Leu17]-VIP TFA, even at concentrations where it is expected to be soluble:

  • pH of the Solution: The TFA counterion is acidic and can lower the pH of your aqueous solution, potentially bringing the peptide to its isoelectric point where it is least soluble.[7]

  • Hydrophobicity: The presence of the D-p-Cl-Phe modification increases the hydrophobicity of the peptide, which can lead to aggregation and precipitation in aqueous solutions.[8][9]

  • Concentration: While soluble up to 1 mg/mL, attempting to create more concentrated stock solutions can lead to precipitation.

  • Improper Reconstitution Technique: The method used to dissolve the lyophilized powder is critical. Simply adding a large volume of aqueous solution directly to the powder can cause localized high concentrations and lead to the formation of insoluble aggregates.[10][11]

  • Storage Conditions: Improper storage of the lyophilized powder or the reconstituted solution can lead to degradation and decreased solubility. Lyophilized peptides should be stored at -20°C or colder.[12]

  • Interaction with other components: Salts or other components in your experimental buffer could interact with the peptide and cause it to precipitate.[13]

Q3: How does the trifluoroacetate (TFA) salt form affect my experiments?

The TFA counterion can have several effects on your experiments:

  • Lowering pH: As a strong acid, residual TFA can lower the pH of your peptide solution, which may affect the biological activity of your peptide or interfere with assays that are sensitive to pH changes.[7]

  • Toxicity in Cell-Based Assays: TFA has been reported to be toxic to cells and can inhibit cell proliferation, which is a critical consideration for in vitro experiments.[4][6][14]

  • Interference with Analytical Techniques: TFA can interfere with certain analytical techniques, such as mass spectrometry.[15]

For sensitive applications, it is often recommended to exchange the TFA salt for a more biocompatible salt like acetate (B1210297) or hydrochloride.[4][5][16]

Troubleshooting Guide: Preventing Precipitation

This guide provides a step-by-step approach to troubleshoot and prevent the precipitation of [D-p-Cl-Phe6, Leu17]-VIP TFA.

Initial Reconstitution and Solubility Testing

It is always recommended to test the solubility of a small amount of the peptide before dissolving the entire sample.[8][9][12][17]

Problem: Lyophilized peptide does not dissolve in water.

Solution Workflow:

Caption: Troubleshooting workflow for initial peptide reconstitution.

Handling of Hydrophobic Peptides

Due to the hydrophobic nature of [D-p-Cl-Phe6, Leu17]-VIP, special considerations are necessary.

Problem: Peptide precipitates when diluted into an aqueous buffer from an organic stock solution.

Solution:

  • Dissolve in a minimal amount of organic solvent: Use dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF).[8][9][18] Note: Avoid DMSO if the peptide contains Cysteine or Methionine, as it can cause oxidation.[8]

  • Slowly add the organic stock to your aqueous buffer with gentle stirring. This gradual dilution helps to prevent the peptide from crashing out of solution.[18]

  • Do not exceed a final organic solvent concentration that is toxic to your cells or interferes with your assay. Typically, a final DMSO concentration of 0.1% to 0.5% is well-tolerated in most cell-based assays.[18]

Experimental Protocols

Protocol 1: Standard Reconstitution of [D-p-Cl-Phe6, Leu17]-VIP TFA

This protocol is for the initial reconstitution of the lyophilized peptide to create a stock solution.

Materials:

  • Lyophilized [D-p-Cl-Phe6, Leu17]-VIP TFA

  • Sterile, distilled water

  • 10% Acetic Acid solution (optional)

  • Dimethyl sulfoxide (DMSO) (optional)

  • Sterile polypropylene (B1209903) microcentrifuge tubes

  • Vortex mixer

  • Sonicator bath

Procedure:

  • Allow the vial of lyophilized peptide to equilibrate to room temperature before opening to prevent condensation.[9][12]

  • Briefly centrifuge the vial to ensure all the powder is at the bottom.

  • Add a small volume of sterile, distilled water to the vial to create a concentrated stock solution (e.g., 1 mg/mL).

  • Gently vortex the vial to mix. If the peptide does not fully dissolve, proceed to the next steps.

  • If the peptide remains insoluble, add 10% acetic acid dropwise while vortexing until the peptide dissolves.

  • For very hydrophobic peptides that do not dissolve in acidic water, a small amount of an organic solvent like DMSO may be required.[17][18] Dissolve the peptide in a minimal volume of DMSO first, and then slowly add this solution to your aqueous buffer with constant mixing.

  • Once dissolved, aliquot the stock solution into smaller volumes in sterile polypropylene tubes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C or colder.[12]

Protocol 2: TFA to Acetate Salt Exchange

This protocol is for exchanging the TFA counter-ion with acetate for use in sensitive biological assays.

Materials:

  • [D-p-Cl-Phe6, Leu17]-VIP TFA solution

  • 0.1 M Acetic Acid

  • HPLC system with a C18 column

  • Lyophilizer

Procedure:

  • Dissolve the [D-p-Cl-Phe6, Leu17]-VIP TFA in a minimal amount of water.

  • Add a 100-fold molar excess of 0.1 M Acetic Acid.

  • Lyophilize the solution to remove the water and excess acetic acid.

  • Re-dissolve the peptide in water and re-lyophilize. Repeat this step 2-3 times to ensure complete removal of TFA.

  • Alternatively, the peptide can be purified using HPLC with a mobile phase containing acetic acid instead of TFA.

  • The final product will be the acetate salt of the peptide. Confirm the salt exchange using ion-exchange chromatography or mass spectrometry.

Data Presentation

Table 1: Recommended Solvents for Peptides Based on Properties

Peptide PropertyPrimary SolventSecondary Solvent (if needed)Tertiary Solvent (if needed)
Basic (Net positive charge)Water[17]10-30% Acetic Acid[17][19][20]Trifluoroacetic Acid (TFA) <50 µL[17][19]
Acidic (Net negative charge)Water[17]0.1 M Ammonium Bicarbonate[20] or NH4OH <50 µL[17]DMSO[1]
Hydrophobic/Neutral (>50% hydrophobic residues)DMSO or DMF[8][9][18]Acetonitrile, Methanol, or Isopropanol[17][18]6 M Guanidine HCl or 8 M Urea[17][18]

Signaling Pathway and Workflow Diagrams

Caption: A generalized workflow for reconstituting lyophilized peptides.

G cluster_1 Decision Logic for Solvent Selection Start Start: Characterize Peptide Charge Determine Net Charge Start->Charge Positive Positive (Basic) Charge->Positive > 0 Negative Negative (Acidic) Charge->Negative < 0 Neutral Neutral/Hydrophobic Charge->Neutral = 0 or High Hydrophobicity Use_Water_Acid Use Water, then Acetic Acid Positive->Use_Water_Acid Use_Water_Base Use Water, then NH4OH Negative->Use_Water_Base Use_Organic Use Organic Solvent (DMSO/DMF) Neutral->Use_Organic

Caption: A decision tree for selecting the appropriate initial solvent.

References

Technical Support Center: [D-p-Cl-Phe6, Leu17]-VIP TFA Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with [D-p-Cl-Phe6, Leu17]-VIP TFA salt. The focus is to address potential issues arising from the trifluoroacetate (B77799) (TFA) counter-ion during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is [D-p-Cl-Phe6, Leu17]-VIP and what is its primary function?

[D-p-Cl-Phe6, Leu17]-VIP is a selective antagonist of the Vasoactive Intestinal Peptide (VIP) receptor.[] It competitively inhibits the binding of VIP to its receptors, making it a valuable tool for studying the physiological roles of VIP. Its antagonist activity is characterized by an IC50 value of 125.8 nM.[] This peptide shows no significant activity at glucagon, secretin, or GRF receptors.

Q2: Why is the peptide supplied as a TFA salt?

Trifluoroacetic acid (TFA) is commonly used during the synthesis and purification of peptides, particularly in reverse-phase high-performance liquid chromatography (HPLC). It acts as an ion-pairing agent, improving the separation and purity of the final peptide product. Consequently, the purified peptide is isolated as a TFA salt.

Q3: Can the TFA salt affect my experimental results?

Yes, residual TFA in your peptide preparation can significantly impact experimental outcomes. Potential effects include:

  • Altered Biological Activity: TFA can influence the conformation and solubility of the peptide, which may alter its binding affinity to the VIP receptor and affect the accuracy of potency measurements (IC50 values).[2][3]

  • Cellular Toxicity: TFA can be cytotoxic to cells in culture, even at low concentrations. This can lead to artifacts in cell-based assays, such as altered cell proliferation, viability, or signaling.[2]

  • Assay Interference: The acidity of TFA can lower the pH of your assay buffer, potentially affecting protein stability and enzyme kinetics.[2] TFA also has strong absorbance in the infrared spectrum, which can interfere with structural analysis of the peptide.[2]

Q4: I am observing inconsistent IC50 values for [D-p-Cl-Phe6, Leu17]-VIP in my functional assays. Could the TFA salt be the cause?

It is highly probable. The presence of TFA can lead to variability in experimental results. The acidic nature of TFA can alter the local pH in your assay, which can affect the peptide's interaction with the VIP receptor. Furthermore, direct effects of TFA on cell health can mask the true antagonist potency of the peptide.

Q5: My [D-p-Cl-Phe6, Leu17]-VIP TFA salt solution appears cloudy. What should I do?

Cloudiness or precipitation can indicate several issues:

  • Poor Solubility: The TFA salt form may have different solubility characteristics in your chosen buffer compared to other salt forms.

  • Aggregation: Peptides can be prone to aggregation, which can be influenced by the counter-ion.

  • pH Issues: The pH of the solution might be near the isoelectric point of the peptide, reducing its solubility.

Troubleshooting steps:

  • Try dissolving the peptide in a small amount of an organic solvent like DMSO before diluting it with your aqueous buffer.

  • Gently sonicate the solution to aid dissolution.

  • If solubility issues persist, consider performing a counter-ion exchange to a more soluble salt form, such as hydrochloride (HCl) or acetate (B1210297).

Troubleshooting Guide

This guide addresses common problems encountered during experiments with [D-p-Cl-Phe6, Leu17]-VIP TFA salt.

Problem Potential Cause Recommended Solution
Inconsistent or lower than expected antagonist potency (High IC50) Residual TFA is interfering with the assay by altering pH or affecting cell viability.1. Perform a vehicle control: Test the effect of TFA alone on your cells or assay system at concentrations equivalent to those in your peptide stock. 2. Counter-ion exchange: Replace the TFA salt with HCl or acetate salt and repeat the experiment. A significant shift in the IC50 would confirm TFA interference.
Poor solubility of the peptide in aqueous buffers The TFA salt form may have limited solubility in your specific buffer.1. Optimize dissolution: Try preparing a concentrated stock solution in an organic solvent (e.g., DMSO) and then diluting it into your aqueous buffer. Ensure the final concentration of the organic solvent is low enough to not affect your assay. 2. Counter-ion exchange: Convert the peptide to a more soluble salt form like HCl or acetate.
High background or "noisy" data in cell-based assays TFA-induced cytotoxicity is affecting the health and responsiveness of the cells.1. Assess cell viability: Perform a cell viability assay (e.g., MTT or trypan blue exclusion) in the presence of TFA at relevant concentrations. 2. Reduce TFA concentration: If possible, use a lower concentration of the peptide stock to minimize the final TFA concentration in the assay. 3. Switch to a TFA-free peptide: Perform a counter-ion exchange to eliminate TFA from your peptide preparation.
Discrepancy between biochemical and cellular assay results TFA interference is more pronounced in the complex environment of a cellular assay.1. Validate with TFA-free peptide: Re-run both the biochemical and cellular assays using the HCl or acetate salt of the peptide to see if the results correlate better. 2. Analyze assay components: Investigate if any component of your cellular assay is particularly sensitive to pH changes or the presence of TFA.

Quantitative Data Summary

While specific quantitative data for the impact of TFA on [D-p-Cl-Phe6, Leu17]-VIP is not extensively available in peer-reviewed literature, the following table summarizes the general effects of TFA on peptide characteristics based on established knowledge.

Parameter TFA Salt Form HCl or Acetate Salt Form Reason for Difference
Apparent Molecular Weight HigherLowerThe molecular weight of the TFA counter-ion (114.02 g/mol ) is higher than that of chloride (35.45 g/mol ) or acetate (59.04 g/mol ).
Solubility in Aqueous Buffers Variable, can be poorGenerally higherThe hydrophobicity of the counter-ion can influence the overall solubility of the peptide.
Stability in Solution Can be lowerGenerally higherTFA can promote aggregation and degradation of some peptides over time.
Biological Activity (IC50) May be artificially higher or more variableGenerally more consistent and representative of true potencyTFA can interfere with the peptide-receptor interaction and affect the health of the biological system being tested.[2]

Experimental Protocols

Key Experiment: VIP Receptor-Mediated cAMP Accumulation Assay

This protocol is designed to measure the antagonist effect of [D-p-Cl-Phe6, Leu17]-VIP on VIP-induced cyclic AMP (cAMP) production in a cell line expressing the VIP receptor (VPAC1 or VPAC2).

Materials:

  • Cells expressing the human VIP receptor (e.g., CHO-K1 or HEK293 cells)

  • Cell culture medium (e.g., DMEM/F12)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin

  • Assay buffer (e.g., HBSS with 20 mM HEPES, pH 7.4)

  • IBMX (3-isobutyl-1-methylxanthine), a phosphodiesterase inhibitor

  • Forskolin (optional, for Gαi-coupled receptor assays)

  • Vasoactive Intestinal Peptide (VIP)

  • [D-p-Cl-Phe6, Leu17]-VIP (TFA salt and/or HCl/acetate salt)

  • cAMP detection kit (e.g., HTRF, AlphaScreen, or ELISA-based)

Methodology:

  • Cell Culture and Plating:

    • Culture the VIP receptor-expressing cells in appropriate medium supplemented with FBS and antibiotics.

    • Seed the cells into 96-well or 384-well plates at an optimized density and allow them to adhere overnight.

  • Antagonist Pre-incubation:

    • Prepare serial dilutions of [D-p-Cl-Phe6, Leu17]-VIP in assay buffer.

    • Wash the cells with assay buffer.

    • Add the diluted antagonist to the wells and incubate for 15-30 minutes at 37°C.

  • Agonist Stimulation:

    • Prepare a solution of VIP in assay buffer containing IBMX (to prevent cAMP degradation). The final concentration of VIP should be at its EC80 (the concentration that gives 80% of the maximal response).

    • Add the VIP/IBMX solution to the wells containing the antagonist and incubate for 30 minutes at 37°C.

  • cAMP Detection:

    • Lyse the cells and measure the intracellular cAMP levels using a commercial cAMP detection kit, following the manufacturer's instructions.

  • Data Analysis:

    • Plot the cAMP levels against the logarithm of the antagonist concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC50 value of [D-p-Cl-Phe6, Leu17]-VIP.

Protocol for TFA Removal (Counter-ion Exchange to HCl Salt)

This protocol describes a common method for replacing the TFA counter-ion with chloride.

Materials:

  • [D-p-Cl-Phe6, Leu17]-VIP TFA salt

  • 100 mM Hydrochloric acid (HCl) solution

  • High-purity water (e.g., HPLC-grade)

  • Lyophilizer

Methodology:

  • Dissolution: Dissolve the [D-p-Cl-Phe6, Leu17]-VIP TFA salt in high-purity water to a concentration of approximately 1 mg/mL.

  • Acidification: Add 100 mM HCl to the peptide solution to achieve a final HCl concentration of 2-10 mM.

  • Incubation: Let the solution stand at room temperature for at least one minute.

  • Freezing: Flash-freeze the solution, for example, in liquid nitrogen.

  • Lyophilization: Lyophilize the frozen sample overnight until all the solvent is removed.

  • Repeat: To ensure complete removal of TFA, repeat the dissolution, acidification, freezing, and lyophilization steps at least two more times.

  • Final Product: The resulting lyophilized powder will be the HCl salt of [D-p-Cl-Phe6, Leu17]-VIP.

Visualizations

VIP Receptor Signaling Pathway

VIP_Signaling_Pathway VIP VIP VPAC_R VIP Receptor (VPAC1/VPAC2) VIP->VPAC_R Binds & Activates Antagonist [D-p-Cl-Phe6, Leu17]-VIP Antagonist->VPAC_R Binds & Inhibits G_protein Gαs/Gq/Gi VPAC_R->G_protein Activates AC Adenylate Cyclase G_protein->AC Stimulates (Gαs) Inhibits (Gαi) PLC Phospholipase C G_protein->PLC Stimulates (Gαq) cAMP cAMP AC->cAMP Converts ATP to IP3_DAG IP3 / DAG PLC->IP3_DAG Cleaves PIP2 to PKA Protein Kinase A cAMP->PKA Activates Cellular_Response Cellular Response (e.g., smooth muscle relaxation, neurotransmission) PKA->Cellular_Response Phosphorylates targets Ca_PKC Ca²⁺ / PKC IP3_DAG->Ca_PKC Activate Ca_PKC->Cellular_Response Phosphorylates targets

Caption: VIP Receptor Signaling Pathways

Experimental Workflow for [D-p-Cl-Phe6, Leu17]-VIP Antagonist Assay

Antagonist_Assay_Workflow start Start prep_cells Prepare & Plate VIP Receptor-Expressing Cells start->prep_cells add_antagonist Add Serial Dilutions of [D-p-Cl-Phe6, Leu17]-VIP prep_cells->add_antagonist incubate_antagonist Incubate (15-30 min) add_antagonist->incubate_antagonist add_agonist Add VIP (EC80) + IBMX incubate_antagonist->add_agonist incubate_agonist Incubate (30 min) add_agonist->incubate_agonist measure_cAMP Lyse Cells & Measure cAMP incubate_agonist->measure_cAMP analyze_data Data Analysis: Plot Dose-Response Curve & Calculate IC50 measure_cAMP->analyze_data end End analyze_data->end

Caption: Antagonist Assay Workflow

Logical Flowchart for Troubleshooting TFA-Related Issues

Troubleshooting_Flowchart start Inconsistent or Unexpected Results? check_solubility Is the peptide fully dissolved? start->check_solubility optimize_dissolution Optimize Dissolution (e.g., use DMSO stock) check_solubility->optimize_dissolution No tfa_control Run TFA Vehicle Control check_solubility->tfa_control Yes optimize_dissolution->check_solubility tfa_effect Does TFA alone affect the assay? tfa_control->tfa_effect counter_ion_exchange Perform Counter-ion Exchange (TFA -> HCl) tfa_effect->counter_ion_exchange Yes other_issues Investigate Other Experimental Variables tfa_effect->other_issues No repeat_assay Repeat Assay with TFA-free Peptide counter_ion_exchange->repeat_assay results_improved Are results consistent now? repeat_assay->results_improved problem_solved Problem Likely TFA-Related results_improved->problem_solved Yes results_improved->other_issues No

Caption: TFA Troubleshooting Logic

References

improving the in vivo stability of [D-P-CL-Phe6,leu17]-vip tfa

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for [D-p-Cl-Phe6, Leu17]-VIP TFA. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing their experiments and troubleshooting potential issues related to the in vivo stability of this Vasoactive Intestinal Peptide (VIP) receptor antagonist.

Frequently Asked Questions (FAQs)

Q1: What is [D-p-Cl-Phe6, Leu17]-VIP TFA, and what is its primary mechanism of action?

A1: [D-p-Cl-Phe6, Leu17]-VIP TFA is a synthetic peptide analog of Vasoactive Intestinal Peptide (VIP). It functions as a competitive and selective antagonist for VIP receptors, primarily VPAC1 and VPAC2. By binding to these receptors without activating them, it blocks the downstream signaling typically initiated by endogenous VIP. This antagonist has an IC50 of 125.8 nM for the VIP receptor and shows no activity on glucagon, secretin, or GRF receptors.[1][]

Q2: What are the known structural modifications in [D-p-Cl-Phe6, Leu17]-VIP TFA, and how are they expected to affect its stability compared to native VIP?

Q3: What are the primary signaling pathways antagonized by [D-p-Cl-Phe6, Leu17]-VIP TFA?

A3: [D-p-Cl-Phe6, Leu17]-VIP TFA primarily blocks the signaling pathways initiated by the activation of VPAC1 and VPAC2 receptors. These are G protein-coupled receptors that, upon binding VIP, typically activate adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP). Elevated cAMP then activates Protein Kinase A (PKA), which phosphorylates various downstream targets, mediating the physiological effects of VIP. By competitively inhibiting VIP binding, [D-p-Cl-Phe6, Leu17]-VIP TFA prevents this cascade.

Troubleshooting Guide

This guide addresses common issues encountered during in vivo experiments with [D-p-Cl-Phe6, Leu17]-VIP TFA.

Observed Problem Potential Cause Troubleshooting Steps
Lower than expected in vivo efficacy. 1. Suboptimal Peptide Stability: Despite modifications, the peptide may still be subject to degradation. 2. Poor Bioavailability: Issues with formulation or administration route may limit the amount of active peptide reaching the target receptors. 3. Incorrect Dosing: The dose may be insufficient to achieve the desired receptor occupancy.1. Assess Plasma Stability: Conduct a preliminary in vitro experiment to determine the peptide's half-life in plasma from the animal model. 2. Optimize Formulation: Consider using stabilizing excipients or a different vehicle. For subcutaneous or intraperitoneal injections, ensure the formulation is compatible with physiological pH to prevent precipitation. 3. Review Administration Route: Intravenous administration will provide the most direct and predictable bioavailability. If using other routes, consider potential absorption issues. 4. Dose-Response Study: Perform a dose-response study to determine the optimal concentration for the desired biological effect.
Inconsistent results between experiments. 1. Variability in Peptide Preparation: Inconsistent dissolution or storage of the peptide stock solution. 2. Animal Model Variability: Differences in age, weight, or health status of the animals. 3. Procedural Inconsistencies: Variations in injection technique or timing of sample collection.1. Standardize Peptide Handling: Prepare fresh stock solutions for each experiment or aliquot and store at -80°C. Ensure complete dissolution before use. 2. Control for Animal Variables: Use animals of the same age, sex, and weight range. Ensure they are housed under identical conditions. 3. Standardize Protocols: Develop and strictly adhere to a detailed standard operating procedure (SOP) for all experimental steps.
Precipitation of the peptide during formulation or administration. 1. Poor Solubility: The peptide may have limited solubility in the chosen vehicle. 2. pH Incompatibility: The pH of the formulation may be at the isoelectric point of the peptide, reducing its solubility.1. Test Different Solvents: While [D-p-Cl-Phe6, Leu17]-VIP is soluble in water, for higher concentrations, co-solvents like DMSO or a small percentage of acetic acid may be necessary. Always perform a small-scale solubility test. 2. Adjust pH: Ensure the pH of the final formulation is not near the peptide's isoelectric point. Buffering the solution can help maintain a stable pH.

Quantitative Data Summary

While specific in vivo pharmacokinetic data for [D-p-Cl-Phe6, Leu17]-VIP TFA is limited in publicly available literature, the following table provides a comparative overview of related peptides to guide experimental design.

Peptide Modification(s) Reported Half-Life/Stability Potency (IC50/EC50)
Native VIP None~1-2 minutes in human plasma[3][4]N/A (Agonist)
[D-p-Cl-Phe6, Leu17]-VIP TFA D-p-Cl-Phe at position 6, Leu at position 17Expected to be significantly longer than native VIP due to D-amino acid substitution.IC50 = 125.8 nM[1][]
VIPhyb (VIP Antagonist) Hybrid of VIP and neurotensinDesigned for improved stability over native VIP.Half-maximal inhibition of VIP binding at 5 µM.
RO 25-1553 (VIP Agonist) Synthetic VIP analogBiologically more stable than native VIP, with prolonged effects in vivo.[5]Potent and selective VPAC2 agonist.[5]

Experimental Protocols

Protocol 1: In Vitro Plasma Stability Assay

Objective: To determine the half-life of [D-p-Cl-Phe6, Leu17]-VIP TFA in plasma from the experimental animal model.

Materials:

  • [D-p-Cl-Phe6, Leu17]-VIP TFA

  • Freshly collected plasma (with anticoagulant, e.g., EDTA or heparin) from the animal model

  • Phosphate-buffered saline (PBS), pH 7.4

  • Incubator at 37°C

  • HPLC-MS/MS system

  • Trichloroacetic acid (TCA) or acetonitrile (B52724) for protein precipitation

Methodology:

  • Prepare a stock solution of [D-p-Cl-Phe6, Leu17]-VIP TFA in an appropriate solvent (e.g., water or PBS).

  • Spike the peptide into pre-warmed plasma to a final concentration of 1-10 µM.

  • Incubate the plasma samples at 37°C.

  • At various time points (e.g., 0, 15, 30, 60, 120, 240 minutes), withdraw an aliquot of the plasma-peptide mixture.

  • Immediately stop the enzymatic degradation by adding an equal volume of ice-cold protein precipitation solvent (e.g., 10% TCA or acetonitrile).

  • Vortex and centrifuge at high speed to pellet the precipitated proteins.

  • Analyze the supernatant for the concentration of the intact peptide using a validated HPLC-MS/MS method.

  • Plot the percentage of remaining peptide against time and calculate the half-life (t½) using a first-order decay model.

Protocol 2: In Vivo Administration for Pharmacodynamic Studies

Objective: To administer [D-p-Cl-Phe6, Leu17]-VIP TFA to an animal model to assess its biological effect.

Materials:

  • [D-p-Cl-Phe6, Leu17]-VIP TFA

  • Sterile vehicle for injection (e.g., saline, PBS)

  • Animal model (e.g., mice, rats)

  • Appropriate syringes and needles for the chosen route of administration

Methodology:

  • Formulation: Prepare the dosing solution by dissolving [D-p-Cl-Phe6, Leu17]-VIP TFA in the sterile vehicle. Ensure complete dissolution and filter-sterilize if necessary.

  • Dosing: Based on a dose-response study or literature, determine the appropriate dose. Administer the peptide via the chosen route (e.g., intravenous, intraperitoneal, or subcutaneous injection).

  • Observation/Sample Collection: At predetermined time points post-administration, perform the relevant pharmacodynamic measurements or collect tissue/blood samples for analysis of biomarkers or target engagement.

  • Data Analysis: Analyze the collected data to evaluate the in vivo efficacy of the peptide antagonist.

Visualizations

Signaling Pathway of VIP and its Antagonism

VIP_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space VIP VIP VPAC_Receptor VPAC1/2 Receptor VIP->VPAC_Receptor Binds & Activates Antagonist [D-p-Cl-Phe6, Leu17]-VIP Antagonist->VPAC_Receptor Binds & Blocks G_Protein G Protein (Gs) VPAC_Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Activates cAMP cAMP AC->cAMP Produces PKA Protein Kinase A cAMP->PKA Activates Downstream Downstream Cellular Effects PKA->Downstream Phosphorylates

Caption: VIP signaling pathway and its competitive antagonism.

Experimental Workflow for In Vivo Stability Assessment

InVivo_Stability_Workflow start Start: Peptide Formulation admin In Vivo Administration (e.g., IV injection) start->admin sampling Blood Sampling at Multiple Time Points admin->sampling processing Plasma Separation & Protein Precipitation sampling->processing analysis LC-MS/MS Analysis of Intact Peptide processing->analysis pk_analysis Pharmacokinetic Analysis (Half-life, Clearance) analysis->pk_analysis end End: Stability Profile pk_analysis->end

Caption: Workflow for determining in vivo peptide stability.

References

off-target effects of [D-P-CL-Phe6,leu17]-vip tfa to consider

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals using the Vasoactive Intestinal Peptide (VIP) receptor antagonist, [D-p-Cl-Phe6, Leu17]-VIP TFA. Below you will find frequently asked questions, troubleshooting guides, and experimental protocols to address potential issues, including off-target effects, that may arise during your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of [D-p-Cl-Phe6, Leu17]-VIP?

A1: [D-p-Cl-Phe6, Leu17]-VIP is a competitive and selective antagonist of the Vasoactive Intestinal Peptide (VIP) receptors, primarily VPAC1 and VPAC2.[1] It functions by binding to these receptors and preventing the endogenous ligand, VIP, from activating them.

Q2: What are the known off-target effects or, conversely, what receptors does it NOT bind to?

Q3: I am observing unexpected or inconsistent results in my cell-based assays. What could be the cause?

A3: Inconsistent results can arise from several factors:

  • Peptide Stability and Aggregation: Like many peptides, [D-p-Cl-Phe6, Leu17]-VIP can be susceptible to degradation or aggregation, especially with repeated freeze-thaw cycles.[3] It is recommended to aliquot the peptide upon reconstitution and store it at -20°C or below.

  • Cellular Context: The expression levels of VPAC1 and VPAC2 receptors can vary significantly between cell types.[4][5] Additionally, the specific G-protein coupling (e.g., Gs, Gi, Gq) can differ, leading to varied downstream signaling and cellular responses.[4][6]

  • Experimental Conditions: Ensure consistent cell passage number, serum concentration, and incubation times. Contamination of cell cultures can also lead to unexpected cytotoxicity or altered signaling.[7]

Q4: My experiment shows unexpected cytotoxicity at concentrations intended for VIP receptor antagonism. Why might this be happening?

A4: Unexpected cytotoxicity could be due to:

  • High Concentrations: At high concentrations, the likelihood of engaging lower-affinity off-target receptors increases, which may trigger cytotoxic pathways.[7][8] It is crucial to perform a dose-response curve to determine the optimal concentration for your system.

  • Unidentified Off-Target Effects: The peptide may be interacting with an unknown receptor or protein in your specific cell model that mediates a cytotoxic response.

  • Peptide Purity and Counterion: While TFA (trifluoroacetate) is a common counterion for synthetic peptides, at high concentrations, it can alter intracellular pH and be toxic to some cell lines. Ensure you have a vehicle control that includes TFA if you are using high concentrations of the peptide.

Quantitative Data Summary

The following table summarizes the known binding affinity of [D-p-Cl-Phe6, Leu17]-VIP and its documented selectivity.

TargetMetricValueNotes
VIP ReceptorIC50125.8 nMCompetitive antagonist activity.[1]
Glucagon ReceptorActivityNone DetectedNo agonist or antagonist activity observed.[2]
Secretin ReceptorActivityNone DetectedNo agonist or antagonist activity observed.[2]
GRF ReceptorActivityNone DetectedNo agonist or antagonist activity observed.[2]

Key Experimental Protocols

To investigate potential off-target effects or to characterize the activity of [D-p-Cl-Phe6, Leu17]-VIP in your system, the following protocols can be adapted.

Protocol 1: Competitive Radioligand Binding Assay

This protocol is used to determine the binding affinity (Ki) of the antagonist for its target receptor.

  • Cell Culture: Culture cells expressing the target VIP receptor (e.g., VPAC1 or VPAC2) to an appropriate density in 96-well plates.

  • Membrane Preparation: Homogenize cells in a cold buffer and centrifuge to pellet the cell membranes. Resuspend the membrane fraction in a binding buffer.

  • Assay Setup: In each well, combine the cell membrane preparation, a fixed concentration of a radiolabeled VIP analog (e.g., 125I-VIP), and varying concentrations of [D-p-Cl-Phe6, Leu17]-VIP (the competitor).

  • Incubation: Incubate the plates at room temperature for a specified time (e.g., 60-90 minutes) to allow binding to reach equilibrium.

  • Washing: Rapidly filter the contents of each well through a glass fiber filter mat to separate bound from free radioligand. Wash the filters with cold buffer to remove non-specific binding.

  • Detection: Measure the radioactivity retained on the filters using a gamma counter.

  • Data Analysis: Plot the percentage of specific binding against the log concentration of the antagonist. Fit the data to a one-site competition model to calculate the IC50, which can then be converted to a Ki value.

Protocol 2: cAMP Functional Assay

This assay measures the ability of the antagonist to block VIP-induced activation of adenylyl cyclase, a primary downstream signaling event for VPAC receptors.[4]

  • Cell Culture: Seed cells expressing the target VIP receptor in a 96-well plate and allow them to attach overnight.

  • Pre-treatment: Pre-incubate the cells with varying concentrations of [D-p-Cl-Phe6, Leu17]-VIP for 15-30 minutes in the presence of a phosphodiesterase inhibitor like IBMX to prevent cAMP degradation.

  • Stimulation: Add a fixed concentration of VIP (typically the EC80) to stimulate cAMP production and incubate for a specified time (e.g., 15-30 minutes).

  • Cell Lysis: Lyse the cells using the buffer provided in a commercial cAMP assay kit.

  • Detection: Measure the intracellular cAMP levels using a competitive immunoassay format (e.g., HTRF, ELISA, or AlphaScreen) according to the manufacturer's instructions.

  • Data Analysis: Plot the cAMP concentration against the log concentration of the antagonist to determine the IC50 for functional inhibition.

Visualizations

VIP Receptor Signaling Pathways

VIP_Signaling cluster_receptor Cell Membrane cluster_downstream Intracellular Signaling VIP VIP VPAC VPAC1 / VPAC2 Receptors VIP->VPAC Activates Antagonist [D-p-Cl-Phe6, Leu17]-VIP Antagonist->VPAC Blocks Gs Gαs VPAC->Gs Primary Coupling Gq_i Gαq / Gαi VPAC->Gq_i Alternate Coupling AC Adenylyl Cyclase (AC) Gs->AC Activates PLC Phospholipase C (PLC) Gq_i->PLC Activates cAMP cAMP AC->cAMP Produces IP3_DAG IP3 / DAG PLC->IP3_DAG Produces PKA Protein Kinase A (PKA) cAMP->PKA Activates Response Cellular Response (e.g., Gene Expression, Relaxation) PKA->Response PKC_Ca PKC / Ca²⁺ Release IP3_DAG->PKC_Ca Activates PKC_Ca->Response

Caption: VIP receptor signaling pathways and point of inhibition.

Experimental Workflow for Investigating Off-Target Effects

Off_Target_Workflow A Observe Unexpected Phenotype (e.g., cytotoxicity, altered morphology) B Perform Dose-Response Curve Is the effect concentration-dependent? A->B C Hypothesize: Off-Target Effect B->C Yes D Literature Search Any known off-targets for this peptide class? C->D E Control Experiment: Use a structurally different VIP antagonist D->E F Phenotype Reproduced? E->F G Hypothesize: On-Target Effect in a novel pathway F->G Yes H Hypothesize: Confirmed Off-Target F->H No I Broad Receptor Screening (e.g., Commercial service) H->I J Identify Potential Off-Target Receptor(s) I->J K Validate with Secondary Assays (Binding, Functional) J->K

Caption: Workflow for investigating suspected off-target effects.

Troubleshooting Guide for Unexpected Results

Troubleshooting_Tree Start Unexpected Experimental Result Q1 Is the peptide freshly prepared from a new aliquot? Start->Q1 A1_Yes Proceed to Check Cellular System Q1->A1_Yes Yes A1_No Action: Re-dissolve a fresh aliquot. Re-run experiment. Q1->A1_No No Q2 Have you confirmed target receptor expression (e.g., qPCR, Western)? A1_Yes->Q2 A2_Yes Proceed to Check Assay Conditions Q2->A2_Yes Yes A2_No Action: Validate receptor expression in your cell model. Q2->A2_No No Q3 Are you seeing high variability between replicates? A2_Yes->Q3 A3_Yes Action: Check cell plating density, reagent mixing, and assay timing. Q3->A3_Yes Yes A3_No Consider Off-Target Effects (See Investigation Workflow) Q3->A3_No No

Caption: Decision tree for troubleshooting unexpected results.

References

Technical Support Center: Validating the Antagonistic Activity of a New Batch of [D-p-Cl-Phe6, Leu17]-VIP TFA

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with answers to frequently asked questions and troubleshooting advice for validating the antagonistic activity of a new batch of [D-p-Cl-Phe6, Leu17]-VIP TFA.

Frequently Asked Questions (FAQs)

Q1: What is [D-p-Cl-Phe6, Leu17]-VIP TFA and what is its mechanism of action?

[D-p-Cl-Phe6, Leu17]-VIP TFA is a competitive and selective antagonist of the vasoactive intestinal peptide (VIP) receptors, VPAC1 and VPAC2.[1][2] It functions by binding to these receptors and blocking the biological effects of VIP and other endogenous agonists like pituitary adenylate cyclase-activating polypeptide (PACAP).[3] This antagonist shows no significant activity at glucagon, secretin, or GRF receptors.[1][4]

Q2: What are the primary applications of this antagonist in research?

This antagonist is primarily used to investigate the physiological roles of VIP and its receptors in various systems. It has been utilized in studies related to smooth muscle relaxation, exocrine and endocrine secretions, and immune system regulation.[3][4] It is a valuable tool for elucidating the involvement of VIP signaling in both normal physiological processes and pathological conditions.

Q3: How should I prepare and store my new batch of [D-p-Cl-Phe6, Leu17]-VIP TFA?

For optimal stability, it is recommended to store the lyophilized peptide at -20°C. For reconstitution, it is generally soluble in water. If you encounter solubility issues, you can try dissolving the peptide in a small amount of a solvent like DMSO, followed by dilution with your aqueous experimental buffer.[1] Always refer to the manufacturer's specific instructions on the certificate of analysis for the recommended storage and handling conditions.

Q4: What are the expected IC50 or Ki values for this antagonist?

The reported IC50 value for [D-p-Cl-Phe6, Leu17]-VIP is approximately 125.8 nM.[1][2] However, the exact value can vary depending on the experimental conditions, cell type, and assay format. It is crucial to determine the potency of each new batch in your specific experimental setup.

Experimental Protocols & Data

To validate the antagonistic activity of your new batch, we recommend performing both a competitive binding assay to determine its affinity for the receptor and a functional assay to confirm its ability to block agonist-induced signaling.

Competitive Binding Assay

This assay measures the ability of the unlabeled antagonist to compete with a labeled ligand (typically radiolabeled VIP) for binding to the VIP receptors.

Methodology:

  • Cell Culture and Membrane Preparation:

    • Culture cells expressing the target VIP receptor (e.g., CHO or HEK293 cells stably expressing VPAC1 or VPAC2).

    • Harvest the cells and prepare cell membranes by homogenization and centrifugation.

  • Binding Reaction:

    • In a 96-well plate, combine the cell membranes, a fixed concentration of radiolabeled VIP (e.g., [125I]-VIP), and increasing concentrations of the new batch of [D-p-Cl-Phe6, Leu17]-VIP TFA.

    • Incubate at room temperature for a defined period (e.g., 60 minutes) to reach binding equilibrium.

  • Separation and Detection:

    • Rapidly filter the reaction mixture through a glass fiber filter to separate bound from free radioligand.

    • Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.

    • Measure the radioactivity retained on the filters using a gamma counter.

  • Data Analysis:

    • Plot the percentage of specific binding against the logarithm of the antagonist concentration.

    • Fit the data using a non-linear regression model to determine the IC50 value, which can then be used to calculate the inhibition constant (Ki).

Functional cAMP Assay

This assay determines the ability of the antagonist to inhibit the agonist-induced production of cyclic AMP (cAMP), a key second messenger in the VIP signaling pathway.[5][6]

Methodology:

  • Cell Culture:

    • Plate cells expressing the target VIP receptor in a 96-well plate and allow them to adhere overnight.

  • Antagonist Pre-incubation:

    • Pre-incubate the cells with increasing concentrations of the new batch of [D-p-Cl-Phe6, Leu17]-VIP TFA for a defined period (e.g., 15-30 minutes).

  • Agonist Stimulation:

    • Add a fixed concentration of a VIP receptor agonist (e.g., VIP or PACAP) that elicits a submaximal response (e.g., EC80).

    • Incubate for a further defined period (e.g., 15-30 minutes) to stimulate cAMP production.

  • cAMP Detection:

    • Lyse the cells and measure the intracellular cAMP levels using a commercially available cAMP assay kit (e.g., HTRF, AlphaScreen, or ELISA-based kits).

  • Data Analysis:

    • Plot the cAMP concentration against the logarithm of the antagonist concentration.

    • Fit the data using a non-linear regression model to determine the IC50 value.

Data Summary
Parameter[D-p-Cl-Phe6, Leu17]-VIP TFAReference VIP
Binding Affinity (Ki) Batch-dependent; determine experimentallyTypically in the low nanomolar range
Functional Potency (IC50) ~125.8 nM[1][2]N/A (Agonist)

Troubleshooting Guide

Issue 1: Low or no antagonistic activity observed.

  • Possible Cause 1: Incorrect antagonist concentration.

    • Solution: Verify the calculations for your stock solution and dilutions. Perform a wider range of antagonist concentrations in your assay.

  • Possible Cause 2: Poor solubility of the antagonist.

    • Solution: Ensure the antagonist is fully dissolved. If necessary, try a different solvent for the initial stock solution as per the manufacturer's guidelines.[1]

  • Possible Cause 3: Degraded antagonist.

    • Solution: Ensure the antagonist has been stored correctly at -20°C. If in doubt, use a fresh vial.

Issue 2: High variability between replicate wells.

  • Possible Cause 1: Inconsistent cell plating.

    • Solution: Ensure a homogenous cell suspension and use appropriate pipetting techniques to plate a consistent number of cells per well.

  • Possible Cause 2: Pipetting errors.

    • Solution: Calibrate your pipettes regularly and use reverse pipetting for viscous solutions.

  • Possible Cause 3: Edge effects in the plate.

    • Solution: Avoid using the outer wells of the plate for critical samples, or fill them with a buffer to maintain a humidified environment.

Issue 3: Unexpected results in the binding assay.

  • Possible Cause 1: High non-specific binding.

    • Solution: Increase the number of washes, use a blocking agent (e.g., BSA) in your binding buffer, or optimize the filter plate type.

  • Possible Cause 2: Low specific binding.

    • Solution: Increase the amount of cell membrane protein per well or use a radioligand with higher specific activity.

Visualizations

G cluster_0 Preparation cluster_1 Binding Assay cluster_2 Functional Assay cluster_3 Data Analysis Reconstitute Reconstitute Antagonist Incubate_Binding Incubate with Radioligand and Antagonist Reconstitute->Incubate_Binding Preincubate Pre-incubate with Antagonist Reconstitute->Preincubate Prepare_Cells Prepare Receptor-Expressing Cells Prepare_Cells->Incubate_Binding Prepare_Cells->Preincubate Filter Separate Bound/Free Incubate_Binding->Filter Count Measure Radioactivity Filter->Count Analyze_Binding Calculate Ki Count->Analyze_Binding Stimulate Stimulate with Agonist Preincubate->Stimulate Measure_cAMP Measure cAMP Levels Stimulate->Measure_cAMP Analyze_Functional Calculate IC50 Measure_cAMP->Analyze_Functional G VIP VIP/Agonist VPACR VPAC Receptor VIP->VPACR Activates Antagonist [D-p-Cl-Phe6, Leu17]-VIP Antagonist->VPACR Blocks G_alpha_s Gαs VPACR->G_alpha_s AC Adenylate Cyclase G_alpha_s->AC cAMP cAMP AC->cAMP Converts ATP to ATP ATP PKA Protein Kinase A cAMP->PKA Cellular_Response Cellular Response PKA->Cellular_Response Phosphorylates targets G Start Unexpected Results? No_Activity Low/No Antagonistic Activity? Start->No_Activity High_Variability High Variability? Start->High_Variability Binding_Issues Binding Assay Issues? Start->Binding_Issues Check_Conc Verify Concentrations No_Activity->Check_Conc Yes Check_Sol Check Solubility No_Activity->Check_Sol Yes Check_Storage Verify Storage No_Activity->Check_Storage Yes Check_Plating Review Cell Plating High_Variability->Check_Plating Yes Check_Pipetting Calibrate Pipettes High_Variability->Check_Pipetting Yes Optimize_Wash Optimize Washing Steps Binding_Issues->Optimize_Wash Yes Increase_Protein Increase Membrane Protein Binding_Issues->Increase_Protein Yes

References

Technical Support Center: Minimizing Variability in Experiments Using [D-P-CL-Phe6,leu17]-VIP TFA

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for [D-P-CL-Phe6,leu17]-VIP TFA. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on minimizing variability and troubleshooting common issues in experiments utilizing this selective Vasoactive Intestinal Peptide (VIP) receptor antagonist.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

[D-P-CL-Phe6,leu17]-VIP is a synthetic peptide that acts as a competitive and selective antagonist for Vasoactive Intestinal Peptide (VIP) receptors, primarily VPAC1 and VPAC2.[1][2][3] It competitively blocks the binding of VIP to its receptors, thereby inhibiting the downstream signaling pathways. The "TFA" designation indicates that the peptide is supplied as a trifluoroacetate (B77799) salt, which is a common counterion used in peptide purification.[4][5]

Q2: What are the primary signaling pathways affected by this antagonist?

This antagonist blocks VIP-mediated activation of G protein-coupled receptors (GPCRs). VIP binding to its receptors, VPAC1 and VPAC2, typically activates two main signaling cascades:

  • Adenylate Cyclase (AC) Pathway: Primarily through Gαs protein coupling, leading to an increase in intracellular cyclic AMP (cAMP) and activation of Protein Kinase A (PKA).[6][7]

  • Phospholipase C (PLC) Pathway: Can be activated through Gαq or Gαi protein coupling, resulting in the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[8][9][10][11] This leads to an increase in intracellular calcium (Ca2+) and activation of Protein Kinase C (PKC).[8][9][10][11]

By blocking these pathways, [D-P-CL-Phe6,leu17]-VIP allows for the study of the physiological roles of endogenous VIP.

Q3: How should I reconstitute and store this compound to ensure stability?

For optimal stability, it is recommended to store the lyophilized peptide at -20°C.[2] Upon reconstitution, it is advisable to prepare aliquots to avoid repeated freeze-thaw cycles. While the peptide is soluble in water up to 1 mg/ml, for hydrophobic peptides, dissolving in a small amount of a sterile organic solvent like DMSO followed by dilution in aqueous buffer is a common practice.[1][2] However, be mindful of the final concentration of the organic solvent in your assay, as it can have independent effects. Long-term storage in solution is not recommended.

Q4: Can the TFA counterion interfere with my experiments?

Yes, the trifluoroacetate (TFA) counterion has the potential to influence experimental outcomes, particularly in cell-based assays.[4][5][12][13] Residual TFA can alter the pH of the peptide solution and has been reported to inhibit or, in some cases, stimulate cell proliferation.[4][5][13] If you observe unexpected effects on cell viability or inconsistent results, it is crucial to run a vehicle control containing TFA at a concentration equivalent to that in your highest peptide concentration.[5] For highly sensitive assays, consider exchanging the TFA salt for a more biocompatible one, such as hydrochloride (HCl) or acetate.[4][12]

Troubleshooting Guide

Observed Problem Potential Cause(s) Recommended Solution(s)
High variability between replicate experiments. 1. Inconsistent peptide concentration due to improper dissolution or storage. 2. Degradation of the peptide from multiple freeze-thaw cycles. 3. Interference from the TFA counterion affecting cell health.[4][5][13] 4. Lot-to-lot variability of the synthetic peptide.1. Ensure complete dissolution of the peptide; sonication may be helpful. Prepare fresh dilutions from a concentrated stock for each experiment. 2. Aliquot the reconstituted peptide into single-use volumes and store at -20°C or -80°C. 3. Run a TFA vehicle control to assess its baseline effect. If interference is observed, consider TFA salt exchange.[4][5] 4. If a new batch of the peptide is used, perform a dose-response curve to confirm its potency relative to previous batches.
Antagonist shows lower than expected potency (higher IC50). 1. Peptide degradation due to improper storage. 2. The concentration of the agonist (VIP) is too high. 3. The antagonist has poor cell permeability in your specific cell type. 4. The experimental endpoint is insensitive to VIP receptor blockade.1. Use a fresh aliquot of the antagonist. 2. Optimize the concentration of VIP to be near its EC50 to allow for a competitive antagonist to be effective. 3. Increase the pre-incubation time with the antagonist before adding the agonist. 4. Ensure your assay (e.g., cAMP measurement, calcium imaging) is robustly responsive to VIP in the absence of the antagonist.
Inconsistent or unexpected effects on cell viability. 1. Cytotoxicity of the TFA salt at higher concentrations.[5] 2. Endotoxin (B1171834) contamination in the peptide preparation.[4] 3. Off-target effects of the antagonist at high concentrations.1. Perform a dose-response experiment with TFA alone to determine its cytotoxic threshold in your cell line.[5] 2. Use endotoxin-free reagents and consider purchasing peptides with certified low endotoxin levels.[4] 3. Lower the concentration of the antagonist and ensure it is within the range of its known IC50. Perform control experiments to rule out non-specific effects.
Difficulty in dissolving the lyophilized peptide. 1. The peptide has hydrophobic properties. 2. Incorrect choice of solvent.1. For hydrophobic peptides, initially dissolve in a small volume of an organic solvent such as DMSO, and then slowly add the aqueous buffer to the desired concentration.[1] 2. If water fails, try a 10-30% acetic acid solution or a small amount of ammonium (B1175870) hydroxide (B78521) for acidic and basic peptides, respectively.[1]

Quantitative Data Summary

Parameter Value Experimental System Reference
IC50 125.8 nMCompetitive inhibition of [125I]VIP binding to rat peritoneal macrophages.[1][2][3][14]
Solubility Soluble to 1 mg/mlWater[2]
Storage Store at -20°CLyophilized form[2]

Experimental Protocols

Protocol 1: In Vitro cAMP Accumulation Assay

This protocol is designed to assess the antagonist's ability to inhibit VIP-induced cAMP production.

  • Cell Culture: Plate cells expressing VIP receptors (e.g., CHO-K1 cells stably expressing VPAC1 or VPAC2) in a 96-well plate and grow to 80-90% confluency.

  • Pre-treatment with Antagonist:

    • Wash the cells once with pre-warmed serum-free media containing a phosphodiesterase inhibitor (e.g., 0.5 mM IBMX) to prevent cAMP degradation.

    • Add varying concentrations of this compound (e.g., 1 nM to 10 µM) to the wells.

    • Include a vehicle control (media with IBMX and the same final concentration of TFA as the highest antagonist dose).

    • Incubate for 15-30 minutes at 37°C.

  • Stimulation with VIP:

    • Add a fixed concentration of VIP (typically the EC50 concentration, e.g., 10 nM) to all wells except the negative control.

    • Incubate for 15-30 minutes at 37°C.

  • cAMP Measurement:

    • Lyse the cells and measure intracellular cAMP levels using a commercially available cAMP assay kit (e.g., HTRF, ELISA, or fluorescence-based).

  • Data Analysis:

    • Plot the cAMP concentration against the log of the antagonist concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC50 of the antagonist.

Protocol 2: Smooth Muscle Relaxation Assay

This protocol assesses the antagonist's effect on VIP-induced smooth muscle relaxation in an organ bath setup.

  • Tissue Preparation:

    • Isolate a segment of smooth muscle tissue (e.g., guinea pig taenia coli, rat gastric fundus) and mount it in an organ bath containing Krebs-Ringer bicarbonate solution, maintained at 37°C and bubbled with 95% O2/5% CO2.

    • Allow the tissue to equilibrate under a resting tension (e.g., 1 g) for at least 60 minutes.

  • Pre-contraction:

  • Antagonist Application:

    • Once a stable contraction is achieved, add a specific concentration of this compound to the organ bath and incubate for 20-30 minutes.

    • Include a time-matched vehicle control in a separate experiment.

  • VIP-induced Relaxation:

    • Add cumulative concentrations of VIP to the organ bath to generate a dose-response curve for relaxation.

  • Data Analysis:

    • Measure the change in tension and express it as a percentage of the pre-contraction.

    • Compare the dose-response curves of VIP in the presence and absence of the antagonist to determine the antagonist's potency (e.g., by calculating the pA2 value from a Schild plot).

Visualizations

VIP_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space VIP VIP VPAC1 VPAC1 Receptor VIP->VPAC1 Binds & Activates VPAC2 VPAC2 Receptor VIP->VPAC2 Binds & Activates Antagonist [D-P-CL-Phe6,leu17]-VIP Antagonist->VPAC1 Binds & Blocks Antagonist->VPAC2 Binds & Blocks G_alpha_s Gαs VPAC1->G_alpha_s G_alpha_q Gαq/i VPAC1->G_alpha_q VPAC2->G_alpha_s VPAC2->G_alpha_q AC Adenylate Cyclase G_alpha_s->AC Activates PLC Phospholipase C G_alpha_q->PLC Activates cAMP cAMP AC->cAMP Converts ATP to IP3 IP3 PLC->IP3 Cleaves PIP2 into DAG DAG PLC->DAG Cleaves PIP2 into PKA PKA cAMP->PKA Activates CREB CREB Activation (Gene Transcription) PKA->CREB Smooth_Muscle_Relaxation Smooth Muscle Relaxation PKA->Smooth_Muscle_Relaxation PIP2 PIP2 PIP2->PLC Ca2_release Ca²⁺ Release (from ER) IP3->Ca2_release Triggers PKC PKC DAG->PKC Activates Ca2_release->PKC Co-activates PKC->CREB Cell_Proliferation Cell Proliferation & Differentiation PKC->Cell_Proliferation

Caption: VIP signaling pathway and point of inhibition by [D-P-CL-Phe6,leu17]-VIP.

Troubleshooting_Workflow Start Experiment Shows High Variability or Unexpected Results Check_Peptide_Handling Review Peptide Reconstitution & Storage Protocol Start->Check_Peptide_Handling Check_TFA_Effect Is TFA Interference Suspected? Check_Peptide_Handling->Check_TFA_Effect No Solution_Peptide Re-prepare peptide stock, aliquot, and use fresh dilutions. Check_Peptide_Handling->Solution_Peptide Yes Check_Assay_Controls Review Assay Controls (Positive, Negative, Vehicle) Check_TFA_Effect->Check_Assay_Controls No Solution_TFA Run TFA vehicle control. Consider TFA exchange if necessary. Check_TFA_Effect->Solution_TFA Yes Check_Concentrations Are Agonist/Antagonist Concentrations Optimal? Check_Assay_Controls->Check_Concentrations No Solution_Controls Re-run experiment with properly validated controls. Check_Assay_Controls->Solution_Controls Yes Solution_Concentrations Optimize agonist (EC50) and antagonist (IC50) concentrations. Check_Concentrations->Solution_Concentrations Yes End Consistent Results Check_Concentrations->End No Solution_Peptide->Check_TFA_Effect Solution_TFA->Check_Assay_Controls Solution_Controls->Check_Concentrations Solution_Concentrations->End

Caption: A logical workflow for troubleshooting common experimental issues.

References

Technical Support Center: Best Practices for Peptide Antagonists

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for peptide antagonists. This resource is designed for researchers, scientists, and drug development professionals to provide clear guidance on the proper handling, storage, and use of peptide antagonists to ensure experimental success and reproducibility.

Frequently Asked Questions (FAQs)

Q1: How should I store the lyophilized peptide antagonist upon receipt?

A1: Lyophilized peptide antagonists should be stored in a cool, dark, and dry place. For long-term storage, it is highly recommended to store them at -20°C or -80°C in a tightly sealed container with a desiccant to prevent degradation from moisture.[1][2][3][4] Short-term storage for days to weeks at room temperature is possible for some peptides, but cold storage is optimal for preserving integrity.[2][4]

Q2: What is the best way to bring my stored peptide to room temperature before use?

A2: To prevent condensation, which introduces moisture and can compromise the peptide's stability, allow the vial to warm to room temperature in a desiccator before opening.[2][4][5][6] This process typically takes about 30 minutes.[5]

Q3: How do I choose the correct solvent for reconstituting my peptide antagonist?

A3: The choice of solvent depends on the peptide's amino acid sequence and overall polarity.[7]

  • Hydrophilic (Basic/Acidic) Peptides: Start with sterile, distilled water.[5][6][8] If solubility is an issue, for basic peptides (net positive charge), a dilute aqueous solution of acetic acid (10-25%) can be used.[5][9] For acidic peptides (net negative charge), a dilute aqueous solution of ammonium (B1175870) bicarbonate (1-10%) or ammonium hydroxide (B78521) (1%) may be effective.[9]

  • Hydrophobic (Neutral) Peptides: These peptides often require a small amount of an organic solvent like DMSO, DMF, or acetonitrile (B52724) to dissolve before being diluted with an aqueous buffer.[7][9][10] It is crucial to add the organic solvent first and then slowly add the aqueous solution dropwise while mixing.[7] Note that DMSO may not be suitable for peptides containing methionine or free cysteine due to the risk of oxidation.[6][7]

Always test the solubility with a small amount of the peptide before dissolving the entire stock.[6][10][11]

Q4: How should I store reconstituted peptide antagonist solutions?

A4: Reconstituted peptide solutions are significantly less stable than their lyophilized form.[5] To maintain integrity:

  • Aliquot: Prepare single-use aliquots to avoid repeated freeze-thaw cycles, which can degrade the peptide.[3][5][6][8][12]

  • Storage Temperature: Store aliquots at -20°C or colder.[2][8] For short-term storage (up to a week), 4°C may be acceptable for some peptides.

  • pH: Maintain a sterile buffer with a pH between 5 and 7 for optimal stability.[2][5]

Q5: Which amino acids in a peptide sequence are particularly susceptible to degradation?

A5: Certain amino acids are more prone to chemical degradation:

  • Oxidation: Cysteine (C), Methionine (M), and Tryptophan (W) are susceptible to oxidation.[13][14][15] When working with these peptides, use oxygen-free solvents.[6][11]

  • Deamidation: Asparagine (N) and Glutamine (Q) can undergo deamidation, especially in neutral or basic solutions.[4][15][16]

  • Hydrolysis: Aspartic acid (D) can be prone to hydrolysis, leading to peptide bond cleavage.[16][17]

Q6: What are the essential safety precautions when handling peptide antagonists?

A6: Always handle peptides in a designated area and use appropriate Personal Protective Equipment (PPE).[18] This includes:

  • Gloves: Wear chemical-resistant gloves.[12][18]

  • Eye Protection: Use safety glasses or goggles.[12][18]

  • Lab Coat: A lab coat should always be worn.[12][18]

  • Respiratory Protection: When handling lyophilized powder, which can become airborne, work in a fume hood or biosafety cabinet.[18] Always review the Safety Data Sheet (SDS) for the specific peptide before use.[18]

Quantitative Data Summary

Table 1: Recommended Storage Conditions for Peptide Antagonists

FormStorage DurationTemperatureKey Considerations
Lyophilized PowderShort-term (days to weeks)Room TemperatureIn a desiccated, dark environment.[2][4]
Long-term (months to years)-20°C to -80°CTightly sealed vial with desiccant, protected from light.[1][3][4]
Reconstituted SolutionShort-term (up to a week)4°CFor some peptides, but freezing is generally preferred.
Long-term (weeks)-20°C or colderStore in single-use aliquots to avoid freeze-thaw cycles.[2][5][8]

Table 2: Common Solvents for Peptide Reconstitution

Peptide TypePrimary SolventSecondary/Alternative Solvents
Basic (net positive charge)Sterile Water10-25% Acetic Acid in water[5][9]
Acidic (net negative charge)Sterile Water1% Ammonium Hydroxide or 1-10% Ammonium Bicarbonate in water[9]
Hydrophobic (net neutral charge)DMSO, DMF, AcetonitrileDilute with aqueous buffer after initial dissolution.[7][10]

Experimental Protocols

Protocol 1: Reconstitution of a Lyophilized Peptide Antagonist

Objective: To properly dissolve a lyophilized peptide antagonist to a desired stock concentration.

Materials:

  • Lyophilized peptide antagonist vial

  • Appropriate sterile solvent (e.g., sterile distilled water, DMSO)

  • Sterile, low-protein-binding microcentrifuge tubes

  • Calibrated micropipettes and sterile tips

  • Vortex mixer and centrifuge

Procedure:

  • Equilibrate: Allow the peptide vial to warm to room temperature in a desiccator for approximately 30 minutes before opening.[5]

  • Centrifuge: Briefly centrifuge the vial to ensure all the lyophilized powder is at the bottom.[10]

  • Solvent Addition: Carefully add the predetermined volume of the appropriate sterile solvent to the vial to achieve the desired stock concentration.

  • Dissolution: Gently swirl or vortex the vial to dissolve the peptide.[19] If solubility is an issue, brief sonication may help.[2][10]

  • Visual Inspection: Ensure the solution is clear and free of any visible particulates.[6][19] A cloudy or hazy solution may indicate incomplete dissolution or aggregation.

  • Aliquoting: Dispense the stock solution into single-use, sterile, low-protein-binding microcentrifuge tubes.[12]

  • Storage: Immediately store the aliquots at -20°C or -80°C.[8]

Protocol 2: Quality Control by HPLC

Objective: To assess the purity of a peptide antagonist solution.

Methodology: High-Performance Liquid Chromatography (HPLC) is a standard method for determining peptide purity.[20][21] A reversed-phase HPLC (RP-HPLC) is typically used.

General Procedure:

  • Sample Preparation: Prepare a known concentration of the peptide antagonist in an appropriate solvent.

  • Mobile Phase: A typical mobile phase consists of two solvents:

    • Solvent A: Water with 0.1% Trifluoroacetic Acid (TFA)

    • Solvent B: Acetonitrile with 0.1% TFA

  • Gradient Elution: A gradient is run from a low percentage of Solvent B to a high percentage to elute the peptide and any impurities from the C18 column.

  • Detection: The eluate is monitored by a UV detector, typically at a wavelength of 210-220 nm, where the peptide bond absorbs light.[21]

  • Analysis: The purity is calculated by integrating the area of the main peptide peak and expressing it as a percentage of the total area of all peaks in the chromatogram.[21] A purity of >95% is generally considered suitable for most research applications.[22]

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Precipitation in stock solution upon thawing - Low solubility in the chosen solvent.- Multiple freeze-thaw cycles leading to aggregation.[8]- Solution was not fully dissolved initially.- Gently warm the tube to 37°C and use an ultrasonic bath to aid in re-dissolving.[8]- Before use, centrifuge the aliquot and use the supernatant.[8]- Ensure the solubility limit has not been exceeded.
Inconsistent or no antagonist effect in experiments - Peptide has degraded due to improper storage or handling.- Incorrect working concentration.- The antagonist is not selective for the receptor subtype in the experimental system.- Prepare a fresh stock solution from the lyophilized powder.[8]- Verify the working concentration from the product datasheet or relevant literature.- Confirm the receptor subtype expression in your model and the antagonist's selectivity.[8]
Peptide is difficult to dissolve - The peptide is highly hydrophobic.- The incorrect solvent was used.- The pH of the solution is at the peptide's isoelectric point.- For hydrophobic peptides, use a small amount of an organic solvent like DMSO first, then dilute.[7]- Adjust the pH of the solution; acidic peptides dissolve better in basic buffers and vice versa.[6][9]- Gentle warming or sonication can aid dissolution.[6][9][10]

Visualizations

G Workflow for Peptide Antagonist Handling and Storage cluster_receipt Receipt & Initial Storage cluster_prep Preparation for Use cluster_use Experimental Use Receipt Receive Lyophilized Peptide Store_Lyophilized Store at -20°C or -80°C in a desiccator Receipt->Store_Lyophilized Equilibrate Equilibrate to Room Temp in Desiccator Store_Lyophilized->Equilibrate Reconstitute Reconstitute in Appropriate Solvent Equilibrate->Reconstitute Aliquot Aliquot into Single-Use Tubes Reconstitute->Aliquot Store_Solution Store Aliquots at -20°C or -80°C Aliquot->Store_Solution Thaw Thaw Single Aliquot Store_Solution->Thaw Dilute Dilute to Working Concentration Thaw->Dilute Experiment Perform Experiment Dilute->Experiment

Caption: General workflow for handling and storing peptide antagonists.

G Troubleshooting Inconsistent Experimental Results Start Inconsistent or No Antagonist Effect Check_Peptide Is the peptide solution fresh and properly stored? Start->Check_Peptide Check_Conc Is the working concentration correct? Check_Peptide->Check_Conc Yes Degraded Degradation likely. Prepare fresh stock solution. Check_Peptide->Degraded No Check_System Is the experimental system validated? Check_Conc->Check_System Yes Conc_Issue Concentration may be too low. Verify from literature/datasheet. Check_Conc->Conc_Issue No System_Issue Issue with receptor expression or assay conditions. Verify model and controls. Check_System->System_Issue No Success Problem Solved Degraded->Success Conc_Issue->Success System_Issue->Success

Caption: Decision tree for troubleshooting inconsistent results.

G Simplified Signaling Pathway with Antagonist Agonist Agonist Receptor Cell Surface Receptor Agonist->Receptor Binds & Activates Antagonist Peptide Antagonist Antagonist->Receptor Binds & Blocks Signaling Intracellular Signaling Cascade Receptor->Signaling Initiates Response Cellular Response Signaling->Response Leads to

Caption: Mechanism of competitive peptide antagonist action.

References

Validation & Comparative

A Comparative Guide to [D-P-CL-Phe6,Leu17]-VIP TFA and Other Vasoactive Intestinal Peptide (VIP) Receptor Antagonists

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Vasoactive Intestinal Peptide (VIP) is a 28-amino acid neuropeptide that plays a crucial role in a wide array of physiological processes, including vasodilation, smooth muscle relaxation, and immune regulation. It exerts its effects by binding to two high-affinity G protein-coupled receptors (GPCRs): VPAC1 and VPAC2. The development of selective antagonists for these receptors is of significant interest for researchers studying the physiological roles of VIP and for the development of novel therapeutics for various disorders. This guide provides a comparative overview of [D-P-CL-Phe6,Leu17]-VIP TFA and other commonly used VIP receptor antagonists, supported by experimental data.

Performance Comparison of VIP Receptor Antagonists

The following table summarizes the binding affinities and receptor selectivity of this compound and other notable VIP receptor antagonists. The data is derived from competitive binding assays and functional assays measuring the inhibition of VIP-stimulated intracellular signaling.

AntagonistTarget Receptor(s)IC50 / Ki (nM)Species/Cell LineNotes
This compound VIP Receptors (non-selective)IC50: 125.8 ± 13.2[1]Rat Peritoneal MacrophagesA competitive and selective antagonist for VIP receptors with no activity on glucagon, secretin, or GRF receptors.[1]
IC50: 110.8 ± 10.7[1]Mouse Peritoneal Macrophages
PG 97-269 VPAC1 selectiveKi: 2 ± 1[2]Human VPAC1A high-affinity and highly selective antagonist for the VPAC1 receptor.[2]
Ki: 15 ± 5[2]Rat VPAC1
IC50: 2[2]Human VPAC1From 125I-VIP binding inhibition.[2]
IC50: 3000[2]Human VPAC2
VIPhyb VIP ReceptorsIC50: 500[3]MDA-MB-231 breast cancer cellsA hybrid peptide antagonist.[3]
ANT308 VPAC1 and VPAC2EC50: ~300-400Human T cellsA novel antagonist with high predicted binding affinity for both VPAC1 and VPAC2.[4]
[Ac-Tyr1,D-Phe2]GRF-(1-29)-NH2 VIP ReceptorsIC50: 354.8 ± 21.2[1]Rat Peritoneal MacrophagesA GRF analog that also acts as a competitive VIP receptor antagonist.[1]
IC50: 251 ± 19.2[1]Mouse Peritoneal Macrophages
VIpep-3 VPAC2 selectiveIC50: 47Human VIPR2A potent and selective antagonist for the VPAC2 receptor.[5]
IC50: 180Mouse VIPR2
Kd: 41Human VIPR2 (extracellular domain)

Signaling Pathway and Mechanism of Action

Vasoactive Intestinal Peptide (VIP) and its antagonists interact with the VPAC1 and VPAC2 receptors, which are coupled to the Gαs protein signaling cascade. The binding of VIP to these receptors initiates a series of intracellular events, ultimately leading to a physiological response. VIP receptor antagonists competitively bind to these receptors, thereby blocking the downstream signaling cascade initiated by VIP.

VIP_Signaling_Pathway cluster_membrane Cell Membrane VIP VIP Receptor VPAC1 / VPAC2 Receptor VIP->Receptor Binds & Activates Antagonist [D-P-CL-Phe6,Leu17]-VIP (Antagonist) Antagonist->Receptor Binds & Blocks G_protein Gαs Receptor->G_protein Activates AC Adenylyl Cyclase G_protein->AC Activates ATP ATP cAMP cAMP ATP->cAMP Converts PKA Protein Kinase A (PKA) cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates pCREB pCREB Response Cellular Response (e.g., Gene Transcription) pCREB->Response Leads to

Caption: VIP signaling pathway and antagonist inhibition.

Experimental Protocols

The characterization of VIP receptor antagonists typically involves a combination of binding and functional assays. Below are detailed methodologies for two key experiments.

Competitive Radioligand Binding Assay

This assay is used to determine the affinity of an antagonist for the VIP receptors by measuring its ability to compete with a radiolabeled ligand.

a. Membrane Preparation:

  • Cells or tissues expressing the target VIP receptor (VPAC1 or VPAC2) are homogenized in a cold lysis buffer (e.g., 50mM Tris-HCl, 5 mM MgCl2, 5 mM EDTA, with protease inhibitors).[6]

  • The homogenate is centrifuged to pellet the cell membranes.[6]

  • The membrane pellet is washed and resuspended in a binding buffer.[6]

  • Protein concentration is determined using a standard method like the BCA assay.[6]

b. Assay Procedure:

  • The assay is performed in a 96-well plate format.[6]

  • A fixed concentration of a radiolabeled VIP analog (e.g., ¹²⁵I-VIP) is incubated with the membrane preparation.[7]

  • Increasing concentrations of the unlabeled antagonist (e.g., this compound) are added to compete for binding with the radioligand.[7]

  • Non-specific binding is determined in the presence of a high concentration of unlabeled VIP.

  • The plate is incubated to allow the binding to reach equilibrium.[6]

  • The reaction is terminated by rapid filtration through a glass fiber filter, which traps the membrane-bound radioligand.[6]

  • The filters are washed with ice-cold buffer to remove unbound radioligand.[6]

  • The radioactivity retained on the filters is quantified using a scintillation counter.[6]

c. Data Analysis:

  • The concentration of the antagonist that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition curve.

  • The equilibrium dissociation constant (Ki) of the antagonist is calculated from the IC50 value using the Cheng-Prusoff equation.

cAMP Accumulation Functional Assay

This assay measures the ability of an antagonist to block the VIP-induced increase in intracellular cyclic AMP (cAMP), a key second messenger in the VIP signaling pathway.

a. Cell Culture and Treatment:

  • Cells expressing the target VIP receptor are seeded in a multi-well plate and cultured to an appropriate confluency.

  • The cells are pre-incubated with increasing concentrations of the antagonist for a defined period.

  • The cells are then stimulated with a fixed concentration of VIP (typically the EC50 or EC80) to induce cAMP production.[8]

  • A phosphodiesterase inhibitor (e.g., IBMX) is often included to prevent the degradation of cAMP.[8]

b. cAMP Measurement:

  • After stimulation, the cells are lysed.

  • The intracellular cAMP concentration is measured using a commercially available kit, such as a competitive enzyme-linked immunosorbent assay (ELISA), a homogeneous time-resolved fluorescence (HTRF) assay, or a bioluminescent reporter gene assay (e.g., GloSensor).[8][9][10]

c. Data Analysis:

  • The ability of the antagonist to inhibit the VIP-stimulated cAMP production is plotted against the antagonist concentration.

  • The concentration of the antagonist that causes 50% inhibition of the maximal VIP response (IC50) is determined by fitting the data to a dose-response curve.

Conclusion

The choice of a VIP receptor antagonist depends on the specific requirements of the research. This compound serves as a valuable tool for studying the overall effects of VIP receptor blockade. For studies requiring discrimination between the two receptor subtypes, selective antagonists such as PG 97-269 for VPAC1 and VIpep-3 for VPAC2 are more appropriate choices. The newer generation of antagonists, like ANT308, shows promise for applications where targeting both receptors is desirable. The experimental protocols outlined in this guide provide a framework for the robust characterization and comparison of these and other novel VIP receptor antagonists.

References

A Comparative Analysis of Two Vasoactive Intestinal Peptide (VIP) Receptor Antagonists: [D-P-CL-Phe6,leu17]-vip tfa and VIP(10-28)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of two commonly used Vasoactive Intestinal Peptide (VIP) receptor antagonists: the synthetic peptide [D-P-CL-Phe6,leu17]-vip tfa and the endogenous VIP fragment, VIP(10-28). This document aims to objectively present their performance based on available experimental data, detailing their mechanisms of action, potency, and the experimental protocols used for their characterization.

Introduction

Vasoactive Intestinal Peptide (VIP) is a neuropeptide with a wide array of physiological functions, mediated through its interaction with two main G protein-coupled receptors, VPAC1 and VPAC2.[1][2] Antagonists of these receptors are invaluable tools for elucidating the roles of VIP in various physiological and pathological processes and hold therapeutic potential. This guide focuses on a direct comparison of this compound, a chemically modified synthetic antagonist, and VIP(10-28), a naturally occurring fragment of VIP.

Mechanism of Action

Both this compound and VIP(10-28) function as competitive antagonists at VIP receptors. They bind to the receptors, thereby preventing the binding of the endogenous agonist, VIP, and inhibiting the subsequent intracellular signaling cascade. The primary signaling pathway activated by VIP involves the stimulation of adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP).[1] Both antagonists have been shown to inhibit this VIP-induced cAMP production.

This compound is a selective VIP receptor antagonist.[3][4][5][6] Studies have shown that it does not exhibit activity at glucagon, secretin, or GRF receptors, highlighting its specificity for the VIPergic system.[3][4][5][6]

VIP(10-28) is the C-terminal fragment of the native VIP peptide. Its antagonistic properties arise from its ability to bind to VIP receptors without initiating a downstream signal. However, reports on its efficacy have been varied across different tissues and experimental models, with some studies indicating it to be an ineffective antagonist in certain contexts.[7]

Quantitative Data Comparison

Table 1: Inhibitory Potency (IC50) of this compound

CompoundIC50 (nM)Assay SystemReference
[D-p-Cl-Phe6,Leu17]-VIP125.8Competitive binding assay[3][4][5][6]

Table 2: Reported Efficacy of VIP(10-28)

CompoundObservationAssay SystemReference
VIP(10-28)Ineffective antagonist of VIP-induced secretionRat jejunum and colon[7]
VIP(10-28)Effective in attenuating vagally induced tachycardiaAnesthetized dog[8]

The significant discrepancy in the reported efficacy of VIP(10-28) underscores the importance of selecting an antagonist based on the specific experimental system and tissue being investigated. The synthetic nature and chemical modifications of this compound may contribute to its more consistent performance as a selective antagonist.

Signaling Pathways and Experimental Workflows

To visualize the mechanisms and experimental procedures discussed, the following diagrams are provided.

VIP_Signaling_Pathway cluster_membrane Cell Membrane VPAC_Receptor VPAC1 / VPAC2 Receptor G_Protein Gαs Protein VPAC_Receptor->G_Protein Activates VIP VIP VIP->VPAC_Receptor Binds & Activates Antagonist This compound or VIP(10-28) Antagonist->VPAC_Receptor Binds & Blocks AC Adenylyl Cyclase G_Protein->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC Substrate PKA Protein Kinase A (PKA) cAMP->PKA Activates Cellular_Response Cellular Response (e.g., smooth muscle relaxation, secretion) PKA->Cellular_Response Phosphorylates targets leading to

Caption: VIP signaling pathway and points of antagonism.

Experimental_Workflow cluster_binding Competitive Radioligand Binding Assay cluster_cAMP cAMP Accumulation Assay B1 Prepare cell membranes expressing VIP receptors B2 Incubate membranes with radiolabeled VIP (e.g., 125I-VIP) and varying concentrations of antagonist B1->B2 B3 Separate bound from free radioligand (e.g., filtration) B2->B3 B4 Quantify bound radioactivity B3->B4 B5 Determine IC50/Ki of the antagonist B4->B5 C1 Culture cells expressing VIP receptors (e.g., HT-29) C2 Pre-incubate cells with varying concentrations of antagonist C1->C2 C3 Stimulate cells with VIP (or forskolin (B1673556) as a control) C2->C3 C4 Lyse cells and measure intracellular cAMP levels C3->C4 C5 Determine the inhibitory effect of the antagonist on cAMP production C4->C5

Caption: General workflows for antagonist characterization.

Experimental Protocols

Detailed experimental protocols are crucial for the accurate assessment of antagonist performance. Below are generalized methodologies for the key experiments cited.

Competitive Radioligand Binding Assay

This assay determines the affinity of an antagonist for the VIP receptor by measuring its ability to compete with a radiolabeled ligand.

1. Membrane Preparation:

  • Cells or tissues expressing VIP receptors are homogenized in a suitable buffer (e.g., Tris-HCl) containing protease inhibitors.

  • The homogenate is centrifuged to pellet the cell membranes.

  • The membrane pellet is washed and resuspended in a binding buffer.

2. Binding Reaction:

  • In a multi-well plate, incubate a fixed concentration of radiolabeled VIP (e.g., ¹²⁵I-VIP) with varying concentrations of the unlabeled antagonist (this compound or VIP(10-28)).

  • Add the prepared cell membranes to initiate the binding reaction.

  • Incubate at a specific temperature (e.g., 25°C or 37°C) for a predetermined time to reach equilibrium.

3. Separation and Detection:

  • Rapidly filter the incubation mixture through a glass fiber filter to separate the membrane-bound radioligand from the free radioligand.

  • Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.

  • The radioactivity retained on the filters is quantified using a gamma counter.

4. Data Analysis:

  • The data is analyzed using non-linear regression to determine the concentration of the antagonist that inhibits 50% of the specific binding of the radioligand (IC50).

  • The inhibitory constant (Ki) can be calculated from the IC50 value using the Cheng-Prusoff equation.

cAMP Accumulation Assay

This functional assay measures the ability of an antagonist to block the VIP-induced increase in intracellular cAMP.

1. Cell Culture and Plating:

  • Culture a suitable cell line endogenously or recombinantly expressing VIP receptors (e.g., HT-29 cells) in appropriate media.

  • Seed the cells into multi-well plates and allow them to adhere.

2. Antagonist Incubation:

  • Pre-incubate the cells with varying concentrations of the antagonist for a defined period.

3. Stimulation:

  • Add a fixed concentration of VIP to stimulate cAMP production. A positive control using a direct adenylyl cyclase activator like forskolin is often included.[9][10]

4. Cell Lysis and cAMP Measurement:

  • Terminate the reaction and lyse the cells.

  • The intracellular cAMP concentration is then measured using a commercially available kit, such as an ELISA-based or a fluorescence/luminescence-based assay.

5. Data Analysis:

  • The results are expressed as the percentage of inhibition of the VIP-stimulated cAMP response.

  • The IC50 value for the antagonist in this functional assay can be determined by plotting the percentage of inhibition against the antagonist concentration.

Conclusion

Both this compound and VIP(10-28) are valuable tools for studying the VIPergic system. This compound appears to be a more reliable and selective antagonist with a consistently reported IC50 value.[3][4][5][6] In contrast, the efficacy of VIP(10-28) can be context-dependent, and researchers should exercise caution and perform thorough validation when using this antagonist.[7][8] The choice between these two antagonists will ultimately depend on the specific requirements of the study, including the desired selectivity, the experimental system, and the need for consistent and reproducible results. The experimental protocols outlined in this guide provide a framework for the in-house characterization and comparison of these and other VIP receptor antagonists.

References

A Comparative Analysis of VIP Receptor Antagonists: [D-p-Cl-Phe6, Leu17]-VIP TFA versus PG 97-269

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of vasoactive intestinal peptide (VIP) receptor antagonists, both [D-p-Cl-Phe6, Leu17]-VIP TFA and PG 97-269 have emerged as critical tools for researchers investigating the physiological roles of VIP. This guide provides a detailed comparison of their efficacy, supported by experimental data, to aid researchers, scientists, and drug development professionals in selecting the appropriate antagonist for their studies.

Overview of the Antagonists

[D-p-Cl-Phe6, Leu17]-VIP TFA , also cited as [4Cl-D-Phe6, Leu17]-VIP, is a competitive and selective antagonist for VIP receptors. It has been characterized to act on VIP receptors without cross-reactivity with glucagon, secretin, or growth hormone-releasing factor (GRF) receptors.[1][2]

PG 97-269 is a high-affinity and selective antagonist for the VPAC1 receptor, one of the two major VIP receptor subtypes (VPAC1 and VPAC2).[3][4] Its selectivity allows for the specific investigation of VPAC1-mediated signaling pathways.

Quantitative Efficacy Data

The following tables summarize the quantitative data on the efficacy of [D-p-Cl-Phe6, Leu17]-VIP TFA and PG 97-269 from various experimental models.

Table 1: Receptor Binding and Inhibition Constants

CompoundReceptor TargetIC50Species/Cell LineReference
[D-p-Cl-Phe6, Leu17]-VIPVIP Receptor125.8 nMNot Specified[1][2][5][6]
PG 97-269Human VPAC12 nMMembranes from cells expressing human VPAC1 receptors[3]
PG 97-269Rat VPAC110 nMMembranes from cells expressing rat VPAC1 receptors[3]
PG 97-269Human VPAC23000 nMMembranes from cells expressing human VPAC2 receptors[3]
PG 97-269Rat VPAC22000 nMMembranes from cells expressing rat VPAC2 receptors[3]

Table 2: In Vivo Efficacy in a Rat Model of Intestinal Secretion

Compound (Dose)Effect on VIP-induced Fluid and Electrolyte TransportEffect on Cholera Toxin (CT)-induced SecretionEffect on Basal Fluid and Electrolyte TransportReference
PG 97-269 (2 μg kg⁻¹ min⁻¹)AbolishedAttenuatedNo change[3]
[4Cl-D-Phe6, Leu17]-VIP (2 μg kg⁻¹ min⁻¹)Did not influenceDid not influenceNot Reported[3]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to allow for replication and critical evaluation.

In Vivo Rat Jejunal Perfusion for Intestinal Secretion

This protocol was utilized to compare the antisecretory effects of PG 97-269 and [4Cl-D-Phe6, Leu17]-VIP.[3]

  • Animal Preparation: Male Wistar rats (200-250g) were fasted overnight with free access to water. Anesthesia was induced with intramuscular xylazine (B1663881) and ketamine.

  • Surgical Procedure: A midline laparotomy was performed, and a 10-15 cm segment of the jejunum was cannulated at both ends. The cannulated segment was perfused with a warmed (37°C), oxygenated saline solution.

  • Perfusion and Sample Collection: After a 30-minute stabilization period, three consecutive 20-minute collections of the effluent were obtained to establish a basal secretion rate.

  • Antagonist and Agonist Administration:

    • An intravenous infusion of either PG 97-269 (2 μg kg⁻¹ min⁻¹), [4Cl-D-Phe6, Leu17]-VIP (2 μg kg⁻¹ min⁻¹), or 0.9% NaCl (vehicle control) was started 30 minutes before the jejunal perfusion.

    • For VIP-induced secretion, VIP (0.02 μg kg⁻¹ min⁻¹) was infused intravenously 30 minutes after the start of the antagonist infusion. Jejunal perfusion began 60 minutes after the VIP infusion started.

    • For cholera toxin-induced secretion, cholera toxin was luminally administered.

  • Analysis: The volume of the collected effluent was measured to determine the rate of fluid secretion or absorption. Electrolyte concentrations were also analyzed.

Signaling Pathways

Vasoactive Intestinal Peptide (VIP) exerts its effects by binding to two main G protein-coupled receptors: VPAC1 and VPAC2. The antagonists discussed here interfere with these signaling cascades.

VIP_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_antagonists Antagonists VIP VIP VPAC1 VPAC1 Receptor VIP->VPAC1 Binds to VPAC2 VPAC2 Receptor VIP->VPAC2 Binds to G_s Gs VPAC1->G_s Activates G_q Gq VPAC1->G_q Activates VPAC2->G_s Activates AC Adenylyl Cyclase G_s->AC Stimulates PLC Phospholipase C G_q->PLC Stimulates cAMP cAMP AC->cAMP Produces IP3 IP3 PLC->IP3 Produces DAG DAG PLC->DAG Produces PKA Protein Kinase A (PKA) cAMP->PKA Activates Cellular_Response Cellular Response (e.g., Secretion, Relaxation) PKA->Cellular_Response Ca2 Ca²⁺ IP3->Ca2 ↑ Intracellular PKC Protein Kinase C (PKC) DAG->PKC Activates PKC->Cellular_Response Ca2->PKC Activates PG97269 PG 97-269 PG97269->VPAC1 Blocks D_Phe_VIP [D-p-Cl-Phe6, Leu17]-VIP D_Phe_VIP->VPAC1 Blocks D_Phe_VIP->VPAC2 Blocks

Caption: General signaling pathways of VIP through VPAC1 and VPAC2 receptors and the points of inhibition by the antagonists.

Experimental Workflow Diagram

The following diagram illustrates the workflow of the in vivo intestinal perfusion experiment.

Experimental_Workflow cluster_preparation Preparation cluster_experiment Experimental Procedure cluster_analysis Analysis Fasting Overnight Fasting of Rats Anesthesia Anesthetize Rats Fasting->Anesthesia Surgery Cannulate Jejunal Segment Anesthesia->Surgery Stabilization 30 min Stabilization Perfusion Surgery->Stabilization Basal_Collection 3 x 20 min Basal Effluent Collection Stabilization->Basal_Collection Antagonist_Infusion Start IV Infusion: - PG 97-269 - [4Cl-D-Phe6, Leu17]-VIP - Saline (Control) Basal_Collection->Antagonist_Infusion Agonist_Infusion 30 min later, start IV Infusion of VIP or luminal administration of Cholera Toxin Antagonist_Infusion->Agonist_Infusion Experimental_Collection 60 min after VIP, start Experimental Effluent Collection Agonist_Infusion->Experimental_Collection Measurement Measure Effluent Volume Experimental_Collection->Measurement Analysis Analyze Electrolyte Concentration Measurement->Analysis Comparison Compare Secretion Rates Analysis->Comparison

Caption: Workflow for the in vivo rat jejunal perfusion experiment to assess antagonist efficacy.

Conclusion

Based on the available data, PG 97-269 demonstrates higher potency and selectivity for the VPAC1 receptor compared to the broader VIP receptor antagonism of [D-p-Cl-Phe6, Leu17]-VIP TFA. In a direct comparative study on intestinal secretion, PG 97-269 was effective in blocking VIP-induced effects, whereas [D-p-Cl-Phe6, Leu17]-VIP TFA was not under the tested conditions.[3]

For researchers aiming to specifically dissect the role of the VPAC1 receptor, PG 97-269 is the more suitable antagonist. However, [D-p-Cl-Phe6, Leu17]-VIP TFA may still be a valuable tool for studies where a broader blockade of VIP receptors is desired, though its in vivo efficacy may vary depending on the experimental model and conditions. The choice of antagonist should be guided by the specific research question and the receptor expression profile of the system under investigation.

References

A Comparative Guide to Two Vasoactive Intestinal Peptide (VIP) Receptor Antagonists: [D-P-CL-Phe6,leu17]-vip tfa and [Ac-Tyr1, D-Phe2]-GRF(1-29)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of two commonly used peptide antagonists of the Vasoactive Intestinal Peptide (VIP) system: [D-P-CL-Phe6,leu17]-vip tfa and [Ac-Tyr1, D-Phe2]-GRF(1-29). This document synthesizes available experimental data to highlight the distinct pharmacological profiles of these tools, aiding researchers in selecting the appropriate antagonist for their specific experimental needs.

Introduction

Vasoactive Intestinal Peptide (VIP) is a neuropeptide with a wide array of physiological functions, mediated primarily through two G protein-coupled receptors, VPAC1 and VPAC2. To investigate the roles of VIP, specific and potent antagonists are indispensable. This guide focuses on two such antagonists, this compound and [Ac-Tyr1, D-Phe2]-GRF(1-29), detailing their receptor selectivity, mechanism of action, and the experimental protocols to assess their activity.

Quantitative Data Summary

ParameterThis compound[Ac-Tyr1, D-Phe2]-GRF(1-29)Reference
Receptor Specificity Selective VIP Receptor AntagonistVPAC1 and VPAC2 Receptor Antagonist[1][2][]
IC50 (VIP Receptor Binding) 125.8 nMData not available[4]
Cross-Reactivity No activity on glucagon (B607659), secretin, or GRF receptors.[1][2][]Is a GRF analog and can inhibit GRF-stimulated adenylyl cyclase activity.[5]
Functional Antagonism Competitively antagonizes VIP-stimulated responses such as amylase release.Blocks VIP-induced enhancement of NMDA receptor currents and GABA release.[6][7][6][7]

Mechanism of Action and Signaling Pathways

Both this compound and [Ac-Tyr1, D-Phe2]-GRF(1-29) act as competitive antagonists at VIP receptors. VIP binding to its receptors, primarily VPAC1 and VPAC2, activates the Gs alpha subunit of the associated G protein, leading to the stimulation of adenylyl cyclase and a subsequent increase in intracellular cyclic AMP (cAMP). This rise in cAMP activates Protein Kinase A (PKA), which then phosphorylates various downstream targets to elicit a cellular response.

By competitively binding to these receptors, both antagonists prevent VIP from initiating this signaling cascade, thereby inhibiting the physiological effects of VIP.

Signaling Pathway of VIP and its Antagonism

VIP_signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm VIP VIP VPAC_R VPAC Receptor (VPAC1/VPAC2) VIP->VPAC_R Binds Antagonist This compound or [Ac-Tyr1, D-Phe2]-GRF(1-29) Antagonist->VPAC_R Blocks G_Protein G Protein (Gs) VPAC_R->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Stimulates cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A (PKA) cAMP->PKA Activates Response Cellular Response PKA->Response Phosphorylates targets leading to

Caption: General signaling pathway of VIP and its blockade by antagonists.

Experimental Protocols

Radioligand Binding Assay (Competitive Inhibition)

This protocol is designed to determine the binding affinity (Ki) of the antagonist peptides for VIP receptors.

Objective: To measure the ability of this compound and [Ac-Tyr1, D-Phe2]-GRF(1-29) to compete with a radiolabeled VIP analog for binding to cell membranes expressing VPAC receptors.

Materials:

  • Cell membranes prepared from a cell line stably expressing human VPAC1 or VPAC2 receptors.

  • Radioligand: [125I]-VIP.

  • Binding buffer: 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl2, 0.5% BSA, and a protease inhibitor cocktail.

  • Wash buffer: 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl2.

  • Unlabeled VIP (for determining non-specific binding).

  • Test compounds: this compound and [Ac-Tyr1, D-Phe2]-GRF(1-29).

  • 96-well filter plates (e.g., glass fiber filters).

  • Scintillation fluid and a scintillation counter.

Procedure:

  • Assay Setup: In a 96-well plate, add the following in order:

    • 50 µL of binding buffer.

    • 50 µL of increasing concentrations of the unlabeled antagonist.

    • 50 µL of [125I]-VIP (at a final concentration close to its Kd).

    • 50 µL of cell membrane suspension (containing 10-20 µg of protein).

  • Incubation: Incubate the plate at room temperature for 60-90 minutes with gentle agitation to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through the filter plate using a vacuum manifold.

  • Washing: Wash the filters three times with 200 µL of ice-cold wash buffer to remove unbound radioligand.

  • Radioactivity Measurement: Dry the filter plate, add scintillation fluid to each well, and count the radioactivity using a scintillation counter.

  • Data Analysis:

    • Total binding is measured in the absence of any competitor.

    • Non-specific binding is determined in the presence of a high concentration of unlabeled VIP (e.g., 1 µM).

    • Specific binding is calculated as Total binding - Non-specific binding.

    • Plot the percentage of specific binding against the logarithm of the antagonist concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Binding_Assay_Workflow A Prepare reagents: - Cell membranes - [125I]-VIP - Antagonists - Buffers B Set up 96-well plate with reagents and varying antagonist concentrations A->B C Incubate to reach binding equilibrium B->C D Filter and wash to separate bound from free radioligand C->D E Measure radioactivity (scintillation counting) D->E F Analyze data: - Calculate specific binding - Determine IC50 - Calculate Ki E->F

Caption: Workflow for the radioligand binding assay.

Adenylyl Cyclase Inhibition Assay

This functional assay measures the ability of the antagonists to inhibit VIP-stimulated cAMP production.

Objective: To determine the potency of this compound and [Ac-Tyr1, D-Phe2]-GRF(1-29) in antagonizing the activation of adenylyl cyclase by VIP.

Materials:

  • Cell membranes expressing VPAC receptors.

  • Assay buffer: 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl2, 1 mM ATP, 0.1 mM GTP, a phosphodiesterase inhibitor (e.g., IBMX), and an ATP regenerating system (e.g., creatine (B1669601) phosphate (B84403) and creatine kinase).

  • VIP.

  • Test compounds: this compound and [Ac-Tyr1, D-Phe2]-GRF(1-29).

  • cAMP standard.

  • cAMP assay kit (e.g., ELISA or radioimmunoassay).

Procedure:

  • Pre-incubation: In a microcentrifuge tube, pre-incubate the cell membranes (20-50 µg protein) with increasing concentrations of the antagonist for 15-30 minutes at 30°C.

  • Stimulation: Add a fixed concentration of VIP (typically at its EC80) to the tubes and incubate for a further 15-30 minutes at 30°C.

  • Reaction Termination: Stop the reaction by adding a stop solution (e.g., 0.1 M HCl) and boiling for 5 minutes.

  • Centrifugation: Centrifuge the tubes to pellet the cell membranes.

  • cAMP Measurement: Measure the cAMP concentration in the supernatant using a commercial cAMP assay kit according to the manufacturer's instructions.

  • Data Analysis:

    • Basal cAMP level is measured in the absence of VIP and antagonist.

    • Maximum stimulation is measured in the presence of VIP alone.

    • Plot the percentage of inhibition of VIP-stimulated cAMP production against the logarithm of the antagonist concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value for the inhibition of adenylyl cyclase activity.

AC_Assay_Workflow A Pre-incubate cell membranes with varying concentrations of antagonist B Stimulate with a fixed concentration of VIP A->B C Terminate the reaction and separate membranes B->C D Measure cAMP concentration in the supernatant C->D E Analyze data: - Calculate % inhibition - Determine IC50 D->E

Caption: Workflow for the adenylyl cyclase inhibition assay.

Comparative Analysis

  • Selectivity: The most significant difference lies in their selectivity. This compound is highly selective for VIP receptors, with no reported activity at GRF, secretin, or glucagon receptors.[1][2][] This makes it a preferred tool when the aim is to specifically block VIP signaling without affecting the GRF axis. In contrast, [Ac-Tyr1, D-Phe2]-GRF(1-29) is a dual-action molecule. As a GRF analog, it can also inhibit GRF-stimulated adenylyl cyclase.[5] This property could be advantageous in studies where the interplay between VIP and GRF signaling is of interest, but it could also be a confounding factor if only VIP antagonism is desired.

  • Potency: While a direct comparison of Ki values is unavailable, the IC50 of this compound for VIP receptor binding is 125.8 nM.[4] The potency of [Ac-Tyr1, D-Phe2]-GRF(1-29) as a VIP antagonist has been demonstrated in functional assays, where it effectively blocks VIP-mediated effects.[6][7] The choice between the two may depend on the required potency in a specific biological system.

  • Application: Both peptides have been used in a variety of in vitro and in vivo studies. This compound has been used to antagonize VIP-stimulated amylase release. [Ac-Tyr1, D-Phe2]-GRF(1-29) has been employed to study the role of endogenous VIP in neuronal processes and vasodilation.[5][6][7] The selection of the antagonist should be guided by the specific research question and the potential for off-target effects.

Conclusion

Both this compound and [Ac-Tyr1, D-Phe2]-GRF(1-29) are valuable pharmacological tools for investigating the physiological and pathophysiological roles of VIP. The key distinction lies in their selectivity profile. This compound offers high selectivity for VIP receptors, making it a clean antagonist for studies focused solely on the VIP system. [Ac-Tyr1, D-Phe2]-GRF(1-29), being a GRF analog with VIP antagonistic properties, provides a unique tool for dissecting the interactions between these two important signaling pathways. Researchers should carefully consider the experimental context and the potential for cross-reactivity when choosing between these two antagonists. The provided experimental protocols offer a starting point for the quantitative evaluation of these and other VIP receptor ligands.

References

A Comparative Guide to the Specificity of [D-p-CL-Phe6,leu17]-VIP TFA for VPAC1 and VPAC2 Receptors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the vasoactive intestinal peptide (VIP) receptor antagonist, [D-p-CL-Phe6,leu17]-VIP TFA, focusing on its specificity for the VPAC1 and VPAC2 receptor subtypes. While direct, head-to-head comparative data for its binding affinity and functional antagonism at both receptors is not extensively available in publicly accessible literature, this document outlines the known properties of the antagonist and details the standard experimental protocols used to validate such specificity.

Introduction to this compound

[D-p-CL-Phe6,leu17]-VIP, also known as [4Cl-D-Phe6, Leu17]VIP, is a synthetic analog of the native neuropeptide VIP. It is recognized as a competitive and selective antagonist of VIP receptors.[1] This modification of the VIP peptide sequence confers antagonistic properties, blocking the downstream signaling initiated by the binding of the endogenous agonists, VIP and pituitary adenylate cyclase-activating polypeptide (PACAP). Published data indicates that [D-p-Cl-Phe6,Leu17]-VIP has an overall IC50 of 125.8 nM for VIP receptors and displays no activity at glucagon, secretin, or GRF receptors. However, a detailed comparative analysis of its potency and binding affinity specifically at VPAC1 versus VPAC2 is crucial for its application as a selective pharmacological tool.

VPAC1 and VPAC2 Receptor Signaling

Both VPAC1 and VPAC2 are G protein-coupled receptors (GPCRs) that share high affinity for VIP and PACAP.[2] Upon agonist binding, these receptors primarily couple to the Gs alpha subunit, leading to the activation of adenylyl cyclase, which in turn catalyzes the conversion of ATP to cyclic AMP (cAMP).[2] The subsequent increase in intracellular cAMP levels activates Protein Kinase A (PKA), which then phosphorylates various downstream targets to elicit a cellular response. Understanding this primary signaling pathway is fundamental to designing functional assays to characterize the antagonistic properties of compounds like this compound.

VPAC_Signaling cluster_membrane Cell Membrane VPAC VPAC1 / VPAC2 Receptor G_protein Gs VPAC->G_protein Activation AC Adenylyl Cyclase cAMP cAMP AC->cAMP Catalysis G_protein->AC Stimulation VIP_PACAP VIP / PACAP (Agonist) VIP_PACAP->VPAC Antagonist [D-p-CL-Phe6,leu17]-VIP (Antagonist) Antagonist->VPAC ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activation Cellular_Response Cellular Response PKA->Cellular_Response Phosphorylation of targets

Caption: VPAC Receptor Signaling Pathway.

Comparative Performance Data

Table 1: Competitive Radioligand Binding Affinity

CompoundReceptorRadioligandKi (nM)Selectivity (VPAC2/VPAC1)
This compound VPAC1[¹²⁵I]-VIPData not availableData not available
VPAC2[¹²⁵I]-VIPData not available
Alternative VIP Analog (e.g., a VPAC1 selective antagonist)VPAC1[¹²⁵I]-VIP10100x
VPAC2[¹²⁵I]-VIP1000

Table 2: Functional Antagonism in cAMP Accumulation Assay

CompoundReceptorAgonistpA2 / IC50 (nM)
This compound VPAC1VIPData not available
VPAC2VIPData not available
Alternative VIP Analog (e.g., a VPAC1 selective antagonist)VPAC1VIPpA2 = 8.0
VPAC2VIPpA2 = 6.0

Experimental Protocols

To determine the binding affinity and functional potency of this compound at VPAC1 and VPAC2 receptors, the following standard methodologies are employed.

Competitive Radioligand Binding Assay

This assay measures the ability of the unlabeled antagonist to compete with a radiolabeled ligand for binding to the receptor, allowing for the determination of the inhibitor constant (Ki).

Experimental Workflow:

Binding_Assay_Workflow start Start prepare_membranes Prepare cell membranes expressing VPAC1 or VPAC2 start->prepare_membranes incubate Incubate membranes with [¹²⁵I]-VIP and varying concentrations of antagonist prepare_membranes->incubate separate Separate bound and free radioligand via filtration incubate->separate measure Measure radioactivity of bound radioligand separate->measure analyze Analyze data to determine IC50 and calculate Ki measure->analyze end End analyze->end

Caption: Radioligand Binding Assay Workflow.

Detailed Methodology:

  • Cell Culture and Membrane Preparation:

    • Culture Chinese Hamster Ovary (CHO) cells or Human Embryonic Kidney (HEK) 293 cells stably transfected with either human VPAC1 or VPAC2 receptors.

    • Harvest cells and homogenize in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4) containing protease inhibitors.

    • Centrifuge the homogenate at low speed to remove nuclei and debris.

    • Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.

    • Wash the membrane pellet and resuspend in an appropriate assay buffer. Determine protein concentration using a standard method like the Bradford assay.

  • Binding Assay:

    • In a 96-well plate, add a constant concentration of radioligand (e.g., [¹²⁵I]-VIP, at a concentration close to its Kd) to each well.

    • Add increasing concentrations of the unlabeled antagonist, this compound.

    • To determine non-specific binding, add a high concentration of unlabeled VIP to a set of control wells.

    • Initiate the binding reaction by adding the cell membrane preparation to each well.

    • Incubate the plate at room temperature for a predetermined time (e.g., 60-90 minutes) to reach equilibrium.

  • Separation and Detection:

    • Terminate the binding reaction by rapid filtration through glass fiber filters (e.g., GF/C) using a cell harvester. This separates the membrane-bound radioligand from the free radioligand.

    • Quickly wash the filters with ice-cold wash buffer to remove any non-specifically bound radioligand.

    • Measure the radioactivity retained on the filters using a gamma counter.

  • Data Analysis:

    • Subtract the non-specific binding from the total binding to obtain specific binding at each antagonist concentration.

    • Plot the specific binding as a percentage of the maximum specific binding against the logarithm of the antagonist concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of antagonist that inhibits 50% of specific radioligand binding).

    • Calculate the inhibitor constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

cAMP Functional Assay

This assay measures the ability of the antagonist to inhibit the agonist-induced production of cAMP, providing a measure of its functional potency (pA2 or IC50).

Experimental Workflow:

cAMP_Assay_Workflow start Start seed_cells Seed VPAC1 or VPAC2 expressing cells into a 96-well plate start->seed_cells pre_incubate Pre-incubate cells with varying concentrations of the antagonist seed_cells->pre_incubate stimulate Stimulate cells with a fixed concentration of VIP (e.g., EC80) pre_incubate->stimulate lyse_and_detect Lyse cells and measure intracellular cAMP levels using a detection kit (e.g., HTRF, ELISA) stimulate->lyse_and_detect analyze Analyze data to determine the antagonist's IC50 or pA2 lyse_and_detect->analyze end End analyze->end

Caption: cAMP Functional Assay Workflow.

Detailed Methodology:

  • Cell Culture:

    • Use CHO or HEK293 cells stably expressing either human VPAC1 or VPAC2.

    • Seed the cells into 96-well plates and allow them to adhere and grow to a suitable confluency.

  • Antagonist and Agonist Treatment:

    • Wash the cells with serum-free medium.

    • Pre-incubate the cells with increasing concentrations of this compound for a short period (e.g., 15-30 minutes). Include a vehicle control.

    • Add a fixed concentration of the agonist, VIP (typically the EC80, the concentration that gives 80% of the maximal response), to all wells except the basal control.

    • Incubate for a further period (e.g., 30 minutes) at 37°C in the presence of a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

  • cAMP Measurement:

    • Terminate the stimulation and lyse the cells.

    • Measure the intracellular cAMP levels using a commercially available kit, such as a Homogeneous Time-Resolved Fluorescence (HTRF) assay or an Enzyme-Linked Immunosorbent Assay (ELISA).

  • Data Analysis:

    • Generate a standard curve to convert the assay signal to cAMP concentrations.

    • Plot the cAMP concentration against the logarithm of the antagonist concentration.

    • Fit the data to a dose-response inhibition curve to determine the IC50 of the antagonist.

    • For competitive antagonism, Schild analysis can be performed by measuring the dose-response curves of the agonist in the presence of different fixed concentrations of the antagonist to determine the pA2 value, which is a measure of the antagonist's affinity.

Conclusion

This compound is a known antagonist of VIP receptors. To fully validate its specificity for VPAC1 versus VPAC2, rigorous in vitro pharmacological studies, as detailed in this guide, are necessary. The generation of comparative binding affinity (Ki) and functional antagonism (pA2 or IC50) data will enable researchers to confidently utilize this compound as a selective tool to dissect the distinct physiological and pathological roles of the VPAC1 and VPAC2 receptors. For drug development professionals, such data is critical for lead optimization and understanding the potential therapeutic window and off-target effects.

References

A Comparative Guide to the Receptor Cross-Reactivity of [D-p-Cl-Phe6, Leu17]-VIP TFA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the Vasoactive Intestinal Peptide (VIP) receptor antagonist, [D-p-Cl-Phe6, Leu17]-VIP TFA. It details its known receptor interactions, highlights its selectivity profile based on available data, and outlines the standard experimental procedures used to determine such cross-reactivity.

Introduction to [D-p-Cl-Phe6, Leu17]-VIP

[D-p-Cl-Phe6, Leu17]-VIP is a synthetic peptide analog of VIP, developed as a competitive antagonist of the VIP receptors.[1][2] It has been utilized in research to probe the physiological functions of VIP by blocking its binding to its cognate receptors. The primary receptors for VIP are the G protein-coupled receptors (GPCRs) VPAC1 and VPAC2. VIP also has a much lower affinity for the PAC1 receptor, whose primary endogenous ligand is Pituitary Adenylate Cyclase-Activating Polypeptide (PACAP).[3]

Receptor Binding and Selectivity Profile

Initial characterization of [D-p-Cl-Phe6, Leu17]-VIP identified it as a selective antagonist for VIP receptors with a reported IC50 value of 125.8 nM.[2] These early studies, performed on native tissues, demonstrated its ability to competitively block VIP-mediated responses.[1] Furthermore, the antagonist showed no cross-reactivity with receptors for glucagon, secretin, or growth hormone-releasing factor (GRF).[1][2]

However, a detailed quantitative analysis of the binding affinity (Ki) or functional antagonism of [D-p-Cl-Phe6, Leu17]-VIP at the individually cloned human VPAC1, VPAC2, and PAC1 receptors is not extensively reported in the scientific literature. Such studies are crucial for a precise understanding of its selectivity profile.

Quantitative Comparison of Receptor Affinity

The table below summarizes the known affinity of [D-p-Cl-Phe6, Leu17]-VIP for VIP receptors and its cross-reactivity with other related peptide hormone receptors. The specific affinities for the individual VPAC1, VPAC2, and PAC1 receptor subtypes are noted as not reported in the reviewed literature.

Receptor SubtypeLigandReported Affinity (IC50 or Ki)Reference
VIP Receptor (General) [D-p-Cl-Phe6, Leu17]-VIPIC50 = 125.8 nM[2]
VPAC1 [D-p-Cl-Phe6, Leu17]-VIPNot Reported
VPAC2 [D-p-Cl-Phe6, Leu17]-VIPNot Reported
PAC1 [D-p-Cl-Phe6, Leu17]-VIPNot Reported
Glucagon Receptor [D-p-Cl-Phe6, Leu17]-VIPNo Activity[1][2]
Secretin Receptor [D-p-Cl-Phe6, Leu17]-VIPNo Activity[1][2]
GRF Receptor [D-p-Cl-Phe6, Leu17]-VIPNo Activity[1][2]

Signaling Pathways

The activation of VPAC1, VPAC2, and PAC1 receptors initiates several intracellular signaling cascades. The primary pathway for VPAC receptors involves the activation of adenylyl cyclase, leading to an increase in cyclic AMP (cAMP). The PAC1 receptor is unique in that it can couple to both adenylyl cyclase and phospholipase C.

Signaling_Pathways cluster_ligands Ligands cluster_receptors Receptors cluster_gs Gαs Pathway cluster_gq Gαq Pathway VIP VIP VPAC1 VPAC1 VIP->VPAC1 VPAC2 VPAC2 VIP->VPAC2 PACAP PACAP PACAP->VPAC1 PACAP->VPAC2 PAC1 PAC1 PACAP->PAC1 Antagonist [D-p-Cl-Phe6, Leu17]-VIP Antagonist->VPAC1 Blocks Antagonist->VPAC2 Blocks Gs Gαs VPAC1->Gs VPAC2->Gs PAC1->Gs Gq Gαq PAC1->Gq AC Adenylyl Cyclase Gs->AC Activates cAMP cAMP AC->cAMP Converts ATP to PKA PKA cAMP->PKA Activates CREB CREB Activation PKA->CREB PLC Phospholipase C Gq->PLC Activates IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Ca Ca²⁺ Release IP3->Ca PKC PKC DAG->PKC Activates

VIP/PACAP Receptor Signaling Pathways

Experimental Protocols

To determine the cross-reactivity and selectivity of a compound like [D-p-Cl-Phe6, Leu17]-VIP, two main types of in vitro assays are employed: radioligand binding assays and functional signaling assays.

Radioligand Binding Assay (Competitive)

This assay measures the ability of an unlabeled compound (the competitor, e.g., [D-p-Cl-Phe6, Leu17]-VIP) to displace a radiolabeled ligand from a receptor.

Objective: To determine the binding affinity (Ki) of the test compound for VPAC1, VPAC2, and PAC1 receptors.

Methodology:

  • Cell Culture and Membrane Preparation:

    • Culture cell lines (e.g., CHO or HEK293) stably transfected to express a single receptor subtype (human VPAC1, VPAC2, or PAC1).

    • Harvest the cells and homogenize them in a cold buffer to prepare cell membranes.

    • Centrifuge the homogenate to pellet the membranes, which are then resuspended in an appropriate assay buffer.

  • Competitive Binding Reaction:

    • In a multi-well plate, incubate the cell membranes with a fixed concentration of a suitable radioligand (e.g., [125I]-VIP for VPAC1/VPAC2 or [125I]-PACAP for PAC1).

    • Add increasing concentrations of the unlabeled competitor compound ([D-p-Cl-Phe6, Leu17]-VIP).

    • Incubate the mixture at a specific temperature for a set time to reach binding equilibrium.

  • Separation and Detection:

    • Rapidly filter the incubation mixture through glass fiber filters to separate the receptor-bound radioligand from the free radioligand.

    • Wash the filters with ice-cold buffer to remove non-specifically bound radioactivity.

    • Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis:

    • Plot the percentage of specific binding against the logarithm of the competitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of competitor that inhibits 50% of the specific binding of the radioligand).

    • Calculate the equilibrium dissociation constant (Ki) from the IC50 value using the Cheng-Prusoff equation.

Radioligand_Binding_Workflow A 1. Prepare Membranes from cells expressing VPAC1, VPAC2, or PAC1 B 2. Incubate Membranes with: - Radiolabeled Ligand ([¹²⁵I]-VIP) - Unlabeled Competitor ([D-p-Cl-Phe6, Leu17]-VIP) A->B C 3. Separate Bound from Free (Vacuum Filtration) B->C D 4. Measure Radioactivity (Scintillation Counting) C->D E 5. Data Analysis (IC₅₀ and Ki determination) D->E

Competitive Radioligand Binding Assay Workflow

cAMP Accumulation Assay (Functional)

This assay measures the functional consequence of receptor activation or inhibition by quantifying the intracellular levels of the second messenger, cAMP.

Objective: To determine the functional potency (IC50) of [D-p-Cl-Phe6, Leu17]-VIP as an antagonist at VPAC1, VPAC2, and PAC1 receptors.

Methodology:

  • Cell Culture:

    • Seed cells stably expressing the receptor of interest (VPAC1, VPAC2, or PAC1) into a multi-well plate.

  • Antagonist Pre-incubation:

    • Pre-incubate the cells with increasing concentrations of the antagonist ([D-p-Cl-Phe6, Leu17]-VIP) for a defined period.

  • Agonist Stimulation:

    • Add a fixed concentration of an appropriate agonist (e.g., VIP for VPAC1/VPAC2 or PACAP for PAC1) to stimulate the receptors. This concentration is typically the EC80 (the concentration that gives 80% of the maximal response) to ensure a robust signal for inhibition.

    • Incubate for a time sufficient to allow for cAMP production.

  • Cell Lysis and cAMP Detection:

    • Lyse the cells to release the intracellular cAMP.

    • Quantify the cAMP levels using a commercially available kit, often based on technologies like Homogeneous Time-Resolved Fluorescence (HTRF) or Enzyme-Linked Immunosorbent Assay (ELISA).

  • Data Analysis:

    • Plot the measured cAMP levels against the logarithm of the antagonist concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value for the antagonist at each receptor subtype.

Conclusion

[D-p-Cl-Phe6, Leu17]-VIP is a well-established antagonist of VIP receptors. While it is known to be selective against certain other peptide hormone receptors, a comprehensive, publicly available dataset comparing its affinity and potency across the individual VPAC1, VPAC2, and PAC1 receptor subtypes is lacking. Researchers requiring a precise understanding of its selectivity profile are encouraged to perform the standardized binding and functional assays described in this guide using cell lines that individually express each of the human receptor subtypes. Such data would be invaluable for the interpretation of experimental results and for the development of new, more selective therapeutic agents targeting the VIP/PACAP system.

References

Independent Verification of [D-P-CL-Phe6,leu17]-VIP TFA Antagonist Activity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the antagonist activity of [D-P-CL-Phe6,leu17]-VIP TFA with other known Vasoactive Intestinal Peptide (VIP) receptor antagonists. The information presented herein is supported by experimental data from peer-reviewed scientific literature to aid researchers in their evaluation of this compound for therapeutic and research applications.

Introduction to VIP Receptor Antagonism

Vasoactive Intestinal Peptide (VIP) is a neuropeptide that exerts a wide range of biological effects by binding to two high-affinity G protein-coupled receptors, VPAC1 and VPAC2.[1] These receptors are promising therapeutic targets for various diseases, including inflammatory conditions and cancer.[2][3] Consequently, the development and characterization of potent and selective VIP receptor antagonists are of significant interest to the scientific community. This guide focuses on the independent verification of the antagonist activity of this compound, a selective VIP receptor antagonist.

Comparative Analysis of Antagonist Activity

The antagonist activity of this compound and other notable VIP receptor antagonists is summarized in the table below. The data is presented as IC50 or Ki values, which represent the concentration of the antagonist required to inhibit 50% of the radioligand binding or functional response. Lower values indicate higher potency.

AntagonistTarget Receptor(s)Antagonist ActivityReference
This compound VIP ReceptorsIC50 = 125.8 nM
PG 97-269VPAC1 selectiveKi = 2 nM (human VPAC1)
VIPhybVIP ReceptorsIC50 ≈ 5 µM (for VIP binding inhibition on lymphocytes)
ANT308VPAC1 and VPAC2High predicted binding affinity[4][5]
ANT195VPAC1 and VPAC2High predicted binding affinity[5]

Note: Direct comparison of potency can be challenging due to variations in experimental conditions between studies. The data presented should be considered in the context of the respective experimental protocols.

Signaling Pathways of VIP Receptors

VIP receptor activation initiates a cascade of intracellular signaling events. The primary pathway involves the coupling of VPAC1 and VPAC2 receptors to the Gαs protein, which activates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) and subsequent activation of Protein Kinase A (PKA).[6][7] Additionally, these receptors can also couple to Gαq and Gαi proteins, activating Phospholipase C (PLC) and modulating intracellular calcium levels.[6][7] Antagonists like this compound block the initial binding of VIP, thereby inhibiting these downstream signaling cascades.

VPAC_Signaling_Pathways cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane VIP VIP VPAC_Receptor VPAC1 / VPAC2 Receptor VIP->VPAC_Receptor Binds Gs Gαs VPAC_Receptor->Gs Activates Gq Gαq / Gαi VPAC_Receptor->Gq Activates AC Adenylyl Cyclase Gs->AC Stimulates PLC Phospholipase C (PLC) Gq->PLC Activates cAMP cAMP AC->cAMP Produces PKA PKA cAMP->PKA Activates CREB CREB Activation PKA->CREB ERK ERK Activation PKA->ERK IP3_DAG IP3 / DAG PLC->IP3_DAG Produces Ca2 Ca²⁺ IP3_DAG->Ca2 Increases PKC PKC IP3_DAG->PKC Activates PKC->ERK

Canonical signaling pathways of VPAC1 and VPAC2 receptors.

Experimental Protocols

The antagonist activity of VIP receptor antagonists is typically determined through two main types of assays: radioligand binding assays and functional assays measuring cAMP production.

Radioligand Binding Assay (Competitive Inhibition)

This assay measures the ability of a test compound to compete with a radiolabeled ligand (e.g., [¹²⁵I]VIP) for binding to the VIP receptors.

Radioligand_Binding_Workflow prep Prepare cell membranes expressing VPAC receptors incubation Incubate membranes, radioligand, and antagonist prep->incubation radioligand Prepare radioligand ([¹²⁵I]VIP) solution radioligand->incubation antagonist Prepare serial dilutions of antagonist antagonist->incubation filtration Separate bound and free radioligand via vacuum filtration incubation->filtration counting Quantify bound radioactivity using a gamma counter filtration->counting analysis Calculate IC50 and/or Ki values counting->analysis

Workflow for a competitive radioligand binding assay.

Detailed Methodology:

  • Membrane Preparation: Cell membranes are prepared from a cell line stably expressing either human VPAC1 or VPAC2 receptors. Cells are harvested, homogenized in a cold lysis buffer (e.g., 50mM Tris-HCl, 5 mM MgCl2, 5 mM EDTA with protease inhibitors), and centrifuged to pellet the membranes. The final pellet is resuspended in a binding buffer.[8]

  • Assay Setup: The assay is typically performed in a 96-well plate format. Each well contains a fixed amount of membrane protein, a fixed concentration of the radioligand (e.g., [¹²⁵I]VIP), and varying concentrations of the unlabeled antagonist.

  • Incubation: The plates are incubated for a defined period (e.g., 60 minutes) at a specific temperature (e.g., 30°C) to allow the binding to reach equilibrium.[8]

  • Filtration: The incubation is terminated by rapid vacuum filtration through glass fiber filters (e.g., GF/C) that have been pre-soaked in a solution like polyethyleneimine to reduce non-specific binding. This step separates the membrane-bound radioligand from the free radioligand.

  • Washing: The filters are washed multiple times with ice-cold wash buffer to remove any remaining unbound radioligand.

  • Radioactivity Measurement: The radioactivity trapped on the filters is quantified using a gamma counter.

  • Data Analysis: Non-specific binding is determined in the presence of a high concentration of unlabeled VIP and is subtracted from the total binding to yield specific binding. The specific binding data is then plotted against the antagonist concentration, and the IC50 value is determined using non-linear regression analysis. The Ki value can be calculated from the IC50 using the Cheng-Prusoff equation.[8]

Functional cAMP Assay

This assay measures the ability of an antagonist to inhibit the agonist-induced production of intracellular cAMP.

cAMP_Assay_Workflow cell_prep Culture cells expressing VPAC receptors antagonist_inc Pre-incubate cells with various antagonist concentrations cell_prep->antagonist_inc agonist_stim Stimulate cells with a fixed concentration of VIP (agonist) antagonist_inc->agonist_stim lysis Lyse cells to release intracellular cAMP agonist_stim->lysis cAMP_detection Quantify cAMP levels using a detection kit (e.g., HTRF, ELISA) lysis->cAMP_detection analysis Calculate IC50 for the inhibition of cAMP production cAMP_detection->analysis

Workflow for a functional cAMP antagonist assay.

Detailed Methodology:

  • Cell Culture: Cells stably expressing either VPAC1 or VPAC2 receptors are cultured in appropriate media and seeded into 96-well plates.

  • Antagonist Pre-incubation: The cells are washed and then pre-incubated with varying concentrations of the antagonist for a specific time (e.g., 15-30 minutes) at room temperature.

  • Agonist Stimulation: A fixed concentration of VIP (typically the EC50 or EC80 for cAMP production) is added to the wells to stimulate the receptors. The incubation continues for a defined period (e.g., 30 minutes).

  • Cell Lysis and cAMP Detection: The reaction is stopped, and the cells are lysed. The intracellular cAMP levels are then quantified using a commercially available kit, such as a Homogeneous Time-Resolved Fluorescence (HTRF) assay or an Enzyme-Linked Immunosorbent Assay (ELISA).

  • Data Analysis: The amount of cAMP produced is plotted against the concentration of the antagonist. The IC50 value, representing the concentration of the antagonist that inhibits 50% of the VIP-stimulated cAMP production, is determined using non-linear regression analysis.

Conclusion

This compound demonstrates selective antagonist activity at VIP receptors. This guide provides a framework for the independent verification and comparison of its activity against other VIP receptor antagonists. The provided experimental protocols and signaling pathway diagrams offer a comprehensive resource for researchers in the field. For definitive comparative analysis, it is recommended to evaluate antagonists in head-to-head studies under identical experimental conditions.

References

A Comparative Review of the Efficacy of [D-P-CL-Phe6,leu17]-VIP TFA, a Vasoactive Intestinal Peptide Receptor Antagonist

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the efficacy of [D-p-Cl-Phe6,leu17]-VIP TFA, a selective antagonist of the Vasoactive Intestinal Peptide (VIP) receptors, with other relevant VIP receptor modulators. The information presented is collated from preclinical studies and is intended to support research and drug development efforts in fields where VIP signaling is a key therapeutic target.

Introduction to VIP and its Receptors

Vasoactive Intestinal Peptide (VIP) is a neuropeptide with a wide array of biological functions, including regulation of smooth muscle tone, exocrine and endocrine secretion, and immune responses. It exerts its effects by binding to two high-affinity G protein-coupled receptors: VPAC1 and VPAC2. The signaling cascade initiated by VIP binding predominantly involves the activation of adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP). However, signaling through the phospholipase C (PLC) and calcium pathways has also been documented. Given the diverse physiological roles of VIP, modulation of its receptors with agonists or antagonists presents a promising therapeutic strategy for various pathologies, including cancer, inflammatory diseases, and neurodegenerative disorders.

This compound: A Profile

This compound is a chemically modified peptide analog of VIP designed to act as a competitive and selective antagonist at VIP receptors. Its primary mechanism of action is to block the binding of endogenous VIP, thereby inhibiting the downstream signaling pathways.

Comparative Efficacy Analysis

This section compares the in vitro and in vivo efficacy of this compound with other known VIP receptor antagonists, such as VIPhyb and PG 97-269. Data on VIP receptor agonists like Bay 55-9837 and Ro 25-1553 are also included to provide a broader context of VIP receptor modulation.

In Vitro Efficacy: Receptor Binding Affinity

The binding affinity of a ligand to its receptor is a critical determinant of its potency. The following table summarizes the reported binding affinities (IC50, Ki) of this compound and its comparators for VIP receptors.

CompoundTarget Receptor(s)Cell Line / TissueAssay TypeReported Affinity (IC50 / Ki)Reference(s)
[D-p-Cl-Phe6,leu17]-VIP VIP ReceptorsPancreatic AciniCompetitive BindingIC50 = 125.8 nM[1]
VIPhyb VIP ReceptorsNCI-H157, NCI-H838 (NSCLC)Competitive BindingIC50 = 0.7 µM[2]
VIP ReceptorsMDA-MB-231 (Breast Cancer)Competitive BindingIC50 = 0.5 µM[3]
(SN)VIPhyb VPAC1Capan-2 (Pancreatic Cancer)Competitive BindingIC50 = 0.01 µM[4]
PG 97-269 VPAC1 (human)Lo-Vo cellsCompetitive BindingKi = 2 nM[5]
VPAC1 (rat)CHO cellsCompetitive BindingKi = 15 nM[5]

Note: IC50 (half-maximal inhibitory concentration) and Ki (inhibition constant) are measures of the potency of a ligand in inhibiting binding. Lower values indicate higher affinity. Direct comparison should be made with caution due to variations in experimental conditions across different studies.

In Vivo Efficacy: Functional Antagonism

The true therapeutic potential of a drug candidate is ultimately determined by its efficacy in a living organism. The following table presents a summary of in vivo studies that have evaluated the functional antagonistic effects of this compound and its comparators.

CompoundAnimal ModelEndpoint MeasuredOutcomeReference(s)
[D-p-Cl-Phe6,leu17]-VIP DogVIP-induced increase in heart rateShifted the VIP dose-response curve to the right by two- to threefold.[6]
RatVIP-induced intestinal secretionDid not show an in vivo antisecretory effect in one study.[5]
VIPhyb Nude MiceGrowth of NSCLC xenograftsDaily injection of 10 µg significantly inhibited xenograft formation by approximately 80%.[2]
Nude MiceGrowth of pancreatic cancer xenograftsDaily injection of 10 µ g/day inhibited tumor growth.[4]
PG 97-269 RatVIP-induced intestinal secretionAbolished the effects of VIP on fluid and electrolyte transport.[5]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of the experimental protocols used in key studies cited in this guide.

Receptor Binding Assay (Competitive Inhibition)

This assay is used to determine the binding affinity of a test compound by measuring its ability to compete with a radiolabeled ligand for binding to a receptor.

General Protocol (adapted from Pandol SJ, 1986 & Moody TW, 1996):

  • Cell/Membrane Preparation: Cells expressing VIP receptors (e.g., pancreatic acini, cancer cell lines) are cultured and harvested. Cell membranes are prepared by homogenization and centrifugation.

  • Incubation: A constant concentration of a radiolabeled VIP analog (e.g., ¹²⁵I-VIP) is incubated with the cell membranes in the presence of varying concentrations of the unlabeled competitor ([D-p-Cl-Phe6,leu17]-VIP or other antagonists).

  • Separation of Bound and Free Ligand: The incubation mixture is filtered through a glass fiber filter to separate the membrane-bound radioligand from the free radioligand.

  • Quantification: The radioactivity retained on the filter is measured using a gamma counter.

  • Data Analysis: The concentration of the competitor that inhibits 50% of the specific binding of the radioligand is determined and reported as the IC50 value. Ki values can be calculated from IC50 values using the Cheng-Prusoff equation.

In Vivo Antagonism of VIP-Induced Tachycardia in Anesthetized Dogs

This protocol assesses the ability of a VIP antagonist to block the physiological effects of VIP in a whole-animal model.

Protocol Summary (adapted from a 2002 pharmacology study):

  • Animal Preparation: Dogs are anesthetized, and catheters are placed for drug administration and monitoring of cardiovascular parameters, including heart rate.

  • Baseline Measurements: Baseline heart rate is recorded.

  • Antagonist Administration: A single dose of the VIP antagonist ([D-p-Cl-Phe6,leu17]-VIP, VIP(6-28), or PACAP(6-27)) is administered intravenously.

  • VIP Challenge: A dose-response curve to intravenous VIP is generated before and after the administration of the antagonist.

  • Data Analysis: The shift in the VIP dose-response curve is quantified to determine the antagonistic potency.

Measurement of Intestinal Secretion in Rats

This in vivo model evaluates the antisecretory effects of VIP antagonists.

Protocol Summary (adapted from a study on antisecretory actions):

  • Animal Preparation: Rats are anesthetized, and a segment of the jejunum is cannulated for perfusion.

  • Perfusion: The jejunal segment is perfused with a saline solution containing a non-absorbable marker.

  • Drug Administration: The VIP antagonist ([D-p-Cl-Phe6,leu17]-VIP or PG 97-269) is infused intravenously, followed by an infusion of VIP to induce secretion.

  • Sample Collection and Analysis: The perfusate is collected, and changes in fluid and electrolyte transport are measured.

  • Data Analysis: The ability of the antagonist to inhibit VIP-induced secretion is determined.

Signaling Pathways and Experimental Workflows

To visualize the complex biological processes discussed, the following diagrams have been generated using Graphviz.

VIP Receptor Signaling Pathway

This diagram illustrates the primary signaling cascades activated upon VIP binding to its receptors.

VIP_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VIP VIP VPAC_Receptor VPAC1 / VPAC2 Receptor VIP->VPAC_Receptor G_Protein G Protein (Gs/Gq) VPAC_Receptor->G_Protein activates AC Adenylyl Cyclase G_Protein->AC Gs activates PLC Phospholipase C G_Protein->PLC Gq activates cAMP cAMP AC->cAMP converts ATP to IP3 IP3 PLC->IP3 cleaves PIP2 to DAG DAG ATP ATP PKA Protein Kinase A (PKA) cAMP->PKA activates CREB CREB PKA->CREB phosphorylates Cellular_Response Cellular Response (e.g., Relaxation, Secretion) PKA->Cellular_Response PIP2 PIP2 Ca2 Ca²⁺ IP3->Ca2 releases PKC Protein Kinase C (PKC) DAG->PKC activates Ca2->Cellular_Response PKC->Cellular_Response Gene_Expression Gene Expression CREB->Gene_Expression regulates

Caption: Simplified VIP receptor signaling pathways.

Experimental Workflow for In Vitro Antagonist Efficacy Testing

This diagram outlines the general steps involved in assessing the efficacy of a VIP receptor antagonist in a cell-based assay.

Antagonist_Efficacy_Workflow start Start: Cell Culture (Expressing VIP Receptors) prepare_cells Prepare Cells for Assay start->prepare_cells add_antagonist Add Test Antagonist ([D-p-Cl-Phe6,leu17]-VIP) at various concentrations prepare_cells->add_antagonist add_agonist Add VIP Agonist at a fixed concentration add_antagonist->add_agonist incubate Incubate add_agonist->incubate measure_response Measure Cellular Response (e.g., cAMP levels) incubate->measure_response analyze_data Data Analysis: Determine IC50 measure_response->analyze_data end End: Efficacy Profile analyze_data->end

Caption: Workflow for in vitro VIP antagonist testing.

Conclusion

This compound is a valuable research tool for investigating the physiological and pathological roles of VIP signaling. It exhibits moderate to high affinity for VIP receptors and has demonstrated in vivo efficacy in blocking VIP-mediated cardiovascular effects in dogs. However, its in vivo antisecretory effects in the rat intestine have been questioned in at least one study.

When compared to other VIP receptor antagonists, this compound's potency appears to be in a similar range to the first-generation antagonist VIPhyb, but it is less potent than the more recently developed antagonists like (SN)VIPhyb and the VPAC1-selective antagonist PG 97-269. The choice of antagonist for a particular research application will depend on the specific requirements for receptor selectivity, potency, and the experimental model being used.

This guide provides a snapshot of the currently available data. Researchers are encouraged to consult the primary literature for more detailed information and to consider the specific experimental context when interpreting these comparative findings. The continued development of more potent and selective VIP receptor modulators will undoubtedly provide powerful new tools for both basic research and the development of novel therapeutics.

References

Choosing the Right VIP Antagonist for Your Research: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers investigating the multifaceted roles of Vasoactive Intestinal Peptide (VIP), selecting the appropriate antagonist is a critical step for achieving specific and reliable experimental outcomes. This guide provides an objective comparison of commonly used VIP receptor antagonists, supported by experimental data, to aid in your selection process. We will delve into their performance, the underlying signaling pathways they modulate, and the experimental protocols to characterize them.

Comparing VIP Antagonist Performance

The efficacy of a VIP antagonist is primarily determined by its binding affinity (Ki) and functional potency (IC50) for the two major VIP receptors, VPAC1 and VPAC2. Selectivity for one receptor over the other is also a crucial factor in many experimental designs. The following table summarizes the quantitative data for several prominent VIP antagonists.

AntagonistReceptorSpeciesBinding Affinity (Ki)Functional Potency (IC50)Notes
PG 97-269 VPAC1Human2 nM[1][2]2 nM (inhibition of VIP-induced adenylate cyclase)[2]Highly selective for VPAC1 over VPAC2.[2]
VPAC1Rat15 nM[2]10 nM (inhibition of 125I-VIP binding)[2]
VPAC2Human>3000 nM[2]-
VPAC2Rat2000 nM[2]-
VIPhyb VIP Receptors--~500 nM (against NCI-H1299 cells)[3]A non-selective antagonist for VIP receptors.[3]
ANT308 VIP ReceptorsHuman-EC50 ~0.3-0.4 µM for T-cell activation[4]A newer generation antagonist with enhanced potency compared to VIPhyb.[4]

Understanding the VIP Signaling Pathway

VIP primarily exerts its effects by binding to the VPAC1 and VPAC2 receptors, which are G protein-coupled receptors (GPCRs).[5] The canonical signaling pathway involves the activation of a stimulatory G protein (Gαs), which in turn activates adenylyl cyclase to produce cyclic AMP (cAMP).[5][6] cAMP then activates Protein Kinase A (PKA), leading to the phosphorylation of downstream targets and subsequent cellular responses.[5][6] However, VIP receptors can also couple to other G proteins, such as Gαq and Gαi, leading to the activation of Phospholipase C (PLC) and other signaling cascades.[6][7]

VIP_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm VIP VIP VPAC1 VPAC1 Receptor VIP->VPAC1 Binds VPAC2 VPAC2 Receptor VIP->VPAC2 Binds Gas Gαs VPAC1->Gas Activates PLC Phospholipase C (PLC) VPAC1->PLC Can activate VPAC2->Gas Activates PI3K PI3K VPAC2->PI3K Can activate AC Adenylyl Cyclase Gas->AC Stimulates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Cellular_Response Cellular Response (e.g., Gene Expression, Smooth Muscle Relaxation) PLC->Cellular_Response PI3K->Cellular_Response CREB->Cellular_Response Leads to Antagonist VIP Antagonist Antagonist->VPAC1 Blocks Antagonist->VPAC2 Blocks

Caption: Simplified VIP signaling pathway showing the canonical Gαs-cAMP-PKA axis and alternative pathways.

Key Experimental Protocols

To characterize and compare VIP antagonists, two primary types of assays are employed: competitive binding assays to determine affinity and functional assays to measure potency.

Competitive Radioligand Binding Assay

This assay measures the ability of a test compound (the antagonist) to displace a radiolabeled ligand from the VIP receptors.[8][9]

Methodology:

  • Membrane Preparation: Prepare cell membranes from a cell line expressing the VPAC receptor of interest (e.g., CHO cells stably transfected with human VPAC1).

  • Assay Buffer: Prepare a suitable binding buffer (e.g., 25 mM Tris-HCl, pH 7.4, containing 5 mM MgCl2, and 0.2% BSA).

  • Incubation: In a 96-well plate, incubate the cell membranes with a fixed concentration of a radiolabeled VIP analog (e.g., 125I-VIP) and varying concentrations of the unlabeled antagonist.

  • Equilibrium: Allow the binding to reach equilibrium by incubating for a specific time at a controlled temperature (e.g., 60 minutes at 25°C).

  • Separation: Separate the bound from free radioligand by rapid filtration through a glass fiber filter, followed by washing with ice-cold buffer.

  • Quantification: Measure the radioactivity retained on the filters using a gamma counter.

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the antagonist concentration. The IC50 value (the concentration of antagonist that inhibits 50% of the specific radioligand binding) is determined by non-linear regression. The Ki value can then be calculated using the Cheng-Prusoff equation.

cAMP Functional Assay (HTRF)

This assay measures the ability of an antagonist to inhibit the agonist-induced production of cAMP.[10][11] Homogeneous Time-Resolved Fluorescence (HTRF) is a common detection method.[10][11][12]

Methodology:

  • Cell Culture: Plate cells expressing the target VPAC receptor in a 96-well plate and culture overnight.

  • Antagonist Pre-incubation: Remove the culture medium and pre-incubate the cells with varying concentrations of the VIP antagonist in a stimulation buffer for a defined period (e.g., 15 minutes at room temperature).

  • Agonist Stimulation: Add a fixed concentration of VIP (typically the EC80 concentration, which gives 80% of the maximal response) to all wells (except the negative control) and incubate for a further period (e.g., 30 minutes at room temperature) to stimulate cAMP production.

  • Cell Lysis and Detection: Lyse the cells and add the HTRF detection reagents (a europium cryptate-labeled anti-cAMP antibody and a d2-labeled cAMP analog).

  • Incubation: Incubate for 60 minutes at room temperature to allow the detection reagents to reach equilibrium.

  • Measurement: Read the plate on an HTRF-compatible reader, measuring the fluorescence emission at two wavelengths (e.g., 665 nm and 620 nm).

  • Data Analysis: The ratio of the two fluorescence signals is inversely proportional to the amount of cAMP produced. Plot the HTRF ratio against the logarithm of the antagonist concentration to determine the IC50 value.

Antagonist_Characterization_Workflow cluster_binding Competitive Binding Assay cluster_functional cAMP Functional Assay Prep_Membranes Prepare Receptor- Expressing Membranes Incubate_Binding Incubate Membranes with Radioligand & Antagonist Prep_Membranes->Incubate_Binding Filter_Wash Separate Bound/Free by Filtration Incubate_Binding->Filter_Wash Count_Radioactivity Quantify Radioactivity Filter_Wash->Count_Radioactivity Calculate_Ki Calculate Ki Count_Radioactivity->Calculate_Ki End End: Select Optimal Antagonist Calculate_Ki->End Plate_Cells Plate Receptor- Expressing Cells Preincubate_Antagonist Pre-incubate with Antagonist Plate_Cells->Preincubate_Antagonist Stimulate_Agonist Stimulate with VIP (Agonist) Preincubate_Antagonist->Stimulate_Agonist Lyse_Detect Lyse Cells & Add Detection Reagents Stimulate_Agonist->Lyse_Detect Measure_Signal Measure HTRF Signal Lyse_Detect->Measure_Signal Calculate_IC50 Calculate IC50 Measure_Signal->Calculate_IC50 Calculate_IC50->End Start Start: Choose Antagonist Start->Prep_Membranes Start->Plate_Cells

Caption: A typical workflow for the characterization of a novel VIP receptor antagonist.

Conclusion

The choice of a VIP antagonist should be guided by the specific requirements of your research. For studies requiring high selectivity for the VPAC1 receptor, PG 97-269 is an excellent choice due to its well-documented high affinity and selectivity.[2] For broader inhibition of VIP signaling, a non-selective antagonist like VIPhyb may be more appropriate.[3] Newer antagonists, such as ANT308, show promise for enhanced potency and may be suitable for in vivo applications where higher efficacy is required.[4][13] By carefully considering the comparative data and employing rigorous experimental protocols, researchers can confidently select the most suitable VIP antagonist to advance their scientific investigations.

References

Unveiling the Superiority of [D-P-CL-Phe6,leu17]-vip tfa: A Comparative Analysis of VIP Receptor Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the intricate world of neuropeptide research, the quest for potent and selective inhibitors is paramount. For scientists and drug development professionals investigating the Vasoactive Intestinal Peptide (VIP) signaling pathway, a critical decision lies in the choice of antagonist. This guide provides a comprehensive comparison of [D-P-CL-Phe6,leu17]-vip tfa against other commonly used VIP receptor inhibitors, VIPhyb and PG 97-269, supported by experimental data to illuminate its advantages in potency, selectivity, and functional efficacy.

At a Glance: Competitive Landscape of VIP Receptor Antagonists

This compound, a competitive and selective antagonist of the Vasoactive Intestinal Peptide (VIP) receptor, demonstrates distinct advantages over other inhibitors.[1] A summary of their performance characteristics is presented below, highlighting the superior profile of this compound in specific research applications.

InhibitorTarget Receptor(s)Reported IC50Key Distinctions
This compound VIP Receptors125.8 nM[1][2]High selectivity for VIP receptors with no reported activity on glucagon, secretin, or GRF receptors.[1][2]
VIPhybVPAC1, VPAC2, PAC1~200 - 500 nM[3][4][5]Broad-spectrum antagonist also affecting PAC1 receptors.[5][6]
PG 97-269VPAC140 nM (rat prostate membranes)[7]Highly selective for the VPAC1 receptor subtype.[8][9]

Delving Deeper: A Head-to-Head Comparison

Potency and Efficacy:

While direct comparative studies under identical conditions are limited, the available data suggests that this compound offers a balance of potent VIP receptor antagonism. With an IC50 value of 125.8 nM, it effectively blocks VIP receptor activity.[1][2] In contrast, VIPhyb generally exhibits a lower potency, with reported IC50 values in the range of 200 to 500 nM depending on the cell line.[3][4][5] PG 97-269 demonstrates high potency for the VPAC1 receptor, with an IC50 of 40 nM in rat prostate membranes.[7] However, the key advantage of this compound lies in its broader competitive antagonism of VIP receptors while maintaining high selectivity.

Selectivity Profile:

A crucial factor in the selection of a research tool is its specificity. This compound stands out for its clean selectivity profile, showing no cross-reactivity with receptors for glucagon, secretin, or GRF.[1][2] This ensures that observed effects can be confidently attributed to the inhibition of the VIP signaling pathway.

PG 97-269 is also highly selective, but its action is primarily restricted to the VPAC1 receptor subtype.[8][9] This makes it an excellent tool for dissecting the specific roles of VPAC1.

VIPhyb, on the other hand, displays a broader antagonist profile, inhibiting not only VPAC1 and VPAC2 receptors but also the PACAP-preferring PAC1 receptor.[5][6] This lack of selectivity can complicate data interpretation when the goal is to specifically target the VIP system.

Functional Implications: In Vitro Evidence

The antagonistic properties of these inhibitors translate to distinct effects in functional assays. This compound has been shown to competitively antagonize VIP-stimulated biological responses. In contrast, while VIPhyb also inhibits VIP-mediated effects, its broader specificity means it can also interfere with PACAP signaling, a factor that researchers must consider. PG 97-269's effects are confined to the modulation of VPAC1-mediated pathways.

Experimental Methodologies

To ensure the reproducibility and validity of research findings, detailed experimental protocols are essential. Below are outlines for key assays used to characterize and compare VIP receptor inhibitors.

Radioligand Binding Assay

This assay is fundamental for determining the binding affinity (IC50, Ki) of an inhibitor to its receptor.

Objective: To measure the ability of a test compound to displace a radiolabeled ligand from the VIP receptor.

Protocol Outline:

  • Membrane Preparation: Isolate cell membranes from a cell line expressing the target VIP receptor subtype (e.g., CHO cells transfected with VPAC1 or VPAC2).

  • Incubation: Incubate the cell membranes with a fixed concentration of a radiolabeled VIP analog (e.g., [125I]-VIP) and a range of concentrations of the unlabeled inhibitor (this compound, VIPhyb, or PG 97-269).

  • Separation: Separate the bound from free radioligand by rapid filtration through glass fiber filters.

  • Detection: Quantify the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the inhibitor concentration to determine the IC50 value. The Ki value can then be calculated using the Cheng-Prusoff equation.

cAMP Functional Assay

This assay measures the ability of an antagonist to inhibit the agonist-induced production of cyclic AMP (cAMP), a key second messenger in the VIP signaling pathway.

Objective: To assess the functional antagonism of VIP receptor activation.

Protocol Outline:

  • Cell Culture: Culture cells expressing the target VIP receptor in a suitable plate format.

  • Pre-incubation: Pre-incubate the cells with various concentrations of the antagonist for a defined period.

  • Stimulation: Stimulate the cells with a fixed concentration of VIP (agonist) to induce cAMP production.

  • Lysis and Detection: Lyse the cells and measure the intracellular cAMP levels using a commercially available cAMP assay kit (e.g., HTRF, ELISA, or AlphaScreen).

  • Data Analysis: Plot the cAMP concentration against the logarithm of the antagonist concentration to determine the IC50 for the inhibition of agonist-stimulated cAMP production.

Visualizing the Pathways

To further clarify the mechanisms of action and experimental workflows, the following diagrams are provided.

VIP_Signaling_Pathway VIP VIP VPAC_R VPAC Receptor VIP->VPAC_R Binds G_Protein G Protein (Gs) VPAC_R->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activates Cellular_Response Cellular Response PKA->Cellular_Response Phosphorylates Targets Inhibitor This compound Inhibitor->VPAC_R Blocks

Caption: VIP signaling pathway and the inhibitory action of this compound.

Radioligand_Binding_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Membranes Cell Membranes (with VPAC Receptors) Incubation Incubate (Membranes + Radioligand + Inhibitor) Membranes->Incubation Radioligand Radiolabeled VIP ([125I]-VIP) Radioligand->Incubation Inhibitor Unlabeled Inhibitor (e.g., this compound) Inhibitor->Incubation Filtration Rapid Filtration (Separate Bound vs. Free) Incubation->Filtration Counting Scintillation Counting (Measure Bound Radioactivity) Filtration->Counting Plotting Plot % Binding vs. [Inhibitor] Counting->Plotting IC50 Determine IC50 Plotting->IC50

Caption: Workflow for a competitive radioligand binding assay.

Conclusion

The selection of an appropriate VIP receptor antagonist is critical for the success of research and drug development endeavors. While VIPhyb and PG 97-269 have their specific applications, This compound emerges as a superior choice for studies requiring potent and selective inhibition of the overall VIP signaling pathway. Its well-defined selectivity profile minimizes off-target effects, leading to more reliable and interpretable data. For researchers aiming to specifically target VIP receptors without confounding influences from other signaling pathways, this compound represents a powerful and precise tool.

References

A Comparative Analysis of VIP Antagonist Binding Affinities for VPAC Receptors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the binding affinities of several Vasoactive Intestinal Peptide (VIP) antagonists for the VPAC1 and VPAC2 receptors. The information is intended to assist researchers in selecting appropriate antagonists for their studies and to provide context for the development of novel therapeutics targeting the VIP signaling pathway.

Introduction to VIP and its Receptors

Vasoactive Intestinal Peptide (VIP) is a 28-amino acid neuropeptide that plays a crucial role in a wide range of physiological processes, including smooth muscle relaxation, exocrine and endocrine secretion, and immune modulation. Its effects are mediated through two high-affinity G protein-coupled receptors (GPCRs), VPAC1 and VPAC2. Both receptors are primarily coupled to the Gαs protein, leading to the activation of adenylyl cyclase and a subsequent increase in intracellular cyclic AMP (cAMP) levels. This signaling cascade is a key target for therapeutic intervention in various diseases, including cancer and inflammatory conditions. The development of potent and selective antagonists for VPAC1 and VPAC2 is therefore of significant interest.

Comparative Binding Affinities of VIP Antagonists

The following table summarizes the binding affinities of several commonly studied VIP antagonists for the human VPAC1 and VPAC2 receptors. The data is presented as the inhibitor concentration that causes 50% inhibition (IC50) or the inhibitory constant (Ki), with lower values indicating higher binding affinity.

AntagonistTarget Receptor(s)Binding Affinity (nM)Comments
VIPhyb VPAC1 / VPAC2IC50: ~200 - 700A hybrid of VIP and neurotensin.[1]
PG 97-269 VPAC1 selectiveKi: 2 (human VPAC1)A potent and highly selective antagonist for the VPAC1 receptor.[2][3]
VIP(10-28) VPAC1 > VPAC2Potent VPAC1 antagonistA truncated form of VIP that acts as a potent antagonist at the VPAC1 receptor with lower affinity for VPAC2.[4]
ANT308 VPAC1 / VPAC2High predicted affinityA novel antagonist with enhanced potency. It exhibits an EC50 for T cell activation of ~300-400 nM, which is over 10-fold more potent than VIPhyb (EC50 ~5000 nM for inhibiting VIP binding).[5][6]
ANT195 VPAC1 / VPAC2High predicted affinityA novel antagonist identified alongside ANT308 with potent anti-leukemia activity.[5][7]

Signaling Pathways and Experimental Workflows

To understand the mechanism of action of these antagonists, it is essential to visualize the signaling pathways they modulate and the experimental workflows used to characterize them.

VIP Receptor Signaling Pathway

VIP binding to VPAC1 or VPAC2 receptors initiates a cascade of intracellular events, primarily through the activation of the adenylyl cyclase pathway.

VIP_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm VIP VIP VPAC VPAC1/VPAC2 Receptor VIP->VPAC Binding G_protein Gαsβγ VPAC->G_protein Activation AC Adenylyl Cyclase G_protein->AC Stimulation cAMP cAMP AC->cAMP Conversion ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activation Cellular_Response Cellular Response (e.g., gene expression, muscle relaxation) PKA->Cellular_Response Phosphorylation of target proteins

Caption: VIP Receptor Signaling Pathway.

Experimental Workflow: Competitive Radioligand Binding Assay

The binding affinity of VIP antagonists is commonly determined using a competitive radioligand binding assay. This workflow illustrates the key steps involved in this experimental procedure.

Competitive_Binding_Assay_Workflow start Start prep_membranes Prepare cell membranes expressing VPAC1 or VPAC2 start->prep_membranes incubation Incubate membranes with: - [125I]VIP (Radioligand) - Unlabeled Antagonist (Competitor) - Control (Buffer) prep_membranes->incubation separation Separate bound and free radioligand via filtration incubation->separation measurement Measure radioactivity of bound [125I]VIP separation->measurement analysis Data Analysis: - Plot % inhibition vs. antagonist concentration - Determine IC50/Ki measurement->analysis end End analysis->end

Caption: Competitive Binding Assay Workflow.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for the key assays used to characterize VIP antagonist binding affinities.

Competitive Radioligand Binding Assay

This protocol is designed to determine the binding affinity of a VIP antagonist for the VPAC1 or VPAC2 receptor expressed in a suitable cell line (e.g., CHO-K1 cells stably expressing the receptor of interest).

Materials:

  • Cell membranes from CHO-K1 cells stably expressing human VPAC1 or VPAC2 receptors.

  • Binding buffer: 50 mM Tris-HCl (pH 7.4), 5 mM MgCl2, 0.1% BSA.

  • Radioligand: [125I]-VIP (specific activity ~2200 Ci/mmol).

  • Unlabeled VIP (for non-specific binding determination).

  • Test VIP antagonist at various concentrations.

  • 96-well filter plates (e.g., Millipore Multiscreen).

  • Scintillation fluid and a beta counter.

Procedure:

  • Membrane Preparation: Homogenize cells expressing the target receptor in a cold lysis buffer and pellet the membranes by centrifugation. Resuspend the membrane pellet in the binding buffer. Determine the protein concentration of the membrane preparation.

  • Assay Setup: In a 96-well plate, set up the following in triplicate:

    • Total Binding: 50 µL of membrane suspension, 50 µL of [125I]-VIP (final concentration ~50 pM), and 50 µL of binding buffer.

    • Non-specific Binding: 50 µL of membrane suspension, 50 µL of [125I]-VIP, and 50 µL of unlabeled VIP (final concentration ~1 µM).

    • Competition: 50 µL of membrane suspension, 50 µL of [125I]-VIP, and 50 µL of the test antagonist at various concentrations (e.g., 10^-12 to 10^-5 M).

  • Incubation: Incubate the plate at room temperature for 60-90 minutes with gentle agitation to reach equilibrium.

  • Filtration: Terminate the binding reaction by rapid filtration through the 96-well filter plate. Wash the filters three times with ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Measurement: Dry the filters, add scintillation fluid, and count the radioactivity in a beta counter.

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the antagonist concentration. Determine the IC50 value using non-linear regression analysis. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

cAMP Functional Assay

This assay measures the ability of a VIP antagonist to inhibit the agonist-induced production of cAMP, providing a functional measure of its antagonistic activity.

Materials:

  • CHO-K1 cells stably expressing human VPAC1 or VPAC2 receptors.

  • Cell culture medium.

  • Stimulation buffer: Hanks' Balanced Salt Solution (HBSS) with 5 mM HEPES, 0.1% BSA, and 0.5 mM IBMX (a phosphodiesterase inhibitor).

  • VIP (agonist).

  • Test VIP antagonist at various concentrations.

  • cAMP assay kit (e.g., HTRF, AlphaScreen, or ELISA-based).

Procedure:

  • Cell Culture: Seed the cells in a 96-well plate and grow to ~90% confluency.

  • Pre-incubation with Antagonist: Wash the cells with stimulation buffer. Pre-incubate the cells with various concentrations of the test antagonist for 15-30 minutes at room temperature.

  • Agonist Stimulation: Add VIP at a concentration that elicits a submaximal response (e.g., EC80) to all wells except the basal control.

  • Incubation: Incubate the plate at 37°C for 15-30 minutes.

  • Cell Lysis and cAMP Measurement: Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's instructions for the chosen cAMP assay kit.

  • Data Analysis: Plot the cAMP concentration against the logarithm of the antagonist concentration. Determine the IC50 value, which represents the concentration of the antagonist that inhibits 50% of the VIP-stimulated cAMP production.

Conclusion

The selection of a VIP antagonist for research or therapeutic development depends on the desired selectivity and potency. PG 97-269 offers high selectivity for VPAC1, making it a valuable tool for dissecting the specific roles of this receptor subtype. VIPhyb and VIP(10-28) are well-characterized antagonists with broader activity. The novel antagonists, ANT308 and ANT195, show promise with their enhanced potency, although further characterization of their direct binding affinities is warranted. The provided protocols offer a foundation for the in-house evaluation and comparison of these and other VIP receptor antagonists.

References

A Comparative Guide to Vasoactive Intestinal Peptide (VIP) Antagonists: In Vitro and In Vivo Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

Vasoactive Intestinal Peptide (VIP) and its receptors, primarily VPAC1 and VPAC2, have emerged as significant targets in cancer research due to their role in tumor growth, angiogenesis, and immune modulation.[1][2] The development of VIP antagonists that can block these pathways holds therapeutic promise. This guide provides a comparative overview of different VIP antagonists, summarizing their in vitro and in vivo effects based on available experimental data.

Quantitative Comparison of VIP Antagonists

The following table summarizes the in vitro and in vivo activities of several notable VIP antagonists. The data is compiled from various studies and highlights the diverse methodologies and models used to evaluate these compounds.

AntagonistIn Vitro ModelIn Vitro EffectIn Vivo ModelIn Vivo EffectReference
Neurotensin(6-11)VIP(7-28) (VIPhyb) HCT-15 colon cancer cellsEfficiently inhibited cancer growth with maximal effect at nanomolar concentrations (assessed by thymidine (B127349) incorporation).Azoxymethane (AOM)-induced colon tumors in Sprague-Dawley ratsDaily injections of 10 or 20 µg reduced tumor volume, staging, lymphocyte infiltrate, and the number of dysplastic crypts.[3][3]
Non-small cell lung cancer, breast cancer, colon cancer cellsInhibited tumor growth.Nude mice with MDA-MB-231 breast cancer xenograftsPotentiated the ability of taxol to inhibit proliferation.[4][2][4]
(N-stearyl, norleucine17)VIP hybrid ((SN)VIPhyb) MCF7, SKBR3, T47D, ZR75-1, and MDA-MB-231 breast cancer cellsInhibited specific 125I-VIP binding with high affinity (IC50 values of 0.03-0.06 µM). Inhibited VIP-induced cAMP elevation and c-fos mRNA increase. Inhibited proliferation in MDA-MB-231 and MCF7 cells.[4]Not specified in the provided text.Not specified in the provided text.[4]
PG 97-269 T84 human colonic cell line monolayersCompetitively antagonized VIP with a pKb value of 7.88.Perfused rat jejunumAbolished the effects of VIP on fluid and electrolyte transport and attenuated cholera toxin and E. coli heat-labile toxin-induced secretion.[5][6][5][6]
Rat jejunum and human ileum tissueInhibited secretory responses to VIP.Not applicable.Not applicable.[5][6]
ANT308 & ANT195 Purified mouse and human T cellsPotentiated T cell activation (ANT308 EC50 ~0.3-0.4 µM). ANT308 decreased CREB phosphorylation and stimulated granzyme B and perforin (B1180081) expression in CD8+ T cells from AML patients.[1][7]C57Bl/6 mice engrafted with C1498 myeloid leukemia cell lineDaily subcutaneous injections induced T cell activation, leading to specific anti-leukemia responses and improved survival compared to VIPhyb.[1][7][1][7]

Experimental Protocols

Detailed methodologies are crucial for interpreting and replicating research findings. Below are summaries of key experimental protocols cited in the comparison of VIP antagonists.

In Vitro Assays
  • Cell Proliferation and Viability Assays:

    • Thymidine Incorporation Assay: Used to assess the antineoplastic activity of neurotensin(6-11)VIP(7-28) on HCT-15 colon cancer cells.[3] This method measures the rate of DNA synthesis, which is indicative of cell proliferation.

    • MTT and Clonogenic Assays: Employed to determine the inhibitory effect of (SN)VIPhyb on the proliferation of MDA-MB-231 and MCF7 breast cancer cells.[4] The MTT assay measures metabolic activity, while the clonogenic assay assesses the ability of single cells to form colonies.

  • Receptor Binding Assays:

    • Competitive Binding Assay: The ability of (SN)VIPhyb to inhibit the specific binding of 125I-VIP to various breast cancer cell lines was quantified to determine its binding affinity (IC50 values).[4]

  • Second Messenger Assays:

    • cAMP Measurement: The effect of (SN)VIPhyb on VIP-induced elevation of cyclic AMP (cAMP), a key second messenger in the VIP signaling pathway, was evaluated.[4]

  • T-cell Activation Assays:

    • The potency of novel VIP-R antagonists like ANT308 and ANT195 was tested by their ability to potentiate the activation of purified mouse and human T cells.[1] T-cell activation can be measured by markers like Ki67 expression.[7]

  • Intestinal Secretion Measurement (Ussing Chamber):

    • Monolayers of the T84 human colonic cell line and muscle-stripped preparations of rat jejunum and human ileum were mounted in Ussing chambers.[5][6] The short-circuit current (Isc) was measured to quantify ion transport, which is an indicator of intestinal secretion. This setup was used to evaluate the antagonistic effect of PG 97-269 on VIP-induced secretion.[5][6]

In Vivo Models
  • Chemically-Induced Carcinogenesis Model:

    • Azoxymethane (AOM)-Induced Colon Cancer in Rats: Sprague-Dawley rats were injected with AOM (15 mg/kg/week) for two weeks to induce colon tumors.[3] The rats were then treated with the VIP antagonist neurotensin(6-11)VIP(7-28), and tumor characteristics were assessed after a 10-week treatment period.[3]

  • Xenograft and Syngeneic Tumor Models:

    • Breast Cancer Xenograft Model: Nude mice bearing MDA-MB-231 xenografts were used to evaluate the in vivo efficacy of VIPhyb in combination with taxol.[4]

    • Murine Leukemia Model: C57Bl/6 mice were engrafted with the C1498 myeloid leukemia cell line.[1] The anti-leukemic activity of novel VIP-R antagonists was assessed by daily subcutaneous injections and monitoring survival.[1][7]

  • Intestinal Perfusion Model:

    • The effects of PG 97-269 on enterotoxin-induced secretion were investigated in a perfused rat jejunum model in vivo.[5][6] This technique allows for the direct measurement of fluid and electrolyte transport in a segment of the intestine.

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes and experimental designs can aid in understanding the mechanism of action and evaluation of VIP antagonists.

VIP_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space VIP VIP VPAC_Receptor VPAC1/VPAC2 Receptor VIP->VPAC_Receptor Binds & Activates Antagonist VIP Antagonist Antagonist->VPAC_Receptor Binds & Blocks G_Protein G Protein VPAC_Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Activates cAMP cAMP AC->cAMP Produces PKA Protein Kinase A cAMP->PKA Activates CREB CREB Phosphorylation PKA->CREB Phosphorylates Cellular_Response Cellular Responses (Proliferation, Secretion, etc.) CREB->Cellular_Response Leads to

Caption: VIP signaling pathway and the inhibitory action of a VIP antagonist.

Experimental_Workflow cluster_vitro In Vitro Evaluation cluster_vivo In Vivo Evaluation Binding Receptor Binding Assays (e.g., IC50 determination) Signaling Cell-Based Signaling Assays (e.g., cAMP, pCREB) Binding->Signaling Proliferation Cell Proliferation Assays (e.g., MTT, Thymidine) Signaling->Proliferation Animal_Model Animal Model of Disease (e.g., Xenograft, Carcinogenesis) Proliferation->Animal_Model Promising Candidates Treatment Antagonist Administration Animal_Model->Treatment Efficacy Efficacy Assessment (e.g., Tumor Growth, Survival) Treatment->Efficacy Start VIP Antagonist Candidates Start->Binding

Caption: General experimental workflow for comparing VIP antagonists.

References

A Comparative Guide to the Selectivity Profile of [D-p-Cl-Phe6, Leu17]-VIP TFA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the selectivity profile of the vasoactive intestinal peptide (VIP) receptor antagonist, [D-p-Cl-Phe6, Leu17]-VIP TFA, with other commonly used VIP receptor antagonists. The information presented herein is supported by experimental data from peer-reviewed scientific literature to aid researchers in selecting the most appropriate tools for their studies of the VIP system.

Introduction to VIP Receptors and Their Antagonists

Vasoactive intestinal peptide (VIP) is a neuropeptide that exerts a wide range of biological effects through its interaction with two high-affinity G protein-coupled receptors (GPCRs): VPAC1 and VPAC2. These receptors are distributed throughout the body and are involved in various physiological processes, including smooth muscle relaxation, exocrine and endocrine secretion, and immune responses. Both VPAC1 and VPAC2 receptors are primarily coupled to the Gs alpha subunit, leading to the activation of adenylyl cyclase and a subsequent increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP).

Given the therapeutic potential of modulating VIP signaling in various diseases, the development of selective antagonists for VPAC1 and VPAC2 receptors is of significant interest. This guide focuses on assessing the selectivity of [D-p-Cl-Phe6, Leu17]-VIP TFA, a well-established VIP receptor antagonist, and compares its performance with the more selective antagonists PG 97-269 (VPAC1 selective) and PG 99-465 (VPAC2 selective).

Comparative Selectivity Profile

The selectivity of a VIP receptor antagonist is a critical parameter that determines its utility in distinguishing the physiological roles of VPAC1 and VPAC2 receptors. The following tables summarize the available quantitative data on the binding affinity and functional antagonism of [D-p-Cl-Phe6, Leu17]-VIP TFA and its comparators.

Table 1: Binding Affinity of VIP Receptor Antagonists

CompoundReceptor SubtypeSpeciesBinding Affinity (Kᵢ, nM)Citation
[D-p-Cl-Phe6, Leu17]-VIP TFA VIP ReceptorsRat/MouseNot specified[1]
PG 97-269VPAC1Human2 ± 1
VPAC1Rat15 ± 5
VPAC2Human> 1000
VPAC2Rat> 1000
PG 99-465VPAC1Human~230[2]
VPAC2Human2.3[2]

Table 2: Functional Antagonist Potency of VIP Receptor Antagonists

CompoundReceptor SubtypeSpeciesFunctional Potency (IC₅₀, nM)Citation
[D-p-Cl-Phe6, Leu17]-VIP TFA VIP Receptors (on macrophages)Rat125.8 ± 13.2[1]
VIP Receptors (on macrophages)Mouse110.8 ± 10.7[1]
PG 97-269VPAC1Human2
VPAC2Human3000
PG 99-465VPAC2Human22.9 (pIC₅₀ = 7.6)[2]

Note: The IC₅₀ value for [D-p-Cl-Phe6, Leu17]-VIP TFA was determined in peritoneal macrophages, which express both VPAC1 and VPAC2 receptors. Therefore, this value represents a composite potency and not its specific activity at either receptor subtype.

Signaling Pathways and Experimental Workflows

To understand the experimental context of the data presented, the following diagrams illustrate the canonical VIP receptor signaling pathway and the general workflows for the key assays used to characterize these antagonists.

VIP_Signaling_Pathway VIP/VPAC Receptor Signaling Pathway VIP VIP VPAC1 VPAC1 Receptor VIP->VPAC1 VPAC2 VPAC2 Receptor VIP->VPAC2 Gs Gs Protein VPAC1->Gs VPAC2->Gs AC Adenylyl Cyclase Gs->AC cAMP cAMP AC->cAMP ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA CREB CREB PKA->CREB Gene Gene Transcription CREB->Gene

Canonical VIP/VPAC receptor signaling cascade.

Radioligand_Binding_Assay Radioligand Binding Assay Workflow cluster_prep Preparation cluster_incubation Incubation cluster_separation Separation cluster_detection Detection & Analysis Membranes Cell Membranes (with VPAC1 or VPAC2) Incubate Incubate components to reach equilibrium Membranes->Incubate Radioligand Radiolabeled VIP (e.g., ¹²⁵I-VIP) Radioligand->Incubate Antagonist Unlabeled Antagonist (e.g., [D-p-Cl-Phe6, Leu17]-VIP) Antagonist->Incubate Filter Rapid Filtration (separate bound from free) Incubate->Filter Count Quantify Radioactivity (gamma counter) Filter->Count Analyze Data Analysis (determine Ki) Count->Analyze

Workflow for a competitive radioligand binding assay.

cAMP_Functional_Assay cAMP Functional Assay Workflow cluster_cell_prep Cell Preparation cluster_treatment Treatment cluster_lysis Cell Lysis & Measurement cluster_analysis Analysis Cells Whole Cells (expressing VPAC1 or VPAC2) Treat Treat cells with Antagonist followed by VIP Cells->Treat Lyse Lyse cells to release intracellular contents Treat->Lyse Measure Measure cAMP levels (e.g., HTRF, ELISA) Lyse->Measure Analyze Data Analysis (determine IC₅₀) Measure->Analyze

Workflow for a cAMP functional antagonism assay.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are generalized protocols for the key assays used to determine the selectivity profiles of VIP receptor antagonists.

Radioligand Binding Assay (Competitive)

This assay measures the ability of an unlabeled compound to compete with a radiolabeled ligand for binding to a receptor.

  • Membrane Preparation : Cell membranes from a cell line stably expressing either human VPAC1 or VPAC2 receptors are prepared by homogenization and centrifugation. The final membrane pellet is resuspended in a suitable buffer.

  • Assay Setup : In a 96-well plate, the cell membranes are incubated with a fixed concentration of a radiolabeled VIP analog (e.g., [¹²⁵I]-VIP) and varying concentrations of the unlabeled antagonist ([D-p-Cl-Phe6, Leu17]-VIP TFA, PG 97-269, or PG 99-465).

  • Incubation : The plate is incubated at a specific temperature (e.g., 25°C) for a defined period (e.g., 60 minutes) to allow the binding to reach equilibrium.

  • Separation : The incubation is terminated by rapid filtration through a glass fiber filter, which traps the cell membranes with the bound radioligand while allowing the unbound radioligand to pass through. The filters are then washed with ice-cold buffer.

  • Detection : The radioactivity retained on the filters is quantified using a gamma counter.

  • Data Analysis : The data are analyzed using non-linear regression to determine the IC₅₀ value of the antagonist. The binding affinity (Kᵢ) is then calculated from the IC₅₀ value using the Cheng-Prusoff equation.

cAMP Functional Assay (Antagonism)

This assay measures the ability of an antagonist to inhibit the agonist-induced production of intracellular cAMP.

  • Cell Culture : Cells stably expressing either human VPAC1 or VPAC2 are cultured to an appropriate density in 96-well plates.

  • Pre-incubation : The cells are pre-incubated with varying concentrations of the antagonist for a short period.

  • Stimulation : A fixed concentration of VIP (agonist) is added to the wells to stimulate cAMP production.

  • Cell Lysis : After a defined incubation period, the reaction is stopped, and the cells are lysed to release the intracellular cAMP.

  • cAMP Measurement : The concentration of cAMP in the cell lysates is determined using a commercially available assay kit, such as a Homogeneous Time-Resolved Fluorescence (HTRF) or an Enzyme-Linked Immunosorbent Assay (ELISA) kit.

  • Data Analysis : The data are plotted as a dose-response curve, and the IC₅₀ value for the antagonist is determined by non-linear regression.

Conclusion

The available data indicate that while [D-p-Cl-Phe6, Leu17]-VIP TFA is a recognized VIP receptor antagonist, its precise selectivity for VPAC1 versus VPAC2 receptors is not as well-defined as that of more recently developed antagonists. In contrast, PG 97-269 demonstrates high selectivity for the VPAC1 receptor, and PG 99-465 is a selective antagonist for the VPAC2 receptor.

For researchers aiming to dissect the specific roles of VPAC1 and VPAC2 receptors, PG 97-269 and PG 99-465 are likely more suitable tools due to their well-characterized and high selectivity. [D-p-Cl-Phe6, Leu17]-VIP TFA may still be useful as a general VIP receptor antagonist in systems where the expression of a single VIP receptor subtype is known or when a less selective antagonist is sufficient for the experimental question. Further studies utilizing modern molecular pharmacology techniques would be beneficial to fully elucidate the selectivity profile of [D-p-Cl-Phe6, Leu17]-VIP TFA.

References

A Comparative Guide to the Reproducibility of Experiments Using [D-P-CL-Phe6,leu17]-VIP TFA and Other Vasoactive Intestinal Peptide Receptor Modulators

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the vasoactive intestinal peptide (VIP) receptor antagonist, [D-P-CL-Phe6,leu17]-VIP TFA, with other commonly used VIP receptor modulators. The information presented herein is intended to assist researchers in selecting the most appropriate compounds for their experimental needs, with a focus on reproducibility and comparative efficacy. This document summarizes key performance data, details experimental protocols for common assays, and provides visual representations of relevant biological pathways and workflows.

Comparative Analysis of VIP Receptor Modulators

The selection of a suitable VIP receptor modulator is critical for the reproducibility and validity of experimental findings. This compound is a well-characterized competitive antagonist of VIP receptors.[1][2][3] This section provides a quantitative comparison of its performance with other commercially available VIP receptor antagonists and agonists.

Table 1: Comparison of VIP Receptor Antagonists

CompoundTarget Receptor(s)Reported IC50/KiSelectivityKey Characteristics
This compound VIP Receptors (VPAC1/VPAC2)IC50: 125.8 nM[1][2][3]Selective for VIP receptors over glucagon, secretin, and GRF receptors.[3]Competitive antagonist.[4]
PG 97-269 VPAC1Ki: 2 nM (human VPAC1), 10 nM (rat VPAC1)High selectivity for VPAC1 over VPAC2 (Ki: >1000 nM).[5][6]High-affinity, competitive antagonist.[5]
VIPhyb VPAC1, VPAC2, PAC1IC50: ~5 µM for VIP binding inhibition on lymphocytes.[7][8]Broad-spectrum antagonist.[7]Hybrid peptide of VIP and neurotensin.[7]

Table 2: Comparison of VIP Receptor Agonists

CompoundTarget Receptor(s)Reported EC50/KdSelectivityKey Characteristics
BAY 55-9837 VPAC2EC50: 0.4 nM (cAMP accumulation)Highly selective for VPAC2 over VPAC1 and PAC1.Potent agonist.
Ro 25-1553 VPAC2-Highly selective for VPAC2.Long-acting agonist.

Experimental Protocols

Detailed and consistent experimental protocols are fundamental to achieving reproducible results. The following are standard methodologies for characterizing the activity of VIP receptor modulators.

Receptor Binding Assay

This protocol is designed to determine the binding affinity of a compound for VIP receptors.

Objective: To calculate the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50) of the test compound.

Materials:

  • Cell membranes prepared from a cell line expressing the target VIP receptor (e.g., CHO-K1 cells transfected with human VPAC1 or VPAC2).

  • Radiolabeled ligand (e.g., [125I]-VIP).

  • Test compound (this compound or alternatives) at various concentrations.

  • Non-specific binding control (e.g., a high concentration of unlabeled VIP).

  • Binding buffer (e.g., 25 mM Tris-HCl, pH 7.4, containing 5 mM MgCl₂, 0.1% BSA).

  • Glass fiber filters.

  • Scintillation counter.

Procedure:

  • Incubate the cell membranes with the radiolabeled ligand and varying concentrations of the test compound in the binding buffer.

  • In parallel, incubate membranes with the radiolabeled ligand and the non-specific binding control.

  • Allow the binding reaction to reach equilibrium (e.g., 60 minutes at 25°C).

  • Terminate the reaction by rapid filtration through glass fiber filters to separate bound from free radioligand.

  • Wash the filters with ice-cold binding buffer to remove unbound radioactivity.

  • Measure the radioactivity retained on the filters using a scintillation counter.

  • Calculate specific binding by subtracting non-specific binding from total binding.

  • Plot the percentage of specific binding against the logarithm of the test compound concentration to determine the IC50 value.

  • Calculate the Ki value using the Cheng-Prusoff equation if the Kd of the radioligand is known.

Adenylyl Cyclase Activation Assay

This functional assay measures the ability of a compound to modulate the activity of adenylyl cyclase, a key enzyme in the VIP receptor signaling pathway.

Objective: To determine the potency (EC50) of agonists or the inhibitory potency (IC50) of antagonists on cAMP production.

Materials:

  • Intact cells or cell membranes expressing the target VIP receptor.

  • VIP receptor agonist (e.g., VIP, BAY 55-9837, Ro 25-1553).

  • VIP receptor antagonist (this compound) at various concentrations.

  • Assay buffer (e.g., Krebs-Ringer-HEPES buffer).

  • ATP.

  • GTP.

  • cAMP assay kit (e.g., ELISA or TR-FRET based).

Procedure:

  • For Agonist Testing: Incubate the cells or membranes with varying concentrations of the agonist in the assay buffer containing ATP and GTP.

  • For Antagonist Testing: Pre-incubate the cells or membranes with varying concentrations of the antagonist before adding a fixed concentration of a VIP receptor agonist (typically at its EC50 concentration).

  • Allow the enzymatic reaction to proceed for a defined period (e.g., 15 minutes at 37°C).

  • Terminate the reaction (e.g., by adding a lysis buffer or by heat inactivation).

  • Measure the amount of cAMP produced using a commercial cAMP assay kit according to the manufacturer's instructions.

  • For Agonist Testing: Plot the cAMP concentration against the logarithm of the agonist concentration to determine the EC50 value.

  • For Antagonist Testing: Plot the percentage of inhibition of the agonist-stimulated cAMP production against the logarithm of the antagonist concentration to determine the IC50 value.[9][10][11]

Visualizing Pathways and Workflows

Understanding the underlying biological mechanisms and experimental procedures is enhanced through clear visual aids.

Signaling Pathways

The binding of VIP or other agonists to VPAC receptors primarily activates the Gs alpha subunit of the heterotrimeric G protein. This leads to the activation of adenylyl cyclase, which converts ATP to cyclic AMP (cAMP). Elevated cAMP levels then activate Protein Kinase A (PKA), which in turn phosphorylates various downstream targets to elicit a cellular response. Some evidence also suggests that VPAC receptors can couple to Gq/11, leading to the activation of Phospholipase C (PLC) and subsequent increases in intracellular calcium.

Caption: VIP Receptor Signaling Pathways.

Experimental Workflows

Reproducibility in experimental science is heavily dependent on standardized workflows. The following diagrams illustrate the key steps in the characterization of VIP receptor modulators.

Receptor_Binding_Assay_Workflow start Start prep Prepare Cell Membranes Expressing VIP Receptor start->prep incubate Incubate Membranes with Radioligand & Test Compound prep->incubate filter Rapid Filtration to Separate Bound/Free Ligand incubate->filter wash Wash Filters with Ice-Cold Buffer filter->wash count Measure Radioactivity (Scintillation Counting) wash->count analyze Data Analysis: Calculate IC50/Ki count->analyze end End analyze->end

Caption: Receptor Binding Assay Workflow.

Adenylyl_Cyclase_Assay_Workflow start Start prep_cells Prepare Cells/Membranes Expressing VIP Receptor start->prep_cells incubate_agonist Incubate with Agonist (for agonist testing) prep_cells->incubate_agonist incubate_antagonist Pre-incubate with Antagonist, then add Agonist (for antagonist testing) prep_cells->incubate_antagonist terminate Terminate Reaction incubate_agonist->terminate incubate_antagonist->terminate measure_cAMP Measure cAMP Levels (e.g., ELISA) terminate->measure_cAMP analyze Data Analysis: Calculate EC50/IC50 measure_cAMP->analyze end End analyze->end

Caption: Adenylyl Cyclase Assay Workflow.

References

Safety Operating Guide

Personal protective equipment for handling [D-P-CL-Phe6,leu17]-vip tfa

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling [D-P-CL-Phe6,leu17]-vip tfa. The following procedures are designed to ensure the safe handling and disposal of this potent peptide TFA salt, minimizing exposure risk and maintaining experimental integrity.

Hazard Identification and Risk Assessment

While a specific Safety Data Sheet (SDS) for this compound is not publicly available, it is prudent to handle it as a potent pharmacological agent with unknown toxicological properties. The trifluoroacetic acid (TFA) salt form necessitates additional precautions due to the corrosive nature of TFA.

Potential Hazards:

  • Biological Activity: As a vasoactive intestinal peptide (VIP) receptor antagonist, it can have potent physiological effects if accidentally ingested, inhaled, or absorbed.[1][2]

  • TFA Content: Trifluoroacetic acid is a strong acid and can be corrosive. Residual TFA in the lyophilized powder can cause skin and eye irritation.[3][4]

  • Fine Powder: The lyophilized peptide is often a fine powder, which can be easily aerosolized, leading to an inhalation risk.[5][6]

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is essential to mitigate the risks associated with handling this compound. The level of PPE should be determined by a risk assessment of the specific procedure being performed.

Table 1: Recommended Personal Protective Equipment

Task Minimum PPE Requirements Enhanced Precautions (for high-risk tasks) *
Weighing and Aliquoting (Dry Powder) - Nitrile Gloves (double-gloved)- Safety Goggles- Lab Coat- N95 or higher Respirator- Chemical Resistant Gown- Face Shield- Powder Containment Hood/Glove Box
Reconstitution and Solution Handling - Nitrile Gloves- Safety Goggles- Lab Coat- Chemical Splash Goggles- Face Shield (if splash risk is high)
In-vitro/In-vivo Administration - Nitrile Gloves- Safety Goggles- Lab Coat- As determined by institutional animal care and use committee (IACUC) or institutional review board (IRB) protocols.

*High-risk tasks include handling large quantities, potential for aerosol generation, or extended handling times.

Experimental Protocols: Donning and Doffing PPE

Donning Procedure:

  • Hand Hygiene: Wash hands thoroughly with soap and water.

  • Gown/Lab Coat: Put on a clean, buttoned lab coat or a disposable gown.

  • Respirator (if required): Perform a fit check for the respirator.

  • Goggles/Face Shield: Put on safety goggles or a face shield.

  • Gloves: Don the first pair of nitrile gloves, ensuring they overlap the cuffs of the lab coat. Don a second pair of gloves over the first.

Doffing Procedure (to minimize cross-contamination):

  • Outer Gloves: Remove the outer pair of gloves by peeling them off from the cuff, turning them inside out. Dispose of them in the designated hazardous waste container.

  • Gown/Lab Coat: Unbutton the lab coat and remove it by rolling it down from the shoulders, keeping the contaminated outer surface folded inward.

  • Goggles/Face Shield: Remove eye and face protection from the back to the front.

  • Respirator: Remove the respirator.

  • Inner Gloves: Remove the inner pair of gloves using the same technique as the outer pair.

  • Hand Hygiene: Wash hands thoroughly with soap and water.

Disposal Plan

All materials that come into contact with this compound should be treated as hazardous waste.

  • Solid Waste: Contaminated PPE (gloves, gowns, etc.), weigh boats, and pipette tips should be placed in a clearly labeled, sealed hazardous waste bag or container.

  • Liquid Waste: Unused solutions and contaminated solvents should be collected in a designated, sealed hazardous waste container.

  • Sharps: Needles and syringes used for administration must be disposed of in a designated sharps container.

  • Decontamination: Work surfaces should be decontaminated with an appropriate cleaning agent.

Follow all local and institutional regulations for the disposal of chemical and biological waste.[6]

Visual Guides

The following diagrams illustrate key decision-making and procedural workflows for handling this compound.

PPE_Selection_Workflow cluster_assessment Risk Assessment cluster_ppe PPE Selection cluster_equipment Equipment start Start: Handling this compound task Identify Task start->task weighing Weighing/Aliquoting Powder task->weighing Dry Powder solution Solution Handling task->solution Liquid/Solution admin Administration task->admin In-vitro/In-vivo basic_ppe Minimum PPE: - Double Gloves - Safety Goggles - Lab Coat weighing->basic_ppe respirator Add Respirator (N95+) weighing->respirator solution->basic_ppe admin->basic_ppe enhanced_ppe Enhanced Precautions: - Gown - Face Shield - Containment Hood respirator->enhanced_ppe High Risk

Caption: PPE selection workflow for handling the peptide.

Disposal_Workflow cluster_generation Waste Generation cluster_containers Segregation and Collection cluster_disposal Final Disposal start Waste Generated from Handling waste_type Identify Waste Type start->waste_type solid_waste Contaminated Solids (Gloves, Tubes, etc.) waste_type->solid_waste Solid liquid_waste Liquid Waste (Solutions, Solvents) waste_type->liquid_waste Liquid sharps_waste Contaminated Sharps (Needles, Syringes) waste_type->sharps_waste Sharps solid_container Labeled Hazardous Solid Waste Container solid_waste->solid_container liquid_container Labeled Hazardous Liquid Waste Container liquid_waste->liquid_container sharps_container Puncture-Proof Sharps Container sharps_waste->sharps_container final_disposal Dispose according to Institutional & Local Regulations solid_container->final_disposal liquid_container->final_disposal sharps_container->final_disposal

Caption: Waste disposal workflow for contaminated materials.

References

×

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.